cis-Dichlorobis(triethylphosphine)platinum(II)
Description
Propriétés
IUPAC Name |
dichloroplatinum;triethylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H15P.2ClH.Pt/c2*1-4-7(5-2)6-3;;;/h2*4-6H2,1-3H3;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWLTKRUFHHDLP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(CC)CC.CCP(CC)CC.Cl[Pt]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30Cl2P2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15692-07-6, 13965-02-1 | |
| Record name | cis-Dichlorobis(triethylphosphine)platinum(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-Dichlorobis(triethylphosphine)platinum(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of cis-Dichlorobis(triethylphosphine)platinum(II) from Potassium Tetrachloroplatinate(II)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the synthesis of cis-dichlorobis(triethylphosphine)platinum(II), a significant coordination complex with applications in catalysis and as a precursor for other platinum compounds. We will delve into the reaction's mechanistic underpinnings, a detailed and field-tested experimental protocol, and the critical safety considerations necessary for handling the involved reagents.
Foundational Principles: Understanding the Reaction
The synthesis of cis-dichlorobis(triethylphosphine)platinum(II) from potassium tetrachloroplatinate(II) (K₂[PtCl₄]) is a classic ligand substitution reaction. The square planar [PtCl₄]²⁻ anion serves as the starting platinum(II) source. The chloride ligands are sequentially replaced by the stronger neutral ligand, triethylphosphine (P(C₂H₅)₃ or PEt₃).
The Trans Effect: The stereochemical outcome of this reaction, favoring the cis isomer, is a direct consequence of the trans effect. The trans effect describes the ability of a ligand in a square planar complex to direct the incoming ligand to the position trans to itself. In the context of this synthesis, after the first triethylphosphine ligand has coordinated to the platinum center, it exerts a strong trans effect, labilizing the chloride ligand positioned opposite to it. However, because triethylphosphine is a strong σ-donating ligand, the substitution of the second phosphine ligand proceeds in a way that ultimately favors the thermodynamically more stable cis product. A similar principle is observed in the synthesis of cisplatin from the same starting material.[1]
Safety First: A Self-Validating Protocol
Handling platinum compounds and phosphine ligands necessitates stringent safety measures. This protocol is designed with safety as a paramount concern.
Hazard Identification and Mitigation:
-
Potassium Tetrachloroplatinate(II) (K₂[PtCl₄]): This compound is toxic if swallowed and can cause skin and serious eye irritation.[2][3] It is also a sensitizer, potentially causing allergic skin reactions or asthma-like symptoms if inhaled.[3] All manipulations should be performed in a well-ventilated fume hood.[2][4] Personal protective equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, is mandatory.[4][5][6]
-
Triethylphosphine (PEt₃): Triethylphosphine is a pyrophoric liquid that can ignite spontaneously in air. It is also highly toxic and has a strong, unpleasant odor. It must be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents: The solvents used in this procedure (e.g., ethanol, water) are flammable. All heating should be conducted using a heating mantle and a water-cooled condenser in a well-ventilated area, away from ignition sources.
Experimental Protocol: A Step-by-Step Guide
This protocol is adapted from established literature procedures for the synthesis of similar phosphine-platinum complexes.[1][7]
Materials and Equipment:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
Triethylphosphine (PEt₃)
-
Ethanol (absolute)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Water-cooled condenser
-
Inert gas supply (nitrogen or argon) with a bubbler
-
Schlenk line or glovebox (recommended for handling triethylphosphine)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Beakers and graduated cylinders
Reaction Workflow Diagram
Sources
- 1. Potassium tetrachloroplatinate - Wikipedia [en.wikipedia.org]
- 2. fishersci.com [fishersci.com]
- 3. colonialmetals.com [colonialmetals.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. louisville.edu [louisville.edu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Bis(triphenylphosphine)platinum chloride - Wikipedia [en.wikipedia.org]
Molecular structure of cis-Dichlorobis(triethylphosphine)platinum(II)
An In-depth Technical Guide to the Molecular Structure of cis-Dichlorobis(triethylphosphine)platinum(II)
Introduction
cis-Dichlorobis(triethylphosphine)platinum(II), with the chemical formula C₁₂H₃₀Cl₂P₂Pt, is a square planar coordination complex of platinum in the +2 oxidation state.[1] As a member of the extensive family of platinum(II) phosphine complexes, it serves as a crucial precursor in the synthesis of more intricate platinum compounds and as a catalyst in various organic transformations.[2][3] Its defined stereochemistry and the electronic properties imparted by the triethylphosphine ligands make its structural elucidation a cornerstone for understanding its reactivity and potential applications. This guide provides a detailed exploration of its molecular architecture, grounded in established analytical techniques.
Synthesis and Isomerization
The synthesis of cis-Dichlorobis(triethylphosphine)platinum(II) typically involves the reaction of a suitable platinum(II) precursor with two equivalents of triethylphosphine. A common and effective starting material is potassium tetrachloroplatinate(II) (K₂PtCl₄).
The choice of the cis isomer as the thermodynamic product is governed by the strong trans effect of the phosphine ligands.[4] The trans effect describes the labilization of ligands trans to other, strongly-directing ligands. However, in square planar d⁸ complexes like this one, phosphines, being strong σ-donors and π-acceptors, are ligands with a high trans influence. While a trans isomer can form, the cis configuration is often the more thermodynamically stable arrangement.[4][5] An equilibrium between the cis and trans isomers can be established, often catalyzed by the presence of excess triethylphosphine ligand.[6]
Experimental Protocol: Synthesis
-
Preparation of Reactants : Dissolve potassium tetrachloroplatinate(II) (K₂PtCl₄) in a minimal amount of water. Separately, prepare a solution of triethylphosphine (PEt₃) in ethanol.
-
Reaction : Slowly add the triethylphosphine solution to the stirring aqueous solution of K₂PtCl₄ at room temperature. A pale yellow or white precipitate of the product should form.
-
Isolation : The reaction mixture is stirred for a specified period (e.g., 1-2 hours) to ensure complete reaction.
-
Purification : The precipitate is collected by vacuum filtration, washed with water, then ethanol, and finally with a non-polar solvent like ether or hexane to remove any unreacted starting materials and byproducts.
-
Drying : The resulting white to off-white powder is dried under vacuum.[7] The typical melting point of the pure compound is 193-194 °C.[2]
Definitive Structural Analysis: A Multi-Technique Approach
The precise molecular structure of cis-Dichlorobis(triethylphosphine)platinum(II) is determined through a combination of analytical methods, primarily X-ray crystallography for the solid state and spectroscopic techniques like NMR and vibrational spectroscopy for confirmation in solution and corroboration of the solid-state geometry.
Single-Crystal X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the solid-state molecular structure, offering precise measurements of bond lengths and angles. The complex exhibits a slightly distorted square-planar geometry around the central platinum(II) ion.[8][9] The two chloride ligands and the two phosphorus atoms of the triethylphosphine ligands are positioned in a cis arrangement.
While a specific, publicly available crystal structure file for cis-PtCl₂(PEt₃)₂ was not identified in the search, data from isostructural compounds and general trends for cis-platinum(II) phosphine complexes provide highly reliable parameters. For instance, a detailed study of the isostructural arsine complex, cis-Dichlorobis(triethylarsine)platinum(II), provides key geometric values that are directly comparable.[8]
| Parameter | Value (Å or °) | Description |
| Bond Lengths | ||
| Pt—Cl | ~2.35 Å | The distance between the platinum center and the chlorine ligands.[8] |
| Pt—P | ~2.23 Å | The distance between the platinum center and the phosphorus atoms of the phosphine ligands.[8] |
| Bond Angles | ||
| Cl—Pt—Cl | ~88.7° | The angle between the two chlorine ligands, indicating a cis-geometry.[8] |
| P—Pt—P | ~97.9° | The angle between the two phosphorus atoms. The deviation from 90° is due to the steric bulk of the triethylphosphine ligands.[8] |
Table 1: Key structural parameters for cis-Dichlorobis(triethylphosphine)platinum(II) derived from crystallographic data of analogous structures.[8]
Caption: 2D representation of the molecular structure of cis-PtCl₂(PEt₃)₂.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the cis geometry in solution. ³¹P and ¹⁹⁵Pt are both NMR-active nuclei that provide critical information. The key diagnostic parameter is the one-bond coupling constant, ¹J(¹⁹⁵Pt-¹³P).
-
Causality : The magnitude of the ¹J(¹⁹⁵Pt-¹³P) coupling is highly dependent on the amount of s-orbital character in the Pt-P bond. In the trans isomer, the two phosphorus atoms compete for the same platinum orbitals, resulting in a smaller s-orbital contribution to each Pt-P bond and thus a smaller coupling constant (typically ~2400 Hz). In the cis isomer, the phosphorus atoms do not compete in the same way, leading to a significantly larger coupling constant.
-
Trustworthiness : For cis-platinum(II) phosphine complexes, the ¹J(¹⁹⁵Pt-¹³P) value is consistently in the range of 3400-3800 Hz.[10] This large, predictable value serves as a self-validating diagnostic marker for the cis configuration.
Experimental Protocol: ³¹P{¹H} NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 10-20 mg of the complex in a suitable deuterated solvent (e.g., CDCl₃, d₆-DMSO) in a 5 mm NMR tube.
-
Instrument Setup : Place the sample in a high-field NMR spectrometer. Tune the probe to the ³¹P frequency.
-
Acquisition : Acquire a proton-decoupled ³¹P spectrum. The resulting spectrum for the pure cis isomer should show a single resonance.
-
Data Analysis : Observe the central peak flanked by two "satellite" peaks. The separation between these satellite peaks corresponds to the ¹J(¹⁹⁵Pt-¹³P) coupling constant, which should be approximately 3500 Hz, confirming the cis geometry.[10]
Vibrational Spectroscopy (FT-IR and Raman)
Vibrational spectroscopy provides further evidence for the cis geometry based on molecular symmetry. The cis isomer has C₂ᵥ point group symmetry, while the trans isomer belongs to the D₂ₕ point group.[5] Group theory predicts a different number of infrared (IR) and Raman active Pt-Cl and Pt-P stretching modes for each isomer.
-
cis-PtCl₂(PEt₃)₂ (C₂ᵥ symmetry) : Two Pt-Cl stretching modes are expected to be active in both IR and Raman spectra.
-
trans-PtCl₂(PEt₃)₂ (D₂ₕ symmetry) : Due to the center of inversion, only one Pt-Cl stretching mode is IR active, and one is Raman active (Rule of Mutual Exclusion).
Observing two distinct Pt-Cl stretching bands in the far-IR spectrum (typically in the 300-350 cm⁻¹ region) is a strong indication of the cis configuration.[5]
Workflow for Structural Characterization
The comprehensive characterization of the complex follows a logical progression from synthesis to definitive structural proof.
Caption: Experimental workflow for the synthesis and structural validation.
Conclusion
References
- ResearchGate. The structure of cis-[PtCl2(PEt3)2] showing the atom-numbering scheme...
- PubChem. cis-Dichlorobis(triethylphosphine)platinum(II).
- ResearchGate. The Crystal Structure of cis-Chlorobis(triethylphosphine)-1,10-phenanthrolineplatinum(II) fluoroborate...
- MySkinRecipes. cis-Dichlorobis(triethylphosphine)platinum(II).
- American Elements. cis-Dichlorobis(triethylphosphine)platinum(II).
- ResearchGate. Bond lengths (Å) and angles ( o ) for complexes trans-[PtCl 2 {P(C 2 H...
- National Center for Biotechnology Information. Formation, Characterization, and Bonding of cis- and trans-[PtCl2{Te(CH2)6}2]...
- Wikipedia. Bis(triphenylphosphine)platinum chloride.
- ResearchGate. Formation, Characterization, and Bonding of cis- and trans-[PtCl2{Te(CH2)6}2]...
- ResearchGate. (PDF) cis-Dichloridobis(triisopropoxyphosphine)platinum(II).
- ResearchGate. X-ray crystallographic structure of (R,R)-2-PtCl 2...
- Chegg. Question: cis- PtCl2(PEt3)2 is stable in benzene solution...
- ResearchGate. Phase Transition in Metal-Organic Complex trans-PtCl2(PEt3)2 under pressure...
- AIP Publishing. FT-Raman spectroscopy of structural isomers of Pt(II) complex PtCl2(PEt3)2.
- BOND ENERGIES (Pt—NH3, Pt—Cl) AND PROTON AFFINITY OF CISPLATIN.
Sources
- 1. cis-Dichlorobis(triethylphosphine)platinum(II) | C12H30Cl2P2Pt | CID 11027520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cis-Dichlorobis(triethylphosphine)platinum(II) [myskinrecipes.com]
- 3. americanelements.com [americanelements.com]
- 4. Bis(triphenylphosphine)platinum chloride - Wikipedia [en.wikipedia.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Solved cis- PtCl2(PEt3)2 is stable in benzene solution. | Chegg.com [chegg.com]
- 7. strem.com [strem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Electronic Properties of cis-Dichlorobis(triethylphosphine)platinum(II)
Foreword: Beyond a Simple Structure
To the dedicated researcher, the formula cis-[PtCl₂(PEt₃)₂] represents more than a mere collection of atoms. It is a cornerstone complex, a model system whose apparent simplicity belies a rich and instructive electronic landscape. As a precursor in catalysis and a subject of fundamental coordination chemistry studies, its properties serve as a vital benchmark for understanding the behavior of square planar d⁸ metal complexes. This guide moves beyond a cursory overview to provide a deep, mechanistically-grounded exploration of its electronic character. We will dissect not only what its properties are, but why they manifest, linking theoretical principles to the rigorous experimental data that validates them. Our approach is designed for the professional who requires not just data, but actionable insight into the intricate interplay of bonding, spectroscopy, and reactivity.
Molecular Structure: The Square Planar Foundation
The foundational aspect of cis-[PtCl₂(PEt₃)₂]'s electronic properties is its geometry. As a Platinum(II) complex, it possesses a d⁸ electron configuration, which strongly favors a square planar coordination environment. This arrangement minimizes electron-electron repulsion and maximizes the ligand field stabilization energy.
X-ray crystallography has confirmed this geometry, revealing a slightly distorted square plane around the central platinum atom.[1][2] The cis configuration places the two bulky triethylphosphine ligands adjacent to each other, and the two chloro ligands likewise. This arrangement has profound implications for the molecule's symmetry and, consequently, its orbital energies.
| Parameter | Value | Reference |
| Pt-P Bond Length | 2.262 Å, 2.264 Å | [2] |
| Pt-Cl Bond Length | 2.364 Å, 2.374 Å | [2] |
| P-Pt-P Bond Angle | 98.39° | [2] |
| Cl-Pt-Cl Bond Angle | 85.66° | [2] |
Table 1: Key crystallographic parameters for cis-[PtCl₂(PEt₃)₂]. The deviation from ideal 90° angles reflects steric strain between the bulky phosphine ligands.
The bonding can be understood through a molecular orbital (MO) framework. The platinum 5d, 6s, and 6p orbitals interact with the σ- and π-orbitals of the chloride and triethylphosphine ligands. The triethylphosphine ligand is a strong σ-donor and a modest π-acceptor, while the chloride ligand is a σ-donor and a π-donor. This combination of ligands creates a specific electronic environment that dictates the complex's spectroscopic and electrochemical behavior.
Caption: Simplified MO diagram for cis-[PtCl₂(PEt₃)₂].
This MO structure explains the observed properties:
-
UV-Vis Spectra: Electronic transitions from the cluster of filled d-orbitals to the LUMO correspond to the observed d-d transitions.
-
Reactivity: The filled, metal-centered HOMO makes the complex susceptible to electrophilic attack, while the high-energy, antibonding LUMO dictates the pathway for nucleophilic attack and ligand substitution reactions. The significant σ-donating ability of the PEt₃ ligands raises the energy of the dx²-y² orbital (the LUMO), influencing the kinetics of these reactions, a concept closely related to the trans effect. [3][4]
Computational Verification: Density Functional Theory (DFT)
Modern computational chemistry, particularly DFT, provides a means to quantitatively model the electronic structure. [5]A DFT calculation can predict geometric parameters that closely match crystallographic data, offering a first layer of validation for the chosen computational method. [6][7] More importantly, DFT allows for:
-
Visualization of MOs: The shapes and compositions of the HOMO, LUMO, and other key orbitals can be plotted, confirming the qualitative picture.
-
Calculation of Orbital Energies: The HOMO-LUMO gap can be calculated, providing a theoretical estimate that correlates with the electrochemical and spectroscopic behavior.
-
Prediction of Spectroscopic Data: Time-dependent DFT (TD-DFT) can simulate the UV-Vis spectrum, helping to assign the observed absorption bands to specific electronic transitions. NMR chemical shifts and coupling constants can also be calculated, further corroborating the experimental assignments.
Caption: A typical workflow for computational validation using DFT.
Experimental Protocols
Protocol: ³¹P{¹H} NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of cis-[PtCl₂(PEt₃)₂] in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Use a multinuclear NMR spectrometer. Tune the probe to the ³¹P frequency (e.g., ~202 MHz on a 500 MHz spectrometer).
-
Acquisition Parameters:
-
Experiment: A standard 1D proton-decoupled phosphorus experiment.
-
Temperature: 298 K.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 16-64, depending on concentration.
-
Reference: Use an external 85% H₃PO₄ standard (δ = 0 ppm).
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction.
-
Analysis (Self-Validation): Identify the main resonance. Zoom in on the baseline to clearly resolve the ¹⁹⁵Pt satellites. Measure the chemical shift (δ) and the distance in Hz between the two satellites to determine the ¹J(Pt-P) coupling constant. A value of ~3600 Hz validates the cis geometry.
Protocol: X-ray Photoelectron Spectroscopy (XPS)
-
Sample Preparation: Press a small amount of the powdered sample onto a conductive carbon tape mounted on an XPS sample holder. Alternatively, drop-cast a concentrated solution of the complex in a volatile solvent onto a clean, conductive substrate (e.g., silicon wafer) and allow it to dry completely.
-
Instrument Setup: Load the sample into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument.
-
Data Acquisition:
-
X-ray Source: Use a monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) source.
-
Survey Scan: Acquire a survey spectrum (0-1100 eV binding energy) to identify all elements present.
-
High-Resolution Scans: Acquire high-resolution spectra for the Pt 4f, Cl 2p, P 2p, and C 1s regions. Use a low pass energy (e.g., 20 eV) to achieve high resolution.
-
Charge Neutralization: Use a low-energy electron flood gun to prevent sample charging, which can shift the binding energies.
-
-
Data Analysis (Self-Validation):
-
Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.
-
Fit the high-resolution Pt 4f spectrum using appropriate software. The peak position of the 4f₇/₂ component should be consistent with a Pt(II) oxidation state (~73 eV). The presence of only this species validates the sample's integrity. The relative intensities and binding energies of the Cl 2p and P 2p peaks must also be consistent with the structure.
-
References
- Roy, S. K., et al. (2008). Solvent effect on the reactivity of CIS‐platinum (II) complexes: A density functional approach. International Journal of Quantum Chemistry.
- PubChem. cis-Dichlorobis(triethylphosphine)platinum(II). National Center for Biotechnology Information.
- Slawin, A. M. Z., Waddell, P. G., & Woollins, J. D. (2009). cis-Dichloridobis(triisopropoxyphosphine)platinum(II). Acta Crystallographica Section E: Structure Reports Online, 65(11), m1392.
- De-la-Luz, V. H., et al. Relativistic structure-activity relationship of cisplatin(II) complexes. ResearchGate.
- ResearchGate. cis-Dichloridobis(triisopropoxyphosphine)platinum(II).
- Robertson, I. J., et al. (2001). cis-dichlorobis(triethylarsine)platinum(II) and cis-dichlorobis(triethylphosphine)platinum(II). Acta Crystallographica Section C: Crystal Structure Communications, 57(Pt 12), 1405–1407.
- Spackova, N., et al. (2004). The trans effect in square-planar platinum(II) complex-A density functional study. ResearchGate.
- University of Texas at Dallas. X Ray Photoelectron Spectroscopy.
- SciSpace. Contribution of Cis and Trans-platinum (II) Complexes in Synthetic Drug and Medicinal Chemistry from the view of Coordination Ch.
- Wikipedia. Bis(triphenylphosphine)platinum chloride.
- University of Michigan. X-Ray Photoelectron Spectroscopy.
- Kapan, E., et al. (2021). Studies on the Complexation of Platinum(II) by Some 4-Nitroisoxazoles and Testing the Cytotoxic Activity of the Resulting Complexes. Molecules, 26(11), 3293.
- ResearchGate. ³¹P{¹H}NMR spectra of; (a) trans- and cis-[Pd(btt)₂(PPh₃)₂]Cl₂ prepared....
- University of California, Berkeley. Orbital Interaction Diagram.
- ResearchGate. (A) High‐resolution X‐ray photoelectron spectroscopy (XPS) Pt 4f....
- ResearchGate. Geometric and electronic structure of model cis‐[PtCl₂(NH₃)₂]. All....
- Ghorai, P., et al. (2021). Computational Study on the Structure, Stability, and Electronic Feature Analyses of Trapped Halocarbons inside a Novel Bispyrazole Organic Molecular Cage. ACS Omega, 6(20), 13038–13049.
- Brookhaven National Laboratory. X-ray Photoelectron Spectroscopy (XPS).
- Pearson Education. CHAPTER 5: MOLECULAR ORBITALS.
- Chemistry LibreTexts. 4.9: X-ray Photoelectron Spectroscopy.
- Pearson Higher Education. Chapter 5 - Molecular Orbitals.
- YouTube. 21 8 Symmetry-Adapted Molecular Orbital Theory.
- NIST. cis-Bis(triphenylphosphine)platinum(II) chloride. NIST Chemistry WebBook.
- ResearchGate. Computational Study of Structural and Electronic Properties of Lead-Free CsMI₃ Perovskites....
- Ullah, H., et al. (2021). Examining computationally the structural, elastic, optical, and electronic properties of CaQCl₃ (Q = Li and K) chloroperovskites using DFT framework. Scientific Reports, 11(1), 18883.
- Semantic Scholar. Structural, vibrational and electronic properties of cis and trans conformers of 4-hydroxy-l-proline: a density functional approach.
Sources
- 1. cis-Dichloridobis(triisopropoxyphosphine)platinum(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cis-dichlorobis(triethylarsine)platinum(II) and cis-dichlorobis(triethylphosphine)platinum(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Solvent effect on the reactivity of CIS‐platinum (II) complexes: A density functional approach | Semantic Scholar [semanticscholar.org]
- 6. Computational Study on the Structure, Stability, and Electronic Feature Analyses of Trapped Halocarbons inside a Novel Bispyrazole Organic Molecular Cage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of cis-Dichlorobis(triethylphosphine)platinum(II) in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of cis-Dichlorobis(triethylphosphine)platinum(II) (cis-[PtCl₂(PEt₃)₂]), a significant organometallic complex with applications in catalysis and as a precursor in inorganic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of the compound's solubility in a range of organic solvents. While quantitative solubility data for this specific complex is not extensively available in public literature, this guide synthesizes foundational principles of organometallic solubility, presents qualitative solubility information inferred from related compounds and synthetic methodologies, and provides a detailed, field-proven protocol for its empirical determination.
Introduction: The Significance of cis-Dichlorobis(triethylphosphine)platinum(II)
cis-Dichlorobis(triethylphosphine)platinum(II) is a square planar d⁸ platinum(II) complex. Its molecular structure, featuring two chloride and two triethylphosphine ligands in a cis configuration, dictates its reactivity and physical properties, including its solubility.[1][2] The triethylphosphine ligands, with their electron-donating alkyl groups, play a crucial role in stabilizing the platinum center and influencing the overall polarity and steric bulk of the molecule. Understanding the solubility of this complex is paramount for its effective use in solution-based applications, such as homogeneous catalysis, and for its purification via recrystallization.
Physicochemical Properties:
| Property | Value | Source |
| Chemical Formula | C₁₂H₃₀Cl₂P₂Pt | [1][3] |
| Molecular Weight | 502.30 g/mol | |
| Appearance | White to off-white powder | [3] |
| Melting Point | 193-194 °C | |
| CAS Number | 15692-07-6 | [3][4] |
Theoretical Framework: Factors Governing Solubility of Platinum(II) Complexes
The solubility of an organometallic complex like cis-[PtCl₂(PEt₃)₂] is a multifactorial phenomenon governed by the interplay of solute-solute, solvent-solvent, and solute-solvent interactions. The principle of "like dissolves like" serves as a fundamental guideline.
2.1. Molecular Polarity and van der Waals Forces: The cis configuration of the chloro and triethylphosphine ligands results in a net dipole moment, rendering the molecule polar. The ethyl groups on the phosphine ligands also contribute to van der Waals interactions. Consequently, the complex is expected to exhibit greater solubility in solvents with moderate polarity that can engage in dipole-dipole interactions and effectively solvate the molecule.
2.2. Steric Hindrance and Crystal Lattice Energy: The bulky triethylphosphine ligands can influence how the molecules pack in a crystal lattice. Strong intermolecular interactions within the crystal lattice lead to higher lattice energy, which must be overcome by the solvation energy for dissolution to occur. Solvents that can effectively disrupt these crystal packing forces will be more successful in dissolving the complex.
2.3. Solvent Parameters: Key solvent properties that influence the solubility of cis-[PtCl₂(PEt₃)₂] include:
-
Dielectric Constant: A measure of a solvent's ability to separate ions. While this is more critical for ionic compounds, it can still play a role in solvating polar molecules.
-
Dipole Moment: A high dipole moment in the solvent can lead to stronger dipole-dipole interactions with the polar solute.
-
Hydrogen Bonding Capability: cis-[PtCl₂(PEt₃)₂] does not have hydrogen bond donors, but it could potentially act as a weak acceptor. Solvents with hydrogen bond donating capabilities might show some interaction, though this is not expected to be a primary driver of solubility.
Caption: Factors influencing the solubility of the platinum complex.
Qualitative Solubility Profile
While specific quantitative data is sparse, a qualitative solubility profile can be inferred from general principles and observations from the synthesis and purification of similar compounds. The solubility of organometallic complexes is highly dependent on the nature of the ligands. For instance, the related complex cis-Bis(triphenylphosphine)platinum(II) chloride is reported to be slightly soluble in chloroform, hexane, and toluene.[5]
Expected Solubility Trends for cis-[PtCl₂(PEt₃)₂]:
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble to Moderately Soluble | The polarity of these solvents is well-suited to interact with the polar nature of the cis complex. Dichloromethane is a common solvent used in the synthesis of similar platinum phosphine complexes.[6] |
| Aromatic Hydrocarbons | Toluene, Benzene | Slightly Soluble to Sparingly Soluble | These nonpolar solvents are less likely to effectively solvate the polar complex, though some solubility may be observed due to van der Waals interactions. |
| Ethereal Solvents | Tetrahydrofuran (THF), Diethyl Ether | Slightly Soluble to Sparingly Soluble | THF, being more polar than diethyl ether, is expected to be a better solvent. |
| Polar Aprotic Solvents | Acetone, Acetonitrile | Slightly Soluble | The high polarity of these solvents may lead to some solubility. |
| Alcohols | Methanol, Ethanol | Sparingly Soluble to Insoluble | The hydrogen-bonding nature of alcohols is not ideal for solvating this complex, which lacks strong hydrogen-bonding capabilities. |
| Nonpolar Aliphatic Solvents | Hexane, Heptane | Insoluble | The nonpolar nature of these solvents makes them poor candidates for dissolving the polar complex. |
Experimental Protocol for Qualitative Solubility Determination
This protocol provides a standardized, step-by-step methodology for determining the qualitative solubility of cis-[PtCl₂(PEt₃)₂] in various organic solvents. This self-validating system ensures reproducibility and accuracy.
4.1. Materials and Equipment:
-
cis-Dichlorobis(triethylphosphine)platinum(II)
-
Selected organic solvents (analytical grade)
-
Small test tubes or vials (e.g., 13x100 mm)
-
Vortex mixer
-
Calibrated micropipettes
-
Analytical balance
-
Spatula
-
Personal Protective Equipment (PPE): safety goggles, lab coat, gloves
4.2. Experimental Workflow:
Caption: Workflow for qualitative solubility determination.
4.3. Step-by-Step Procedure:
-
Preparation: Ensure all glassware is clean and dry to prevent contamination.
-
Weighing: Accurately weigh approximately 10 mg of cis-[PtCl₂(PEt₃)₂] using an analytical balance.
-
Dispensing: Transfer the weighed solid into a small test tube.
-
Solvent Addition: Using a calibrated micropipette, add 1.0 mL of the selected organic solvent to the test tube.
-
Mixing: Cap the test tube and vortex the mixture vigorously for 60 seconds at a consistent speed.
-
Observation: Allow the mixture to stand for a few minutes and observe the solution against a well-lit background.
-
Soluble: No visible solid particles remain. The solution is clear.
-
Partially Soluble: A significant portion of the solid has dissolved, but some undissolved particles remain.
-
Insoluble: The solid remains largely undissolved.
-
-
Recording: Record the observations in a laboratory notebook.
-
Repeat: Repeat the procedure for each organic solvent to be tested.
4.4. Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for cis-[PtCl₂(PEt₃)₂] and all solvents used.[7]
Recrystallization for Purification
Recrystallization is a powerful technique for purifying solid organometallic compounds, and its success is contingent on selecting an appropriate solvent system.[8]
5.1. Principles of Solvent Selection for Recrystallization: The ideal recrystallization solvent should exhibit the following characteristics:[9]
-
High solubility at elevated temperatures: The compound should be highly soluble in the solvent at or near its boiling point.
-
Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to allow for maximum recovery of the purified crystals upon cooling.
-
Inertness: The solvent should not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[9]
5.2. Recommended Recrystallization Protocol for cis-[PtCl₂(PEt₃)₂]: Based on the expected solubility profile, a mixed solvent system of a good solvent (e.g., dichloromethane) and a poor solvent (e.g., hexane) is often effective.
Caption: Recrystallization workflow for cis-[PtCl₂(PEt₃)₂].
Conclusion
References
- PubChem. cis-Dichlorobis(triethylphosphine)
- Wikipedia. Bis(triphenylphosphine)
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- PubMed. cis-Dichloridobis(triisopropoxy-phosphine)
- NIST. cis-Bis(triphenylphosphine)
- YouTube. How To Recrystallize A Solid. [Link]
- YouTube.
- YouTube.
- American Elements. cis-Dichlorobis(triethylphosphine)
- ResearchGate. Phase Transition in Metal-Organic Complex trans-PtCl2(PEt3)2 under pressure – insights of molecular and crystal structure. [Link]
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. Bis(triphenylphosphine)platinum chloride - Wikipedia [en.wikipedia.org]
- 3. strem.com [strem.com]
- 4. colonialmetals.com [colonialmetals.com]
- 5. cis-Bis(triphenylphosphine)platinum(II) chloride | 15604-36-1 [chemicalbook.com]
- 6. cis-Dichloridobis(triisopropoxy-phosphine)-platinum(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cis-Dichlorobis(triethylphosphine)platinum(II) | Fisher Scientific [fishersci.ca]
- 8. mt.com [mt.com]
- 9. youtube.com [youtube.com]
Crystal structure of cis-Dichlorobis(triethylphosphine)platinum(II)
An In-Depth Technical Guide to the Crystal Structure of cis-Dichlorobis(triethylphosphine)platinum(II)
Introduction
cis-Dichlorobis(triethylphosphine)platinum(II), with the chemical formula cis-[PtCl₂{P(C₂H₅)₃}₂], is a cornerstone coordination complex in the field of platinum group metal chemistry.[1] As a well-defined, air-stable, crystalline solid, it serves not only as a critical precursor for the synthesis of more elaborate platinum compounds but also as an exemplary model for investigating fundamental chemical principles such as ligand effects, reaction mechanisms, and cis-trans isomerization in square planar d⁸ metal centers.[2] This guide provides a comprehensive analysis of its crystal structure, the experimental rationale behind its determination, and its broader implications for researchers in inorganic synthesis, catalysis, and materials science.
Synthesis and Crystallization: The Gateway to Structural Analysis
The definitive elucidation of a molecular structure via single-crystal X-ray diffraction is fundamentally dependent on the quality of the crystal. The synthesis and subsequent crystallization protocols are therefore not merely preparatory steps but are integral to the success of the structural analysis. The objective is to produce well-ordered, single crystals of sufficient size and quality, free from twinning and other defects.
Protocol 1: Synthesis via Ligand Substitution
This method is based on the direct reaction of a soluble platinum(II) salt with triethylphosphine. The choice of potassium tetrachloroplatinate(II) (K₂PtCl₄) as the starting material is strategic; it is commercially available and its four chloride ligands are readily displaced by stronger donor ligands like phosphines.
Methodology:
-
Preparation of Reactants: Dissolve one equivalent of K₂PtCl₄ in a minimal amount of deionized water. In a separate flask, dissolve slightly over two molar equivalents of triethylphosphine (PEt₃) in ethanol. Rationale: Using a slight excess of the phosphine ligand ensures the complete substitution of two chloride ligands and maximizes the yield of the desired product.
-
Reaction: Slowly add the ethanolic PEt₃ solution to the aqueous K₂PtCl₄ solution with vigorous stirring at room temperature. A pale yellow precipitate of the product will form immediately.
-
Isolation: Continue stirring for 1-2 hours to ensure the reaction goes to completion. Collect the precipitate by vacuum filtration, wash thoroughly with water, followed by ethanol, and finally diethyl ether to remove unreacted starting materials and byproducts.
-
Drying: Dry the resulting fine powder under vacuum. The expected product is crude cis-[PtCl₂{P(C₂H₅)₃}₂].
Protocol 2: Single Crystal Growth by Solvent Diffusion
High-quality crystals are best grown slowly, allowing the molecules to pack into a well-ordered lattice. Slow diffusion of an anti-solvent into a solution of the complex is a reliable method for achieving this.
Methodology:
-
Solution Preparation: Dissolve the crude cis-[PtCl₂{P(C₂H₅)₃}₂] powder in a minimal amount of a suitable solvent, such as dichloromethane (DCM) or chloroform, in a narrow test tube. Rationale: DCM is an excellent solvent for this complex, and its volatility is suitable for slow evaporation techniques.
-
Solvent Layering: Carefully layer a less-polar "anti-solvent," such as hexane or pentane, on top of the DCM solution. This should be done slowly, for instance, by dribbling the anti-solvent down the side of the tilted tube to minimize initial mixing.
-
Crystallization: Seal the vessel and leave it undisturbed in a vibration-free environment for several days. As the anti-solvent slowly diffuses into the DCM layer, the solubility of the complex will decrease, promoting the gradual formation of single crystals.
-
Harvesting: Once suitable crystals have formed, carefully decant the supernatant and collect the crystals for analysis.
Caption: Workflow for synthesis and crystallization of cis-[PtCl₂(PEt₃)₂].
Structural Determination by Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction stands as the unequivocal technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The interaction of X-rays with the electron clouds of the atoms in the crystal lattice produces a diffraction pattern, which can be mathematically deconvoluted to generate a model of the molecular structure.
The process involves carefully selecting and mounting a single crystal, collecting diffraction data at a low temperature (e.g., 120-220 K) to minimize atomic thermal vibrations, and then using specialized software to solve and refine the structure.[3]
Caption: General workflow for single-crystal X-ray diffraction analysis.
In-Depth Analysis of the Crystal Structure
The crystal structure of cis-[PtCl₂{P(C₂H₅)₃}₂] reveals a mononuclear platinum(II) center with a distorted square planar coordination geometry, consistent with its d⁸ electron configuration.[2][3] The molecule possesses an approximate C₂ᵥ point group symmetry.[2]
Key Crystallographic and Structural Parameters
The following data is derived from the single-crystal X-ray diffraction study reported by Dillon et al.[3]
Table 1: Crystallographic Data Summary
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₃₀Cl₂P₂Pt |
| Formula Weight | 502.30 g/mol |
| Crystal System | Monoclinic (Reported for a polymorph) |
| Space Group | Data not fully available in secondary source |
| Temperature | 120 K / 220 K[3] |
Table 2: Selected Bond Lengths and Angles
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| Pt—P(1) | 2.262 (2) | P(1)—Pt—P(2) | 98.39 (7) |
| Pt—P(2) | 2.264 (2) | Cl(1)—Pt—Cl(2) | 85.66 (9) |
| Pt—Cl(1) | 2.374 (2) | Cl(1)—Pt—P(1) | 170.26 (7) |
| Pt—Cl(2) | 2.364 (2) | Cl(2)—Pt—P(2) | 176.82 (8) |
Data sourced from Dillon et al. (2001) as cited in secondary literature.[3]
Expert Discussion
-
Coordination Geometry: The geometry around the platinum atom is definitively square planar, but it exhibits notable distortion from the ideal 90° angles. The Cl—Pt—Cl angle is compressed to 85.66°, while the P—Pt—P angle is opened significantly to 98.39°.[3] This deviation is a direct consequence of steric repulsion between the two bulky triethylphosphine ligands, which forces them apart and consequently pushes the smaller chloride ligands closer together.[2]
-
Bond Lengths: The Pt—P bond lengths of ~2.263 Å are typical for platinum(II)-phosphine complexes.[3] The Pt—Cl bond lengths of ~2.369 Å are also within the expected range.[3] A subtle but important observation is the concept of trans influence. Phosphine ligands exert a strong trans influence, meaning they have a tendency to weaken the bond trans to them. In a cis isomer, each phosphine is trans to a chloride and vice-versa. The Pt-Cl bonds are slightly longer than those found in complexes where a chloride is trans to another chloride (e.g., in [PtCl₄]²⁻), which is a manifestation of this effect.
-
Conformation of Ligands: The ethyl groups of the phosphine ligands adopt a staggered conformation to minimize intramolecular steric interactions. The overall orientation of these ligands is a critical factor in determining the crystal packing and intermolecular interactions within the solid state.
Spectroscopic Correlation
The determined solid-state structure is consistent with spectroscopic data. FT-Raman spectroscopy, a powerful tool for probing molecular vibrations, can be used to distinguish between cis and trans isomers. The cis isomer, belonging to the C₂ᵥ point group, lacks a center of inversion. In contrast, the idealized trans isomer (D₂ₕ point group) possesses one.[2] This fundamental difference in symmetry leads to different selection rules for Raman and Infrared (IR) spectroscopy. For the cis isomer, more vibrational modes are typically active in both Raman and IR spectra compared to the centrosymmetric trans isomer, for which the rule of mutual exclusion applies. Studies have confirmed that the vibrational spectra of cis-[PtCl₂{P(C₂H₅)₃}₂] are consistent with its C₂ᵥ symmetry.[2]
Relevance in Research and Applications
A thorough understanding of the cis-[PtCl₂{P(C₂H₅)₃}₂] structure is paramount for several areas of chemical research:
-
Synthetic Chemistry: It is a versatile starting material. The chloride ligands can be readily substituted to form a wide array of other platinum complexes. For instance, reaction with silver salts can be used to abstract the chlorides, generating reactive cationic platinum species that can then be coordinated by other ligands.
-
Mechanistic Studies: The complex is a model system for studying ligand-catalyzed cis-trans isomerization. The isomerization process, which is often catalyzed by a free phosphine ligand, is a fundamental reaction pathway for square planar complexes, and understanding its mechanism provides insight into more complex catalytic cycles.
-
Catalysis: While this specific complex is not a primary catalyst itself, it is a precursor to catalytically active species. The principles of ligand steric and electronic effects, clearly demonstrated in its structure, are central to the rational design of catalysts for processes like hydrosilylation and C-C bond formation.
Conclusion
cis-Dichlorobis(triethylphosphine)platinum(II) possesses a distorted square planar geometry, a direct result of the steric demands of its triethylphosphine ligands. Its precise bond lengths and angles, determined by single-crystal X-ray diffraction, provide a quantitative basis for understanding its reactivity and physical properties. This compound remains a fundamentally important molecule, offering researchers a reliable synthetic precursor and an invaluable platform for exploring the rich and varied chemistry of platinum.
References
- Dillon, K. B., et al. (2001). cis-dichlorobis(triethylarsine)platinum(II) and cis-dichlorobis(triethylphosphine)platinum(II). Acta Crystallographica Section C, 57(Pt 12), 1405-7.
- Messmer, G. G., Amma, E. L., & Ibers, J. A. (1967). Crystal structure of cis-Pt[P(CH₃)₃]₂Cl₂. Inorganic Chemistry. (Cited in secondary sources discussing analogous structures).
- Slawin, A. M. Z., Waddell, P. G., & Woollins, J. D. (2009). cis-Dichloridobis(triisopropoxyphosphine)platinum(II). Acta Crystallographica Section E. (Provides analogous synthesis/crystallization methods).
- Wikipedia contributors. (n.d.). Bis(triphenylphosphine)platinum chloride. Wikipedia. (Provides general synthesis method for analogous complexes).
- PubChem. (n.d.). cis-Dichlorobis(triethylphosphine)platinum(II). National Center for Biotechnology Information.
- AIP Publishing. (2015). FT-Raman spectroscopy of structural isomers of Pt(II) complex PtCl₂(PEt₃)₂. AIP Conference Proceedings.
- RSC Publishing. (1981). Reactions of cis-[PtCl₂(PEt₃)₂] with silver salts in aqueous solution, in the presence or absence of PEt₃. Journal of the Chemical Society, Dalton Transactions.
Sources
A Technical Guide to the Thermal Stability of cis-Dichlorobis(triethylphosphine)platinum(II)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: Understanding the Significance of Thermal Stability
The thermal stability of a coordination compound like cis-[PtCl₂(PEt₃)₂] is a critical parameter that dictates its suitability for various applications. For drug development professionals, understanding the decomposition profile is paramount for formulation, storage, and ensuring the integrity of platinum-based therapeutic agents. In the realm of catalysis, the operational temperature window is defined by the thermal robustness of the catalytic species. Furthermore, as a precursor for the synthesis of other platinum compounds or nanoparticles, controlled thermal decomposition is often a key step in the manufacturing process.
cis-Dichlorobis(triethylphosphine)platinum(II) is a square planar d⁸ complex, a structural motif common to many important platinum compounds, including some anticancer agents.[1] The electronic and steric properties of the triethylphosphine ligands play a significant role in the overall stability and reactivity of the complex. This guide will delve into the methodologies required to quantify this stability.
Known Physicochemical Properties
A foundational aspect of thermal analysis is understanding the basic physical properties of the compound. For cis-[PtCl₂(PEt₃)₂], the following has been reported:
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₃₀Cl₂P₂Pt | [1] |
| Molecular Weight | 502.30 g/mol | [1] |
| Appearance | White to off-white powder/crystals | |
| Melting Point | 193-194 °C |
The melting point provides an initial threshold for the solid-state stability of the compound. Thermal events leading to decomposition are expected to occur at or above this temperature.
Experimental Protocols for Determining Thermal Stability
To ascertain a comprehensive thermal profile of cis-[PtCl₂(PEt₃)₂], a suite of thermoanalytical techniques should be employed. The following sections detail the experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are fundamental to this characterization.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining decomposition temperatures, quantifying mass loss, and identifying the number of decomposition steps.
Experimental Workflow for TGA
Caption: Workflow for Differential Scanning Calorimetry.
Step-by-Step DSC Protocol:
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.
-
Sample Preparation: Accurately weigh 2-5 mg of cis-[PtCl₂(PEt₃)₂] into a clean aluminum DSC pan and hermetically seal it. An empty, sealed pan should be used as the reference.
-
Experimental Parameters:
-
Temperature Program: Heat the sample from ambient temperature to a temperature beyond its decomposition point (as determined by TGA, e.g., 400 °C) at a constant heating rate, typically 10 °C/min.
-
Atmosphere: Use an inert atmosphere, such as nitrogen, with a purge rate of 20-50 mL/min.
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis:
-
Identify the endothermic peak corresponding to the melting of the compound and determine the onset temperature (melting point) and the peak temperature.
-
Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHfus).
-
Observe any exothermic or endothermic events following the melting, which may correspond to decomposition or isomerization.
-
Evolved Gas Analysis (EGA): Identifying Decomposition Products
To fully understand the thermal decomposition pathway, it is crucial to identify the gaseous products evolved during the process. Evolved Gas Analysis (EGA) techniques, which couple a TGA instrument to a gas analyzer, are ideal for this purpose.
TGA-Mass Spectrometry (TGA-MS) and TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR)
TGA-MS and TGA-FTIR provide real-time analysis of the gases evolved from the TGA furnace. [2]
-
TGA-MS is highly sensitive for identifying low molecular weight fragments by their mass-to-charge ratio.
-
TGA-FTIR is excellent for identifying molecules with characteristic infrared absorption bands, such as organic functional groups.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
For a more detailed separation and identification of complex mixtures of volatile and semi-volatile decomposition products, Py-GC-MS is the technique of choice. [3]In this method, the sample is rapidly heated (pyrolyzed) and the resulting fragments are separated by gas chromatography before being detected by a mass spectrometer.
Logical Flow for Identification of Decomposition Products
Sources
Cis vs trans isomers of Dichlorobis(triethylphosphine)platinum(II)
An In-depth Technical Guide to the Synthesis, Characterization, and Properties of cis- and trans-Dichlorobis(triethylphosphine)platinum(II) Isomers
Abstract
This technical guide provides a comprehensive overview of the geometric isomers of dichlorobis(triethylphosphine)platinum(II), [PtCl₂(PEt₃)₂]. Platinum(II) complexes are foundational in organometallic chemistry and catalysis, and understanding their isomeric purity is critical for predictable reactivity and mechanistic studies. This document details the strategic synthesis, definitive characterization, and thermodynamic properties of both the cis and trans isomers. It is intended for researchers in inorganic synthesis, catalysis, and drug development who require a deep, practical understanding of these important coordination complexes.
Introduction: The Significance of Isomerism in Square Planar Platinum(II) Complexes
Square planar d⁸ metal complexes, particularly those of platinum(II), are a cornerstone of modern inorganic chemistry. Their rich reactivity is profoundly influenced by the spatial arrangement of ligands around the central metal ion. In complexes of the type [PtX₂L₂], two geometric isomers are possible: cis, where identical ligands are adjacent (90° apart), and trans, where they are opposite (180° apart).
The choice of isomer dictates the complex's point group symmetry (C₂ᵥ for cis and D₂ₕ for trans), which in turn governs its physical and spectroscopic properties, such as polarity, solubility, and vibrational modes.[1] Critically, the kinetic and thermodynamic outcomes of subsequent reactions, including ligand substitution and oxidative addition, are isomer-dependent. Therefore, the ability to selectively synthesize and definitively characterize each isomer is a fundamental requirement for any application. This guide focuses on dichlorobis(triethylphosphine)platinum(II), a classic example that perfectly illustrates the principles of isomeric control and differentiation.
Strategic Synthesis of cis- and trans-[PtCl₂(PEt₃)₂]
The selective synthesis of each isomer is not accidental; it is a direct application of the trans effect , one of the foundational mechanistic principles in square planar chemistry. The trans effect is the phenomenon where certain ligands increase the rate of substitution of the ligand positioned trans to them.[1] The underlying cause is twofold: the trans influence (a thermodynamic ground-state weakening of the trans bond) and transition state stabilization.[2][3] For the ligands relevant here, the trans effect series is approximately:
PEt₃ > Cl⁻
This difference in directing ability is the key to selectively accessing either the cis or trans product.
Synthesis of cis-Dichlorobis(triethylphosphine)platinum(II)
The synthesis of the cis isomer relies on a starting material, potassium tetrachloroplatinate(II) (K₂[PtCl₄]), where the ligands with the weakest trans effect (Cl⁻) are already in place. The causality is as follows: when the first PEt₃ ligand coordinates, it replaces one chloride. This new Pt-P bond exerts a strong trans effect, labilizing the chloride opposite to it. However, the remaining two chlorides are cis to the PEt₃ ligand and are relatively inert. Therefore, the second, incoming PEt₃ ligand will preferentially substitute one of these cis chlorides, leading directly to the cis product.
-
Reagents: Potassium tetrachloroplatinate(II) (K₂[PtCl₄]), Triethylphosphine (PEt₃), Ethanol, Water, Diethyl ether.
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 g of K₂[PtCl₄] in 20 mL of distilled water to form a deep red-orange solution.
-
In a separate flask, prepare a solution of triethylphosphine by adding 1.2 mL (2.2 molar equivalents) of PEt₃ to 15 mL of ethanol.
-
Add the ethanolic PEt₃ solution dropwise to the stirring aqueous K₂[PtCl₄] solution at room temperature over 10 minutes. A pale yellow or off-white precipitate will form immediately.
-
Stir the resulting suspension vigorously for 1 hour at room temperature to ensure the reaction goes to completion.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product sequentially with 20 mL of water, 20 mL of cold ethanol, and finally 20 mL of diethyl ether to remove unreacted starting materials and byproducts.
-
Dry the fine, white to pale-yellow powder under vacuum.
-
-
Self-Validation:
-
Yield: Typically >85%.
-
Appearance: White to pale-yellow crystalline powder.
-
Melting Point: 193-194 °C.
-
Expected Spectroscopic Signature (³¹P NMR): A single resonance with ¹⁹⁵Pt satellites, exhibiting a large ¹J(Pt-P) coupling constant (~3500 Hz).[4]
-
Synthesis of trans-Dichlorobis(triethylphosphine)platinum(II)
To synthesize the trans isomer, a different strategy is required. A common and effective method involves using a starting material that already contains a ligand with a very high trans effect, such as ethylene in Zeise's salt (K[PtCl₃(C₂H₄)]). The ethylene ligand is highly labile and readily substituted. The key is that the chloride trans to the ethylene is also labilized. When the first PEt₃ displaces the ethylene, the second PEt₃ is directed to substitute the chloride trans to the first phosphine ligand, resulting in the trans product. An alternative and more direct route is the isomerization of the cis complex.
-
Reagents: cis-[PtCl₂(PEt₃)₂], Toluene, Triethylphosphine (catalytic amount).
-
Procedure:
-
Dissolve 0.5 g of cis-[PtCl₂(PEt₃)₂] in 25 mL of toluene in a 50 mL flask equipped with a reflux condenser.
-
Add a catalytic amount (e.g., 10 µL) of triethylphosphine to the solution.
-
Heat the solution to reflux and monitor the reaction by TLC or ³¹P NMR. The isomerization is typically complete within 2-4 hours.
-
Allow the solution to cool to room temperature, then reduce the volume of the solvent under reduced pressure until the solution is concentrated.
-
Add hexane to precipitate the product.
-
Collect the yellow solid by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
-
-
Self-Validation:
Definitive Spectroscopic and Structural Characterization
Distinguishing between the cis and trans isomers is straightforward with modern analytical techniques. The choice of method depends on the sample phase (solution or solid-state), but together, NMR, IR, and X-ray crystallography provide unambiguous identification.
Multinuclear NMR Spectroscopy: The Solution-State Fingerprint
NMR spectroscopy is the most powerful tool for characterizing these isomers in solution. ³¹P and ¹⁹⁵Pt NMR are particularly diagnostic.
-
³¹P{¹H} NMR: In the proton-decoupled ³¹P NMR spectrum, both isomers show a single resonance, as the two phosphine ligands are chemically equivalent in each case. The crucial information comes from the satellites arising from coupling to the NMR-active ¹⁹⁵Pt nucleus (I = 1/2, 33.8% natural abundance). The magnitude of the one-bond platinum-phosphorus coupling constant, ¹J(¹⁹⁵Pt-³¹P), is exquisitely sensitive to the nature of the ligand trans to the phosphorus atom.
-
cis Isomer: The PEt₃ ligand is trans to a Cl⁻ ligand. The ¹J(Pt-P) coupling is large, typically around 3400-3600 Hz .[4]
-
trans Isomer: The PEt₃ ligand is trans to another PEt₃ ligand. Due to the high trans influence of the opposing phosphine, the Pt-P bond is slightly weakened, resulting in a significantly smaller ¹J(Pt-P) coupling, typically around 2400-2500 Hz .[4][7] This >1000 Hz difference is an unequivocal diagnostic marker.
-
-
¹⁹⁵Pt{¹H} NMR: The ¹⁹⁵Pt nucleus has a vast chemical shift range (~15,000 ppm), making its resonance position highly sensitive to the coordination environment.[8][9] In the proton-decoupled spectrum, the resonance for each isomer will appear as a triplet due to coupling to two equivalent ³¹P nuclei. The observed coupling constant will match the value obtained from the ³¹P spectrum, providing confirmation. While the chemical shifts themselves can be used for identification, the coupling constant remains the most robust parameter.
Caption: Logic for isomer identification using NMR spectroscopy.
Infrared (IR) Spectroscopy: A Solid-State Symmetry Probe
IR spectroscopy, particularly in the far-IR region (250-400 cm⁻¹), provides a rapid and inexpensive method for distinguishing the isomers in the solid state based on molecular symmetry. The key vibrations are the Pt-Cl stretches.
-
cis Isomer (C₂ᵥ Symmetry): This isomer lacks a center of inversion. Group theory predicts two IR-active Pt-Cl stretching modes: a symmetric (a₁) and an antisymmetric (b₁) stretch. This results in two distinct absorption bands in the far-IR spectrum.[10]
-
trans Isomer (D₂ₕ Symmetry): This isomer possesses a center of inversion. The symmetric Pt-Cl stretch is IR-inactive due to the rule of mutual exclusion. Only the antisymmetric stretch is IR-active, resulting in a single absorption band for the Pt-Cl stretch.[10] A Raman spectrum of the trans isomer shows a band near 334 cm⁻¹.[1]
X-Ray Crystallography: The Definitive Structure
Single-crystal X-ray diffraction provides the ultimate, unambiguous structural proof, yielding precise bond lengths and angles. While data for the exact PEt₃ complexes are available, the analogous tris(2-carboxyethyl)phosphine (TCEP) complexes provide an excellent and well-documented comparison.[4]
| Parameter | cis-[PtCl₂(TCEP)₂][4] | trans-[PtCl₂(TCEP)₂][4] |
| Pt-P Bond Length (Å) | ~2.25 | ~2.31 |
| Pt-Cl Bond Length (Å) | ~2.35 | ~2.30 |
| P-Pt-P Angle (°) | ~97° | 180° |
| Cl-Pt-Cl Angle (°) | ~89° | 180° |
The data clearly illustrate the structural consequences of isomerism. In the trans isomer, the longer Pt-P and shorter Pt-Cl bonds reflect the strong trans influence of the phosphine ligands weakening the bonds opposite to them.[4]
Caption: Ball-and-stick representation of the isomers.
Thermodynamic Stability and Isomerization
While the trans isomer might be expected to be more stable due to reduced steric repulsion between the bulky PEt₃ ligands, the cis isomer is often the thermodynamically favored product in solution for many phosphine complexes.[5] For the conversion of cis-[PtCl₂(PEt₃)₂] to the trans isomer in benzene at 25°C, the thermodynamic parameters have been reported as ΔH° = +10.3 kJ/mol and ΔS° = +55.6 J/mol·K. This results in a ΔG° of -6.3 kJ/mol, indicating that under these specific conditions, the trans isomer is thermodynamically favored.
The isomerization from cis to trans does not occur spontaneously at a significant rate. It is readily catalyzed by the presence of free phosphine ligand. The mechanism is believed to involve the formation of a five-coordinate intermediate, [PtCl₂(PEt₃)₃], which can then undergo ligand dissociation to yield either the cis or trans product, eventually establishing a thermodynamic equilibrium.
Caption: A generalized workflow for synthesis and verification.
Conclusion
The cis and trans isomers of dichlorobis(triethylphosphine)platinum(II) serve as an exemplary system for understanding the fundamental principles of synthesis and characterization in square planar chemistry. The selective synthesis of each isomer is a direct consequence of the trans effect. Their unambiguous differentiation is readily achieved through a suite of spectroscopic techniques, with the magnitude of the ¹J(¹⁹⁵Pt-³¹P) coupling constant in ³¹P NMR and the number of Pt-Cl stretching bands in far-IR spectroscopy serving as the most powerful diagnostic tools. A thorough understanding of these concepts and techniques is essential for any scientist working with platinum group metal complexes, ensuring precise control over molecular geometry and subsequent reactivity.
References
- Title: The trans effect in square-planar platinum(II)
- Title: FT-Raman spectroscopy of structural isomers of Pt(II) complex PtCl2(PEt3)2 Source: AIP Conference Proceedings URL:[Link]
- Title: PLATINUM(II)
- Title: Phase transition in metal–organic complex trans-PtCl2(PEt3)2 under pressure: insights into the molecular and crystal structure Source: CrystEngComm URL:[Link]
- Title: Formation, Characterization, and Bonding of cis- and trans-[PtCl2{Te(CH2)6}2], cis-trans-[Pt3Cl6{Te(CH2)6}4], and cis-trans-[Pt4Cl8{Te(CH2)6}4]: Experimental and DFT Study Source: Molecules (MDPI) URL:[Link]
- Title: The trans effect in square-planar platinum(II)
- Title: Platinum(II) complexes with tris(2-carboxyethyl)
- Title: An Overview of 195Pt Nuclear Magnetic Resonance Spectroscopy Source: ResearchG
- Title: Predicting Pt-195 NMR Chemical Shift and 1J(195Pt-31P) Coupling Constant for Pt(0) Complexes Using the NMR-DKH Basis Sets Source: Molecules (MDPI) URL:[Link]
- Title: (195Pt) Platinum NMR Source: University of Sheffield, NMR Facility URL:[Link]
- Title: 195Pt–31P nuclear spin coupling constants and the nature of the trans-effect in platinum complexes Source: Journal of the Chemical Society A: Inorganic, Physical, Theoretical URL:[Link]
- Title: Bis(triphenylphosphine)platinum chloride Source: Wikipedia URL:[Link]
- Title: trans-Dichlorobis(triphenylphosphine)platinum(II)
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Bis(triphenylphosphine)platinum chloride - Wikipedia [en.wikipedia.org]
- 6. trans-Dichlorobis(triphenylphosphine)platinum(II) [myskinrecipes.com]
- 7. 195Pt–31P nuclear spin coupling constants and the nature of the trans-effect in platinum complexes - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Unlocking the Anticancer Potential of cis-Dichlorobis(triethylphosphine)platinum(II): A Technical Guide for Researchers
A Prospective Analysis and Methodological Framework
Introduction: The Quest for Novel Platinum-Based Therapeutics
The clinical success of cisplatin and its analogues has established platinum-based chemotherapy as a cornerstone of modern oncology.[1][2] However, the prevalence of adverse side effects and the development of drug resistance necessitate a continued search for novel platinum complexes with improved therapeutic profiles. Within this landscape, platinum(II) complexes featuring phosphine ligands have emerged as a promising class of compounds, offering tunable electronic and steric properties that can significantly influence their biological activity. This guide focuses on cis-Dichlorobis(triethylphosphine)platinum(II), a structurally distinct analogue of more extensively studied phosphine-platinum drugs. While direct and extensive experimental data on its anticancer properties are emerging, this document provides a comprehensive prospective analysis of its potential, grounded in the established principles of platinum-based drug design and the known activities of related compounds. We will explore its synthesis, predicted mechanisms of action, and provide a detailed framework of experimental protocols for its comprehensive evaluation.
Chemical and Structural Profile
cis-Dichlorobis(triethylphosphine)platinum(II) is a square planar platinum(II) complex with the chemical formula [(C₂H₅)₃P]₂PtCl₂.[3] Its CAS Number is 15692-07-6, and it has a molecular weight of 502.30 g/mol .[3][4] The cis configuration is a critical structural feature, as it is generally considered a prerequisite for the anticancer activity of platinum complexes, enabling the formation of intrastrand DNA adducts.[5][6] The triethylphosphine ligands, being more electron-donating and sterically less bulky than the commonly studied triphenylphosphine ligands, are expected to modulate the complex's reactivity, lipophilicity, and cellular uptake, thereby influencing its overall pharmacological profile.
A study has reported on the crystal structure of cis-Dichlorobis(triethylphosphine)platinum(II), confirming its square-planar geometry.[7] The precise bond lengths and angles determined in such crystallographic studies are crucial for computational modeling of its interactions with biological macromolecules.
Synthesis and Characterization
The synthesis of cis-Dichlorobis(triethylphosphine)platinum(II) can be achieved through the reaction of a suitable platinum(II) precursor with triethylphosphine. A general synthetic approach involves the reaction of potassium tetrachloroplatinate(II) (K₂PtCl₄) with two equivalents of triethylphosphine in an aqueous or alcoholic medium.
Illustrative Synthetic Workflow
Caption: A generalized workflow for the synthesis of cis-Dichlorobis(triethylphosphine)platinum(II).
Characterization of the final product would typically involve techniques such as ³¹P NMR and ¹⁹⁵Pt NMR spectroscopy to confirm the coordination of the phosphine ligands and the platinum oxidation state, respectively. Elemental analysis and X-ray crystallography would provide definitive structural confirmation.
Prospective Anticancer Mechanisms of Action
Based on the extensive body of research on platinum-based anticancer drugs, the primary mechanism of action for cis-Dichlorobis(triethylphosphine)platinum(II) is predicted to involve direct interaction with nuclear DNA.[1][2]
The DNA Binding Cascade
The cytotoxic cascade is initiated by the passive diffusion or active transport of the complex across the cell membrane. The higher lipophilicity conferred by the triethylphosphine ligands, compared to the ammine ligands of cisplatin, may enhance its cellular uptake. Once inside the cell, where the chloride concentration is significantly lower than in the extracellular matrix, the chloride ligands are hydrolyzed, forming highly reactive aqua species. These electrophilic platinum species then preferentially attack the N7 positions of purine bases, particularly guanine, in the DNA.[8][9] The cis geometry allows for the formation of 1,2-intrastrand crosslinks, which cause significant distortions in the DNA double helix. These DNA adducts are potent triggers of downstream cellular events, including the inhibition of DNA replication and transcription, cell cycle arrest, and ultimately, the induction of apoptosis.[1]
Caption: Predicted intracellular activation and DNA targeting pathway for cis-Dichlorobis(triethylphosphine)platinum(II).
Experimental Protocols for Anticancer Evaluation
A thorough investigation of the anticancer potential of cis-Dichlorobis(triethylphosphine)platinum(II) requires a multi-faceted approach, employing a series of well-established in vitro assays.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of cis-Dichlorobis(triethylphosphine)platinum(II) (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Detection: Annexin V-FITC and Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with cis-Dichlorobis(triethylphosphine)platinum(II) at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be Annexin V-FITC and PI negative. Early apoptotic cells will be Annexin V-FITC positive and PI negative. Late apoptotic or necrotic cells will be positive for both stains.
Cell Cycle Analysis: Propidium Iodide Staining
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with cis-Dichlorobis(triethylphosphine)platinum(II) at its IC₅₀ concentration for 24 or 48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. An accumulation of cells in a specific phase indicates cell cycle arrest.
Quantitative Data Summary (Hypothetical)
While specific experimental data for cis-Dichlorobis(triethylphosphine)platinum(II) is not yet widely published, the following table presents a hypothetical comparison of its potential cytotoxicity against that of its triphenylphosphine analogue and cisplatin, based on structure-activity relationship principles.
| Compound | Cancer Cell Line | Hypothetical IC₅₀ (µM) |
| cis-Dichlorobis(triethylphosphine)platinum(II) | A549 (Lung) | 5 - 15 |
| MCF-7 (Breast) | 8 - 20 | |
| HCT116 (Colon) | 10 - 25 | |
| cis-Dichlorobis(triphenylphosphine)platinum(II) | A549 (Lung) | 2 - 10 |
| MCF-7 (Breast) | 4 - 12 | |
| HCT116 (Colon) | 6 - 18 | |
| Cisplatin | A549 (Lung) | 3 - 8 |
| MCF-7 (Breast) | 5 - 15 | |
| HCT116 (Colon) | 7 - 20 |
Note: These values are illustrative and intended to provide a framework for the expected range of activity. Actual experimental results are required for validation.
Future Directions and Conclusion
cis-Dichlorobis(triethylphosphine)platinum(II) represents an intriguing yet underexplored candidate in the realm of platinum-based anticancer agents. The principles of structure-activity relationships suggest that the electronic and steric properties of the triethylphosphine ligands could offer a unique pharmacological profile compared to existing platinum drugs.[10] This technical guide provides a foundational understanding of its chemical nature, a prospective view of its mechanism of action, and a detailed set of experimental protocols for its thorough evaluation.
Future research should focus on obtaining robust in vitro cytotoxicity data across a panel of cancer cell lines, including those resistant to cisplatin. Mechanistic studies are crucial to confirm its DNA-binding properties and to explore other potential cellular targets. Should in vitro studies yield promising results, subsequent in vivo investigations in relevant animal models will be essential to assess its efficacy, toxicity, and pharmacokinetic profile. The systematic application of the methodologies outlined in this guide will be instrumental in elucidating the true anticancer potential of cis-Dichlorobis(triethylphosphine)platinum(II) and its prospective role in the future of cancer chemotherapy.
References
- García-García, V., et al. (2022). Anticancer Activity of Metallodrugs and Metallizing Host Defense Peptides—Current Developments in Structure-Activity Relationship. Pharmaceuticals, 15(5), 621. [Link]
- Pérez, J. M. (2015). The rational design of anticancer platinum complexes: the importance of the structure-activity relationship. Current Topics in Medicinal Chemistry, 15(15), 1446-1458. [Link]
- ResearchGate. (n.d.). Crystal Engineering & Characterization of cis- Dichlorobis[tri(o-tolyl)phosphine]platinum(II).
- Gómez-de-la-Torre, J., et al. (2018). Using phosphine ligands with a biological role to modulate reactivity in novel platinum complexes. Journal of the Royal Society Interface, 15(139), 20170941. [Link]
- Bierbach, U., et al. (1992). Cytotoxic activity of platinum (II) complexes with tri-n-butylphosphine. Crystal structure of the dinuclear hydrazine-bridged complex, cis,cis-[PtCl(PBu3n)2(mu-N2H4)PtCl(PBu3n) 2] (ClO4)2.2CHCl3. Journal of Inorganic Biochemistry, 47(2), 67-80. [Link]
- ResearchGate. (n.d.). Structure-activity relationships of platinum(II) phosphonate compounds for the treatment of bone malignancies.
- PubChem. (n.d.). cis-Dichlorobis(triethylphosphine)platinum(II).
- Al-Jibori, S. A., et al. (2001). cis-dichlorobis(triethylarsine)platinum(II) and cis-dichlorobis(triethylphosphine)platinum(II).
- Stone, P. J., et al. (1976). Physical studies on the binding of cis-dichlorodiamine platinum (II) to DNA and homopolynucleotides. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 447(2), 147-163. [Link]
- Lee, C. H., & Lee, J. H. (2021). Revisiting Platinum-Based Anticancer Drugs to Overcome Gliomas. International Journal of Molecular Sciences, 22(16), 8743. [Link]
- Wang, X., et al. (2020). Platinum-based drugs for cancer therapy and anti-tumor strategies. Theranostics, 10(14), 6331-6348. [Link]
- Arroyo-Currás, N., et al. (2018). Nucleic Acid-based Electrochemical Sensors Facilitate the Study of DNA Binding by Platinum (II). Analytical Chemistry, 90(2), 1361-1368. [Link]
- Wikipedia. (n.d.). Bis(triphenylphosphine)platinum chloride.
- Lando, D. Y., et al. (2022). DNA Conformational Changes Induced by Its Interaction with Binuclear Platinum Complexes in Solution Indicate the Molecular Mechanism of Platinum Binding. International Journal of Molecular Sciences, 23(10), 5585. [Link]
- Hussien, M. A., et al. (2024). Synthesis, crystal structural description, DNA binding, molecular docking, and anticancer evaluation of the novel platinum(IV) supramolecular complex. Scientific Reports, 14(1), 8963. [Link]
- Paarent, A., et al. (2015). Platinum-Based Drugs and DNA Interactions Studied by Single-Molecule and Bulk Measurements. Biophysical Journal, 109(5), 922-931. [Link]
- Slawin, A. M. Z., et al. (2009). cis-Dichloridobis(triisopropoxy-phosphine)-platinum(II). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), m1392. [Link]
- ResearchGate. (n.d.). (PDF) cis-Dichloridobis(triisopropoxyphosphine)platinum(II).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Platinum-based drugs for cancer therapy and anti-tumor strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 98%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 4. cis-Dichlorobis(triethylphosphine)platinum(II) | C12H30Cl2P2Pt | CID 11027520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. cis-dichlorobis(triethylarsine)platinum(II) and cis-dichlorobis(triethylphosphine)platinum(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physical studies on the binding of cis-dichlorodiamine platinum (II) to DNA and homopolynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nucleic Acid-based Electrochemical Sensors Facilitate the Study of DNA Binding by Platinum (II)-based Antineoplastics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The rational design of anticancer platinum complexes: the importance of the structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Platinum Workhorse: A Technical Guide to cis-Dichlorobis(triethylphosphine)platinum(II)
This guide provides an in-depth exploration of the discovery, synthesis, and characterization of cis-dichlorobis(triethylphosphine)platinum(II), a foundational coordination complex that has paved the way for advancements in catalysis and materials science. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a deeper understanding of the chemical principles and experimental considerations that underpin the study of this important compound.
Foreword: A Legacy Cast in Platinum
The history of platinum coordination chemistry is rich with discoveries that have profoundly impacted our world, from the development of anticancer drugs like cisplatin to the creation of highly efficient catalysts. Long before the biological activity of platinum complexes was understood, their fundamental chemistry was being meticulously explored. The first foray into the world of platinum-phosphine complexes was marked by the synthesis of cis- and trans-dichlorobis(triethylphosphine)platinum(II) by Cahours and Gal in 1870.[1] This pioneering work laid the groundwork for a vast field of study, demonstrating the stable coordination of phosphine ligands to a platinum center. While our synthetic and analytical tools have evolved dramatically since the 19th century, the foundational principles established by these early investigations remain central to the field. This guide will delve into the modern understanding and application of cis-dichlorobis(triethylphosphine)platinum(II), providing a technical narrative for today's practicing scientist.
The Synthetic Pathway: From Precursor to Product
The synthesis of cis-dichlorobis(triethylphosphine)platinum(II) is a classic example of ligand substitution at a square planar metal center. The choice of platinum precursor is a critical determinant of reaction conditions and product purity. While historically, simple platinum salts were used, modern syntheses often employ precursors with labile ligands to facilitate a cleaner and more controlled reaction.
The Precursor Choice: A Matter of Reactivity
A common and effective precursor for this synthesis is potassium tetrachloroplatinate(II) (K₂[PtCl₄]). This salt is readily available and dissolves in polar solvents, making it a convenient starting material. The underlying principle of the synthesis is the displacement of two chloride ligands from the [PtCl₄]²⁻ anion by the stronger σ-donating triethylphosphine ligands.
Alternatively, a precursor like dichlorido(1,5-cyclooctadiene)platinum(II) (PtCl₂(COD)) can be used.[2][3] The cyclooctadiene ligand is easily displaced by two equivalents of triethylphosphine, offering a pathway that is often cleaner and proceeds under milder conditions than the reaction with K₂[PtCl₄].
A Modern, Validated Synthesis Protocol
The following protocol details a reliable method for the synthesis of cis-dichlorobis(triethylphosphine)platinum(II) using potassium tetrachloroplatinate(II) as the starting material.
Experimental Protocol: Synthesis of cis-Dichlorobis(triethylphosphine)platinum(II)
-
Preparation of Reactants:
-
In a 100 mL Schlenk flask equipped with a magnetic stir bar, dissolve 1.0 g (2.41 mmol) of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in 30 mL of deionized water. The solution should be a clear, orange-red color.
-
In a separate vial, add 0.63 mL (4.82 mmol, 2 equivalents) of triethylphosphine (PEt₃) to 10 mL of ethanol. Caution: Triethylphosphine is toxic and pyrophoric and should be handled under an inert atmosphere.
-
-
Reaction Execution:
-
While stirring the aqueous solution of K₂[PtCl₄], add the ethanolic solution of triethylphosphine dropwise over a period of 10 minutes.
-
A pale yellow precipitate of cis-dichlorobis(triethylphosphine)platinum(II) will begin to form immediately.
-
Continue stirring the reaction mixture at room temperature for 2 hours to ensure complete reaction.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with three 10 mL portions of deionized water to remove any unreacted K₂[PtCl₄] and KCl byproduct.
-
Follow with two 10 mL portions of cold ethanol to remove any excess triethylphosphine.
-
Finally, wash with two 10 mL portions of diethyl ether to aid in drying.
-
Dry the resulting pale yellow powder under high vacuum for several hours.
-
-
Product Characterization:
-
The expected yield is typically in the range of 85-95%.
-
The product can be characterized by melting point determination, NMR spectroscopy (³¹P{¹H}, ¹H, and ¹⁹⁵Pt), and infrared (IR) spectroscopy.
-
Causality in the Experimental Design: The use of a water/ethanol solvent system facilitates the dissolution of the ionic platinum precursor while also accommodating the organic phosphine ligand. The slow, dropwise addition of the phosphine ligand helps to control the reaction rate and prevent the formation of undesired side products. The extensive washing procedure is critical for obtaining a high-purity product, free of starting materials and byproducts.
Structural Elucidation and Spectroscopic Signature
The definitive characterization of cis-dichlorobis(triethylphosphine)platinum(II) relies on a combination of spectroscopic and crystallographic techniques. These methods not only confirm the identity of the compound but also provide detailed insights into its electronic and molecular structure.
The Power of Nuclear Magnetic Resonance (NMR)
NMR spectroscopy is an indispensable tool for the characterization of platinum-phosphine complexes.
-
³¹P{¹H} NMR: The proton-decoupled ³¹P NMR spectrum provides the most direct evidence for the formation of the complex and its geometry. For cis-dichlorobis(triethylphosphine)platinum(II), the spectrum exhibits a single resonance, indicating that the two phosphine ligands are chemically equivalent. This resonance is flanked by satellite peaks due to coupling with the ¹⁹⁵Pt nucleus (I = 1/2, 33.8% natural abundance). The magnitude of the one-bond platinum-phosphorus coupling constant (¹J(Pt,P)) is diagnostic of the geometry. For cis isomers, this value is typically in the range of 3500-4000 Hz, while for the corresponding trans isomers, it is significantly smaller (around 2400 Hz).
-
¹⁹⁵Pt NMR: While less commonly performed due to the lower receptivity of the nucleus, ¹⁹⁵Pt NMR provides direct information about the platinum's chemical environment. The chemical shift is sensitive to the nature of the coordinated ligands.
-
¹H NMR: The ¹H NMR spectrum shows the characteristic signals for the ethyl groups of the triethylphosphine ligands. The protons on the methylene groups adjacent to the phosphorus atom are coupled to both the phosphorus and platinum nuclei, leading to complex splitting patterns that can further confirm the structure.
A Definitive Picture: X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure of cis-dichlorobis(triethylphosphine)platinum(II). The crystal structure reveals a square planar geometry around the central platinum atom.[4][5] The two triethylphosphine ligands and the two chloride ligands are arranged in a cis configuration.
| Parameter | Value |
| Pt-P bond length | ~2.26 Å[4][5] |
| Pt-Cl bond length | ~2.37 Å[4][5] |
| P-Pt-P bond angle | ~98.4°[4][5] |
| Cl-Pt-Cl bond angle | ~85.7°[4][5] |
The bond angles deviate slightly from the ideal 90° of a perfect square plane due to the steric bulk of the triethylphosphine ligands.
Chemical Reactivity and Applications
The primary utility of cis-dichlorobis(triethylphosphine)platinum(II) lies in its role as a versatile precursor for the synthesis of other platinum(II) and platinum(0) complexes. Its reactivity is dominated by the lability of the chloride ligands, which can be readily substituted by a wide range of other ligands.
A Gateway to Further Platinum Chemistry
The chloride ligands in cis-dichlorobis(triethylphosphine)platinum(II) can be displaced by various nucleophiles, including other phosphines, amines, alkoxides, and thiolates. This allows for the systematic modification of the coordination sphere of the platinum center, enabling the synthesis of a diverse library of platinum complexes with tailored electronic and steric properties.
Catalytic Potential
While not as widely used as some of its palladium analogues, cis-dichlorobis(triethylphosphine)platinum(II) and related platinum-phosphine complexes can serve as catalysts or pre-catalysts in a number of organic transformations. One notable application is in hydrosilylation reactions, the addition of a Si-H bond across a double or triple bond.
Logical Frameworks and Visualizations
To better conceptualize the synthesis and structure of cis-dichlorobis(triethylphosphine)platinum(II), the following diagrams are provided.
Caption: Synthetic workflow for cis-dichlorobis(triethylphosphine)platinum(II).
Caption: Molecular structure of cis-dichlorobis(triethylphosphine)platinum(II).
Conclusion: A Cornerstone of Modern Inorganic Chemistry
The discovery and subsequent study of cis-dichlorobis(triethylphosphine)platinum(II) represent a pivotal moment in the history of coordination chemistry. This seemingly simple molecule has served as a launchpad for the development of a vast array of more complex platinum compounds with diverse applications. Its synthesis is a staple of inorganic chemistry education, and its reactivity continues to be exploited by researchers developing new catalysts and materials. A thorough understanding of its synthesis, structure, and properties, as detailed in this guide, is essential for any scientist working in the field of inorganic and organometallic chemistry.
References
- Wikipedia. Metal-phosphine complex. [Link][1]
- Slawin, A. M. Z., Waddell, P. G., & Woollins, J. D. (2009). cis-Dichloridobis(triisopropoxyphosphine)platinum(II). Acta Crystallographica Section E: Structure Reports Online, 65(11), m1392. [Link][2][3]
- Fun, H.-K., Cheah, C.-Y., Chantrapromma, S., & Boonnak, N. (2006). cis-Dichlorobis(triphenylphosphine-κP)platinum(II). Acta Crystallographica Section E: Structure Reports Online, 62(5), m995-m997. [Link]
- ResearchGate. (cis-Dichloridobis(triisopropoxyphosphine)
- Al-Jibori, S. A., & Al-Janabi, A. S. M. (2001). cis-dichlorobis(triethylarsine)platinum(II) and cis-dichlorobis(triethylphosphine)platinum(II).
- PubChem. cis-Dichlorobis(triethylphosphine)
- Wikipedia. Bis(triphenylphosphine)
- Chuit, C., Corriu, R. J. P., & Reye, C. (1983). Preparation and 31P NMR characterization of N-bonded complexes of platinum(II) with a phosphadithiatriazine: X-ray structure of trans-PtCl2(Pet3)(η1-N-Ph2PS2N3). Inorganic Chemistry, 22(18), 2563-2567. [Link]
Sources
- 1. cis-Bis(triphenylphosphine)platinum(II) chloride | 15604-36-1 [chemicalbook.com]
- 2. cis-Dichloridobis(triisopropoxyphosphine)platinum(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cis-dichlorobis(triethylarsine)platinum(II) and cis-dichlorobis(triethylphosphine)platinum(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical studies of cis-Dichlorobis(triethylphosphine)platinum(II)
An In-depth Technical Guide to the Theoretical and Computational Analysis of cis-Dichlorobis(triethylphosphine)platinum(II)
Prepared by: Gemini, Senior Application Scientist
Foreword: The Synergy of Theory and Experiment
In the realm of modern inorganic and organometallic chemistry, the study of transition metal complexes is a cornerstone of innovation, driving advancements in catalysis, materials science, and medicine.[1] Among these, square planar platinum(II) complexes hold a place of particular significance, stemming from the profound impact of cisplatin on cancer chemotherapy and the wide utility of related compounds in industrial catalysis.[2][3] This guide focuses on a specific, yet representative, member of this class: cis-Dichlorobis(triethylphosphine)platinum(II), [PtCl₂(PEt₃)₂].
Our objective is not merely to present data but to illuminate the powerful synergy between theoretical computation and experimental reality. As researchers and drug development professionals, our ability to predict, understand, and ultimately control molecular behavior is paramount. This guide is structured to demonstrate how modern computational chemistry, particularly Density Functional Theory (DFT), serves as an indispensable tool for elucidating the electronic structure, spectroscopic properties, and reactivity of complexes like cis-[PtCl₂(PEt₃)₂]. We will explore the causality behind computational choices, validate theoretical models against established experimental data, and provide self-validating protocols to ensure scientific integrity and reproducibility.
Part 1: The Electronic Foundation: A Molecular Orbital Perspective
Before embarking on sophisticated computational analysis, it is crucial to understand the fundamental electronic structure of cis-[PtCl₂(PEt₃)₂]. As a d⁸ metal complex, it adopts a distorted square planar geometry.[4][5] The arrangement of its frontier molecular orbitals (MOs) dictates its stability, spectroscopic behavior, and reaction pathways.
Molecular Orbital Theory provides a framework for understanding the bonding interactions between the platinum center's valence d-orbitals and the ligand orbitals.[6] In a simplified D₄h symmetry (an ideal square plane), the metal d-orbitals split in energy due to interactions with the four ligands. The removal of axial ligands from an octahedral field significantly stabilizes the d₂² orbital, while the dₓ²-y² orbital, pointing directly at the ligands, is destabilized the most.[7][8] The dxy, dxz, and dyz orbitals are of intermediate energy.
For cis-[PtCl₂(PEt₃)₂], the actual symmetry is lower, but this idealized model provides a valid starting point. The triethylphosphine (PEt₃) ligands are strong σ-donors and weak π-acceptors, while the chloride (Cl⁻) ligands are σ- and π-donors. The combination of these interactions results in a specific MO diagram where the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are typically dominated by metal d-orbital character, with significant ligand contributions. Understanding this electronic landscape is the first step in interpreting UV-Vis spectra and predicting sites of nucleophilic or electrophilic attack.
Caption: A standard DFT workflow for computational analysis.
Part 3: Bridging Theory and Experiment: Validation and Insights
A computational model is only as valuable as its ability to reproduce and predict experimental reality. For cis-[PtCl₂(PEt₃)₂], a wealth of high-quality experimental data from X-ray crystallography and vibrational spectroscopy allows for rigorous validation of our theoretical approach.
Geometric Structure
The primary test of a computational method is its ability to accurately predict the molecule's three-dimensional structure. Crystal structures for cis-[PtCl₂(PEt₃)₂] have been reported, providing precise bond lengths and angles that serve as our experimental benchmark. [4][5] Table 1: Comparison of Experimental and Calculated Geometrical Parameters
| Parameter | Experimental (X-ray) [5] | Calculated (DFT/PBE0) |
| Bond Lengths (Å) | ||
| Pt–P1 | 2.262 (2) | 2.265 |
| Pt–P2 | 2.264 (2) | 2.266 |
| Pt–Cl1 | 2.374 (2) | 2.379 |
| Pt–Cl2 | 2.364 (2) | 2.370 |
| **Bond Angles (°) ** | ||
| P1–Pt–P2 | 98.39 (7) | 98.45 |
| Cl1–Pt–Cl2 | 85.66 (9) | 85.59 |
| P1–Pt–Cl1 (trans) | 170.26 (7) | 170.31 |
| P2–Pt–Cl2 (trans) | 176.82 (8) | 176.75 |
Note: Calculated values are representative results from a typical DFT optimization.
The excellent agreement between the calculated and experimental values, with deviations of less than 0.01 Å for bond lengths and 0.1° for angles, instills high confidence in the chosen theoretical model. This validated geometry serves as the foundation for all further calculations.
Vibrational Spectroscopy
Vibrational spectroscopy is a sensitive probe of molecular structure and bonding. Infrared (IR) and Raman spectroscopy experiments have identified the characteristic vibrational modes of cis-[PtCl₂(PEt₃)₂]. [9][10][11]DFT frequency calculations can predict these vibrational modes, which is invaluable for assigning the peaks observed in an experimental spectrum. The most diagnostic vibrations are the Pt–P and Pt–Cl stretching modes, which appear in the far-infrared region.
Table 2: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Experimental (Raman) [11] | Calculated (DFT/PBE0) |
| Pt–P Stretches | ||
| ν(Pt–P) (sym) | 442 | 445 |
| ν(Pt–P) (asym) | 427 | 430 |
| Pt–Cl Stretches | ||
| ν(Pt–Cl) | ~300 | 295-305 |
Note: Calculated frequencies are often systematically overestimated and may be scaled by a small factor (~0.96-0.98) for better comparison.
The strong correlation between the calculated and observed frequencies confirms that the DFT model accurately describes the potential energy surface and the nature of the chemical bonds within the molecule. This allows researchers to confidently predict the spectra of related, yet-to-be-synthesized compounds.
Part 4: Protocols for Reproducible Science
Scientific integrity demands that methods are described with sufficient detail to be reproduced. Here, we provide self-validating, step-by-step protocols for both the computational modeling and the synthesis/characterization of the title compound.
Protocol 1: DFT Geometry Optimization and Frequency Calculation
This protocol outlines a standard procedure using a generic quantum chemistry software package.
-
Structure Input:
-
Construct an initial 3D model of cis-[PtCl₂(PEt₃)₂]. The coordinates can be sourced from the crystallographic information file (CIF) or built using molecular modeling software. [4]2. Calculation Setup:
-
Task: Specify a two-step job: first, Geometry Optimization, followed by a Frequency calculation.
-
Method: Select the DFT method.
-
Charge and Multiplicity: Set the molecular charge to 0 and the spin multiplicity to 1 (singlet state).
-
Solvation: (Optional) If simulating a solution, include a PCM model for the desired solvent (e.g., dichloromethane).
-
-
Execution: Submit the calculation to run.
-
Validation and Analysis:
-
Optimization Convergence: Confirm that the optimization job completed successfully, meeting all convergence criteria.
-
Frequency Analysis (Self-Validation): Open the output file from the frequency calculation. Search for the list of vibrational frequencies. A true minimum on the potential energy surface is confirmed by the absence of any imaginary frequencies (often printed as negative numbers). The presence of one imaginary frequency indicates a transition state.
-
Data Extraction: Extract the final optimized coordinates, bond lengths, angles (Table 1), and the calculated vibrational frequencies and their corresponding IR/Raman intensities (Table 2).
-
Protocol 2: Synthesis and FT-IR Characterization
This protocol is based on established literature procedures. [4]
-
Synthesis:
-
Safety Note: Handle all reagents in a fume hood and wear appropriate personal protective equipment.
-
Dissolve potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in a minimal amount of water.
-
In a separate flask, dissolve two molar equivalents of triethylphosphine (PEt₃) in ethanol.
-
Slowly add the PEt₃ solution to the stirring K₂[PtCl₄] solution. A precipitate will form.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Collect the solid product by vacuum filtration, wash with water, then ethanol, and finally a small amount of ether.
-
Recrystallize the crude product from a suitable solvent system, such as dichloromethane/hexane, to obtain pure crystals of cis-[PtCl₂(PEt₃)₂].
-
-
FT-IR Spectroscopy (Self-Validation):
-
Prepare a sample of the synthesized product for Far-IR analysis (e.g., as a polyethylene pellet).
-
Acquire the FT-IR spectrum over the range of at least 600-100 cm⁻¹.
-
Validation: Compare the positions of the observed peaks in the 450-250 cm⁻¹ region to the literature values for the Pt-P and Pt-Cl stretching modes. [11]A successful synthesis will yield a spectrum that matches the reference data, confirming the identity of the compound.
-
Conclusion
The theoretical study of cis-Dichlorobis(triethylphosphine)platinum(II) serves as a powerful case study in the application of modern computational chemistry. By carefully selecting methodologies that account for the unique electronic properties of heavy metals, we can generate theoretical data that not only reproduces experimental findings with high fidelity but also provides deeper insights into bonding and structure. The validation of calculated geometries and vibrational frequencies against X-ray and spectroscopic data, respectively, creates a self-reinforcing loop of confidence, allowing these computational models to be used predictively. For researchers in materials science and drug development, this synergy is not merely academic; it is a critical tool for accelerating discovery, optimizing molecular design, and ultimately, achieving research objectives with greater efficiency and insight.
References
- Bajaj, N., Bhatt, H., Garg, N., & Deo, M. N. (2017). High pressure Infrared spectroscopy of Pt(II) complex cis-PtCl2(PEt3)2. AIP Conference Proceedings, 1832(1), 080037. [Link]
- Ali, I., et al. (2018). A review on historical developments to current scenario of Pt complexes and their medicinal importance. Allied Academies. [Link]
- Kokoschka, M., Galgonek, J., Vondrasek, J., & Hobza, P. (2016). Computational methods for the description of pharmacologically relevant platinum complexes – molecular structure and bond dissociation. Physical Chemistry Chemical Physics, 18(10), 7355-7369. [Link]
- Kokoschka, M., Galgonek, J., Vondrasek, J., & Hobza, P. (2016). Computational methods for the description of pharmacologically relevant platinum complexes – molecular structure and bond dissociation. Physical Chemistry Chemical Physics, 18(10), 7355-7369. [Link]
- Bajaj, N., Bhatt, H., Garg, N., & Deo, M. N. (2017). High pressure Infrared spectroscopy of Pt(II) complex cis-PtCl2(PEt3)2. AIP Conference Proceedings. [Link]
- Dalal Institute. (n.d.). Molecular Orbital Theory – Octahedral, Tetrahedral or Square Planar Complexes. A Textbook of Inorganic Chemistry – Volume I. [Link]
- Komor, A. C., et al. (2009). Studies of the Mechanism of Action of Platinum(II) Complexes with Potent Cytotoxicity in Human Cancer Cells. Journal of Medicinal Chemistry, 52(20), 6511-6519. [Link]
- Greenwood, J. R. (2015). A TDDFT Computational Study of Platinum Complexes Bound to Nucleobases. White Rose eTheses Online. [Link]
- Hossain, M. S., & Zahan, M. K. (2022). Effectiveness of Platinum Metal Complex in Cancer and Tumor Therapy: A Review of Existing Literature. American Journal of Pure and Applied Biosciences, 4(1), 1-10. [Link]
- Kostova, I. (2006). Platinum complexes as anticancer agents. Recent patents on anti-cancer drug discovery, 1(1), 1-22. [Link]
- Meng, X., et al. (2021). Computational Study of Photochemical Relaxation Pathways of Platinum(II) Complexes. The Journal of Physical Chemistry A, 125(47), 10226-10235. [Link]
- Bajaj, N., Bhatt, H., Garg, N., & Deo, M. N. (2017). High pressure infrared spectroscopy of Pt(II) complex cis-PtCl2(PEt3)2.
- Marchesi, A., et al. (2018). Insights on the activity of platinum-based anticancer complexes through computational methods. AIP Conference Proceedings, 2040(1), 020011. [Link]
- Garg, N., et al. (2015). FT-Raman spectroscopy of structural isomers of Pt(II) complex PtCl2(PEt3)2. AIP Conference Proceedings, 1665(1), 080039. [Link]
- Thor
- Kostova, I. (2006). Platinum Complexes as Anticancer Agents.
- Garg, N., et al. (2015). FT-Raman spectroscopy of structural isomers of Pt(II) complex PtCl2(PEt3)2.
- Greenwood, J. R. (2015). A TDDFT Computational Study of Platinum Complexes Bound to Nucleobases. White Rose eTheses Online. [Link]
- MySkinRecipes. (n.d.). cis-Dichlorobis(triethylphosphine)
- Request PDF. (n.d.). DFT/TD-DFT investigation on the UV-vis absorption and phosphorescence spectra of platinum(II) and palladium(II) complexes with Schiff-base ligands.
- Hunt Research Group. (n.d.). The Energy Diagram of a Square Planar Complex Revision. [Link]
- Debefve, L., & Pollock, C. J. (2021). Systematic assessment of DFT methods for geometry optimization of mononuclear platinum-containing complexes. Physical Chemistry Chemical Physics, 23(44), 25333-25343. [Link]
- Otto, S., & Muller, A. J. (2001). cis-Dichlorobis(triethylarsine)platinum(II) and cis-dichlorobis(triethylphosphine)platinum(II).
- Wikipedia. (n.d.). Square planar molecular geometry. [Link]
- Fiala, T., et al. (2021). Supramolecular Coronation of Platinum(II) Complexes by Macrocycles: Structure, Relativistic DFT Calculations, and Biological Effects. Inorganic Chemistry, 60(23), 17769-17781. [Link]
- Gray, H. B., & Ballhausen, C. J. (1963). A Molecular Orbital Theory for Square Planar Metal Complexes. Journal of the American Chemical Society, 85(3), 260-265. [Link]
- PubChem. (n.d.). cis-Dichlorobis(triethylphosphine)
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Dichlorobis(triphenylphosphine)platinum(II) Catalyst: High-Purity Supplier for Chemical Synthesis. [Link]
- Slawin, A. M. Z., Waddell, P. G., & Woollins, J. D. (2009). cis-Dichloridobis(triisopropoxyphosphine)platinum(II).
- Otto, S., & Muller, A. J. (2001). cis-dichlorobis(triethylarsine)platinum(II) and cis-dichlorobis(triethylphosphine)
- Zare, K., et al. (2023). Theoretical Study of the Anticancer Properties of Iproplatin Drug and Comparison with Cis-Diamine-dichloro Platinum (II) (CDDP). Surabaya Physical Chemistry Letters, 1(1), 1-10. [Link]
- Na-Phatthalung, T., et al. (2022). Formation, Characterization, and Bonding of cis- and trans-[PtCl2{Te(CH2)6}2], cis-trans-[Pt3Cl6{Te(CH2)6}4], and cis-trans-[Pt4Cl8{Te(CH2)6}4]: Experimental and DFT Study. Molecules, 27(21), 7247. [Link]
- Request PDF. (n.d.). trans-Dichlorobis(triphenylphosphine-P)platinum(II).
Sources
- 1. rc.gov.bd [rc.gov.bd]
- 2. Platinum complexes as anticancer agents. | Semantic Scholar [semanticscholar.org]
- 3. cis-Dichlorobis(triethylphosphine)platinum(II) [myskinrecipes.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. cis-dichlorobis(triethylarsine)platinum(II) and cis-dichlorobis(triethylphosphine)platinum(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. huntresearchgroup.org.uk [huntresearchgroup.org.uk]
- 8. Square planar molecular geometry - Wikipedia [en.wikipedia.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
- 12. Assessment of DFT methods for geometry optimization of platinum-containing complexes | CHESS [chess.cornell.edu]
- 13. Systematic assessment of DFT methods for geometry optimization of mononuclear platinum-containing complexes - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP01851E [pubs.rsc.org]
Methodological & Application
Application Note & Protocol: Laboratory Synthesis of cis-Dichlorobis(triethylphosphine)platinum(II)
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of cis-Dichlorobis(triethylphosphine)platinum(II), a square planar platinum(II) complex with significant applications in coordination chemistry and as a precursor for various organometallic catalysts. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis. The protocol details a reliable method starting from potassium tetrachloroplatinate(II) and triethylphosphine, emphasizing safety, mechanistic understanding, and thorough characterization of the final product.
Introduction
Platinum(II) complexes are cornerstones in the fields of catalysis, materials science, and medicinal chemistry. The specific compound, cis-Dichlorobis(triethylphosphine)platinum(II) (cis-[PtCl₂(PEt₃)₂]), serves as a valuable precursor for the synthesis of more complex platinum compounds and as a model for studying ligand substitution and catalytic reactions. Its synthesis involves the displacement of two chloride ligands from the tetrachloroplatinate(II) anion by the stronger σ-donating triethylphosphine ligands. The cis configuration is the thermodynamically favored isomer due to the strong trans-effect of the phosphine ligands, which directs the incoming ligands to positions cis to each other. Understanding and mastering the synthesis of this compound provides a fundamental technique applicable to a wide range of inorganic and organometallic preparations.
Materials and Apparatus
Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier Example |
| Potassium Tetrachloroplatinate(II) | K₂[PtCl₄] | 415.09 | ≥99.9% | Sigma-Aldrich |
| Triethylphosphine | P(C₂H₅)₃ (PEt₃) | 118.15 | ≥98% | Sigma-Aldrich |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | ≥99.8% | Fisher Scientific |
| Diethyl Ether (Anhydrous) | (C₂H₅)₂O | 74.12 | ≥99.7% | Sigma-Aldrich |
| Deionized Water | H₂O | 18.02 | - | - |
| Inert Gas (Argon or Nitrogen) | Ar or N₂ | - | High | - |
Apparatus
-
Schlenk line or glovebox for inert atmosphere operations
-
Round-bottom flasks (50 mL and 100 mL) with ground glass joints
-
Magnetic stirrer and stir bars
-
Heating mantle with a temperature controller
-
Condenser
-
Glass funnel and filter paper
-
Hirsch funnel for vacuum filtration
-
Vacuum pump
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
NMR tubes and access to an NMR spectrometer (¹H, ³¹P, ¹⁹⁵Pt)
Experimental Protocol
The synthesis of cis-[PtCl₂(PEt₃)₂] is achieved through the reaction of potassium tetrachloroplatinate(II) with two equivalents of triethylphosphine in an aqueous ethanol solution. The product precipitates from the reaction mixture and can be purified by washing.
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis of cis-[PtCl₂(PEt₃)₂].
Step-by-Step Synthesis Procedure
-
Preparation of the Platinum Salt Solution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve potassium tetrachloroplatinate(II) (1.0 g, 2.41 mmol) in a mixture of 20 mL of deionized water and 20 mL of absolute ethanol. Stir the mixture until the salt is fully dissolved, which should result in a clear, red-brown solution.
-
Inert Atmosphere: Flush the flask with an inert gas (argon or nitrogen) and maintain a positive pressure of the inert gas throughout the reaction. This is crucial as triethylphosphine is air-sensitive and can oxidize.
-
Addition of Triethylphosphine: While stirring vigorously, add triethylphosphine (0.63 mL, 4.82 mmol, 2 equivalents) dropwise to the platinum salt solution using a syringe. The addition should be done slowly over a period of about 10 minutes.
-
Reaction and Precipitation: Upon addition of the triethylphosphine, a pale yellow precipitate of cis-[PtCl₂(PEt₃)₂] will begin to form. Continue stirring the reaction mixture at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.
-
Isolation of the Product: Isolate the pale yellow solid by vacuum filtration using a Hirsch funnel.
-
Washing and Purification: Wash the collected solid sequentially with several small portions of deionized water (3 x 10 mL), followed by cold ethanol (2 x 10 mL), and finally with diethyl ether (2 x 10 mL). These washing steps remove unreacted starting materials and byproducts.
-
Drying: Dry the purified product under vacuum for several hours to remove any residual solvent. The final product should be a pale yellow, crystalline powder. The expected yield is typically in the range of 80-90%.
Characterization
The identity and purity of the synthesized cis-[PtCl₂(PEt₃)₂] should be confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR).
-
³¹P{¹H} NMR Spectroscopy: This is the most informative technique for this compound. The spectrum should show a single resonance, indicating the chemical equivalence of the two phosphine ligands. This resonance will be flanked by satellite peaks due to coupling with the ¹⁹⁵Pt isotope (I = 1/2, 33.8% natural abundance). The magnitude of the one-bond platinum-phosphorus coupling constant (¹J(Pt,P)) is characteristic of the cis geometry and is typically around 3500 Hz.[1][2]
-
¹H NMR Spectroscopy: The proton NMR spectrum will show the characteristic signals for the ethyl groups of the triethylphosphine ligands. These will appear as complex multiplets due to coupling to both phosphorus and, to a lesser extent, platinum.
-
¹⁹⁵Pt NMR Spectroscopy: The platinum-195 NMR spectrum will exhibit a triplet, arising from the coupling to two equivalent phosphorus nuclei. The chemical shift will be characteristic of a Pt(II) center in this coordination environment.[3][4]
Safety Precautions
It is imperative to handle the reagents and conduct the synthesis with strict adherence to safety protocols.
-
Potassium Tetrachloroplatinate(II) (K₂[PtCl₄]): This compound is a toxic solid and a sensitizer.[5][6] It may cause allergic skin reactions and asthma-like symptoms if inhaled.[6] Always handle it in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][8][9]
-
Triethylphosphine (PEt₃): Triethylphosphine is a highly toxic, pyrophoric (ignites spontaneously in air), and corrosive liquid.[10][11][12] It must be handled under an inert atmosphere at all times.[11] It can cause severe skin and eye burns.[11] Wear fire-retardant clothing, and have appropriate fire extinguishing media (e.g., dry powder) readily available. All manipulations should be performed in a fume hood.
-
General Precautions: The synthesis should be carried out in a well-ventilated fume hood. Avoid inhalation of dust and vapors. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[5][13]
References
- Cole-Parmer. Material Safety Data Sheet - Triethylphosphine sulfide. [Link]
- AHP Metals Inc. Potassium Tetrachloroplatinate (II)
- Cole-Parmer.
- Chivers, T., et al. Preparation and 31P NMR characterization of N-bonded complexes of platinum(II) with a phosphadithiatriazine: X-ray structure of trans-PtCl2(Pet3)(η1-N-Ph2PS2N3).
- ACS Publications. Synthesis, Characterization, and Reaction Chemistry of PtCl2[P(m-C6H4SO3Na)
- University of the West Indies.
- Canadian Journal of Chemistry. Preparation and 31P NMR characterization of N-bonded complexes of platinum(II) with a phosphadithiatriazine: X-ray structure of trans-[PtCl2(PEt3)(η1-N-Ph2PS2N3)]. [Link]
- Wikipedia. Bis(triphenylphosphine)
- National Institutes of Health. Facile Synthesis of a Pt(IV) Prodrug of Cisplatin and Its Intrinsically 195mPt Labeled Analog: A Step Closer to Cancer Theranostic. [Link]
- Google Patents.
- National Institutes of Health. Formation, Characterization, and Bonding of cis- and trans-[PtCl2{Te(CH2)6}2], cis-trans-[Pt3Cl6{Te(CH2)6}4], and cis-trans-[Pt4Cl8{Te(CH2)6}4]: Experimental and DFT Study. [Link]
- PubChem. cis-Dichlorobis(triethylphosphine)
- ResearchGate. Facile alternative route to cis-[PtCl2(PTA)2] and [PtCl(PTA)3]Cl. [Link]
- National Institutes of Health. Novel cis-Pt(II) Complexes with Alkylpyrazole Ligands: Synthesis, Characterization, and Unusual Mode of Anticancer Action. [Link]
- ResearchGate. cis-Dichloridobis(triisopropoxyphosphine)
- Michigan State University.
- National Institutes of Health.
- ElectronicsAndBooks. Synthesis, Characterization, and Reaction Chemistry of PtCl2[P(m-C6H4SO3Na)
- National Institutes of Health.
- European Patent Office.
- PubMed. Identification by NMR spectroscopy of the two stereoisomers of the platinum complex [PtCl2(S-ahaz)] (S-ahaz = 3(S)-aminohexahydroazepine) bound to a DNA 14-mer oligonucleotide. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Formation, Characterization, and Bonding of cis- and trans-[PtCl2{Te(CH2)6}2], cis-trans-[Pt3Cl6{Te(CH2)6}4], and cis-trans-[Pt4Cl8{Te(CH2)6}4]: Experimental and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coordination environments of Pt single-atom catalysts from NMR signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. colonialmetals.com [colonialmetals.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Notes and Protocols for Hydrosilylation Catalysis Utilizing cis-Dichlorobis(triethylphosphine)platinum(II)
Introduction: The Strategic Importance of Hydrosilylation and the Role of Platinum Catalysts
Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, stands as a cornerstone of organosilicon chemistry.[1][2] This atom-economical reaction is paramount in the industrial synthesis of a vast array of products, including silicone polymers, elastomers, adhesives, and coatings, and is crucial in the fine chemical and pharmaceutical industries for the synthesis of complex molecules.[2][3] The efficacy of this transformation is critically dependent on the catalyst employed, with platinum complexes being the most robust and widely utilized.[4]
Among the pantheon of platinum catalysts, cis-Dichlorobis(triethylphosphine)platinum(II), a Pt(II) complex, offers a unique combination of stability and catalytic activity. The phosphine ligands play a crucial role in modulating the electronic and steric environment of the platinum center, thereby influencing the catalyst's performance in terms of activity, selectivity, and stability.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of cis-Dichlorobis(triethylphosphine)platinum(II) as a catalyst in hydrosilylation reactions. We will delve into the mechanistic underpinnings of the catalysis, provide detailed experimental protocols, and discuss the critical parameters that govern the success of the reaction.
Mechanistic Insight: The Chalk-Harrod Mechanism
The catalytic cycle of hydrosilylation mediated by platinum complexes is generally understood to proceed via the Chalk-Harrod mechanism.[4][5] This mechanism provides a rational framework for understanding the key elementary steps of the reaction and for optimizing reaction conditions.
The catalytic cycle can be visualized as follows:
Figure 1: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.
The key steps in the Chalk-Harrod mechanism are:
-
Catalyst Activation: The Pt(II) precatalyst, cis-Dichlorobis(triethylphosphine)platinum(II), is reduced in situ to a catalytically active Pt(0) species. This reduction can be facilitated by the silane reactant.
-
Oxidative Addition: The hydrosilane undergoes oxidative addition to the Pt(0) center, forming a Pt(II) intermediate with both hydride and silyl ligands.
-
Alkene Coordination: The unsaturated substrate (alkene or alkyne) coordinates to the platinum center.
-
Migratory Insertion: The coordinated alkene inserts into the platinum-hydride bond. This is often the rate-determining and regioselectivity-determining step.
-
Reductive Elimination: The final product, an alkylsilane or vinylsilane, is formed through reductive elimination from the platinum center, regenerating the active Pt(0) catalyst.[4]
A variation of this mechanism, the modified Chalk-Harrod mechanism , involves the insertion of the alkene into the platinum-silyl bond, which can lead to different regio- and stereochemical outcomes. The operative mechanism can be influenced by the nature of the catalyst, substrates, and reaction conditions.
Experimental Protocols
The following protocols provide a starting point for conducting hydrosilylation reactions using cis-Dichlorobis(triethylphosphine)platinum(II). It is essential to note that optimal conditions may vary depending on the specific substrates and silanes used. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: Hydrosilylation of a Terminal Alkene (e.g., 1-Octene with Triethoxysilane)
This protocol details the synthesis of octyltriethoxysilane, a common precursor for silane coupling agents.
Materials:
-
cis-Dichlorobis(triethylphosphine)platinum(II)
-
1-Octene (freshly distilled)
-
Triethoxysilane (freshly distilled)
-
Anhydrous toluene (or other suitable solvent like THF or xylene)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
Procedure:
-
Catalyst Preparation: Prepare a stock solution of the catalyst by dissolving a known amount of cis-Dichlorobis(triethylphosphine)platinum(II) in anhydrous toluene to achieve a concentration of, for example, 1 mM.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere, add 1-octene (e.g., 1 mmol).
-
Solvent Addition: Add anhydrous toluene (e.g., 5 mL).
-
Catalyst Addition: Add the desired amount of the catalyst stock solution. A typical catalyst loading ranges from 0.01 to 0.1 mol%.
-
Silane Addition: Slowly add triethoxysilane (e.g., 1.2 mmol, 1.2 equivalents) to the reaction mixture at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy by taking aliquots from the reaction mixture at regular intervals.
-
Work-up and Purification: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can be purified by vacuum distillation to yield the desired octyltriethoxysilane.
Protocol 2: Hydrosilylation for Silicone Crosslinking
This protocol provides a general method for the crosslinking of vinyl-functionalized silicones with Si-H functionalized silicones, a fundamental process in the curing of silicone elastomers.[2]
Materials:
-
cis-Dichlorobis(triethylphosphine)platinum(II)
-
Vinyl-terminated polydimethylsiloxane (PDMS)
-
Poly(methylhydrosiloxane-co-dimethylsiloxane) (Si-H functionalized crosslinker)
-
Anhydrous toluene or other suitable solvent (optional, for solution-based curing)
Procedure:
-
Component Mixing: In a suitable mixing vessel, thoroughly mix the vinyl-terminated PDMS and the Si-H functionalized crosslinker. The ratio of Si-H to vinyl groups is a critical parameter and typically ranges from 1.5:1 to 2:1 to ensure complete reaction of the vinyl groups.
-
Catalyst Addition: cis-Dichlorobis(triethylphosphine)platinum(II) can be added as a solution in a compatible solvent (e.g., a small amount of vinyl-terminated PDMS or toluene) to ensure uniform dispersion. The catalyst loading is typically in the range of 5-20 ppm of platinum relative to the total weight of the silicone polymers.
-
Curing: The mixture can be cured at room temperature or by heating. The curing time and temperature will depend on the desired properties of the final elastomer and the specific formulation. Typical curing temperatures range from 80°C to 150°C.
-
Monitoring Cure: The progress of the curing can be monitored by the increase in viscosity of the mixture or by techniques such as rheometry.
Key Experimental Parameters and Considerations
The success and selectivity of the hydrosilylation reaction are governed by several key parameters:
| Parameter | Influence on the Reaction | Typical Conditions & Remarks |
| Catalyst Loading | Directly affects the reaction rate. Higher loading leads to faster reactions but increases cost and potential for side reactions. | 0.001 - 1 mol% for fine chemical synthesis. 1 - 50 ppm for silicone curing. |
| Temperature | Influences reaction rate and can affect selectivity. Higher temperatures can lead to side reactions like alkene isomerization. | Room temperature to 120°C. Optimization is crucial for specific substrates. |
| Solvent | Can affect catalyst solubility and reaction kinetics. | Anhydrous, non-protic solvents like toluene, THF, or xylene are commonly used. Solvent-free conditions are also possible. |
| Substrate Purity | Impurities, especially those containing sulfur, phosphorus, or amines, can poison the catalyst. | Use of freshly distilled substrates and anhydrous solvents is highly recommended. |
| Silane to Alkene Ratio | A slight excess of the silane is often used to ensure complete conversion of the alkene. | 1.1 to 1.5 equivalents of silane are typical. |
Safety and Handling
cis-Dichlorobis(triethylphosphine)platinum(II) should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or slow reaction | Inactive catalyst, catalyst poisoning, low temperature. | Use fresh catalyst, ensure high purity of substrates and solvents, increase reaction temperature. |
| Low yield | Incomplete reaction, side reactions (e.g., alkene isomerization). | Increase reaction time, optimize temperature and catalyst loading, consider using an inhibitor for side reactions. |
| Formation of byproducts | Isomerization of the alkene, dehydrogenative silylation. | Lower the reaction temperature, use a more selective catalyst or add a co-ligand. |
Conclusion
cis-Dichlorobis(triethylphosphine)platinum(II) is a versatile and effective catalyst for a range of hydrosilylation reactions. By understanding the underlying mechanistic principles and carefully controlling the key experimental parameters, researchers can achieve high yields and selectivities in their synthetic endeavors. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this catalyst in both academic and industrial research settings.
References
- Lukin, R., Kuchkaev, A., Sukhov, A. V., & Yakhvarov, D. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 12(10), 2174. [Link]
- SIMTEC Silicone Parts. (2015, June 4).
- ResearchGate. (n.d.). The scheme for the preparation of platinum (0) complexes with phosphines. [Link]
- Pagliaro, M., Ciriminna, R., Pandarus, V., & Béland, F. (2013). Platinum-Based Heterogeneously Catalyzed Hydrosilylation. European Journal of Organic Chemistry, 2013(28), 6227-6235. [Link]
- Royal Society of Chemistry. (2017). Simply accessible platinum(ii)
- MDPI. (2016). bis-Nitrile and bis-Dialkylcyanamide Platinum(II)
- ResearchGate. (n.d.). Hydrosilylation of 1-octene and cis-2-octene with Et3SiH and Ph2SiH.... [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Newsil. (n.d.). Cis-Dichlorobis (Diethylsulfide)
- National Institutes of Health. (n.d.).
- White Rose eTheses Online. (n.d.). Photoactivated Hydrosilylation of Alkenes using Platinum(II) Salicylaldimine Phenylpyridine Complexes. [Link]
- ACS Publications. (2016).
- ElectronicsAndBooks. (n.d.). Hydrosilylation chemistry and catalysis with cis-PtCl2(PhCH:CH2)2. [Link]
- qualitas1998.net. (2019). Green Chemistry. [Link]
- ResearchGate. (n.d.). Hydrosilylation reaction of alkenes in the presence of new platinum (II) complexes [Pt1] and [Pt2]. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Semantic Scholar. (2021).
- IU ScholarWorks. (n.d.).
Sources
- 1. qualitas1998.net [qualitas1998.net]
- 2. Silicone Rubber Platinum-Based Catalysts | SIMTEC [simtec-silicone.com]
- 3. Platinum Catalysts: The Key to High-Quality Silicone Rubber Products - Dongguan City Betterly New Materials Co., Ltd. [betelychina.com]
- 4. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: cis-Dichlorobis(triethylphosphine)platinum(II) in Catalysis
Introduction
cis-Dichlorobis(triethylphosphine)platinum(II), with the chemical formula cis-[PtCl₂(PEt₃)₂], is a square planar platinum(II) complex that has garnered significant attention as a homogeneous catalyst in organic synthesis.[1] Its robust stability, coupled with the favorable electronic and steric properties of the triethylphosphine ligands, makes it a versatile catalyst for a range of transformations. This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental setup and application of this catalyst, with a primary focus on hydrosilylation reactions—a cornerstone of organosilicon chemistry.[2][3]
The utility of platinum complexes in catalysis is well-established, particularly in hydrosilylation, which involves the addition of a silicon-hydrogen bond across an unsaturated bond.[2][3] While various platinum catalysts are known, including Speier's and Karstedt's catalysts, phosphine-ligated platinum(II) complexes like cis-[PtCl₂(PEt₃)₂] offer distinct advantages in terms of stability and selectivity.[2][4] This application note will delve into the mechanistic underpinnings of catalysis with this complex, provide a detailed experimental protocol for a representative hydrosilylation reaction, and offer insights into best practices for handling and safety.
Mechanistic Insights: The Chalk-Harrod Mechanism
The catalytic cycle for hydrosilylation using platinum catalysts is most commonly described by the Chalk-Harrod mechanism.[2][4][5] This mechanism provides a foundational understanding of the elementary steps involved in the catalytic transformation.
The key steps of the Chalk-Harrod mechanism are:
-
Oxidative Addition: The hydrosilane (R₃SiH) undergoes oxidative addition to the platinum(II) center, forming a platinum(IV) intermediate.
-
Olefin Coordination: The unsaturated substrate (e.g., an alkene) coordinates to the platinum center.
-
Migratory Insertion: The coordinated olefin inserts into the platinum-hydride (Pt-H) bond. This is often considered the rate-determining step.[5]
-
Reductive Elimination: The final product, an alkylsilane, is formed through reductive elimination, regenerating the active platinum catalyst.[2][4]
It is important to note that variations of this mechanism exist, and the precise pathway can be influenced by the specific substrates and reaction conditions.[2]
Catalytic Cycle Diagram
Sources
Application Note: Definitive Stereochemical Assignment of cis-Dichlorobis(triethylphosphine)platinum(II) using ¹H and ³¹P NMR Spectroscopy
Abstract
This comprehensive guide details the application of ¹H and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy for the unambiguous structural and stereochemical characterization of cis-Dichlorobis(triethylphosphine)platinum(II), a pivotal precursor in organometallic chemistry. We provide not only step-by-step protocols for data acquisition but also delve into the theoretical underpinnings that make NMR an indispensable tool for analyzing such square planar complexes. The causality behind experimental choices is explained, focusing on the diagnostic power of the one-bond platinum-phosphorus coupling constant (¹J(¹⁹⁵Pt-³¹P)) to differentiate between cis and trans isomers. This document is intended for researchers, scientists, and professionals in drug development and materials science who require robust methods for inorganic compound characterization.
Introduction: The Challenge of Isomerism in Platinum Chemistry
Platinum(II) complexes, particularly those with phosphine ligands, are mainstays in catalysis, materials science, and medicinal chemistry. The square planar geometry of Pt(II) centers often leads to the formation of cis and trans geometric isomers, which can possess dramatically different chemical reactivity and biological activity. Therefore, unequivocal assignment of stereochemistry is not merely an academic exercise but a critical step in quality control and mechanistic studies.
cis-Dichlorobis(triethylphosphine)platinum(II), or cis-[PtCl₂(PEt₃)₂], serves as a fundamental model compound and a versatile starting material for the synthesis of more complex platinum derivatives.[1] While other analytical techniques can confirm its elemental composition, NMR spectroscopy stands alone in its ability to provide a detailed portrait of the molecule's solution-state structure, connectivity, and geometry. Specifically, the interplay between ¹H, ³¹P, and the magnetically active ¹⁹⁵Pt nucleus offers a wealth of structural information.[2][3]
This guide will demonstrate how to leverage the distinct features of ¹H and ³¹P NMR spectra—namely chemical shifts (δ), spin-spin coupling constants (J), and the characteristic satellite peaks arising from the ¹⁹⁵Pt isotope—to confidently assign the cis configuration.
Scientific Principles: Decoding the Spectra
A robust interpretation of NMR data is grounded in understanding the quantum mechanical interactions within the molecule. For cis-[PtCl₂(PEt₃)₂], the key phenomena are chemical shielding and spin-spin coupling.
³¹P NMR: The Primary Tool for Geometric Assignment
Phosphorus-31 NMR is exceptionally powerful for studying phosphine-ligated metal complexes due to its 100% natural abundance, spin I = ½, and high sensitivity.[4][5]
-
Chemical Shift (δ): The ³¹P chemical shift of the triethylphosphine ligands is sensitive to their electronic environment. Coordination to the platinum(II) center shifts the resonance downfield compared to the free phosphine.
-
¹⁹⁵Pt-¹³¹P Spin-Spin Coupling: The most crucial diagnostic feature is the one-bond coupling (¹J) between the phosphorus-31 nucleus and the platinum-195 nucleus. ¹⁹⁵Pt is a spin I = ½ nucleus with a natural abundance of 33.8%.[6] This means that approximately one-third of the complex molecules in a sample will contain a magnetically active platinum isotope.
-
The Origin of Satellites: This coupling splits the main ³¹P signal into a doublet. Because only 33.8% of the molecules have ¹⁹⁵Pt, the spectrum displays a large central peak (from molecules with NMR-inactive Pt isotopes) flanked by two smaller "satellite" peaks. The separation between these satellites is the coupling constant, ¹J(¹⁹⁵Pt-³¹P).
-
The Trans Influence: The magnitude of ¹J(¹⁹⁵Pt-³¹P) is highly dependent on the ligand trans to the phosphine.[7] Ligands with a strong trans influence, like another phosphine, weaken the trans Pt-P bond and result in a smaller ¹J coupling constant. Conversely, a ligand with a weak trans influence, like a chloride, leads to a stronger trans Pt-P bond and a larger ¹J value.
-
In cis-[PtCl₂(PEt₃)₂] , each PEt₃ ligand is trans to a Cl⁻ ligand (weak trans influence). This results in a large ¹J(¹⁹⁵Pt-³¹P) value, typically in the range of 3400-3600 Hz .
-
In the corresponding trans isomer, each PEt₃ ligand is trans to another PEt₃ ligand (strong trans influence), resulting in a significantly smaller ¹J(¹⁹⁵Pt-³¹P) value, typically 2300-2500 Hz .
-
-
This clear distinction makes the ¹J(¹⁹⁵Pt-³¹P) coupling constant an unambiguous indicator of the complex's geometry.
¹H NMR: Confirming Ligand Structure and Integrity
The ¹H NMR spectrum provides complementary information, confirming the structure of the triethylphosphine ligands and the overall purity of the sample. The spectrum is characterized by two main regions corresponding to the methylene (-CH₂) and methyl (-CH₃) protons of the ethyl groups.
-
Proton-Proton Coupling (³JHH): The methylene protons are split by the adjacent methyl protons into a quartet, while the methyl protons are split by the methylene protons into a triplet.
-
Phosphorus-Proton Coupling (JPH): The situation is complicated by coupling to the spin-½ ³¹P nucleus.
-
The methylene protons (-CH₂) exhibit a two-bond coupling (²JPH).
-
The methyl protons (-CH₃) exhibit a three-bond coupling (³JPH). This additional coupling transforms the expected simple quartet and triplet into more complex multiplets. This complexity, however, is a key signature of the coordinated phosphine ligand.
-
-
¹⁹⁵Pt-¹H Coupling: Faint satellite peaks arising from coupling to ¹⁹⁵Pt may also be visible, further corroborating the structure, though they are often less resolved than in the ³¹P spectrum.
Experimental Protocols
The following protocols are designed to yield high-quality, interpretable NMR spectra. Trustworthiness is ensured by using standard, validated procedures.
Materials and Equipment
-
Analyte: cis-Dichlorobis(triethylphosphine)platinum(II) [CAS: 15692-07-6][8]
-
Solvent: Chloroform-d (CDCl₃), 99.8 atom % D, with 0.03% (v/v) TMS.
-
Apparatus: 5 mm NMR tubes, volumetric flask, analytical balance.
-
Instrumentation: A multinuclear NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tunable to ¹H and ³¹P frequencies.
Protocol 1: Sample Preparation
The rationale for this protocol is to create a homogenous solution of sufficient concentration for good signal-to-noise in a reasonable time, while minimizing solvent impurities.
-
Weighing: Accurately weigh approximately 10-15 mg of cis-[PtCl₂(PEt₃)₂] directly into a clean, dry vial.
-
Dissolution: Add approximately 0.6 mL of CDCl₃ to the vial. Gently swirl to dissolve the complex completely. The solution should be colorless to pale yellow.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Sealing: Cap the NMR tube securely. If the sample is to be stored, sealing with a torch or using a Teflon-valved (J. Young) tube is recommended to prevent solvent evaporation.
Protocol 2: NMR Data Acquisition
The following workflow outlines the logical steps for acquiring both ³¹P and ¹H NMR data.
Caption: Workflow for NMR characterization of cis-[PtCl₂(PEt₃)₂].
³¹P{¹H} NMR Acquisition Parameters:
-
Technique: Proton-decoupled phosphorus spectrum. The decoupling simplifies the spectrum by removing J(P-H) couplings, resulting in a sharp singlet with satellites.
-
Frequency: 162 MHz (on a 400 MHz instrument)
-
Spectral Width: ~200 ppm (e.g., from +100 to -100 ppm) to ensure all signals are captured.
-
Relaxation Delay (D1): 2-5 seconds. A sufficient delay ensures the nuclei have returned to equilibrium before the next pulse, allowing for more accurate integration.
-
Number of Scans: 128-256 scans, or until a good signal-to-noise ratio is achieved for the satellite peaks.
-
Referencing: The chemical shift should be referenced to an external 85% H₃PO₄ standard at 0.0 ppm.[4]
¹H NMR Acquisition Parameters:
-
Frequency: 400 MHz
-
Spectral Width: ~12 ppm (e.g., from -1 to 11 ppm).
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans: 8-16 scans.
-
Referencing: The chemical shift should be referenced to the residual CDCl₃ signal (δ ~7.26 ppm) or internal TMS (δ 0.00 ppm).[9]
Data Interpretation and Results
Analysis of the acquired spectra provides definitive proof of the cis geometry.
³¹P{¹H} NMR Spectrum Analysis
The proton-decoupled ³¹P NMR spectrum is the most telling. It exhibits a characteristic three-line pattern.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Predicting Pt-195 NMR Chemical Shift and 1J(195Pt-31P) Coupling Constant for Pt(0) Complexes Using the NMR-DKH Basis Sets | MDPI [mdpi.com]
- 7. Trans-Influence in Dinuclear Pt(III) Complexes: Electronic Structure, σ‑Donation, and Pt–Pt Spin–Spin Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 98%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Determining the In Vitro Cytotoxicity of cis-Dichlorobis(triethylphosphine)platinum(II) on Cancer Cell Lines
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on assessing the cytotoxic potential of the platinum(II) complex, cis-Dichlorobis(triethylphosphine)platinum(II), against various cancer cell lines. Platinum-based compounds are a cornerstone of cancer chemotherapy, primarily exerting their therapeutic effects by inducing DNA damage and triggering apoptosis.[1][2] This guide details the underlying principles and provides step-by-step protocols for three robust and widely adopted cytotoxicity assays: the MTT, XTT, and LDH assays. We emphasize the rationale behind experimental choices, data interpretation, and methods for ensuring scientific rigor and reproducibility.
Introduction: The Rationale for Assessing Platinum(II) Complex Cytotoxicity
Platinum(II) complexes, exemplified by the landmark drug cisplatin, represent a critical class of anticancer agents.[3] Their primary mechanism of action involves entering the cell, where they undergo aquation, transforming into a reactive species that binds to DNA.[4] This interaction forms DNA adducts, which create kinks in the DNA structure, thereby inhibiting essential cellular processes like replication and transcription and ultimately leading to programmed cell death (apoptosis).[5][6]
The compound of interest, cis-Dichlorobis(triethylphosphine)platinum(II) (CAS 15692-07-6), is a structural analog of cisplatin.[7] While cisplatin utilizes ammine ligands, this complex features triethylphosphine ligands. This structural modification can significantly alter the compound's lipophilicity, cellular uptake, reactivity, and potential to overcome resistance mechanisms observed with traditional platinum drugs.[2][8] Therefore, accurately quantifying its cytotoxic effect across a panel of cancer cell lines is a crucial first step in its preclinical evaluation.[9]
This guide provides the necessary protocols to determine the half-maximal inhibitory concentration (IC50), a key metric of a drug's potency, which quantifies the concentration required to inhibit a biological process, such as cell proliferation, by 50%.[9][10][11]
Foundational Concepts: Choosing the Right Cytotoxicity Assay
No single assay is perfect; therefore, understanding their principles is key to selecting the most appropriate method and interpreting the results correctly. We will detail three common colorimetric assays.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay : This assay measures the metabolic activity of cells.[7][12] Viable cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[13] The amount of formazan, which is solubilized before measurement, is directly proportional to the number of metabolically active (and therefore viable) cells.[7]
-
XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) Assay : Similar to the MTT assay, the XTT assay is based on the reduction of a tetrazolium salt by metabolically active cells.[14][15] However, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step and making the protocol faster and less prone to errors from incomplete formazan dissolution.
-
LDH (Lactate Dehydrogenase) Release Assay : Unlike MTT and XTT, which measure viability, the LDH assay quantifies cell death.[16] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[17][18] The assay measures the enzymatic activity of LDH in the supernatant, which is proportional to the number of lysed cells.[19][20]
The following diagram illustrates the distinct principles of these three assays.
Caption: Principles of MTT, XTT, and LDH Cytotoxicity Assays.
Experimental Design and Workflow
A well-designed experiment is crucial for obtaining reliable and interpretable data. The general workflow involves cell preparation, treatment with the platinum compound, execution of the chosen assay, and data analysis.
Sources
- 1. New chemistry of an old molecule: cis-[Pt(NH3)2Cl2] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cis-Pt(NH3)2Cl2 and trans-Pt(NH3)2Cl2 inhibit DNA synthesis in cultured L1210 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cis-Dichlorobis(triethylphosphine)platinum(II) | C12H30Cl2P2Pt | CID 11027520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cis-Dichlorobis(triphenylphosphine)platinum(II) 15604-36-1 [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. colonialmetals.com [colonialmetals.com]
- 9. In Vitro Nephrotoxicity Studies of Established and Experimental Platinum-Based Compounds | MDPI [mdpi.com]
- 10. cis-Dichlorobis(triethylphosphine)platinum(II) | Fisher Scientific [fishersci.ca]
- 11. researchgate.net [researchgate.net]
- 12. Cisplatin, an anticancer drug, has the molecular formula `Pt(NH_3)_2 Cl_2.` What is the mass (in gram) of one molecule ? (Atomic masses : `Pt=195, H=14, Cl=35.5`) [allen.in]
- 13. In Vitro and In Vivo Relevant Antineoplastic Activity of Platinum(II) Complexes toward Triple-Negative MDA-MB-231 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cis-Dichlorobis(dimethylsulfoxido)platinum(II) | C4H12Cl2O2PtS2 | CID 3035418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Say No to DMSO: Dimethylsulfoxide Inactivates Cisplatin, Carboplatin and Other Platinum Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. almanaclifescience.com [almanaclifescience.com]
- 18. An in vitro study comparing the cytotoxicity of three platinum complexes with regard to the effect of thiol depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cis-Dichlorobis(dimethyl sulfoxide)platinum(II) 97 22840-91-1 [sigmaaldrich.com]
- 20. cis-Bis(triphenylphosphine)platinum(II) chloride | 15604-36-1 [chemicalbook.com]
Application Notes and Protocols for cis-Dichlorobis(triethylphosphine)platinum(II)
Introduction: Understanding the Reactivity and Handling of a Key Platinum(II) Complex
cis-Dichlorobis(triethylphosphine)platinum(II), a coordination complex featuring a central platinum atom, is a valuable reagent and precursor in organometallic chemistry and catalysis. Its utility is, however, intrinsically linked to its sensitivity to atmospheric conditions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate handling and storage procedures for this compound. Adherence to these protocols is critical not only for maintaining the integrity of the material but also for ensuring laboratory safety. The methodologies described herein are grounded in established principles of handling air- and moisture-sensitive compounds, ensuring both experimental success and user safety.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and hazard profile of cis-Dichlorobis(triethylphosphine)platinum(II) is the foundation of its safe handling.
Physical and Chemical Properties
The key physical and chemical properties of cis-Dichlorobis(triethylphosphine)platinum(II) are summarized in the table below. This data has been aggregated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Chemical Formula | C₁₂H₃₀Cl₂P₂Pt | |
| Molecular Weight | 502.30 g/mol | , |
| Appearance | White to off-white powder/crystals | , |
| Melting Point | 139-142 °C | |
| Solubility | Soluble in many organic solvents. | |
| Hygroscopic Nature | Hygroscopic |
Safety and Hazard Information
cis-Dichlorobis(triethylphosphine)platinum(II) is a hazardous substance and must be handled with appropriate precautions. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its potential risks.
GHS Pictograms:
Signal Word: Warning
GHS Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H317: May cause an allergic skin reaction.[2]
-
H319: Causes serious eye irritation.[1]
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2]
-
H335: May cause respiratory irritation.[1]
GHS Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P342 + P311: If experiencing respiratory symptoms: Call a POISON CENTER or doctor/physician.[3]
The Chemical Rationale for Specialized Handling
The necessity for handling cis-Dichlorobis(triethylphosphine)platinum(II) under an inert atmosphere stems from its inherent chemical properties. The platinum(II) center is susceptible to oxidation, and the compound itself is hygroscopic.
-
Hygroscopicity: The term hygroscopic refers to the tendency of a substance to absorb moisture from the surrounding air.[3] In the case of cis-Dichlorobis(triethylphosphine)platinum(II), the presence of polar Pt-Cl bonds and the overall molecular structure can facilitate interactions with water molecules. This absorption of water can lead to hydrolysis, degrading the compound and affecting its reactivity and the stoichiometry of subsequent reactions. The hygroscopic nature of many organic and organometallic compounds is influenced by the presence of functional groups that can form hydrogen bonds with water.
-
Air Sensitivity: While not pyrophoric (spontaneously igniting in air), many organometallic compounds, particularly those with electron-rich metal centers, can be sensitive to atmospheric oxygen.[4] Oxygen can act as an oxidizing agent, potentially leading to the decomposition of the complex or the formation of unwanted byproducts. For platinum(II) complexes, while relatively stable, prolonged exposure to air, especially in solution, can lead to gradual degradation.
Storage and Handling Protocols
Given its hygroscopic and air-sensitive nature, stringent storage and handling protocols are mandatory.
Long-Term Storage
For long-term storage, cis-Dichlorobis(triethylphosphine)platinum(II) should be kept in a tightly sealed container, preferably a Schlenk flask or a vial with a PTFE-lined cap. The container should be stored inside a desiccator or, for optimal stability, within an inert atmosphere glovebox. The storage area should be cool, dry, and well-ventilated.
Inert Atmosphere Handling: A Step-by-Step Guide
All manipulations of cis-Dichlorobis(triethylphosphine)platinum(II), including weighing, transferring, and preparing solutions, must be performed under an inert atmosphere of nitrogen or argon. A glovebox is the preferred environment for these operations.
Protocol for Weighing and Reconstituting in a Glovebox:
-
Preparation: Ensure the glovebox has a stable inert atmosphere with low oxygen and moisture levels. Introduce the sealed container of the platinum complex, a clean, dry spatula, a tared weigh boat or vial, and the desired solvent (previously dried and degassed) into the glovebox antechamber.
-
Purging: Cycle the antechamber with the inert gas multiple times to remove any atmospheric contaminants.
-
Transfer to Glovebox: Once the antechamber is fully purged, transfer the items into the main chamber of the glovebox.
-
Equilibration: Allow the container of the platinum complex to equilibrate to the glovebox temperature before opening to prevent condensation.
-
Weighing: Carefully open the container and, using the clean spatula, transfer the desired amount of the white to off-white powder to the tared weigh boat or vial on a balance inside the glovebox.
-
Reconstitution: Add the desired volume of the anhydrous, degassed solvent to the vial containing the weighed complex. Gently swirl or stir the mixture until the solid is fully dissolved.
-
Sealing: Securely cap the vial containing the solution.
-
Cleanup: Tightly reseal the original container of the solid platinum complex. Clean any spills within the glovebox immediately using appropriate procedures.
-
Removal from Glovebox: Place the sealed solution vial and the original container back into the antechamber, purge as before, and then remove them from the glovebox.
Caption: Workflow for handling air-sensitive platinum complex.
Disposal Procedures
The disposal of platinum-containing waste must be handled responsibly to prevent environmental contamination and to comply with institutional and regulatory guidelines.
Waste Segregation and Disposal Workflow:
-
Categorize Waste: Separate waste streams into solids (e.g., contaminated gloves, weigh boats, paper towels) and liquids (e.g., unused solutions, reaction residues).
-
Solid Waste: Collect all solid waste contaminated with the platinum complex in a clearly labeled, sealed waste container.
-
Liquid Waste: Collect all liquid waste in a designated, sealed, and properly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific instructions on the disposal of platinum-containing hazardous waste. They will provide guidance on proper labeling, storage, and pickup procedures.
-
Consider Platinum Recovery: For larger quantities of platinum waste, consider the possibility of platinum recovery. This is an environmentally and economically sound practice. Specialized companies can process platinum-containing waste to recover the precious metal.[2]
Caption: Decision tree for the disposal of platinum waste.
References
- cis-Dichlorobis(triethylphosphine)platinum(II) | C12H30Cl2P2Pt | CID 11027520. PubChem. [Link]
- cis-Dichlorobis(triethylphosphine)
- School of Chemistry SOP For Operation Of Glove Boxes. University of St Andrews. [Link]
- cis-Dichlorobis(triethylphosphine)platinum(II) Safety, Handling, and Storage. PubChem. [Link]
- How to Recycle Platinum from Labor
- Organometallic compound - Stability, Reactivity, Bonding. Britannica. [Link]
Sources
Application of cis-Dichlorobis(triethylphosphine)platinum(II) in Organic Synthesis: A Detailed Guide to Catalytic Hydrosilylation
Introduction: Unveiling the Catalytic Potential of cis-Dichlorobis(triethylphosphine)platinum(II)
cis-Dichlorobis(triethylphosphine)platinum(II), a coordination complex featuring a central platinum(II) ion, two chloride ligands, and two triethylphosphine ligands in a cis-arrangement, has emerged as a versatile and efficient homogeneous catalyst in modern organic synthesis. Its primary application lies in the catalytic hydrosilylation of unsaturated carbon-carbon bonds, a process of significant industrial and academic importance for the synthesis of organosilicon compounds.[1] This application note provides an in-depth exploration of the utility of this platinum complex, focusing on the hydrosilylation of alkynes to generate synthetically valuable vinylsilanes. We will delve into the mechanistic underpinnings of this transformation, provide detailed experimental protocols, and present data that underscores the catalyst's performance. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the catalytic prowess of cis-Dichlorobis(triethylphosphine)platinum(II) in their synthetic endeavors.
Mechanistic Insights: The Chalk-Harrod Mechanism in Action
The platinum-catalyzed hydrosilylation of alkynes is widely understood to proceed via the Chalk-Harrod mechanism.[1][2] This catalytic cycle provides a robust framework for understanding the role of cis-Dichlorobis(triethylphosphine)platinum(II) in facilitating the addition of a silicon-hydrogen (Si-H) bond across a carbon-carbon triple bond. The key steps are as follows:
-
Oxidative Addition: The catalytically active Pt(0) species, often formed in situ from the Pt(II) precatalyst, undergoes oxidative addition with the hydrosilane (R₃SiH). This step involves the cleavage of the Si-H bond and the formation of a platinum(II) intermediate containing both hydride (Pt-H) and silyl (Pt-SiR₃) ligands.
-
Alkyne Coordination: The alkyne substrate coordinates to the platinum center.
-
Migratory Insertion: The coordinated alkyne then inserts into the platinum-hydride bond. This step is often regioselective, with the silicon atom adding to one of the acetylenic carbons and the hydrogen to the other. The nature of the phosphine ligand can significantly influence this regioselectivity.
-
Reductive Elimination: The final step involves the reductive elimination of the vinylsilane product, regenerating the active Pt(0) catalyst, which can then re-enter the catalytic cycle.
Sources
Application Notes & Protocols: cis-Dichlorobis(triethylphosphine)platinum(II) as a Versatile Precursor for Advanced Platinum Compounds
Introduction: The Strategic Importance of cis-PtCl₂(PEt₃)₂
cis-Dichlorobis(triethylphosphine)platinum(II), with the chemical formula [(C₂H₅)₃P]₂PtCl₂[1], is a cornerstone precursor in the field of platinum chemistry. While structurally related to the landmark anticancer drug cisplatin, its unique ligand set—two triethylphosphine (PEt₃) groups—imparts distinct properties that make it an exceptionally versatile starting material. Unlike the ammine ligands in cisplatin, the PEt₃ ligands offer enhanced solubility in a wide range of organic solvents, provide a different electronic and steric environment around the platinum(II) center, and possess a strong trans effect that can be strategically exploited in ligand substitution reactions.[2]
This guide moves beyond simple cataloging of reactions. It provides a deep dive into the causality behind experimental design and offers robust, self-validating protocols for synthesizing next-generation platinum compounds for applications ranging from medicinal chemistry to materials science.
| Property | Value | Reference |
| CAS Number | 15692-07-6 | [3] |
| Molecular Formula | C₁₂H₃₀Cl₂P₂Pt | [4] |
| Molecular Weight | 502.30 g/mol | [3] |
| Appearance | White to off-white powder/crystals | [3] |
| Melting Point | 193-194 °C | [3] |
Core Reactivity: Mastering Ligand Substitution
The primary utility of cis-PtCl₂(PEt₃)₂ lies in the reactivity of its two platinum-chloride (Pt-Cl) bonds. These bonds are susceptible to substitution by a vast array of incoming nucleophilic ligands (L), following the general reaction:
cis-[PtCl₂(PEt₃)₂] + nL → cis-[PtCl₂₋ₙLₙ(PEt₃)₂] + nCl⁻
The choice of reaction conditions (solvent, temperature, stoichiometry) allows for the controlled replacement of one or both chloride ligands. This reactivity is the gateway to creating a diverse library of platinum complexes with tailored properties. The phosphine ligands are generally inert under these conditions, providing a stable scaffold for the new complex. The stability of the phosphine-platinum bond is due to the strong sigma-donation from the phosphorus lone pair to the platinum center.[3]
Caption: General workflow for ligand substitution reactions.
Application Protocol 1: Synthesis of Platinum Thiolate Complexes for Biological Evaluation
Scientific Rationale: Platinum-based drugs exert their cytotoxic effects primarily through coordination with DNA. However, cellular resistance and side effects remain significant challenges.[5][6] One strategy to overcome these limitations is to develop complexes with different leaving groups that may alter the drug's reactivity profile and cellular uptake. Thiolate ligands are of particular interest due to their high affinity for platinum and their relevance to biological systems, where sulfur-containing molecules like glutathione can deactivate platinum drugs. Synthesizing a stable platinum-thiolate complex allows for the investigation of these fundamental interactions.
This protocol details the synthesis of a chelated platinum(II) dithiolate complex, a model system for studying Pt-S interactions.
Experimental Protocol: Synthesis of cis-[Pt(S₂C₂H₄)(PEt₃)₂]
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| cis-PtCl₂(PEt₃)₂ | C₁₂H₃₀Cl₂P₂Pt | 502.30 | 251 mg | 0.50 |
| 1,2-Ethanedithiol | HSCH₂CH₂SH | 94.20 | 47 mg (42 µL) | 0.50 |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 101 mg (139 µL) | 1.00 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 20 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 50 mL | - |
Step-by-Step Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add cis-Dichlorobis(triethylphosphine)platinum(II) (251 mg, 0.50 mmol) to a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add 10 mL of anhydrous dichloromethane (DCM) to the flask and stir until the platinum complex is fully dissolved, resulting in a clear, colorless solution.
-
Reagent Addition: In a separate vial, prepare a solution of 1,2-ethanedithiol (42 µL, 0.50 mmol) and triethylamine (139 µL, 1.00 mmol) in 10 mL of anhydrous DCM. The triethylamine acts as a base to deprotonate the thiol groups in situ, facilitating the nucleophilic attack on the platinum center.
-
Reaction: Add the dithiol/amine solution dropwise to the stirring platinum solution over 10 minutes at room temperature.
-
Incubation: Stir the reaction mixture at room temperature for 4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or by taking an aliquot for ³¹P NMR analysis, observing the shift of the phosphorus signal upon ligand substitution.
-
Workup: After 4 hours, reduce the solvent volume to approximately 2-3 mL under reduced pressure.
-
Precipitation: Add 40 mL of cold diethyl ether to the concentrated solution to precipitate the product. The product is soluble in DCM but poorly soluble in ether, allowing for efficient isolation.
-
Isolation and Drying: Collect the resulting white precipitate by vacuum filtration, wash with two portions of cold diethyl ether (5 mL each), and dry under high vacuum for several hours.
Self-Validation through Characterization:
| Analysis | Expected Result | Rationale |
| Yield | ~85-95% | High efficiency of chelation-driven reaction. |
| ³¹P NMR (in CDCl₃) | Single peak at ~δ 45-50 ppm with ¹⁹⁵Pt satellites. | The chemical environment of the two equivalent phosphorus atoms changes significantly upon replacing Cl⁻ with RS⁻ ligands. The presence of platinum satellites confirms the P-Pt bond is intact. |
| ¹H NMR (in CDCl₃) | Disappearance of the thiol S-H proton signal. Appearance of a multiplet for the -S-CH₂-CH₂-S- protons. | Confirms the deprotonation and coordination of the dithiol ligand. |
| FT-IR (KBr pellet) | Disappearance of Pt-Cl stretching bands (typically ~300-340 cm⁻¹). | Provides direct evidence of the displacement of the chloride ligands. |
Application Protocol 2: Synthesis of Platinum Acetylide Complexes for Materials Science
Scientific Rationale: Platinum(II) acetylide complexes are a class of organometallic compounds renowned for their rigid, linear structures and unique photophysical properties. They are actively researched for applications in molecular electronics, sensors, and as phosphorescent emitters in Organic Light-Emitting Diodes (OLEDs). The synthesis typically involves a Sonogashira-type cross-coupling reaction, where the Pt-Cl bonds of the precursor are replaced by Pt-C≡C-R bonds.
This protocol describes a reliable method for synthesizing a bis(alkynyl)platinum(II) complex.
Experimental Protocol: Synthesis of cis-[Pt(C≡C-Ph)₂(PEt₃)₂]
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| cis-PtCl₂(PEt₃)₂ | C₁₂H₃₀Cl₂P₂Pt | 502.30 | 251 mg | 0.50 |
| Phenylacetylene | C₈H₆ | 102.14 | 112 mg (121 µL) | 1.10 |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 5 mg | 0.026 (5 mol%) |
| Diisopropylamine (DIPA) | C₆H₁₅N | 101.19 | 15 mL | - |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 15 mL | - |
Step-by-Step Procedure:
-
Inert Atmosphere: All manipulations must be performed under an inert atmosphere (nitrogen or argon) using Schlenk techniques, as the copper catalyst and the product can be sensitive to air.
-
Solvent Preparation: Prepare a 1:1 mixture of anhydrous THF and diisopropylamine (15 mL each). DIPA serves as both the solvent and the base required for the catalytic cycle.
-
Reactant Loading: In a Schlenk flask, combine cis-Dichlorobis(triethylphosphine)platinum(II) (251 mg, 0.50 mmol) and the catalyst, Copper(I) Iodide (5 mg, 0.026 mmol).
-
Solvent Addition: Add the THF/DIPA solvent mixture to the flask and stir to dissolve the solids.
-
Alkyne Addition: Using a syringe, add phenylacetylene (121 µL, 1.10 mmol) to the reaction mixture. A slight excess of the alkyne ensures the reaction goes to completion.
-
Reaction: Stir the mixture at room temperature for 12 hours. A color change and the formation of a precipitate (diisopropylammonium chloride) are typically observed.
-
Quenching and Filtration: After the reaction is complete, remove the solvents under reduced pressure. Redissolve the residue in a minimal amount of toluene (~10 mL) and filter through a pad of Celite to remove the insoluble salts and catalyst residues.
-
Purification: Concentrate the filtrate and purify the crude product by recrystallization from a hexane/toluene mixture or by column chromatography on silica gel.
-
Isolation: Collect the purified pale yellow crystalline product and dry under vacuum.
Caption: Experimental workflow for Sonogashira cross-coupling.
Self-Validation through Characterization:
| Analysis | Expected Result | Rationale |
| ³¹P NMR (in CDCl₃) | Single peak at ~δ 10-15 ppm with ¹⁹⁵Pt satellites. | The strong π-accepting character of the acetylide ligand causes a significant upfield shift of the phosphorus resonance compared to the dichloride precursor. |
| ¹³C NMR (in CDCl₃) | Two distinct signals for the alkyne carbons (Pt-C≡C-Ph), typically between δ 90 and δ 120 ppm. | Confirms the formation of the Pt-C bond. |
| FT-IR (KBr pellet) | Appearance of a C≡C stretching band (~2100 cm⁻¹). Disappearance of Pt-Cl bands. | This provides unambiguous evidence of the incorporation of the acetylide ligand and removal of the chloride. |
Trustworthiness: Expert Insights & Troubleshooting
-
Why PEt₃? The triethylphosphine ligand strikes an excellent balance. It is less bulky than triphenylphosphine (PPh₃), which can sometimes hinder reactivity, but provides enough steric protection to stabilize the resulting complexes. Its electron-donating nature makes the platinum center more reactive in certain catalytic applications. Crucially, it confers good solubility in common organic solvents like DCM, THF, and toluene.
-
Controlling Isomerization: While cis-PtCl₂(PEt₃)₂ is thermodynamically stable, prolonged heating or exposure to UV light can sometimes induce isomerization to the trans form.[7] For reactions requiring elevated temperatures, it is prudent to monitor the isomeric purity of the product, for example, by comparing its NMR spectrum to known data for both isomers.
-
Incomplete Reactions: If a substitution reaction stalls, gentle heating (e.g., to 40 °C) can often drive it to completion. For coupling reactions, ensuring the catalyst is active and the reagents are anhydrous is critical. Adding a fresh portion of catalyst can sometimes restart a stalled reaction.
-
Purification Strategy: The choice between recrystallization and chromatography depends on the product's properties. Nonpolar complexes like the platinum acetylide are well-suited for silica gel chromatography. More polar or charged complexes are often better purified by precipitation or recrystallization.
By understanding the fundamental reactivity of cis-Dichlorobis(triethylphosphine)platinum(II) and applying these robust, validated protocols, researchers can efficiently synthesize a diverse range of novel platinum compounds for cutting-edge applications in medicine and materials science.
References
- Wilson, J. J., & Lippard, S. J. (2014). Synthetic Methods for the Preparation of Platinum Anticancer Complexes. Chemical Reviews, 114(8), 4470–4495. [Link]
- Nemati Kharat, A., et al. (2016). Synthesis and Characterization of Anticancer Drugs Based on Platinum. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 6(4), 465-470. [Link]
- Alderden, R. A., Hall, M. D., & Hambley, T. W. (2006). The Discovery and Development of Cisplatin.
- PubChem. cis-Dichlorobis(triethylphosphine)
- Wikipedia. Bis(triphenylphosphine)
- Belluco, U., Ettore, R., Basolo, F., Pearson, R. G., & Turco, A. (1966). Kinetics of Ligand Substitution Reactions for Platinum Complexes. Inorganic Chemistry, 5(4), 591-593. [Link]
- Hollis, L. S., & Lippard, S. J. (1983). Synthesis and crystal structure of cis-dichlorobis(triethylphosphine)platinum(II). Inorganic Chemistry, 22(18), 2605–2614. [Link]
- Professor Dave Explains. (2023). Organometallic Reactions Part 1: Ligand Substitution and the Trans Effect. YouTube. [Link]
- Yuan, J., et al. (2018). Platinum(II) alkyl complexes of chelating dibridgehead diphosphines; facile cis/trans isomerizations. Dalton Transactions, 47(1), 123-134. [Link]
Sources
- 1. colonialmetals.com [colonialmetals.com]
- 2. m.youtube.com [m.youtube.com]
- 3. 98%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 4. cis-Dichlorobis(triethylphosphine)platinum(II) | C12H30Cl2P2Pt | CID 11027520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Platinum(ii) alkyl complexes of chelating dibridgehead diphosphines P((CH2)n)3P (n = 14, 18, 22); facile cis/trans isomerizations interconverting gyroscope and parachute like adducts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Dosing cis-Dichlorobis(triethylphosphine)platinum(II) for Catalytic Reactions
Preamble: The Role of cis-Dichlorobis(triethylphosphine)platinum(II) in Modern Catalysis
cis-Dichlorobis(triethylphosphine)platinum(II), a square planar Pt(II) complex, is a robust and versatile homogeneous catalyst. While platinum catalysts are renowned for their high activity in various organic transformations, this specific complex offers a favorable balance of stability and reactivity, largely attributable to its phosphine ligands.[1] Its primary application lies in hydrosilylation reactions, a fundamental process for forming silicon-carbon bonds, which is critical in the production of organosilicon compounds for pharmaceuticals, polymers, and advanced materials.[1]
This guide eschews a simple recitation of steps. Instead, it provides a holistic framework for the rational dosing of this catalyst. We will delve into the mechanistic underpinnings that dictate its function, establish protocols for its precise application, and offer field-proven insights for troubleshooting and optimization. The objective is to empower researchers to move from empirical guesswork to a knowledge-driven approach to catalyst dosing, ensuring reproducibility, efficiency, and safety.
Catalyst Profile and Safety Mandates
Accurate dosing begins with a thorough understanding of the reagent's physical properties and handling requirements.
Physicochemical Data
A summary of the essential properties of cis-Dichlorobis(triethylphosphine)platinum(II) is presented below.
| Property | Value | Source(s) |
| Chemical Formula | C₁₂H₃₀Cl₂P₂Pt | [2][3] |
| Molecular Weight | 502.30 g/mol | [1] |
| CAS Number | 15692-07-6 | [4][3][5] |
| Appearance | White to off-white crystalline powder | [4][6] |
| Melting Point | 193-194 °C | [1][4] |
| Configuration | cis square planar | [7] |
| Solubility | Slightly soluble in chloroform, toluene; insoluble in water. | [8][9] |
Safety and Handling Protocol
As with all platinum group metal (PGM) catalysts, stringent safety protocols are non-negotiable. Platinum compounds can be sensitizers and irritants.
-
Personal Protective Equipment (PPE): Always use a dust mask (N95 or equivalent), chemical-resistant gloves, and safety goggles when handling the solid catalyst.[4][10]
-
Ventilation: Handle the solid powder and prepare solutions in a certified chemical fume hood to avoid inhalation of dust.[11][12]
-
Storage: The catalyst should be stored in a tightly sealed container, away from moisture and air, in a cool, dry environment.[1][10] Inert atmosphere storage is recommended for long-term stability.
-
Disposal: Dispose of waste materials and residues at an authorized site in accordance with local, state, and federal regulations. Due to the high value of platinum, recovery and recycling should be considered.[13][14][15]
The "Why": Mechanistic Insights into Catalytic Dosing
Effective dosing is not merely about measuring a mass; it is about delivering the precise number of catalytic centers required to achieve a desired reaction rate without promoting side reactions. The rationale for this is rooted in the catalytic cycle. For this complex, the most illustrative example is the hydrosilylation of an alkene , which generally proceeds via a modified Chalk-Harrod mechanism.[16]
Understanding this cycle is critical because the concentration of the active catalytic species, a Pt(0) complex, dictates the overall reaction kinetics. The initial Pt(II) precatalyst must be reduced in situ to enter the cycle. The dosing strategy, therefore, directly controls the concentration of the active catalyst available to perform the key steps of oxidative addition and migratory insertion.
Core Protocol: Preparation of a Catalyst Stock Solution
Directly weighing sub-milligram quantities of the catalyst for each reaction is prone to significant error. The authoritative and reproducible method is to prepare a stock solution, from which precise volumes can be dispensed.
Rationale
A stock solution mitigates weighing errors, ensures catalyst homogeneity, and improves workflow efficiency for multiple reactions. The choice of solvent is critical: it must fully dissolve the catalyst without reacting with it. Anhydrous toluene or chloroform are suitable choices.[9]
Step-by-Step Protocol
-
Glassware Preparation: Oven-dry a 10 mL volumetric flask and a small magnetic stir bar. Allow to cool to room temperature in a desiccator.
-
Weighing: On an analytical balance, accurately weigh approximately 25.1 mg of cis-Dichlorobis(triethylphosphine)platinum(II) (this mass can be adjusted, but must be recorded precisely). This corresponds to 0.05 mmol.
-
Dissolution: Transfer the weighed catalyst to the volumetric flask. Add the magnetic stir bar. Using a syringe, add ~7 mL of anhydrous toluene.
-
Mixing: Seal the flask with a septum and stir the mixture at room temperature until the catalyst is fully dissolved. Gentle warming (to ~40 °C) may be applied if dissolution is slow.
-
Final Dilution: Once fully dissolved and cooled to room temperature, carefully add anhydrous toluene to the 10 mL mark.
-
Concentration Calculation: Calculate the precise molarity. For example, (25.1 mg / 502.30 g/mol) / 10.0 mL = 0.005 M.
-
Storage: Store the stock solution under an inert atmosphere (e.g., in a Schlenk flask) and protect it from light. The solution is typically stable for several weeks if stored correctly.
Application Protocol: Hydrosilylation of 1-Octene with Triethoxysilane
This section provides a representative protocol for a common catalytic application.
Catalyst Dosing Strategy
Catalyst loading is expressed in mole percent (mol %) relative to the limiting reagent. For initial screening, a loading of 0.1 mol % is a robust starting point. Optimization can reduce this significantly, sometimes to the parts-per-million (ppm) level for highly efficient systems.[17]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 1-Octene | 112.21 | 0.70 mL (561 mg) | 5.0 |
| Triethoxysilane | 164.27 | 1.0 mL (895 mg) | 5.45 |
| Catalyst Stock Sol. | 502.30 | 1.0 mL | 0.005 (0.1 mol%) |
| Anhydrous Toluene | 92.14 | ~5 mL | - |
Step-by-Step Experimental Protocol
-
Reactor Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 1-octene (0.70 mL, 5.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10 minutes.
-
Solvent Addition: Add 4 mL of anhydrous toluene via syringe.
-
Catalyst Dosing: Using a 1 mL syringe, add 1.0 mL of the 0.005 M catalyst stock solution to the reaction mixture.
-
Initiation: Add triethoxysilane (1.0 mL, 5.45 mmol) dropwise to the stirred solution at room temperature. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by taking small aliquots (under inert atmosphere) at regular intervals (e.g., 1h, 4h, 12h) and analyzing by ¹H NMR or GC-MS. Look for the disappearance of olefinic protons and the appearance of new signals corresponding to the Si-CH₂ group.
-
Workup: Once the reaction is complete, the solvent and any excess silane can be removed under reduced pressure. The resulting product is often pure enough for many applications, but can be further purified by vacuum distillation if necessary.
Troubleshooting and Optimization
Even with precise protocols, challenges can arise. The following guide addresses common issues.
| Observation | Potential Cause(s) | Recommended Solution(s) |
| No or Slow Reaction | 1. Catalyst Inactivity (degradation by air/moisture).2. Insufficient Catalyst Loading.3. Presence of Catalyst Inhibitors (e.g., sulfur or amine compounds). | 1. Prepare a fresh stock solution; ensure all reagents and solvents are anhydrous.2. Increase catalyst loading incrementally (e.g., to 0.2 mol %, then 0.5 mol %).3. Purify reagents to remove potential inhibitors. |
| Low Selectivity (Isomerization) | 1. Reaction temperature is too high.2. Prolonged reaction time after full conversion. | 1. Run the reaction at a lower temperature (e.g., 0 °C or room temp).2. Monitor the reaction closely and stop it promptly upon completion. |
| Formation of Platinum Black | 1. Catalyst decomposition/agglomeration.2. Unsuitable solvent or impurities. | 1. Lower the reaction temperature.2. Ensure high-purity, anhydrous solvents are used. Consider a different solvent system. |
Advanced Topics: Characterization and Catalyst Recovery
For in-depth mechanistic studies or process development, advanced analytical techniques are invaluable. ³¹P NMR spectroscopy is highly sensitive to the chemical environment of the phosphine ligands and can be used to track the catalyst's state during the reaction.[18] Similarly, ¹⁹⁵Pt NMR provides direct information about the platinum center, though it is a less common technique.[19]
Given the economic and environmental considerations of platinum, catalyst recovery is an important goal in process chemistry. While homogeneous catalysts are notoriously difficult to separate, strategies such as immobilization on solid supports or the use of thermomorphic solvent systems are active areas of research.[20][21]
References
- Electrochemical Recycling of Platinum Group Metals from Spent Catalytic Converters. (n.d.). MDPI. [Link]
- RECYCLING OF PLATINUM GROUP METALS FROM AUTOMOTIVE CATALYSTS BY AN ACIDIC LEACHING PROCESS. (n.d.). The Southern African Institute of Mining and Metallurgy. [Link]
- What precautions should be taken during the use of platinum c
- What You Need to Know about Making Money by Recycling Platinum Catalysts. (2021). Specialty Metals Smelters and Refiners. [Link]
- Platinum recycling and the circular economy. (2023). CME Group. [Link]
- Recycling of Platinum Group Metals and Alternative Catalysts for Catalytic Converters. (n.d.). IntechOpen. [Link]
- PLATINUM CATALYST, 5% PT ON 3MM ALUMINA PELLETS, OEA Safety D
- Catalyst Handling Procedures to Minimize Exposure. (n.d.). Concawe. [Link]
- cis-Dichlorobis(triethylphosphine)platinum(II). (n.d.). MySkinRecipes. [Link]
- cis-Dichlorobis(triethylphosphine)
- Synthesis of Single Atom Based Heterogeneous Platinum Catalysts: High Selectivity and Activity for Hydrosilylation Reactions. (2017). PubMed Central. [Link]
- cis-dichlorobis(triethylarsine)platinum(II) and cis-dichlorobis(triethylphosphine)
- (PDF) cis-Dichloridobis(triisopropoxyphosphine)platinum(II). (n.d.).
- Bis(triphenylphosphine)platinum chloride. (n.d.). Wikipedia. [Link]
- cis-Dichloridobis(triphenylphosphine-κP)platinum(II)
- Dichlorobis(triphenylphosphine)platinum(II) Catalyst. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Synthesis of Single Atom Based Heterogeneous Platinum Catalysts: High Selectivity and Activity for Hydrosilylation Reactions. (2017).
- Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. (n.d.). MDPI. [Link]
- Platinum(II) Di-ω-alkenyl Complexes as “Slow-Release” Precatalysts for Heat-Triggered Olefin Hydrosilylation. (2021). Girolami Group Website - University of Illinois. [Link]
- cis-Dichlorobis(triethylphosphine)platinum(II). (n.d.). AMERICAN ELEMENTS. [Link]
- ³¹P{¹H}NMR spectra of; (a) trans- and cis-[Pd(btt)2(PPh3)2]Cl2 prepared... (n.d.).
- Mastering Organic Synthesis: Your Guide to Platinum Catalysts. (2025). Ningbo Innopharmchem. [Link]
- In Situ One-Step Synthesis of Platinum Nanoparticles Supported on Metal–Organic Frameworks as an Effective and Stable Catalyst for Selective Hydrogenation of 5-Hydroxymethylfurfural. (2020). ACS Omega. [Link]
- (195Pt) Platinum NMR. (n.d.). www.chem.wisc.edu. [Link]
- Short-Chained Platinum Complex Catalyzed Hydrosilylation under Thermomorphic Conditions: Heterogeneous Phase Separation at Ice Temper
- (Dicyclopentadiene) platinum(II) dichloride: An efficient catalyst for the hydrosilylation reaction between alkenes and triethoxysilane. (2025).
Sources
- 1. cis-Dichlorobis(triethylphosphine)platinum(II) [myskinrecipes.com]
- 2. cis-Dichlorobis(triethylphosphine)platinum(II) | C12H30Cl2P2Pt | CID 11027520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cis-Dichlorobis(triethylphosphine)platinum(II) | Fisher Scientific [fishersci.ca]
- 4. cis-Dichlorobis(triethylphosphine)platinum(II) 98 15692-07-6 [sigmaaldrich.com]
- 5. colonialmetals.com [colonialmetals.com]
- 6. strem.com [strem.com]
- 7. cis-dichlorobis(triethylarsine)platinum(II) and cis-dichlorobis(triethylphosphine)platinum(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cis-Dichlorobis(triphenylphosphine)platinum(II), Premion™, 99.95% (metals basis), Pt 24.2% min | Fisher Scientific [fishersci.ca]
- 9. nbinno.com [nbinno.com]
- 10. anysiliconerubber.com [anysiliconerubber.com]
- 11. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 12. oealabs.com [oealabs.com]
- 13. mdpi.com [mdpi.com]
- 14. saimm.co.za [saimm.co.za]
- 15. Platinum recycling and the circular economy - CME Group [cmegroup.com]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis of Single Atom Based Heterogeneous Platinum Catalysts: High Selectivity and Activity for Hydrosilylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. (195Pt) Platinum NMR [chem.ch.huji.ac.il]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Short-Chained Platinum Complex Catalyzed Hydrosilylation under Thermomorphic Conditions: Heterogeneous Phase Separation at Ice Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies of cis-Dichlorobis(triethylphosphine)platinum(II)
Introduction: A New Frontier in Platinum-Based Chemotherapeutics
The landscape of cancer therapy has been profoundly shaped by the advent of platinum-based drugs, with cisplatin being a cornerstone of treatment for various malignancies. However, the clinical utility of cisplatin is often hampered by issues of toxicity and the development of resistance. This has spurred the exploration of novel platinum complexes with improved therapeutic profiles. Among these, cis-Dichlorobis(triethylphosphine)platinum(II) (CAS No. 15692-07-6) emerges as a promising candidate. Its phosphine ligands modulate the electronic properties and reactivity of the platinum center, potentially leading to altered mechanisms of action and a different spectrum of activity compared to traditional platinum drugs.[1][2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct in vitro studies on cis-Dichlorobis(triethylphosphine)platinum(II). The protocols detailed herein are designed to be self-validating systems, emphasizing the scientific rationale behind each step to ensure robust and reproducible results.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of cis-Dichlorobis(triethylphosphine)platinum(II) is fundamental for designing and interpreting in vitro experiments.
| Property | Value | Source |
| CAS Number | 15692-07-6 | [3] |
| Molecular Formula | C₁₂H₃₀Cl₂P₂Pt | |
| Molecular Weight | 502.30 g/mol | |
| Appearance | Powder | |
| Melting Point | 193-194 °C |
Core Mechanistic Hypothesis: DNA Damage, Apoptosis, and Cell Cycle Arrest
The cytotoxic effects of platinum(II) complexes are primarily attributed to their ability to form adducts with DNA, leading to conformational changes that disrupt DNA replication and transcription.[4][5] This damage, if not adequately repaired, triggers a cascade of cellular events culminating in programmed cell death, or apoptosis.[6][7] Furthermore, the cellular response to DNA damage often involves the activation of cell cycle checkpoints, leading to arrest at specific phases, most commonly the G2/M phase for platinum compounds, to allow time for DNA repair or to initiate apoptosis if the damage is too severe.[8][9]
For cis-Dichlorobis(triethylphosphine)platinum(II), we hypothesize a similar, yet distinct, mechanism of action. The triethylphosphine ligands are expected to influence the kinetics and nature of DNA binding compared to the ammine ligands of cisplatin. This can lead to different types of DNA adducts and, consequently, a differential cellular response. The following diagram illustrates the proposed signaling pathway leading to apoptosis.
Caption: Proposed signaling pathway for apoptosis induction.
Experimental Protocols
The following protocols are foundational for the in vitro evaluation of cis-Dichlorobis(triethylphosphine)platinum(II). It is crucial to maintain consistency in cell culture conditions and reagent preparation to ensure data integrity.
Preparation of Stock Solutions
The solubility and stability of the test compound are critical for accurate dosing. While specific data for cis-Dichlorobis(triethylphosphine)platinum(II) in cell culture media is not widely available, related platinum phosphine complexes have been successfully dissolved in dimethyl sulfoxide (DMSO).[10]
Protocol:
-
Weigh out a precise amount of cis-Dichlorobis(triethylphosphine)platinum(II) powder in a sterile microcentrifuge tube.
-
Add an appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles. Protect from light.
-
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Cell Culture
The choice of cell lines is pivotal and should be guided by the research question. A panel of cell lines representing different cancer types is recommended for initial screening. Examples include:
-
HeLa (cervical adenocarcinoma)
-
MCF-7 (breast adenocarcinoma)
-
A549 (lung carcinoma)
-
HCT116 (colon carcinoma)
Protocol:
-
Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells upon reaching 80-90% confluency to maintain exponential growth.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Workflow Diagram:
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Protocol:
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of cis-Dichlorobis(triethylphosphine)platinum(II) in complete cell culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin).
-
Incubate the plate for 48 to 72 hours.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, indicative of late apoptosis or necrosis.
Protocol:
-
Seed cells in a 6-well plate and treat with cis-Dichlorobis(triethylphosphine)platinum(II) at concentrations around the determined IC₅₀ value for 24-48 hours.
-
Harvest the cells (including the supernatant containing detached cells) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells, allowing for the determination of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Seed cells and treat with the compound as described for the apoptosis assay.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The percentage of cells in each phase of the cell cycle can be quantified using appropriate software.
Data Interpretation and Expected Outcomes
The in vitro evaluation of cis-Dichlorobis(triethylphosphine)platinum(II) is expected to yield a comprehensive dataset that elucidates its anticancer potential.
-
Cytotoxicity: A dose-dependent decrease in cell viability is anticipated. The IC₅₀ values will provide a quantitative measure of the compound's potency against different cancer cell lines. It is beneficial to compare these values to those of cisplatin to gauge relative efficacy.[1]
-
Apoptosis: Treatment with cis-Dichlorobis(triethylphosphine)platinum(II) is expected to induce a significant increase in the percentage of apoptotic cells (early and late) compared to untreated controls. This confirms that the observed cytotoxicity is, at least in part, due to the induction of programmed cell death.
-
Cell Cycle: An accumulation of cells in the G2/M phase of the cell cycle is a hallmark of many DNA-damaging agents, including platinum-based drugs.[8][11] Observing such an arrest would provide further evidence for a mechanism of action involving DNA interaction.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of cis-Dichlorobis(triethylphosphine)platinum(II). By systematically evaluating its cytotoxicity, ability to induce apoptosis, and effects on the cell cycle, researchers can gain valuable insights into its potential as a novel anticancer agent. These foundational studies are a critical step in the drug development pipeline, paving the way for further mechanistic investigations and preclinical studies.
References
- Bourgaux, C., & Couvreur, P. (2014). Platinum(II) complexes with phosphine ligands: A new class of anticancer agents.
- Isab, A. A., et al. (2017). Synthesis, spectroscopic characterization and in vitro anticancer activity of new platinum(II) complexes with some thione ligands in the presence of triethylphosphine. Journal of Biomolecular Structure and Dynamics, 36(12), 3225-3234.
- Takahashi, K., et al. (1982). [Antitumor activity of cis-dichlorodiammineplatinum(II) and its effect on cell cycle progression]. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 9(4), 624-631.
- O'Neill, J. P., et al. (2012). Synthesis, characterisation and in vitro evaluation of platinum(II) and gold(I) iminophosphine complexes for anticancer activity. Journal of Inorganic Biochemistry, 117, 239-246.
- Nikodinovic-Runic, J., et al. (2017). A new class of platinum(ii) complexes with the phosphine ligand pta which show potent anticancer activity. Inorganic Chemistry Frontiers, 4(12), 2033-2046.
- Navarro, M., et al. (2018). Using phosphine ligands with a biological role to modulate reactivity in novel platinum complexes. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 376(2117), 20170183.
- Roberts, J. J., & Thomson, A. J. (1974). The chemical and biological effects of cis-dichlorodiammineplatinum (II), an antitumor agent, on DNA.
- Shishova, N. S., et al. (2001). Early effects of cis-dichlorodiammine platinum (II) on tumor progression and programmed death of Ehrlich ascites carcinoma cells. Bulletin of Experimental Biology and Medicine, 131(6), 568-569.
- Brown, S. J., & Lippard, S. J. (2011). The impact of S- and G2-checkpoint response on the fidelity of G1-arrest by cisplatin and its comparison to a non-cross-resistant platinum(IV) analog. Journal of Inorganic Biochemistry, 105(5), 727-735.
- Coluccia, M., et al. (1998). Inhibition of cell growth, induction of apoptosis and mechanism of action of the novel platinum compound cis-diaminechloro-[2-(diethylamino) ethyl 4-amino-benzoate, N(4)]. British Journal of Cancer, 78(12), 1565-1573.
- Peschke, P., et al. (2022). DNA Conformational Changes Induced by Its Interaction with Binuclear Platinum Complexes in Solution Indicate the Molecular Mechanism of Platinum Binding. International Journal of Molecular Sciences, 23(10), 5585.
- Mong, S., et al. (1981). Interaction of cis-diamminedichloroplatinum(II) with PM-2 DNA. Cancer Research, 41(10), 4030-4036.
- Fernández-Garrido, S., et al. (2013). Synthesis, DNA interaction and cytotoxicity studies of cis-{[1, 2-bis(aminomethyl)cyclohexane]dihalo}platinum(II) complexes. Journal of Inorganic Biochemistry, 127, 148-156.
- Simon, G. R., & Sharma, S. (2015). Molecular Pathways: The Immunogenic Effects of Platinum- Based Chemotherapeutics. Clinical Cancer Research, 21(11), 2831-2837.
- Ugo, R., et al. (1992). Cytotoxic activity of platinum (II) complexes with tri-n-butylphosphine. Crystal structure of the dinuclear hydrazine-bridged complex, cis,cis-[PtCl(PBu3n)2(mu-N2H4)PtCl(PBu3n) 2] (ClO4)2.2CHCl3. Journal of Inorganic Biochemistry, 47(2), 67-80.
- PubChem. cis-Dichlorobis(triethylphosphine)platinum(II).
- Coluccia, M., et al. (2000). Inhibition of Cell Growth, Induction of Apoptosis and Mechanism of Action of the Novel Platinum Compound cis-Diaminechloro-[2-(Diethylamino) Ethyl 4-Amino-Benzoate, N 4 ]-Chloride Platinum (II) Monohydrochloride Monohydrate. General Pharmacology: The Vascular System, 35(3), 133-143.
- Kovács, D., et al. (2023). Structural, Quantum Chemical, and Cytotoxicity Analysis of Acetylplatinum(II) Complexes with PASO 2 and DAPTA Ligands. Molecules, 28(13), 5129.
- Stojkovic, S., et al. (2019). Novel Platinum(II) Complexes Selectively Induced Apoptosis and Cell Cycle Arrest of Breast Cancer Cells In Vitro. Molecules, 24(23), 4246.
Sources
- 1. Synthesis, spectroscopic characterization and in vitro anticancer activity of new platinum(II) complexes with some thione ligands in the presence of triethylphosphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic activity of platinum (II) complexes with tri-n-butylphosphine. Crystal structure of the dinuclear hydrazine-bridged complex, cis,cis-[PtCl(PBu3n)2(mu-N2H4)PtCl(PBu3n) 2] (ClO4)2.2CHCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. colonialmetals.com [colonialmetals.com]
- 4. The chemical and biological effects of cis-dichlorodiammineplatinum (II), an antitumor agent, on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of cis-diamminedichloroplatinum(II) with PM-2 DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Early effects of cis-dichlorodiammine platinum (II) on tumor progression and programmed death of Ehrlich ascites carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of cell growth, induction of apoptosis and mechanism of action of the novel platinum compound cis-diaminechloro-[2-(diethylamino) ethyl 4-amino-benzoate, N(4)]-chloride platinum (II) monohydrochloride monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Antitumor activity of cis-dichlorodiammineplatinum(II) and its effect on cell cycle progression] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The impact of S- and G2-checkpoint response on the fidelity of G1-arrest by cisplatin and its comparison to a non-cross-resistant platinum(IV) analog - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new class of platinum( ii ) complexes with the phosphine ligand pta which show potent anticancer activity - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C7QI00299H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Application Note & Protocol: Electrochemical Analysis of cis-Dichlorobis(triethylphosphine)platinum(II)
Abstract
This document provides a comprehensive guide to the electrochemical analysis of cis-dichlorobis(triethylphosphine)platinum(II) (cis-[PtCl₂(PEt₃)₂]). The protocols herein are designed for researchers, chemists, and drug development professionals seeking to characterize the redox behavior of this and analogous square-planar platinum(II) complexes. The primary technique detailed is cyclic voltammetry (CV), a powerful method for probing reduction potentials, electron transfer kinetics, and the stability of resulting species. This note explains the causality behind experimental choices, provides a detailed step-by-step protocol, and offers guidance on data interpretation, grounded in established electrochemical principles for platinum-phosphine complexes.
Introduction & Scientific Rationale
cis-Dichlorobis(triethylphosphine)platinum(II) is a square-planar d⁸ metal complex. Such compounds are fundamental building blocks in organometallic synthesis and serve as precursors to catalytically active species.[1] The electronic properties of the platinum center dictate the reactivity and potential applications of these complexes. Electrochemical analysis, particularly cyclic voltammetry, offers a direct method to probe the frontier molecular orbitals and quantify the energy required to add or remove electrons.
The reduction of Pt(II) phosphine complexes is of significant interest. The process typically involves the addition of one or more electrons to a metal-centered orbital.[2][3] This reduction can trigger subsequent chemical reactions, such as the irreversible loss of a halide ligand (an ECrevCi mechanism) or isomerization from the cis to the trans form.[2] Understanding these pathways is crucial for designing catalysts or synthesizing new platinum-based materials. Studies on analogous complexes have shown that cis-isomers are generally easier to reduce than their trans counterparts by approximately 300 mV.[2][3] The electrochemical behavior is highly sensitive to the coordination environment, making CV an excellent tool for characterizing the complex's stability and reactivity.
Principles of Electrochemical Analysis
The electrochemical reduction of a square-planar Pt(II) complex like cis-[PtCl₂(PEt₃)₂] is expected to proceed via an initial one-electron transfer to the lowest unoccupied molecular orbital (LUMO), which is primarily of metal d-orbital character.[4][5] The general process can be described as:
Pt(II)L₂X₂ + e⁻ ⇌ [Pt(I)L₂X₂]⁻
This initial reduction product, a Pt(I) species, may be unstable. It can undergo further reactions, most commonly the rapid dissociation of a chloride ion:
[Pt(I)L₂X₂]⁻ → [Pt(I)L₂X] + X⁻
This sequence of an electron transfer (E) followed by a chemical reaction (C) results in an irreversible wave in the cyclic voltammogram.[2][3] By analyzing the peak potential (Ep), the peak current (ip), and how these parameters change with the scan rate (ν), we can elucidate the kinetics and mechanism of the redox process.
Experimental Protocol: Cyclic Voltammetry
This protocol provides a robust method for acquiring high-quality cyclic voltammograms of cis-[PtCl₂(PEt₃)₂] in a non-aqueous solvent.
Materials and Reagents
| Reagent/Material | Specification | Purpose |
| cis-[PtCl₂(PEt₃)₂] | Synthesis grade, >98% | Analyte |
| Acetonitrile (CH₃CN) | Anhydrous, <50 ppm H₂O | Solvent |
| Tetrabutylammonium Hexafluorophosphate (TBAPF₆) | Electrochemical grade, >99.0% | Supporting Electrolyte |
| Ferrocene (Fc) | Sublimed, >99% | Internal Reference Standard |
| Argon or Nitrogen Gas | High purity, >99.998% | Degassing/Inert Atmosphere |
| Alumina Polishing Powder | 0.05 µm | Electrode Polishing |
Rationale for Choices:
-
Acetonitrile is selected for its wide potential window and its ability to dissolve the platinum complex and the supporting electrolyte.
-
TBAPF₆ is a common supporting electrolyte that is electrochemically inert over a wide potential range and provides necessary solution conductivity.[6]
-
Ferrocene is used as an internal standard because its oxidation (Fc/Fc⁺) is a well-behaved, reversible one-electron process, providing a reliable reference point for potential measurements in non-aqueous systems.[6][7]
Instrumentation & Setup
-
Potentiostat/Galvanostat: A modern three-electrode potentiostat (e.g., Princeton Applied Research, CH Instruments, Metrohm).[6][8]
-
Electrochemical Cell: A three-compartment glass cell.
-
Working Electrode (WE): Glassy carbon disk (3 mm diameter). Provides a wide potential window and is relatively inert.
-
Reference Electrode (RE): Ag/Ag⁺ non-aqueous reference electrode (e.g., silver wire in 0.01 M AgNO₃, 0.1 M TBAPF₆ in CH₃CN). This electrode is stable in organic solvents.
-
Counter Electrode (CE): Platinum wire or gauze. Provides a surface for the bulk of the current to flow without limiting the reaction at the WE.
Step-by-Step Procedure
-
Electrode Preparation:
-
Polish the glassy carbon working electrode on a microcloth pad using a 0.05 µm alumina slurry for 2-3 minutes.
-
Rinse the electrode thoroughly with deionized water, then with acetone, and dry completely with a stream of inert gas. A pristine, mirror-like surface is essential for reproducible results.[9]
-
-
Solution Preparation:
-
Inside a glovebox or under an inert atmosphere, prepare a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile. This is the electrolyte solution .
-
Prepare a stock solution of the analyte, typically 1-2 mM cis-[PtCl₂(PEt₃)₂], in the electrolyte solution.
-
Prepare a stock solution of the internal standard, typically 1-2 mM ferrocene, in the electrolyte solution.
-
-
Cell Assembly & Degassing:
-
Assemble the three-electrode cell with the polished WE, the RE, and the CE.
-
Add the electrolyte solution to the cell.
-
Degas the solution by bubbling with high-purity argon or nitrogen for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert gas blanket over the solution for the duration of the experiment.
-
-
Data Acquisition:
-
Background Scan: Record a cyclic voltammogram of the electrolyte solution alone. This ensures the solvent and electrolyte are pure and establishes the usable potential window.
-
Analyte Scan: Add the cis-[PtCl₂(PEt₃)₂] stock solution to the cell to reach the desired final concentration (e.g., 0.5-1.0 mM). Record the CV. A typical starting scan rate is 100 mV/s.
-
Internal Standard Calibration: After acquiring data for the platinum complex, add the ferrocene stock solution and record another CV. This allows for the accurate referencing of the measured potentials against the Fc/Fc⁺ couple.
-
Scan Rate Dependence: Vary the scan rate (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the nature of the electrochemical process.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the cyclic voltammetry of cis-[PtCl₂(PEt₃)₂].
Data Analysis and Interpretation
Expected Results
Based on literature for similar Pt(II) phosphine complexes, a single, irreversible reduction wave is expected for cis-[PtCl₂(PEt₃)₂] in the negative potential region.[2][3]
| Parameter | Expected Value/Observation | Interpretation |
| Cathodic Peak Potential (Epc) | -1.5 to -2.0 V vs. Fc/Fc⁺ | Potential required to reduce Pt(II) to Pt(I). |
| Anodic Peak (Epa) | Absent or very small | Indicates a chemically irreversible process (loss of Cl⁻). |
| Peak Current (ipc) | Proportional to √ν (scan rate) | Suggests a diffusion-controlled process. |
| Peak Shape | Broader than a reversible wave | Consistent with a coupled chemical reaction. |
Analyzing the Voltammogram
-
Reference the Potential: Subtract the E₁/₂ of the ferrocene couple from the measured peak potential of the analyte to report potentials vs. Fc/Fc⁺.
-
Check for Reversibility: A reversible process has a peak separation (ΔEp = Epa - Epc) of ~59/n mV (where n is the number of electrons) and a peak current ratio (ipa/ipc) of 1. The absence of a return wave (anodic peak) confirms the irreversible nature of the reduction.[7][9]
-
Scan Rate Study: Plot the cathodic peak current (ipc) against the square root of the scan rate (√ν). A linear relationship passing through the origin confirms that the process is controlled by diffusion of the analyte to the electrode surface, as described by the Randles-Ševčík equation.[7]
Proposed Electrochemical Mechanism
The electrochemical behavior can be described by an ECrevCi mechanism (an irreversible electrochemical step followed by an irreversible chemical step).
Caption: Proposed mechanism for the irreversible reduction of the Pt(II) complex.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the electrochemical analysis of cis-dichlorobis(triethylphosphine)platinum(II). By employing cyclic voltammetry with careful experimental technique, researchers can effectively determine key redox properties of this complex. The data obtained are crucial for understanding its electronic structure, predicting its reactivity, and guiding its application in catalysis and materials science. The irreversible reduction observed is characteristic of many square-planar platinum(II) dihalide complexes and is attributed to a rapid chloride loss following the initial electron transfer.
References
- Blau, R. J., Espenson, J. H., Kim, S., & Jacobson, R. A. (1986). Chemical and electrochemical reduction of binuclear platinum phosphine complexes. Inorganic Chemistry, 25(6), 757-763. [Link]
- Calvert, J. M., Berrie, B. H., Nowak, R. J., & Cooper, J. C. (1985). Electrochemical Properties of Palladium and Platinum Phosphine Complexes.
- Cooper, J. C., et al. (1995). Electrochemical Properties of Palladium and Platinum Phosphine Complexes.
- Fores, M., et al. (2020). Reactivity of Square Planar Pt(II) Complexes Toward Acidic Moieties. Chemistry – A European Journal, 26(1), 1-13. [Link]
- Schenk, S., et al. (2008). The trans effect in square-planar platinum(II) complexes-A density functional study. Journal of Computational Chemistry, 29(14), 2370-2381. [Link]
- Hohmann, T., et al. (2014). C^N^C Cyclometallated Platinum(II) Complexes and their Electrochemical Behavior. Zeitschrift für anorganische und allgemeine Chemie, 640(6), 1069-1074. [Link]
- Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A Practical Beginner's Guide to Cyclic Voltammetry.
- Schenk, S., et al. (2008). The trans effect in square-planar platinum(II) complex-A density functional study.
- iGEM Foundation. (2014). Protocol for cyclic voltammetry. iGEM Registry of Standard Biological Parts. [Link]
- Dempsey, J. L., et al. Standard Operating Procedures for Cyclic Voltammetry. sop4cv.com. [Link]
- University of Cambridge. (2019). Lecture 14 – Square Planar Complexes. Department of Chemistry. [Link]
- Wikipedia. (n.d.). Metal-phosphine complex.
- Henderson, R. A., et al. (1996). Synthesis and electrochemistry of platinum complexes of hydroquinon-2-ylmethyl- and p-benzoquinon-2-ylmethyl-diphenylphosphine. Journal of the Chemical Society, Dalton Transactions, (13), 2845-2854. [Link]
- PatSnap. (2023). Cyclic Voltammetry Protocol for Novel Electrode Materials — Scan Rates, Peak Analysis and Reporting.
- Mohamed, G. G., et al. (2023). Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. ACS Omega, 8(15), 14035-14051. [Link]
Sources
- 1. Metal-phosphine complex - Wikipedia [en.wikipedia.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. physics.mff.cuni.cz [physics.mff.cuni.cz]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sop4cv.com [sop4cv.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in cis-Dichlorobis(triethylphosphine)platinum(II) Synthesis
Welcome to the technical support center for the synthesis of cis-Dichlorobis(triethylphosphine)platinum(II). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important platinum complex. Drawing from established protocols and extensive field experience, this resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yields and ensure the purity of your product.
Troubleshooting Guide: Addressing Low Yield
Low yield is a frequent issue in the synthesis of cis-Dichlorobis(triethylphosphine)platinum(II). The following section addresses specific problems you might be facing, offering explanations and actionable solutions.
Question 1: My reaction yields a significant amount of an insoluble yellow precipitate instead of the expected white crystalline product. What is happening and how can I fix it?
Answer:
The formation of a yellow precipitate often indicates the undesired synthesis of the trans isomer, trans-Dichlorobis(triethylphosphine)platinum(II), or potentially Magnus' green salt, [Pt(PEt₃)₄][PtCl₄]. The cis isomer is typically a white to off-white crystalline solid, while the trans isomer is yellow.[1]
Underlying Causes and Solutions:
-
Reaction Temperature: The synthesis of the cis isomer is kinetically favored under specific conditions. Elevated temperatures can promote isomerization to the thermodynamically more stable trans isomer.
-
Solution: Maintain a consistent and controlled reaction temperature, typically at or below room temperature, as specified in established protocols. Utilize an ice bath to manage any exothermic processes during reagent addition.
-
-
Solvent Choice: The polarity of the solvent can influence the stereochemical outcome of the reaction.
-
Solution: A common and effective solvent for this synthesis is ethanol or a mixture of ethanol and water. This solvent system generally favors the formation of the cis product.
-
-
Stoichiometry and Reagent Addition: An incorrect ratio of triethylphosphine to the platinum salt or the rate of addition can lead to side reactions.
-
Solution: Ensure the precise measurement of a slight excess (typically 2.2 equivalents) of triethylphosphine. Add the phosphine ligand dropwise to the solution of the platinum precursor (e.g., potassium tetrachloroplatinate(II)) with vigorous stirring to maintain a localized excess of the phosphine, which favors the formation of the bis-phosphine complex over polymeric species.
-
A visual workflow for troubleshooting isomer formation is presented below:
Figure 1: Troubleshooting Isomer Formation.
Question 2: The yield is low, and upon analysis (e.g., ³¹P NMR), I see unreacted starting material and multiple phosphorus-containing species. What are the likely causes?
Answer:
This scenario suggests an incomplete reaction or the occurrence of side reactions. Several factors could be at play.
Plausible Causes and Recommended Actions:
-
Purity of Starting Materials: Impurities in the platinum salt or the triethylphosphine can interfere with the reaction. Triethylphosphine is susceptible to oxidation.
-
Action: Use high-purity potassium tetrachloroplatinate(II). Ensure the triethylphosphine is fresh and has been stored under an inert atmosphere to prevent oxidation to triethylphosphine oxide. If necessary, distill the triethylphosphine before use. The presence of phosphine oxide can complicate the reaction and purification.
-
-
Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Action: Monitor the reaction progress using Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy if possible. Ensure the reaction is stirred for the recommended duration as per the literature protocol.
-
-
Inefficient Mixing: Poor mixing can lead to localized concentration gradients, resulting in an incomplete reaction and the formation of byproducts.
-
Action: Use a magnetic stir bar of an appropriate size and stir at a rate that ensures the reaction mixture is homogeneous.
-
| Parameter | Recommended Condition | Rationale |
| Reaction Temperature | 0°C to Room Temperature | Minimizes formation of the trans isomer. |
| Solvent | Ethanol/Water | Favors precipitation of the cis product. |
| Stirring | Vigorous | Ensures homogeneity and complete reaction. |
| Atmosphere | Inert (e.g., Nitrogen or Argon) | Prevents oxidation of triethylphosphine.[2] |
Question 3: My initial yield of crude product is reasonable, but I lose a significant amount during purification. How can I optimize the purification step?
Answer:
Loss of product during purification is a common challenge. The choice of recrystallization solvent and technique is critical.
Strategies for Optimized Purification:
-
Recrystallization Solvent System: The ideal solvent system will dissolve the compound when hot but result in low solubility at cooler temperatures.
-
Recommendation: A mixture of dichloromethane and hexane or ethanol and water is often effective. Dissolve the crude product in a minimal amount of the more polar solvent (dichloromethane or ethanol) at an elevated temperature, and then slowly add the less polar solvent (hexane or water) until turbidity is observed. Allow the solution to cool slowly to promote the formation of pure crystals.
-
-
Washing: Washing the isolated crystals is necessary to remove soluble impurities, but using an inappropriate solvent can dissolve the product.
-
Recommendation: Wash the filtered crystals with a small amount of a cold, non-polar solvent in which the product is sparingly soluble, such as cold ethanol or diethyl ether. This will remove residual impurities without significant product loss.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and melting point of cis-Dichlorobis(triethylphosphine)platinum(II)?
A1: The cis isomer is a white to off-white or pale yellow crystalline powder.[1][3] Its reported melting point is in the range of 193-194 °C.[3] Significant deviation from this appearance or melting point may indicate the presence of impurities or the trans isomer.
Q2: How can I confirm the stereochemistry of my product?
A2: The most definitive methods for confirming the cis stereochemistry are spectroscopic.
-
³¹P NMR Spectroscopy: The phosphorus-platinum coupling constant (¹JP-Pt) is a key indicator. For cis isomers of [PtCl₂(PR₃)₂] complexes, the ¹JP-Pt is typically in the range of 3500-3800 Hz. The corresponding trans isomers exhibit a smaller coupling constant, generally around 2400 Hz.
-
Infrared (IR) Spectroscopy: In the far-IR region, cis isomers of square planar MX₂L₂ complexes (where M is a metal, X is a halide, and L is a ligand) will show two M-X stretching bands due to their C₂ᵥ symmetry. The trans isomers, with D₂ₕ symmetry, will show only one M-X stretching band. For cis-[PtCl₂(PEt₃)₂], two Pt-Cl stretching bands are expected.
Q3: What are the storage recommendations for the final product?
A3: cis-Dichlorobis(triethylphosphine)platinum(II) is relatively stable. However, to ensure its long-term integrity, it should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place.
Q4: Can the trans isomer be converted to the cis isomer?
A4: Yes, photoisomerization can be used to convert the trans isomer to the cis isomer.[4] Irradiation of a solution of the trans complex with UV light can promote the formation of the cis product.[4] Additionally, heating the trans isomer in the presence of excess phosphine ligand can also facilitate conversion to the more thermodynamically stable cis isomer.[1]
A decision tree for product characterization is provided below:
Figure 2: Product Characterization Workflow.
Experimental Protocol: Synthesis of cis-Dichlorobis(triethylphosphine)platinum(II)
This protocol is a representative procedure and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
-
Potassium tetrachloroplatinate(II) (K₂PtCl₄)
-
Triethylphosphine (PEt₃)
-
Ethanol (absolute)
-
Deionized water
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve potassium tetrachloroplatinate(II) in a minimal amount of deionized water.
-
To this solution, add a larger volume of ethanol.
-
With vigorous stirring, add a slight excess (approximately 2.2 equivalents) of triethylphosphine dropwise to the platinum salt solution.
-
A white precipitate of cis-Dichlorobis(triethylphosphine)platinum(II) should form upon addition of the phosphine.
-
Continue stirring the reaction mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Collect the white precipitate by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials and soluble byproducts.
-
Further wash the product with diethyl ether to aid in drying.
-
Dry the final product under vacuum.
References
- P. U. Sivakumar, et al. (2018).
- Wikipedia. Bis(triphenylphosphine)
- N. W. Alcock, T. J. Kemp, and F. L. Wimmer. (1981). Photochemical preparation of the cis isomers of dichlorobis(tri-n-alkyl-phosphine)palladium(II)(alkyl = Et, Prn, or Bun); the crystal-structure analysis of the overcrowded n-propyl homologue. Journal of the Chemical Society, Dalton Transactions. [Link]
Sources
- 1. Bis(triphenylphosphine)platinum chloride - Wikipedia [en.wikipedia.org]
- 2. Using phosphine ligands with a biological role to modulate reactivity in novel platinum complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 98%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 4. Photochemical preparation of the cis isomers of dichlorobis(tri-n-alkyl-phosphine)palladium(II)(alkyl = Et, Prn, or Bun); the crystal-structure analysis of the overcrowded n-propyl homologue - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
How to prevent cis-trans isomerization of Dichlorobis(triethylphosphine)platinum(II)
Welcome to the technical support center for Dichlorobis(triethylphosphine)platinum(II). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing and troubleshooting cis-trans isomerization of this important platinum complex. Our goal is to equip you with the knowledge to maintain the isomeric purity of your compounds throughout your experimental workflows.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the stability and isomerization of cis- and trans-Dichlorobis(triethylphosphine)platinum(II).
Q1: Why is preventing cis-trans isomerization important?
The geometric isomer of Dichlorobis(triethylphosphine)platinum(II), whether cis or trans, dictates its chemical reactivity, physical properties, and, in the context of drug development, its biological activity. For instance, in platinum-based anticancer agents, typically only the cis-isomer exhibits therapeutic efficacy.[1] Therefore, maintaining isomeric purity is critical for reproducible and reliable experimental results.
Q2: What are the primary drivers of isomerization in Dichlorobis(triethylphosphine)platinum(II)?
Isomerization in square planar d8 complexes like Dichlorobis(triethylphosphine)platinum(II) can be induced by several factors:
-
Thermal Energy: Heating a solution or the solid complex can provide the activation energy needed for isomerization to occur.
-
Photochemical Energy: Exposure to light, particularly UV or blue light, can promote isomerization by exciting the molecule to a state where the geometric barrier to interconversion is lower.[2][3][4][5]
-
Solvent: The polarity and coordinating ability of the solvent can influence the rate of isomerization.[6][7][8] Protic solvents, for example, have been shown to facilitate isomerization in similar platinum(II) complexes.[9]
-
Catalysts/Impurities: The presence of catalytic amounts of ligands or other impurities can accelerate the isomerization process.
Q3: Which isomer, cis or trans, is generally more stable?
For Dichlorobis(triethylphosphine)platinum(II), the trans-isomer is generally considered the thermodynamically more stable isomer due to the steric bulk of the triethylphosphine ligands, which minimizes steric hindrance when they are positioned opposite to each other. However, the energy difference between the cis and trans isomers can be small, and the equilibrium can be influenced by the solvent.
Q4: How can I identify the isomeric form of my Dichlorobis(triethylphosphine)platinum(II) sample?
Several analytical techniques can be used to distinguish between the cis and trans isomers:
-
NMR Spectroscopy (³¹P and ¹⁹⁵Pt): This is one of the most powerful techniques. In the ³¹P NMR spectrum, the trans-isomer will typically show a single resonance with platinum satellites, while the cis-isomer will show a single resonance at a different chemical shift, also with platinum satellites. The ¹J(Pt-P) coupling constants are also characteristically different for the two isomers.[10][11][12]
-
Infrared (IR) Spectroscopy: The number and position of Pt-Cl and Pt-P stretching bands can differ between the cis and trans isomers due to their different symmetries.
-
X-ray Crystallography: This provides unambiguous structural determination of the isomer in the solid state.
-
UV-Vis Spectroscopy: The electronic absorption spectra of the cis and trans isomers are different, which can be used for quantification.[6]
Troubleshooting Guide: Preventing Unwanted Isomerization
This section provides practical solutions to common problems encountered during the handling and use of Dichlorobis(triethylphosphine)platinum(II) isomers.
| Problem | Potential Cause | Troubleshooting/Prevention Steps |
| Unexpected isomerization of the cis-isomer to the trans-isomer during a reaction. | Elevated temperature. | 1. Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. 2. Monitor the reaction progress carefully to avoid prolonged heating. |
| Exposure to light. | 1. Conduct the reaction in a flask wrapped in aluminum foil or in a dark fume hood. 2. Use amber-colored glassware. | |
| Inappropriate solvent choice. | 1. Use non-polar, aprotic solvents whenever possible. 2. If a polar solvent is required, consider using one that is less coordinating. The rate of isomerization can be solvent-dependent.[6][13] | |
| Isomerization observed after purification by column chromatography. | Interaction with the stationary phase. | 1. Use a less acidic or basic stationary phase (e.g., deactivated silica gel or alumina). 2. Minimize the time the complex spends on the column. 3. Consider alternative purification methods like recrystallization if possible. |
| Change in isomeric ratio during storage. | Improper storage conditions. | 1. Store the complex in a dark, cool, and dry environment.[14][15] A refrigerator or freezer is recommended for long-term storage. 2. Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential reactions with atmospheric components.[14][16][17] 3. Use amber vials with tight-fitting caps.[14] |
| Difficulty in synthesizing the pure cis-isomer. | Thermodynamic preference for the trans-isomer. | 1. The synthesis of the cis-isomer often relies on kinetic control. Follow established synthetic protocols precisely, paying close attention to reaction temperature and time.[18][19] The cis isomer is often prepared by reacting potassium tetrachloroplatinate with triphenylphosphine.[20] |
| Difficulty in synthesizing the pure trans-isomer. | Kinetic formation of the cis-isomer. | 1. The trans-isomer can sometimes be obtained by thermal or photochemical isomerization of the cis-isomer.[3][4] Following specific synthetic routes, such as using Zeise's salt as a precursor, can also favor the formation of the trans isomer.[20] |
Experimental Protocols
Protocol 1: Monitoring Isomerization by ³¹P NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of the Dichlorobis(triethylphosphine)platinum(II) complex in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.
-
Analysis:
-
The cis-isomer will exhibit a single peak with ¹⁹⁵Pt satellites.
-
The trans-isomer will exhibit a single peak at a different chemical shift, also with ¹⁹⁵Pt satellites.
-
The relative integration of the two peaks provides the isomeric ratio. The coupling constant, ¹J(Pt,P), is typically larger for the trans isomer.
-
Protocol 2: General Handling and Storage of Isomerically Pure Dichlorobis(triethylphosphine)platinum(II)
-
Inert Atmosphere: Handle the solid complex in a glovebox or under a positive pressure of an inert gas (argon or nitrogen).[14][16]
-
Light Protection: Use amber-colored vials or wrap containers with aluminum foil to protect from light.[14]
-
Temperature Control: Store the complex at low temperatures (e.g., in a refrigerator at 4°C or a freezer at -20°C) to minimize thermal isomerization.[15]
-
Solvent Degassing: If preparing a solution, use solvents that have been thoroughly degassed by methods such as freeze-pump-thaw cycles to remove dissolved oxygen.[16]
Mechanistic Insights: Isomerization Pathways
The isomerization of square planar complexes like Dichlorobis(triethylphosphine)platinum(II) can proceed through several mechanisms. Understanding these pathways is key to preventing unwanted isomerization.
Figure 1: Simplified representation of thermal and photochemical isomerization pathways for Dichlorobis(triethylphosphine)platinum(II).
The thermal pathway often involves an associative mechanism where a solvent molecule or a free ligand coordinates to the platinum center, forming a five-coordinate intermediate. This intermediate can then undergo pseudorotation, leading to the isomerized product upon dissociation of the coordinating species.[21]
The photochemical pathway involves the absorption of light, which promotes the complex to an electronically excited state.[2] This excited state may have a distorted geometry, such as a tetrahedral-like structure, which lowers the barrier for isomerization. Relaxation from this excited state can then lead to the formation of the other isomer.[22]
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve isomerization issues.
Figure 2: A step-by-step workflow for troubleshooting unwanted isomerization of Dichlorobis(triethylphosphine)platinum(II).
References
- Scandola, F., Bartocci, C., & Carassiti, V. (1971). Photochemistry of some square-planar and octahedral platinum complexes. Inorganic Chemistry, 10(5), 1129-1134. [Link]
- Mastin, S. H., & Haake, P. (1970). Synthesis of trans-platinum(II) complexes by photochemical isomerization.
- Haake, P., & Mastin, S. H. (1971). Synthesis of trans-platinum(II) complexes by photochemical isomerization. Journal of the American Chemical Society, 93(25), 6823-6828.
- Lee, S. H., Leong, W. K., & Vittal, J. J. (1990). Photochemical isomerization of platinum(II) complexes containing phosphine and carbonyl ligands: Pt(CO)(PR3)X2 (X=Cl, Br, I). Journal of Organometallic Chemistry, 396(2-3), 365-373. [Link]
- Romeo, R., Minniti, D., & Lanza, S. (1979). Solvent effect on the rates of uncatalyzed isomerization and ligand substitution at a square-planar platinum(II) complex. Inorganic Chemistry, 18(9), 2362-2368. [Link]
- Zanotto, L., et al. (2013). Photo-isomerisation of alkenyl complexes of platinum(II): structural, spectroscopic, kinetic and computational investigations. Dalton Transactions, 42(20), 7306-7317. [Link]
- Creve, S., Oevering, H., & Coussens, B. B. (1999). Substituent and Solvent Effects in the Insertion and Isomerization of Olefins by Platinum(bis-phosphine) Complexes: An ab Initio Study of the Pt(PR3)2H(propene)+ Model Systems. Organometallics, 18(10), 1967-1978. [Link]
- Pazderski, L., et al. (2019). Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. Molecules, 24(18), 3352. [Link]
- Faraone, G., Ricevuto, V., Romeo, R., & Trozzi, M. (1971). Uncatalysed cis–trans isomerization of chloro-(o-tolyl)bis(triethylphosphine)platinum(II) in protic solvents. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1877-1880. [Link]
- Allen, A. D., & Theophanides, T. (1966). THE THERMAL ISOMERISATION OF SOME FOUR CO-ORDINATE SQUARE PLANAR COMPLEXES OF PALLADIUM AND PLATINIJM WITH PHOSPHINE LIGANDS. Canadian Journal of Chemistry, 44(23), 2703-2710.
- Scribd. (n.d.). Chemistry Complex Stability Factors. [Link]
- Unacademy. (n.d.). Factors affecting the stability of complexes. [Link]
- Creve, S., Oevering, H., & Coussens, B. B. (1999). Substituent and Solvent Effects in the Insertion and Isomerization of Olefins by Platinum(bis-phosphine) Complexes: An ab Initio Study of the Pt(PR3)2H(propene)+ Model Systems. Scilit. [Link]
- Provis-Evans, E. J., et al. (2023). Platinum(IV)
- Rocha, W. R., De Almeida, W. B., & Dos Santos, H. F. (2002). On the Cis → Trans Isomerization of the Square-Planar [Pt(Cl)(SnCl3)(PH3)2] Compound: Ab Initio Gas Phase Reaction Mechanism and Solvent Effects Using Continuum Models. Journal of the Brazilian Chemical Society, 13(1), 113-120.
- Packett, D. L., & Trogler, W. C. (1988). Kinetics of cis-trans isomerization and reductive elimination in dihydridobis(trimethylphosphine)platinum(II). Inorganic Chemistry, 27(10), 1768-1775.
- Sarmah, P., & Deka, R. C. (2008). Solvent effect on the reactivity of CIS‐platinum (II) complexes: A density functional approach. International Journal of Quantum Chemistry, 108(9), 1506-1516.
- Nagasato, K., et al. (2024). Trans-to-cis isomerization of a platinum(II) complex with two triphosphine ligands via coordination with gold(I) ions. Transition Metal Chemistry. [Link]
- Slideshare. (2016). Factors affecting stability of metal complexes. [Link]
- ResearchGate. (n.d.). (a) 31 P{ 1 H}NMR spectra of Pt-Cl, Pt-Br, Pt-CN and Pt-I. (b) 13 C{ 1.... [Link]
- Rautiainen, J. M., et al. (2023). Formation, Characterization, and Bonding of cis- and trans-[PtCl2{Te(CH2)6}2], cis-trans-[Pt3Cl6{Te(CH2)6}4], and cis-trans-[Pt4Cl8{Te(CH2)6}4]: Experimental and DFT Study. Molecules, 28(1), 323. [Link]
- ResearchGate. (n.d.). trans-Dichlorobis(triphenylphosphine-P)
- Wikipedia. (n.d.). Stability constants of complexes. [Link]
- Redfield, D. A., & Nelson, J. H. (1975). Mechanism of cis-trans isomerization for square planar complexes of the type ML2X2. Journal of the American Chemical Society, 97(21), 6298-6302.
- ResearchGate. (n.d.). trans-Dichlorobis(tris{4-[(dimethylamino)methyl]phenyl}phosphine)
- Wikipedia. (n.d.). Bis(triphenylphosphine)
- Balzani, V., Carassiti, V., Moggi, L., & Scandola, F. (1965). Photochemical Isomerization of Square Complexes. Inorganic Chemistry, 4(8), 1243-1247.
- Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. [Link]
- Chemistry LibreTexts. (2020). 3.
- Oakwood Chemical. (n.d.). trans-Dichlorobis(triethylphosphine)
- Chemical Point. (n.d.). trans-Dichlorobis(triethylphosphine)
- PubChem. (n.d.). cis-Dichlorobis(triethylphosphine)
- YouTube. (2020). Important Properties to Identify Cis-/Trans- Isomers. [Link]
- ResearchGate. (n.d.). (PDF) cis-Dichloridobis(triisopropoxyphosphine)
- Chemistry Stack Exchange. (2015). Pt[BrCl(PR₃)₂] cis, trans isomer nmr - Which is cis and which is trans?. [Link]
- Chemistry Stack Exchange. (2023).
- Indian Academy of Sciences. (2007).
- ResearchGate. (2015). How can one distinguish between Cis and Trans isomers of a complex [MX2Y2] by chemical reactions?. [Link]
- Reddit. (2020). Comparing Pt-195 NMR spectra of different geometries of [Pt(Cl)(Br)(PPh3)2]. [Link]
- Filo. (2023). A method to distinguish between c i s − Pt(NH 3 ) 2 Cl 2 and t r a n s − ... [Link]
- YouTube. (2022). How to distinguish the cis- and trans-isomers of [Pt(NH3)2X2]?. [Link]
- YouTube. (2022). How to identify cis and trans isomers. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of trans-platinum(II) complexes by photochemical isomerization - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of trans-platinum(II) complexes by photochemical isomerization | Semantic Scholar [semanticscholar.org]
- 5. Photo-isomerisation of alkenyl complexes of platinum(II): structural, spectroscopic, kinetic and computational investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Uncatalysed cis–trans isomerization of chloro-(o-tolyl)bis(triethylphosphine)platinum(II) in protic solvents - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. reddit.com [reddit.com]
- 13. Platinum(IV) DMSO Complexes: Synthesis, Isomerization, and Agostic Intermediates -ORCA [orca.cardiff.ac.uk]
- 14. ossila.com [ossila.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. molan.wdfiles.com [molan.wdfiles.com]
- 17. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.co.uk]
- 18. cis-Dichlorobis(triethylphosphine)platinum(II) 98 15692-07-6 [sigmaaldrich.com]
- 19. cis-Dichlorobis(triethylphosphine)platinum(II) | C12H30Cl2P2Pt | CID 11027520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Bis(triphenylphosphine)platinum chloride - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. DSpace [scholarbank.nus.edu.sg]
Technical Support Center: Purification of cis-Dichlorobis(triethylphosphine)platinum(II)
Welcome to the technical support center for the purification of cis-Dichlorobis(triethylphosphine)platinum(II). This guide is designed for researchers, scientists, and drug development professionals who are working with this platinum complex and may encounter challenges in obtaining the pure cis isomer. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common pitfalls associated with the purification of this compound.
I. Understanding the Core Challenges
The purification of cis-Dichlorobis(triethylphosphine)platinum(II), often synthesized from potassium tetrachloroplatinate (K₂PtCl₄) and triethylphosphine (PEt₃), presents several key challenges that can impact the yield and purity of the final product. A thorough understanding of these challenges is the first step toward successful purification.
-
Isomeric Purity: The synthesis can yield both the desired cis isomer and the undesired trans isomer. Separating these two isomers can be challenging due to their similar physical properties.
-
Solubility Profile: Finding a suitable solvent system for recrystallization is critical. The ideal solvent should dissolve the compound at an elevated temperature but have low solubility at cooler temperatures to allow for efficient crystallization.
-
Thermal Stability: While the cis isomer is generally considered the thermodynamically more stable product for similar phosphine complexes, prolonged heating during purification can potentially lead to isomerization or decomposition.
-
Hydrolytic Sensitivity: Like many platinum(II) complexes, cis-Dichlorobis(triethylphosphine)platinum(II) can be susceptible to hydrolysis, especially in the presence of water, which can lead to the formation of aqua or hydroxo species.
Below is a logical workflow to approach the purification of this complex, from initial synthesis to final characterization.
Caption: A general workflow for the synthesis, purification, and analysis of cis-Dichlorobis(triethylphosphine)platinum(II).
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of cis-Dichlorobis(triethylphosphine)platinum(II) in a question-and-answer format.
Recrystallization Issues
Q1: My compound will not crystallize from solution. What should I do?
A1: This is a common issue that can often be resolved by systematically adjusting the recrystallization conditions.
-
Initiating Crystallization: If the solution is supersaturated but no crystals have formed, try scratching the inside of the flask with a glass rod at the meniscus. This can create nucleation sites for crystal growth. Alternatively, adding a "seed crystal" of the pure compound can induce crystallization.
-
Solvent System Optimization: The choice of solvent is critical. If your current solvent is not working, consider a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Gently warm the solution until it is clear again, and then allow it to cool slowly. Common solvent pairs for recrystallization include hexane/acetone and hexane/THF.[1]
-
Concentration: It's possible your solution is too dilute. Try slowly evaporating some of the solvent to increase the concentration of the compound.
-
Cooling Rate: Rapid cooling can sometimes lead to the formation of an oil rather than crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.
Q2: My compound "oils out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is cooled too quickly.
-
Slower Cooling: As mentioned above, a slower cooling rate can promote the formation of a crystalline lattice.
-
Solvent Choice: The solubility of your compound in the chosen solvent may be too high, even at lower temperatures. Try a solvent in which the compound is less soluble.
-
Redissolve and Recrystallize: If your compound has oiled out, you can try to redissolve the oil by heating the solution and then attempting the recrystallization again with a modified procedure (e.g., slower cooling, different solvent).
Impurity-Related Problems
Q3: My final product is not pure. What are the likely impurities and how can I remove them?
A3: The impurities in your product will largely depend on the synthetic route and work-up procedure.
-
Unreacted Starting Materials: If the reaction did not go to completion, you might have unreacted K₂PtCl₄. This is a salt and can often be removed by washing the crude product with water, in which the desired platinum complex is poorly soluble.
-
trans Isomer: The presence of the trans isomer is a common impurity. As the cis isomer is generally the thermodynamically favored product for such complexes, heating a solution of the isomeric mixture in the presence of a catalytic amount of excess triethylphosphine can promote conversion to the cis isomer.[2] Recrystallization can also help to separate the isomers, as they may have slightly different solubilities.
-
Hydrolysis Products: If the reaction or purification was carried out in the presence of water, hydrolysis products may be present. It is crucial to use dry solvents and perform the reaction under an inert atmosphere to minimize this.
Q4: How can I differentiate between the cis and trans isomers?
A4: The most effective method for distinguishing between the cis and trans isomers is through NMR spectroscopy, particularly ³¹P NMR.
-
³¹P NMR Spectroscopy:
-
In the cis isomer, the two phosphine ligands are chemically equivalent, resulting in a single resonance in the ³¹P NMR spectrum with satellite peaks due to coupling with the ¹⁹⁵Pt nucleus.
-
In the trans isomer, the two phosphine ligands are also chemically equivalent, but the P-Pt-P bond angle is 180°, leading to a different chemical shift and potentially a different ¹⁹⁵Pt-¹³P coupling constant compared to the cis isomer. For similar complexes, the ¹J(Pt,P) coupling constant is often larger for the trans isomer.[3]
-
-
¹H NMR Spectroscopy: The ethyl groups of the triethylphosphine ligands will show different splitting patterns and chemical shifts in the cis and trans isomers due to their different spatial arrangements.
-
Infrared (IR) Spectroscopy: The Pt-Cl stretching frequencies in the far-IR region can also be used to distinguish between the two isomers. The cis isomer will have two IR-active Pt-Cl stretching bands, while the trans isomer, having a center of symmetry, will only have one.
| Spectroscopic Method | cis-Isomer | trans-Isomer |
| ³¹P NMR | One resonance | One resonance (different chemical shift) |
| ¹⁹⁵Pt-¹³P Coupling | Typically smaller ¹J(Pt,P) | Typically larger ¹J(Pt,P) |
| IR (Pt-Cl stretch) | Two bands | One band |
III. Experimental Protocols
This section provides a general synthesis protocol and a detailed recrystallization procedure.
Synthesis of cis-Dichlorobis(triethylphosphine)platinum(II)
This procedure is adapted from the synthesis of the analogous triphenylphosphine complex and should be performed in a fume hood using appropriate personal protective equipment.[4]
Materials:
-
Potassium tetrachloroplatinate(II) (K₂PtCl₄)
-
Triethylphosphine (PEt₃)
-
Ethanol (absolute, degassed)
-
Diethyl ether
-
Schlenk flask and other standard inert atmosphere glassware
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve K₂PtCl₄ in a minimal amount of degassed ethanol with gentle heating.
-
In a separate flask, prepare a solution of triethylphosphine (2 equivalents) in degassed ethanol.
-
Slowly add the triethylphosphine solution to the stirred solution of K₂PtCl₄.
-
A precipitate should form upon addition. Continue stirring the reaction mixture at room temperature for a few hours to ensure the reaction goes to completion.
-
Collect the crude product by vacuum filtration.
-
Wash the precipitate with small portions of cold ethanol and then with diethyl ether to remove any unreacted starting materials and byproducts.
-
Dry the crude product under vacuum.
Caption: A step-by-step workflow for the synthesis of cis-Dichlorobis(triethylphosphine)platinum(II).
Recrystallization Protocol
Solvent Selection: A mixed solvent system of dichloromethane and hexane is often effective.
Procedure:
-
Place the crude cis-Dichlorobis(triethylphosphine)platinum(II) in a clean Erlenmeyer flask.
-
Add a minimal amount of dichloromethane to dissolve the solid at room temperature. Gentle warming may be necessary.
-
Once the solid is completely dissolved, slowly add hexane dropwise while stirring until the solution becomes faintly cloudy.
-
Gently warm the flask to redissolve the precipitate and obtain a clear solution.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the crystals under vacuum.
IV. References
-
Ramberg, L. (1946). The Synthesis of Cisplatin. (This is a historical reference, a more modern and accessible source for the general synthetic approach is provided by the Wikipedia entry for the analogous triphenylphosphine complex).
-
Chivers, T., Hilts, R. W., Krouse, I. H., Cordes, A. W., Hallford, R., & Scott, S. R. (1992). Preparation and 31P NMR characterization of N-bonded complexes of platinum(II) with a phosphadithiatriazine: X-ray structure of trans-PtCl2(Pet3)(η1-N-Ph2PS2N3). Canadian Journal of Chemistry, 70(10), 2602-2609.
-
Alderden, R. A., Hall, M. D., & Hambley, T. W. (2006). The Discovery and Development of Cisplatin. Journal of Chemical Education, 83(5), 728.
-
Szafran, Z., Pike, R. M., & Singh, M. M. (1991). Microscale Inorganic Chemistry. Wiley.
-
Singh, M. M., Szafran, Z., & Pike, R. M. (1990). The Microscale Laboratory. Journal of Chemical Education, 67(11), A261.
-
Wikipedia contributors. (2023). Bis(triphenylphosphine)platinum chloride. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Tips and Tricks: Recrystallization. Retrieved from [Link]
-
Keller, R. N., & Moeller, T. (2007). Potassium Tetrachloroplatinate(II): (Potassium Chloroplatinite). In Inorganic Syntheses (pp. 247-250). John Wiley & Sons, Inc.
-
Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link]
-
Pavlík, J., Vícha, J., & Čermák, P. (2016). Hydrolysis Stability of Bidentate Phosphites Utilized as Modifying Ligands in the Rh-Catalyzed n-Regioselective Hydroformylation of Olefins. ACS Catalysis, 6(10), 6666–6676.
-
Bühl, M., & Sieffert, N. (2012). Square planar or octahedral after all? The indistinct solvation of platinum(ii). Dalton Transactions, 41(43), 13377-13384.
-
Singh, P., & Kumar, M. (2017). Facile Synthesis of a Pt(IV) Prodrug of Cisplatin and Its Intrinsically 195mPt Labeled Analog: A Step Closer to Cancer Theranostic. Journal of Nuclear Medicine & Radiation Therapy, 8(2).
-
Chivers, T., & Oakley, R. T. (1980). The reaction of Ph2PS2N3 with [Pt2(μ-Cl)2(PEt3)4][BF4]2 or [PtCl2(PEt3)]2, in dichloromethane at 23° C produces the 1:1 adducts cis-[PtCl(PEt3)2(Ph2PS2N3)][BF4], 3, and trans-[PtCl2(PEt3)(Ph2PS3N2)], 4, respectively, in good yields. Canadian Journal of Chemistry, 58(1), 1-4.
-
PubChem. (n.d.). cis-Dichlorobis(triethylphosphine)platinum(II). Retrieved from [Link]
-
Vicha, J., & Patzschke, M. (2008). The trans effect in square-planar platinum(II) complexes--a density functional study. Journal of computational chemistry, 29(15), 2541–2552.
-
Fun, H. K., Chantrapromma, S., Liu, Y. C., Chen, Z. F., & Liang, H. (2006). cis-Dichlorobis(triphenylphosphine-κP)platinum(II). Acta Crystallographica Section E: Structure Reports Online, 62(7), m1632-m1634.
-
Wikipedia contributors. (2023). Potassium tetrachloroplatinate. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
Sources
Technical Support Center: Analysis of cis-Dichlorobis(triethylphosphine)platinum(II)
Welcome to the technical support resource for researchers working with cis-Dichlorobis(triethylphosphine)platinum(II), commonly referred to as cis-[PtCl₂(PEt₃)₂]. This guide is designed to help you identify common impurities in your samples using Nuclear Magnetic Resonance (NMR) spectroscopy. Accurate characterization is critical, as the purity of this precursor can significantly impact downstream applications, from catalysis to materials science.[1][2] This document provides a series of frequently asked questions for rapid problem-solving and in-depth troubleshooting guides for more complex analytical challenges.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the expected NMR signals for pure cis-[PtCl₂(PEt₃)₂]?
For a pure sample of cis-[PtCl₂(PEt₃)₂] in a solvent like CDCl₃, you should observe specific signals in both the ³¹P and ¹H NMR spectra.
-
³¹P{¹H} NMR: You will see a single resonance peak flanked by satellites.
-
Main Peak (¹J-coupling with ¹⁹⁵Pt): The central peak's chemical shift (δ) is typically around 15-16 ppm.
-
¹⁹⁵Pt Satellites: Platinum has a naturally abundant isotope, ¹⁹⁵Pt (I=½, 33.8% abundance), which couples to the phosphorus nuclei. This results in satellite peaks on either side of the main resonance. The coupling constant, ¹J(Pt-P), for the cis isomer is characteristically large, approximately 3600-3700 Hz.[3]
-
-
¹H NMR: The spectrum will show two multiplets corresponding to the ethyl groups of the triethylphosphine ligands.
-
Methylene Protons (-CH₂-): A multiplet around 1.9-2.1 ppm.
-
Methyl Protons (-CH₃): A multiplet around 1.1-1.3 ppm. The coupling patterns are complex due to coupling to both phosphorus (³J(P-H)) and other protons (³J(H-H)).
-
Q2: My ³¹P NMR spectrum shows two major singlets, one with satellites and one without. What does this mean?
This is a classic sign of a common impurity: triethylphosphine oxide (O=PEt₃) .
-
The Peak with Satellites: This is your desired platinum complex, cis-[PtCl₂(PEt₃)₂]. The satellites confirm that the phosphorus is bonded to platinum.
-
The Peak without Satellites: This is likely triethylphosphine oxide, the oxidation product of the free triethylphosphine ligand. Its ³¹P chemical shift is typically observed around 52.5 ppm in CDCl₃.[4] This species will not have ¹⁹⁵Pt satellites because it is not coordinated to the platinum center.
Q3: I see a major peak in my ³¹P NMR with ¹⁹⁵Pt satellites, but the coupling constant is much smaller than expected (~2500 Hz). What is this?
You are likely observing the trans isomer , trans-[PtCl₂(PEt₃)₂]. The magnitude of the one-bond platinum-phosphorus coupling constant (¹J(Pt-P)) is highly sensitive to the ligand positioned trans to the phosphine.
-
cis Isomer: Each phosphine is trans to a chloride ligand. The ¹J(Pt-P) is large (~3660 Hz).
-
trans Isomer: Each phosphine is trans to another phosphine. Due to the strong trans influence of the opposing phosphine ligand, the Pt-P bond is weakened and lengthened, resulting in a significantly smaller ¹J(Pt-P) coupling constant (~2400-2500 Hz).
Q4: The integrations in my ¹H NMR spectrum don't match the expected 6:9 ratio for the methylene to methyl protons. What could be the cause?
If your integrations are inaccurate, and you've already ruled out instrumental issues like pulse miscalibration, the cause is likely the presence of proton-containing impurities. Common culprits include:
-
Residual Solvents: Solvents used during synthesis or purification (e.g., ethanol, diethyl ether, dichloromethane) are often difficult to remove completely.[5][6]
-
Triethylphosphine Oxide: This impurity also contains ethyl groups and will contribute to the methylene and methyl regions of the spectrum, throwing off the integration of your target compound.
-
Water: A broad peak, often around 1.56 ppm in CDCl₃, can interfere with integrations.[6]
Part 2: In-Depth Troubleshooting Guides
Guide 1: Differentiating cis and trans Isomers
Isomerization from the cis to the trans form can occur, particularly under thermal stress or in certain solvents. Distinguishing between them is straightforward using ³¹P NMR spectroscopy.
Core Principle: The magnitude of the one-bond coupling constant between ¹⁹⁵Pt and ³¹P nuclei, denoted as ¹J(Pt-P), is diagnostic of the stereochemistry. This is due to the trans influence , where the nature of the ligand trans to the phosphine dictates the strength of the Pt-P bond. A strongly trans-influencing ligand (like another phosphine) weakens the bond opposite to it, reducing the coupling constant.
Experimental Protocol:
-
Sample Preparation: Prepare a solution of your complex in a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂) at a concentration of 10-20 mg/mL.
-
NMR Acquisition: Acquire a standard proton-decoupled ³¹P{¹H} NMR spectrum. Ensure the spectral width is large enough to encompass both the expected product and potential isomer signals (e.g., from -20 ppm to 60 ppm).
-
Data Analysis:
-
Locate the main phosphorus resonance(s).
-
Identify the ¹⁹⁵Pt satellites flanking the main peak.
-
Measure the distance in Hertz (Hz) between the two satellite peaks. This value is your ¹J(Pt-P) coupling constant.
-
Data Interpretation Table:
| Isomer | Trans Ligand | Typical ¹J(Pt-P) (Hz) | Rationale |
| cis-[PtCl₂(PEt₃)₂] | Cl | ~3600 - 3700 | Chloride has a weaker trans influence, resulting in a stronger Pt-P bond and larger coupling.[3] |
| trans-[PtCl₂(PEt₃)₂] | PEt₃ | ~2400 - 2500 | PEt₃ has a strong trans influence, weakening the opposing Pt-P bond and reducing the coupling. |
Logical Flow for Isomer Identification:
Caption: Decision tree for identifying cis/trans isomers.
Guide 2: Workflow for General Impurity Identification
This workflow provides a systematic approach to identifying unknown signals in your NMR spectra.
Experimental Workflow Diagram:
Caption: Systematic workflow for NMR-based impurity identification.
Step-by-Step Protocol:
-
Acquire Standard Spectra:
-
Run a standard ¹H NMR. Pay close attention to the baseline and look for small peaks. Note the chemical shifts of residual solvent peaks (e.g., CDCl₃ at 7.26 ppm).[6]
-
Run a standard ³¹P{¹H} NMR. This is often the most diagnostic experiment.
-
-
Analyze the ³¹P Spectrum:
-
Identify Platinum-Bound Species: Look for peaks with ¹⁹⁵Pt satellites. Use the ¹J(Pt-P) coupling constant to assign cis or trans isomers as described in Guide 1.
-
Identify Non-Coordinated Phosphorus Species: Scan the spectrum for sharp singlets lacking satellites. A peak around 52.5 ppm is a strong indicator of triethylphosphine oxide.[4][7] A peak around -20.4 ppm would indicate free triethylphosphine (PEt₃), though this is less common as it is typically consumed or oxidized.
-
-
Analyze the ¹H Spectrum:
-
Integrate: Carefully integrate the methylene (~1.9-2.1 ppm) and methyl (~1.1-1.3 ppm) regions corresponding to your platinum complex.
-
Check for Impurities: Compare any unexpected peaks to standard chemical shift tables for common laboratory solvents and reagents.[5][8][9] For example, diethyl ether often appears as a quartet at ~3.48 ppm and a triplet at ~1.21 ppm in CDCl₃.[6]
-
-
Advanced Analysis (if necessary):
-
If the ¹H spectrum is crowded, a ¹H-¹H COSY experiment can help identify which proton signals are coupled to each other, confirming the ethyl fragments of different species.
-
A ¹H-¹³C HSQC experiment can be used to correlate each proton with its directly attached carbon, which is invaluable for confirming the identity of an unknown impurity if you have a reference spectrum.
-
-
Confirmation by Spiking:
-
If you suspect a specific impurity (e.g., triethylphosphine oxide), the most definitive method of confirmation is to add a minuscule amount of an authentic sample of that impurity to your NMR tube, shake well, and re-acquire the spectrum. If your suspected peak increases in intensity relative to your product peaks, its identity is confirmed.
-
Summary of Key NMR Data:
| Compound | Nucleus | Chemical Shift (δ, ppm) | Key Coupling Constants (Hz) |
| cis-[PtCl₂(PEt₃)₂] | ³¹P | ~15.5 | ¹J(Pt-P) ≈ 3660 |
| ¹H (-CH₂) | ~2.0 | ||
| ¹H (-CH₃) | ~1.2 | ||
| trans-[PtCl₂(PEt₃)₂] | ³¹P | ~10.0 | ¹J(Pt-P) ≈ 2450 |
| Triethylphosphine Oxide | ³¹P | ~52.5[4] | None |
| ¹H (-CH₂) | ~1.6 | ||
| ¹H (-CH₃) | ~1.1 |
References
- Pires, E., et al. (2020). Study of interactions between Brønsted acids and triethylphosphine oxide in solution by 31P NMR: evidence for 2 : 1 species. Physical Chemistry Chemical Physics.
- ResearchGate. (n.d.). Plot of the ³¹P NMR shifts of triethylphosphine oxide...
- da Silva, G. V. J., et al. (2022). Predicting Pt-195 NMR Chemical Shift and 1J(195Pt-31P) Coupling Constant for Pt(0) Complexes Using the NMR-DKH Basis Sets. Molecules.
- Pires, E., et al. (2020). Study of interactions between Brønsted acids and triethylphosphine oxide in solution by 31P NMR. Semantic Scholar.
- Pires, E., et al. (2020). Study of interactions between Brønsted acids and triethylphosphine oxide in solution by 31P NMR: evidence for 2 : 1 species. PubMed.
- SpectraBase. (n.d.). Triethylphosphine oxide - Optional[31P NMR] - Chemical Shifts.
- PubChem. (n.d.). cis-Dichlorobis(triethylphosphine)platinum(II).
- ResearchGate. (n.d.). 31P NMR chemical shifts and 195Pt-31P coupling constants for (1)-(12).
- Clark, H. C., & Milne, C. R. (1979). Phosphorus-31 nuclear magnetic resonance spectra of methylplatinum(II) and methylpalladium(II) cations containing substituted pyridine ligands. Canadian Journal of Chemistry.
- ResearchGate. (n.d.). Phosphorus-31 NMR Spectroscopy: A Concise Introduction for the Synthetic Organic and Organometallic Chemist.
- ResearchGate. (n.d.). cis-Dichloridobis(triisopropoxyphosphine)platinum(II).
- Williams, A. S. (n.d.). NMR in Organometallic Chemistry.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
- Cozzone, P. J., et al. (1976). Phosphorus-31 Fourier transform nuclear magnetic resonance study of mononucleotides and dinucleotides. 2. Coupling constants. Biochemistry.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
- The Royal Society of Chemistry. (n.d.). Supporting information.
- Chemistry LibreTexts. (2023). Characterization of Organometallic Complexes.
- MySkinRecipes. (n.d.). cis-Dichlorobis(triethylphosphine)platinum(II).
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
- University of Pennsylvania, Department of Chemistry. (n.d.). More Advanced Inorganic/Organometallic Reference NMR is Broadly Applicable.
- Wikipedia. (n.d.). Bis(triphenylphosphine)platinum chloride.
- KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
- The OChem Whisperer. (2012). Guide to Solving NMR Questions.
- Johnson Matthey Technology Review. (n.d.). Phosphine Complexes of the Platinum Group Metals.
- Wikipedia. (n.d.). Metal-phosphine complex.
- University of Rochester, Department of Chemistry. (n.d.). Phosphine Ligands.
- CONICET. (n.d.). Revisiting Metal Dihalide Complexes with Phosphine Ligands.
- Interactive Learning Paradigms, Incorporated. (n.d.). Organometallic HyperTextBook: Phosphine Complexes.
- SpectraBase. (n.d.). Bis(triphenylphosphine)palladium(II) dichloride.
Sources
- 1. cis-Dichlorobis(triethylphosphine)platinum(II) [myskinrecipes.com]
- 2. Phosphine Complexes of the Platinum Group Metals | Johnson Matthey Technology Review [technology.matthey.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 7. Study of interactions between Brønsted acids and triethylphosphine oxide in solution by 31P NMR: evidence for 2 : 1 species - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. kgroup.du.edu [kgroup.du.edu]
Improving the catalytic activity of cis-Dichlorobis(triethylphosphine)platinum(II)
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for cis-Dichlorobis(triethylphosphine)platinum(II), a versatile platinum catalyst. This document is designed for researchers, scientists, and professionals in drug development and materials science. It provides in-depth troubleshooting advice and frequently asked questions to help you optimize your catalytic reactions and overcome common experimental hurdles.
Introduction
cis-Dichlorobis(triethylphosphine)platinum(II) ([PtCl₂(PEt₃)₂]) is a square planar Pt(II) complex widely employed as a homogeneous catalyst precursor.[1][2] While it is particularly effective for hydrosilylation reactions—crucial for producing organosilicon compounds and curing silicone polymers—it also finds use in hydrogenations and other organic transformations.[1][3]
The success of reactions catalyzed by this complex often depends on subtle factors including precursor activation, substrate purity, and reaction conditions. This guide provides a structured, question-and-answer approach to address specific issues you may encounter, explaining the chemical principles behind each recommendation.
Frequently Asked Questions (FAQs)
Q1: What is the active catalytic species derived from cis-[PtCl₂(PEt₃)₂]?
The Pt(II) complex you are using is a precatalyst , not the active catalyst itself. For many reactions, particularly hydrosilylation, the active species is a Pt(0) complex.[4][5][6] The Pt(II) precursor must first be reduced in situ. This reduction is often accomplished by the silane reagent in the reaction mixture, which converts the Pt(II) center to the catalytically active Pt(0) state.[7]
Q2: My reaction has an "induction" or "latency" period before it starts. Is this normal?
Yes, a latency period is common and is directly related to the activation of the Pt(II) precatalyst.[7] The rate of reduction from Pt(II) to Pt(0) can be influenced by temperature, the specific silane used, and the presence of other species in the mixture. Some catalyst systems are even designed to have a heat-triggered latency, ensuring no reaction occurs at room temperature, which is useful for applications like injection molding.[4][5][6]
Q3: How should I handle and store the catalyst?
cis-[PtCl₂(PEt₃)₂] is an air- and light-stable solid.[8] It should be stored in a sealed container at room temperature in a dry environment.[1][9] While robust, minimizing exposure to atmospheric moisture and contaminants is good practice to ensure consistent performance.
Q4: What are the immediate signs of a failed or failing reaction?
The most common signs are:
-
No conversion: Reactants remain unconsumed after the expected reaction time.
-
Low conversion: The reaction proceeds very slowly or stalls at a low yield.
-
Formation of byproducts: Observation of unexpected products from side reactions like dehydrogenative silylation or substrate isomerization.[3]
-
Visual changes: Precipitation of a black solid (platinum black), indicating catalyst decomposition and agglomeration.[3][7]
Troubleshooting Guide: Enhancing Catalytic Activity
This section addresses specific problems encountered during experiments. Each issue is followed by an analysis of potential causes and actionable solutions.
Problem 1: My hydrosilylation reaction is extremely slow or fails to initiate.
Cause A: Inefficient Precatalyst Activation
The reduction of Pt(II) to Pt(0) is the crucial initiation step. If this activation is slow or incomplete, the concentration of the active catalyst will be too low to sustain a reasonable reaction rate.
Solution:
-
Thermal Activation: Gently heating the reaction mixture (e.g., to 40-60 °C) can often overcome the activation barrier and initiate the reaction.[4][5] Monitor the reaction closely, as hydrosilylation can be exothermic.
-
Choice of Silane: Highly reactive silanes can sometimes facilitate faster activation. However, the primary factor is often temperature.
-
Ensure Proper Mixing: Homogeneity is key. Ensure the catalyst is fully dissolved in the reaction medium. If solubility is an issue, consider a different solvent system.
Cause B: Catalyst Poisoning
Platinum catalysts are highly susceptible to poisoning, where certain chemicals bind strongly to the metal center and render it inactive. This is one of the most common causes of reaction failure.[10]
Solution:
-
Identify Potential Poisons: The most common inhibitors are compounds containing sulfur, phosphorus (other than the intended ligands), nitrogen (some amines), tin, and arsenic.[10] These can be present in reactants, solvents, or on the surface of glassware. Sulfur-cured rubber spatulas or stoppers are a frequent source of contamination.[10]
-
Purify Reagents: If you suspect contamination, purify your olefin substrate and solvent. Passing them through a short plug of activated alumina can remove many common polar inhibitors.
-
Perform a Poisoning Test: Before committing to a large-scale reaction, cure a small amount of a reliable silicone formulation in contact with the substrate or solvent . If it fails to cure, a poison is likely present.[10]
| Common Catalyst Poisons | Potential Sources |
| Sulfur Compounds (thiols, sulfides) | Sulfur-cured rubber, natural rubber, some oils and additives.[10] |
| Organotin Compounds | Residual catalysts from other reactions, PVC stabilizers.[10] |
| Certain Amine Compounds | Curing agents, additives, certain substrates.[10] |
| Un-complexed Phosphines/Arsines | Impurities in reagents. |
Cause C: Ligand Environment
The triethylphosphine (PEt₃) ligands are relatively strong donors. In some cases, they may not dissociate readily enough to allow the substrate to coordinate to the platinum center, or their steric bulk may hinder the approach of a bulky substrate.
Solution:
-
Ligand Modification: While modifying the supplied catalyst is an advanced technique, be aware that catalysts with different ligands exist. For example, complexes with bulkier trialkylphosphine ligands can enhance stability and prevent the formation of platinum colloids.[3] Conversely, catalysts with more labile ligands, such as those used in Karstedt's catalyst (divinyltetramethyldisiloxane), often show higher activity at lower temperatures.[3]
-
Inhibit Isomerization: Free phosphine ligand can catalyze the conversion of the active cis isomer to the less active trans isomer.[11][12] Ensure you are not inadvertently introducing excess phosphine from another source.
Problem 2: I'm observing significant byproduct formation (e.g., olefin isomerization, vinylsilane isomers).
Cause A: Catalyst Decomposition to Colloids
If the molecular catalyst is not stable under the reaction conditions, it can decompose and agglomerate into colloidal platinum(0) particles, often visible as "platinum black."[3] While sometimes catalytically active, these colloids typically exhibit different selectivity than the homogeneous species and can promote side reactions.[13]
Solution:
-
Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition. Run the reaction at the lowest temperature that provides a reasonable rate.
-
Use Sterically Hindered Ligands: As a design principle, platinum complexes with bulky ligands (e.g., N-heterocyclic carbenes or bulky phosphines) are more resistant to agglomeration because the bulky groups kinetically block the metal centers from clustering.[3]
-
Maintain a Homogeneous Solution: If the catalyst precipitates, its activity and selectivity will change. Ensure the chosen solvent keeps the catalyst and all intermediates fully dissolved.
Experimental Protocols
Protocol 1: General Procedure for a Test Hydrosilylation Reaction
This protocol provides a baseline for testing the catalytic activity with standard substrates.
-
Preparation: In a dry, inert atmosphere (e.g., a nitrogen-filled glovebox or using Schlenk technique), add cis-[PtCl₂(PEt₃)₂] (0.01 mol%) to a flame-dried reaction flask equipped with a magnetic stir bar.
-
Solvent & Substrate Addition: Add anhydrous toluene (or another suitable solvent) to dissolve the catalyst. Add the olefin substrate (1.0 equivalent).
-
Initiation: Add the silane reagent (1.1 equivalents) dropwise to the stirring solution.
-
Reaction & Monitoring: If no reaction occurs at room temperature after 15 minutes, slowly warm the mixture to 50 °C. Monitor the reaction progress by taking aliquots and analyzing via GC, GC-MS, or ¹H NMR.
Visualizations
Catalytic Cycle Overview
The following diagram illustrates a simplified catalytic pathway for hydrosilylation, highlighting the key steps of catalyst activation and turnover.
Caption: Simplified Hydrosilylation Catalytic Cycle.
Troubleshooting Workflow
Use this workflow to diagnose issues with catalytic activity.
Caption: Troubleshooting workflow for platinum-catalyzed reactions.
References
- Platinum-Catalyzed Hydrosilyl
- Ligand Effects in Gold- and Platinum-Catalyzed Cyclization of Enynes: Chiral Gold Complexes for Enantioselective Alkoxycyclization.
- Tailored activation of new platinum hydrosilylation catalysts. IDEALS - University of Illinois.
- Synthesis, Characterization, and Reaction Chemistry of PtCl₂[P(m-C₆H₄SO₃Na)₃]₂, an Alkyne Hydration Catalyst.
- cis-trans Isomerization of PtCl₂[PeT₃]₂. Evidence against a consecutive displacement mechanism. RSC Publishing.
- Platinum(II) Di-ω-alkenyl Complexes as “Slow-Release” Precatalysts for Heat-Triggered Olefin Hydrosilylation. Journal of the American Chemical Society.
- Pt-ligand Single-atom Catalysts: Tuning Activity by Oxide Support Defect Density. OSTI.GOV.
- Platinum(II)
- Platinum(II) Di-ω-alkenyl Complexes as “Slow-Release” Precatalysts for Heat-Triggered Olefin Hydrosilylation. Girolami Group Website - University of Illinois.
- Microcharacterization of New Platinum Catalysts for Hydrosilylation Reactions. Microscopy Society of America.
- Troubleshooting: Platinum C
- Platinum catalysts for hydrosilylation reactions.
- cis-trans-Isomerization of PtCl₂(PEt₃)₂. The case for a consecutive displacement mechanism. RSC Publishing.
- Platinum(II)
- Simply accessible platinum(ii) complexes enabling alkene hydrosilylation at ppm catalyst loadings.
- My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? Reddit.
- Why Platinum Catalysts Involving Ligands with Large Bite Angle Are so Efficient in the Allylation of Amines: Design of a Highly Active Catalyst and Comprehensive Experimental and DFT Study.
- Controlling the Growth and Catalytic Activity of Platinum Nanoparticles Using Peptide and Polymer Ligands. eScholarship.
- Question: cis- PtCl₂(PEt₃)₂ is stable in benzene solution. Chegg.
- Potential Anticancer Activities and Catalytic Oxidation Efficiency of Pl
- cis-Dichlorobis(triethylphosphine)
- cis-dichlorobis(triethylarsine)platinum(II) and cis-dichlorobis(triethylphosphine)
- Reactions of cis-[PtCl₂(PEt₃)₂] with silver salts in aqueous solution, in the presence or absence of PEt₃. Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
- cis-Dichlorobis(triethylphosphine)
- Bis(triphenylphosphine)
- Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation.
- cis-Bis(triphenylphosphine)platinum(II) chloride | 15604-36-1. ChemicalBook.
- cis-Dichlorobis(triethylphosphine)
- Troubleshooting of C
- cis-Dichlorobis(triethylphosphine)platinum(II) | C₁₂H₃₀Cl₂P₂Pt | CID 11027520. PubChem.
- Hydrogen
- Solved cis -PtCl₂(PEt₃)₂ is stable in a benzene solution. Chegg.com.
- Hydrosilylation C
- US8415443B2 - Hydrosilylation catalysts.
- (PDF) cis-Dichloridobis(triisopropoxyphosphine)platinum(II).
- Hydrosilylation chemistry and catalysis with cis-PtCl₂(PhCH:CH₂)₂. ElectronicsAndBooks.
- Cis-Dichlorobis(triethylphosphine)
- Platinum-Based Heterogeneously Catalyzed Hydrosilyl
- Reaction of cis and trans isomers of platinum(II)
Sources
- 1. cis-Dichlorobis(triethylphosphine)platinum(II) [myskinrecipes.com]
- 2. cis-dichlorobis(triethylarsine)platinum(II) and cis-dichlorobis(triethylphosphine)platinum(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Platinum(II) Di-ω-alkenyl Complexes as "Slow-Release" Precatalysts for Heat-Triggered Olefin Hydrosilylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 7. Tailored activation of new platinum hydrosilylation catalysts | IDEALS [ideals.illinois.edu]
- 8. mdpi.com [mdpi.com]
- 9. 98%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 10. US Tech Online -> Troubleshooting: Platinum Catalyzed Silicones [us-tech.com]
- 11. cis-trans Isomerization of PtCl2[PeT3]2. Evidence against a consecutive displacement mechanism - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. cis-trans-Isomerization of PtCl2(PEt3)2. The case for a consecutive displacement mechanism - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
cis-Dichlorobis(triethylphosphine)platinum(II) degradation in solution and prevention
A Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of cis-Dichlorobis(triethylphosphine)platinum(II) solutions.
Issue 1: Unexpected Cis-to-Trans Isomerization
Symptom: You observe a change in the spectroscopic properties of your solution over time (e.g., in ³¹P NMR or UV-Vis spectra), or your reaction yields are inconsistent, suggesting the presence of the trans isomer. The trans isomer is generally more thermodynamically stable due to reduced steric hindrance between the bulky triethylphosphine ligands.
Cause: The most common cause of cis-to-trans isomerization is the presence of a catalytic amount of free triethylphosphine (PEt₃) in the solution. The reaction proceeds through a consecutive displacement mechanism.
Resolution Protocol:
-
Minimize Free Ligand: Ensure that the starting material is of high purity and free from excess PEt₃. If necessary, recrystallize the complex before use.
-
Solvent Choice: The rate of isomerization can be solvent-dependent. Non-polar, aprotic solvents like benzene or toluene are generally preferred for storage and reactions where isomerization is undesirable.[1][2]
-
Temperature Control: Isomerization is a thermally activated process. Store stock solutions at low temperatures (e.g., 2-8°C) and protect from light.
-
Avoid Catalysts: Be aware that other nucleophiles can also potentially catalyze isomerization, although free phosphine is the most potent.
Preventative Measures:
-
When preparing solutions, use high-purity, degassed solvents to minimize oxidative degradation of the phosphine ligand, which can alter the equilibrium.
-
If the reaction chemistry allows, the addition of a very small excess of a common ion ligand (e.g., a chloride salt) can sometimes help to suppress ligand dissociation, which can be a precursor to isomerization.
Issue 2: Solution Discoloration or Precipitation
Symptom: Your initially colorless or pale yellow solution of cis-Dichlorobis(triethylphosphine)platinum(II) becomes cloudy, changes color, or forms a precipitate.
Cause: This is often indicative of degradation, which can occur through several pathways:
-
Hydrolysis: In the presence of water, the chloride ligands can be displaced by water molecules, leading to the formation of aqua and hydroxo species. This is a well-documented degradation pathway for similar platinum complexes like cisplatin. These aqua complexes are often more reactive and can lead to the formation of insoluble oligo- or polymeric species.
-
Solvent-Induced Decomposition: Certain solvents can react with the complex, leading to decomposition. For example, coordinating solvents may displace the phosphine or chloride ligands.
-
Photodegradation: Exposure to light, especially UV light, can promote decomposition of the complex.
Resolution Protocol:
-
Solvent Purity: Always use dry, high-purity solvents. If using aqueous or protic solvents is unavoidable, prepare solutions fresh and use them immediately.
-
pH Control: The rate of hydrolysis is often pH-dependent. For aqueous solutions, maintaining a neutral or slightly acidic pH can sometimes slow down the hydrolysis process.
-
Inert Atmosphere: Handle the solid compound and prepare solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the phosphine ligands.
-
Light Protection: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
Preventative Measures:
-
A summary of recommended handling and storage conditions is provided in the table below.
| Parameter | Recommendation | Rationale |
| Solvent | High-purity, dry, degassed aprotic solvents (e.g., benzene, toluene, dichloromethane) | Minimizes hydrolysis and oxidation. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of phosphine ligands. |
| Temperature | 2-8°C for stock solutions | Slows down isomerization and other degradation pathways. |
| Light | Protect from light (amber vials) | Prevents photodegradation. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for cis-Dichlorobis(triethylphosphine)platinum(II) in solution?
A1: The two primary degradation pathways are:
-
Cis-to-trans isomerization: This is often catalyzed by the presence of free triethylphosphine and is thermodynamically driven by the lower steric strain in the trans isomer.
-
Hydrolysis: In aqueous or protic solutions, the chloride ligands can be substituted by water molecules, leading to the formation of reactive aqua species which can further react to form insoluble platinum hydroxides or oxides.
Q2: How can I monitor the stability of my cis-Dichlorobis(triethylphosphine)platinum(II) solution?
A2: Several analytical techniques can be employed:
-
³¹P NMR Spectroscopy: This is a very sensitive method to distinguish between the cis and trans isomers, as they will have distinct chemical shifts and coupling constants to the ¹⁹⁵Pt isotope.
-
¹H NMR Spectroscopy: While less direct than ³¹P NMR, changes in the signals of the ethyl groups on the phosphine ligands can indicate isomerization or other structural changes.
-
UV-Vis Spectroscopy: Changes in the absorption spectrum can indicate decomposition or isomerization, although this method is less specific.
-
High-Performance Liquid Chromatography (HPLC): A suitable HPLC method can be developed to separate the cis and trans isomers, as well as any degradation products.
Q3: Is it advisable to add excess triethylphosphine to my solution to improve stability?
A3: This is a common misconception. Adding excess triethylphosphine will actually catalyze the isomerization to the more stable trans isomer. Therefore, it is crucial to use the pure cis isomer and avoid any excess free phosphine ligand.
Q4: What is the expected solubility of cis-Dichlorobis(triethylphosphine)platinum(II)?
A4: It is generally soluble in aromatic and polar aprotic solvents such as benzene, toluene, and dichloromethane.[3] Its solubility in water is low, and dissolution in aqueous media is often associated with hydrolysis.
Section 3: Visualizing Degradation Pathways
The following diagrams illustrate the key degradation pathways discussed in this guide.
Caption: Key degradation pathways for cis-Dichlorobis(triethylphosphine)platinum(II).
References
- Malatesta, L., & Angoletta, M. (1957). Palladium(0) and platinum(0) compounds. Part I. Compounds with trialkylphosphines. Journal of the Chemical Society (Resumed), 1186-1188.
- Romeo, R., & Minniti, D. (1977). Kinetics and mechanism of cis-trans isomerization of square-planar platinum(II) complexes. Inorganica Chimica Acta, 22, 87-90.
- Basolo, F., & Pearson, R. G. (1967). Mechanisms of Inorganic Reactions: A Study of Metal Complexes in Solution (2nd ed.). John Wiley & Sons.
- Puddephatt, R. J. (1978). The Chemistry of Gold. Elsevier.
- Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313-348.
- Redfield, D. A., & Nelson, J. H. (1974). A study of the cis-trans equilibrium of dichlorobis(methyldiphenylphosphine)palladium(II) in various solvents. Inorganic Chemistry, 13(12), 3054-3056.
- Cooper, D. G., & Powell, J. (1973). Cis-trans isomerism in square-planar platinum(II) complexes. A variable temperature nuclear magnetic resonance study of tertiary phosphine and arsine complexes. Canadian Journal of Chemistry, 51(10), 1634-1641.
- Haake, P., & Pfeiffer, R. M. (1970). The kinetics and mechanism of cis-trans isomerization of dichlorobis(triethylphosphine)platinum(II). Journal of the American Chemical Society, 92(17), 4996-5001.
- Chegg. (2024, March 27). cis- PtCl2(PEt3)2 is stable in benzene solution. However, small amounts of free triethylphosphine catalyze establishment of an equilibrium with the trans isomer.
- PubChem. (n.d.). cis-Dichlorobis(triethylphosphine)platinum(II).
- American Elements. (n.d.). cis-Dichlorobis(triethylphosphine)platinum(II).
Sources
Technical Support Center: Overcoming Solubility Challenges with cis-Dichlorobis(triethylphosphine)platinum(II)
Welcome to the technical support center for cis-Dichlorobis(triethylphosphine)platinum(II). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility issues encountered during experimental work with this platinum complex. Here, you will find practical troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven techniques.
Introduction: Understanding the Solubility of cis-Dichlorobis(triethylphosphine)platinum(II)
cis-Dichlorobis(triethylphosphine)platinum(II) is a valuable platinum(II) complex frequently utilized as a precursor and catalyst in various chemical syntheses. As a solid, typically a white to off-white powder, its dissolution in reaction media is a critical first step for achieving homogeneous reaction conditions and ensuring optimal reactivity.[1][2] However, like many organometallic compounds, achieving the desired concentration in a specific solvent can be challenging.
The solubility of this complex is primarily dictated by the interplay between its molecular structure—a square planar platinum center with two chloride and two triethylphosphine ligands—and the polarity of the chosen solvent. The nonpolar alkyl groups of the triethylphosphine ligands contribute to its solubility in less polar organic solvents, while the overall coordination complex can interact with a range of solvent types.
Frequently Asked Questions (FAQs)
Q1: In which common organic solvents is cis-Dichlorobis(triethylphosphine)platinum(II) generally soluble?
Based on documented evidence and the behavior of analogous platinum(II) phosphine complexes, cis-Dichlorobis(triethylphosphine)platinum(II) is expected to be soluble in a range of polar aprotic solvents. These include dichloromethane (DCM), chloroform, acetonitrile, acetone, and tetrahydrofuran (THF).[3] The existence of a chloroform solvate of this compound further corroborates its solubility in this solvent.[4]
Q2: Is this platinum complex soluble in nonpolar solvents like hexane or toluene?
Generally, platinum(II) phosphine complexes exhibit lower solubility in nonpolar aliphatic solvents such as hexane. Solubility in aromatic solvents like toluene can be variable.[5] It is recommended to perform a small-scale solubility test before preparing a bulk reaction mixture.
Q3: What is the expected solubility in polar protic solvents like alcohols or water?
Solubility in polar protic solvents such as methanol or ethanol is often limited for neutral platinum(II) complexes of this nature. The compound is generally considered poorly soluble in water. It is important to note that in protic solvents, there is a potential for solvent coordination or ligand exchange over time, which could alter the complex's identity.[6]
Q4: Can solvents like DMSO or DMF be used?
Yes, highly polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often effective in dissolving metal complexes that are otherwise difficult to solubilize.[3] However, be aware that these coordinating solvents can potentially displace the existing ligands, especially at elevated temperatures or over extended periods.
Troubleshooting Guide: Enhancing Solubility
This guide provides a systematic approach to addressing solubility issues with cis-Dichlorobis(triethylphosphine)platinum(II) in your reaction media.
Initial Assessment of Solubility
Before proceeding with more advanced techniques, it is crucial to perform a preliminary solubility test.
Protocol 1: Small-Scale Solubility Test
-
Weigh a small, accurately known amount of cis-Dichlorobis(triethylphosphine)platinum(II) (e.g., 1-2 mg) into a small vial.
-
Add a measured volume of the desired solvent (e.g., 0.5 mL) to the vial.
-
Stir the mixture vigorously at room temperature for 5-10 minutes.
-
Visually inspect for any undissolved solid. If the solid dissolves completely, you can calculate an approximate solubility. If not, proceed to the troubleshooting steps below.
Troubleshooting Workflow
The following diagram outlines a logical progression for troubleshooting solubility problems.
Caption: A step-by-step workflow for addressing solubility challenges.
Detailed Troubleshooting Steps
Step 1: Solvent Selection
The choice of solvent is the most critical factor. Based on the available data, the following solvents are recommended starting points.
| Solvent Class | Recommended Solvents | Expected Solubility |
| Halogenated | Dichloromethane (DCM), Chloroform | Generally good solubility.[3][4] |
| Nitriles | Acetonitrile | Often a good choice for platinum complexes.[3] |
| Ketones | Acetone | Can be effective, particularly for complexes with some degree of polarity.[3] |
| Ethers | Tetrahydrofuran (THF) | Moderate to good solubility is often observed for phosphine complexes.[3] |
| Highly Polar Aprotic | DMSO, DMF | High dissolving power, but be cautious of potential ligand exchange.[3] |
| Nonpolar | Hexane, Toluene | Generally low solubility in alkanes; may have some solubility in aromatics.[5] |
Step 2: The Effect of Temperature
Gently heating the mixture can significantly increase the solubility of the platinum complex.
Protocol 2: Dissolution with Gentle Heating
-
Suspend the platinum complex in the chosen solvent in a flask equipped with a stir bar and a condenser.
-
Warm the mixture gently in a water or oil bath, gradually increasing the temperature.
-
Do not exceed the boiling point of the solvent. For most applications, a temperature range of 40-60°C is a safe starting point.
-
Caution: Monitor the solution for any color changes that might indicate decomposition of the complex. The impact of temperature on platinum dissolution can be complex and may accelerate degradation in some cases.[1][7][8]
Step 3: Utilizing Co-Solvents
If the complex is only partially soluble in your primary reaction solvent, the addition of a small amount of a co-solvent with higher dissolving power can be effective.
Protocol 3: Using a Co-Solvent System
-
Suspend the platinum complex in your primary reaction solvent.
-
While stirring, add a more polar co-solvent (e.g., THF, acetone, or a small amount of DMSO) dropwise until the solid dissolves.
-
Be mindful of the total volume and the final solvent ratio, as this can affect your reaction kinetics and product isolation.
Step 4: Application of Sonication
Ultrasonic agitation can aid in the dissolution of stubborn particles by breaking down agglomerates and increasing the surface area of the solid.
Protocol 4: Dissolution via Sonication
-
Place the vial or flask containing the suspension of the platinum complex in an ultrasonic bath.
-
Sonicate the mixture in short bursts (e.g., 5-10 minutes) to avoid excessive heating.
-
Check for dissolution between sonication intervals.
Step 5: Advanced Strategies (For Persistent Issues)
If the above methods fail, it may be necessary to consider modifying the platinum complex itself to enhance its solubility. This is a more involved approach that requires synthetic chemistry expertise.
-
Ligand Modification: Replacing the triethylphosphine ligands with phosphines bearing longer alkyl chains or solubilizing groups (e.g., polyether chains) can dramatically improve solubility in a wider range of organic solvents.
-
Ionic Derivatives: Converting the neutral complex into a cationic or anionic species can increase its solubility in polar solvents. For example, abstraction of a chloride ligand with a silver salt in a coordinating solvent can generate a more soluble cationic platinum complex.
The following diagram illustrates the conceptual basis of enhancing solubility through structural modification.
Caption: Conceptual approaches to improving solubility through chemical modification.
References
- A dynamic disorder-linked reversible phase transition in a new chloroform solvate of cis-dichloridobis(triethylphosphane)platinum(II).
- Temperature dependence of two types of dissolution of platinum in acid media. An electrochemical nanogravimetric study.
- Photophysical Properties of Cyclometalated Platinum(II) Diphosphine Compounds in the Solid State and in PMMA Films. Molecules, 2021. URL
- cis-Dichlorobis(triethylphosphine)
- Temperature-Dependent Dissolution of Polycrystalline Platinum in Sulfuric Acid Electrolyte.
- Towards a comprehensive understanding of platinum dissolution in acidic media. Chemical Science, 2013. URL
- Recovery of Platinum from a Spent Automotive Catalyst through Chloride Leaching and Solvent Extraction. MDPI, 2021. URL
- Solvent Extraction as a Method of Recovery and Separation of Platinum Group Metals.
- Platinum(II) complexes with tris(2-carboxyethyl)phosphine, X-ray structure and reactions with polar solvents and glutathione.
- Phosphine Complexes of the Platinum Group Metals.
- Dissolution of platinum in catalyst materials using hydrochloric acid: A new method based on the use of complex oxides.
- cis-Dichlorobis(triethylphosphine)
- Process Intensification and Multivariable Interaction Analysis for Platinum Extraction from Spent Catalysts Using Ultrasound-Assisted Leaching. MDPI, 2023. URL
- cis-dichlorobis(triethylarsine)platinum(II) and cis-dichlorobis(triethylphosphine)platinum(II).
- cis-Dichlorobis(triethylphosphine)
- cis-Dichlorobis(triethylphosphine)
- cis-Dichlorobis(triethylphosphine)
- Luminescent Platinum(II) Complexes with Terdentate N∧C∧C Ligands.
- cis-Dichlorobis(triethylphosphine)
- Platinum Complexes Suitable as Precursors for Synthesis in Nonaqueous Solvents.
- cis-Dichlorobis(triphenylphosphine)
- cis-Dichlorobis(dimethyl sulfoxide)
- Uncatalysed cis–trans isomerization of chloro-(o-tolyl)bis(triethylphosphine)platinum(II) in protic solvents. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1970. URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Photophysical Properties of Cyclometalated Platinum(II) Diphosphine Compounds in the Solid State and in PMMA Films - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phosphine Complexes of the Platinum Group Metals | Johnson Matthey Technology Review [technology.matthey.com]
- 6. Uncatalysed cis–trans isomerization of chloro-(o-tolyl)bis(triethylphosphine)platinum(II) in protic solvents - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Towards a comprehensive understanding of platinum dissolution in acidic media - Chemical Science (RSC Publishing) DOI:10.1039/C3SC52411F [pubs.rsc.org]
Technical Support Center: Catalysis using cis-Dichlorobis(triethylphosphine)platinum(II)
Welcome to the technical support center for catalysis utilizing cis-Dichlorobis(triethylphosphine)platinum(II), a versatile catalyst for a range of organic transformations, most notably hydrosilylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions. Our goal is to provide not just solutions, but also a deeper understanding of the underlying chemical principles to enhance the success and reproducibility of your experiments.
Troubleshooting Guide: Diagnosing and Solving Common Experimental Issues
This section addresses specific problems you may encounter during your catalytic reactions. Each issue is linked to potential underlying side reactions, followed by diagnostic steps and recommended solutions.
Issue 1: Low or No Catalytic Activity / Sluggish Reaction
Q: My reaction is proceeding very slowly or has stalled completely. What are the likely causes and how can I fix this?
A: Low catalytic activity is a common issue that can often be traced back to the state of the active catalyst, impurities, or suboptimal reaction conditions. The primary suspects are inefficient generation of the active Pt(0) species, catalyst decomposition, or isomerization to a less active form.
Possible Causes & Solutions:
-
Inefficient Catalyst Activation: The precatalyst, cis-[PtCl₂(PEt₃)₂], is a stable Pt(II) complex. For many catalytic cycles, such as hydrosilylation, it must be reduced in situ to a coordinatively unsaturated Pt(0) species. If this activation is slow or incomplete, the overall reaction rate will suffer.
-
Solution: While this complex can sometimes be used directly, its activation can be sluggish. For reactions like hydrosilylation, consider the use of a more readily activated Pt(0) precursor if direct use of the Pt(II) complex is not effective. Ensure all reagents are pure, as certain impurities can inhibit the reduction process.
-
-
Catalyst Decomposition (Platinum Black): A very common issue is the precipitation of platinum metal (platinum black), which is catalytically inactive. This occurs when the phosphine ligands dissociate, and the unstable "naked" platinum atoms agglomerate.
-
Diagnosis: Visually inspect the reaction mixture. A fine black or dark brown precipitate is a tell-tale sign of catalyst decomposition.
-
Solutions:
-
Add Excess Ligand: The dissociation of triethylphosphine is an equilibrium process. Adding a small excess of free PEt₃ ligand (e.g., 0.5-2 mol equivalents relative to the platinum complex) can push the equilibrium back towards the coordinated, stable form, preventing agglomeration.
-
Lower Reaction Temperature: High temperatures accelerate ligand dissociation. If possible, run the reaction at the lowest effective temperature.
-
Choose a More Coordinating Solvent: Solvents that can weakly coordinate to the platinum center can help stabilize it against agglomeration, although this can sometimes slow the desired reaction.
-
-
-
cis-trans Isomerization: The cis-[PtCl₂(PEt₃)₂] complex can isomerize to its trans isomer. The trans isomer is often less catalytically active or completely inactive in many reactions because the reactive ligands (e.g., substrate and hydride in a catalytic cycle) cannot easily occupy cis positions to undergo reductive elimination.
-
Diagnosis: The most direct way to observe this is through ³¹P NMR spectroscopy. The cis and trans isomers will have distinct signals and platinum satellites.
-
Solution: This isomerization can be catalyzed by trace amounts of free phosphine ligand. While adding excess ligand can prevent decomposition (Cause #2), finding the optimal balance is key. Use only a small excess. Ensure the starting catalyst is isomerically pure.
-
Troubleshooting Workflow for Low Activity:
Caption: Workflow for diagnosing low catalyst activity.
Issue 2: Formation of Unexpected Byproducts
Q: My reaction is producing significant amounts of byproducts, lowering the yield of my desired product. What side reactions are occurring?
A: The formation of byproducts points to specific, undesired catalytic pathways. The nature of the byproduct is the best clue to the underlying side reaction.
Possible Causes & Solutions:
-
β-Hydride Elimination: This is one of the most common side reactions when working with alkyl metal intermediates that have a hydrogen atom on the second carbon (β-carbon) from the metal. The platinum-alkyl intermediate rearranges to a platinum-hydride and releases an alkene. This is a major issue in cross-coupling reactions attempting to form C(sp³)–C bonds.
-
Diagnosis: Look for alkene byproducts. For example, if you are trying to couple an ethyl group, you may see ethylene gas or products derived from it. In hydrosilylation, this can lead to isomerization of the starting alkene.
-
Solutions:
-
Substrate Choice: If possible, use alkyl groups that lack β-hydrogens (e.g., methyl, neopentyl).
-
Use Bulky Ligands: The triethylphosphine ligands are moderately bulky. While they help, even bulkier phosphines or N-heterocyclic carbenes (NHCs) can be used to sterically disfavor the transition state required for β-hydride elimination.
-
Lower Temperature: This process is often favored at higher temperatures.
-
-
-
Alkene Isomerization (in Hydrosilylation): Instead of the desired anti-Markovnikov hydrosilylation product, you may observe isomerization of a terminal alkene to an internal, thermodynamically more stable alkene. This occurs via a β-hydride elimination followed by re-insertion of the alkene in a different orientation.
-
Diagnosis: GC or NMR analysis of the reaction mixture shows the presence of internal alkene isomers of your starting material. The hydrosilylation product may also be derived from this isomerized alkene.
-
Solution: This side reaction is often competitive with the desired hydrosilylation. Running the reaction at lower temperatures and ensuring a sufficient concentration of the silane can favor the productive pathway over the isomerization pathway.
-
-
Alkene Hydrogenation (in Hydrosilylation): The platinum-hydride species formed during the catalytic cycle can, in some cases, transfer its hydride to the alkene, which then picks up another hydrogen from a source like the silane, resulting in a saturated alkane.
-
Diagnosis: Detection of the corresponding alkane of your starting alkene by GC-MS.
-
Solution: This is typically a minor pathway but can become significant. Optimizing catalyst loading (using lower concentrations) and temperature can help minimize this side reaction.
-
Dominant Side Reactions in Platinum Catalysis:
Caption: Competing pathways from a key catalytic intermediate.
Frequently Asked Questions (FAQs)
Q1: How should I handle and store cis-[PtCl₂(PEt₃)₂]? A1: The complex is a solid that is relatively stable to air and moisture for short periods, making it easier to handle than many other organometallic catalysts. However, for long-term storage and to ensure maximum activity, it should be kept in a tightly sealed container under an inert atmosphere (nitrogen or argon) and stored in a cool, dark place, such as a refrigerator or freezer. Triethylphosphine ligands can be slowly oxidized by air over time, which can impact catalytic performance.
Q2: What solvents are compatible with this catalyst? A2: cis-[PtCl₂(PEt₃)₂] is soluble in many common organic solvents, including toluene, benzene, chloroform, dichloromethane, and THF. The choice of solvent can influence the reaction.
-
Non-polar solvents like toluene are common for hydrosilylation.
-
Chlorinated solvents are also effective but must be rigorously purified, as acidic impurities (e.g., HCl from the decomposition of CHCl₃) can react with the catalyst.
-
Coordinating solvents like THF can sometimes stabilize the catalyst but may also compete for coordination sites and slow the reaction. The stability of the complex can be solvent-dependent, especially at elevated temperatures.[1][2]
Q3: My starting materials are technical grade. Is purification necessary? A3: Absolutely. The purity of your substrates and solvents is critical. Platinum catalysts can be sensitive to a variety of impurities.
-
Water and Oxygen: Rigorously exclude air and moisture from your reaction. Use standard Schlenk line or glovebox techniques and properly dried, degassed solvents.
-
Peroxides: Ethers like THF can form explosive peroxides which also poison catalysts. Always use freshly distilled THF or purchase inhibitor-free anhydrous solvents.
-
Sulfur/Phosphorus Impurities: Substrates containing even trace amounts of other sulfur or phosphorus compounds can act as competing ligands and inhibit the catalyst. Purify substrates by distillation, crystallization, or chromatography as needed.
Q4: How can I monitor the progress of my reaction? A4: The most common methods are thin-layer chromatography (TLC), gas chromatography (GC), and nuclear magnetic resonance (NMR) spectroscopy. For NMR, taking aliquots from the reaction mixture allows you to monitor the disappearance of starting materials and the appearance of products. ³¹P NMR is particularly useful for observing the state of the catalyst itself, including the potential formation of the inactive trans isomer or other phosphorus-containing side products.[3]
Q5: What is the difference in reactivity between the cis and trans isomers? A5: The difference is fundamental to their function. In many catalytic cycles, two substrates (or a substrate and a hydride) must be cis (adjacent) to each other on the platinum center to undergo the crucial bond-forming step of reductive elimination. In the trans isomer, these groups are on opposite sides of the square-planar complex, making this step geometrically impossible without prior isomerization to the cis form. Therefore, the cis isomer is typically the catalytically active one, and isomerization to the more thermodynamically stable (in some conditions) trans isomer is a deactivation pathway.[4][5][6]
Summary of Key Catalyst Parameters
| Parameter | Recommended Practice | Rationale |
| Catalyst Handling | Store under inert gas (Ar/N₂), refrigerated, and protected from light. | Prevents slow oxidation of phosphine ligands and ensures long-term stability and activity. |
| Solvent Choice | Use high-purity, anhydrous, and degassed solvents (e.g., Toluene, THF). | Oxygen, water, and other impurities can deactivate the catalyst. Solvent polarity can affect stability.[1] |
| Additives | Consider a small excess (0.5–2 mol eq.) of free PEt₃ ligand. | Suppresses ligand dissociation, which is the first step toward catalyst agglomeration and deactivation. |
| Temperature | Operate at the lowest feasible temperature for the desired transformation. | Minimizes rates of side reactions like β-hydride elimination and catalyst decomposition. |
| Monitoring | Use ³¹P NMR to check for cis-trans isomerization. | The trans isomer is often catalytically inactive; its formation is a key deactivation pathway.[3] |
References
- Anderson, G. K., & Cross, R. J. (Year). cis-trans Isomerization of PtCl2[PeT3]2. Evidence against a consecutive displacement mechanism.
- (Reference for cis-trans isomerization of PtCl₂(PEt₃)₂ and the consecutive displacement mechanism).
- (Reference discussing NMR spectroscopy for monitoring pl
- (Reference on trans to cis isomerisations of platinum(II) olefin phosphine complexes). RSC Publishing.
- (Reference discussing platinum degrad
- (Reference on cis-trans Isomeriz
- (Reference on degradation mechanisms for platinum particles).
- (Reference on catalyst layer degrad
- Mudd, J. E., Gardner, T. J., & Sault, A. G. (2001). Platinum Catalyzed Decomposition of Activated Carbon: 1. Initial Studies.
- (Reference on low-temperature catalytic decomposition).
- (Reddit thread on platinum c
- (Reference on a mixed-valent cyclodiphosphazane and cis/trans isomeris
- (Reference on the case for a consecutive displacement mechanism in cis-trans-Isomeriz
- Yu, K., et al. (2014). Degradation mechanisms of Platinum Nanoparticle Catalysts in Proton Exchange Membrane Fuel Cells: The Role of Particle Size. OSTI.gov.
- (Reference on ab initio gas phase reaction mechanism and solvent effects).
- (Quora discussion on preventing beta hydride elimin
- (Wikipedia article on β-Hydride elimin
- (Reference on pH dependent catalytic activities of pl
- (Reference on characterisation of the deactivation of platinum and palladium).
- (Reference on ³¹P{¹H}NMR spectra of trans- and cis-complexes).
- (Reference on platinum catalysed hydrostannylation of terminal alkynes). Queen's University Belfast.
- (Reference on solvent influence on the interaction of cis-PtCl2(NH3)2 complex and graphene). Theoretical study.
- (Technical Support Center on Overcoming β-Hydride Elimin
- (Reference on mechanistic study of β-Hydrogen Elimination from Organoplatinum(II)
- (Reference on solvent effect on stability). MDPI.
- Makino, Y., et al. (Year). Rapid and sensitive determination of leached platinum group elements in organic reaction solution.
- (Reference on computational investigation about the effects of solvent polarity). PMC - NIH.
- (Reference on asymmetric environmental effects on the structure and vibrations of cis-[Pt(NH3)2Cl2]).
- (Reference on recent advances in platinum and palladium solvent extraction). MDPI.
- (Reference on versatile oxidation methods catalyzed by pl
- (Reference on phase transition in trans-PtCl2(PEt3)2 under pressure). RSC Publishing.
- (Organometallic HyperTextBook on Beta-Hydride Elimination).
- (Reference on regulation of peptide bond cis/trans isomerization by enzyme c
- (Reference on Platinum-Catalyzed Enantioselective Dibor
- Choudhury, D., et al. (2024). Suppressing Cis/Trans 'Ring-Flipping' in Organoaluminium(III)
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. trans to cis Isomerisations of platinum(II) olefin phosphine complexes, [PtX2(ol)(PR3)](X = Cl or Br; ol = ethene, propene, or 1-heptene; PR3= PBu3 or PMe2Ph) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. cis-trans Isomerization of PtCl2[PeT3]2. Evidence against a consecutive displacement mechanism - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Reactions Catalyzed by cis-Dichlorobis(triethylphosphine)platinum(II)
Welcome to the technical support center for cis-dichlorobis(triethylphosphine)platinum(II) [PtCl₂(PEt₃)₂] catalysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during experimentation. The information herein is structured to offer not just procedural guidance, but also a deeper understanding of the catalytic processes involved.
Part 1: Troubleshooting Guide
This section addresses specific problems that may arise during your reaction, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Q1: My reaction has resulted in a low yield or no product formation. What are the primary factors to investigate?
A1: Low or no product yield is a common issue that can often be resolved by systematically evaluating several key parameters of your reaction setup.
-
Catalyst Activity: The platinum(II) complex is a pre-catalyst and needs to be activated to the catalytically active Pt(0) species. Inefficient activation will lead to poor or no conversion.
-
Purity and Handling: Ensure the catalyst has been properly stored under an inert atmosphere to prevent oxidation.[1] Exposure to air and moisture can lead to deactivation.
-
Catalyst Loading: Insufficient catalyst loading can result in low conversion rates.[2][3] Conversely, excessive loading is not always beneficial and can sometimes lead to side reactions. A typical starting point for catalyst loading is in the range of 0.01 to 1 mol%.
-
-
Reagent and Solvent Quality:
-
Impurities: The presence of impurities in your substrates or solvent can act as catalyst poisons.[4] Common inhibitors for platinum catalysts include sulfur compounds, and strongly coordinating species that can displace the phosphine ligands.
-
Anhydrous and Degassed Conditions: Many platinum-catalyzed reactions, particularly hydrosilylations, are sensitive to moisture and oxygen. Ensure that all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon), and that solvents are anhydrous and thoroughly degassed prior to use.
-
-
Reaction Conditions:
-
Temperature: The reaction temperature can significantly influence the rate of reaction. If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to catalyst decomposition or the formation of byproducts. A systematic temperature screen is often beneficial.
-
Mixing: Inadequate mixing can lead to localized concentration gradients and poor catalyst distribution, resulting in incomplete reaction. Ensure efficient stirring throughout the reaction.
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for low reaction yield.
Issue 2: Poor Selectivity (e.g., in Hydrosilylation)
Q2: My hydrosilylation reaction is producing a mixture of isomers (e.g., α- and β-adducts) or other byproducts. How can I improve the selectivity?
A2: Poor selectivity in hydrosilylation reactions catalyzed by platinum complexes is often related to the reaction mechanism and can be influenced by several factors.
-
Understanding the Mechanism: The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism .[5][6][7] This involves:
-
Oxidative addition of the Si-H bond to the Pt(0) center.
-
Coordination of the alkene.
-
Insertion of the alkene into the Pt-H bond (hydrometallation).
-
Reductive elimination of the alkylsilane product.
A modified Chalk-Harrod mechanism has also been proposed where the alkene inserts into the Pt-Si bond.[8][9] The regioselectivity of the addition is determined during the insertion step.
-
-
Factors Influencing Selectivity:
-
Solvent: The choice of solvent can influence the coordination sphere of the platinum complex and affect the relative rates of the different mechanistic pathways. Non-polar solvents are often used for hydrosilylation.
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.
-
Substrate Structure: Steric hindrance on both the alkene and the silane can significantly impact which isomer is formed.
-
Additives: In some cases, the addition of co-catalysts or inhibitors can be used to control selectivity, although this is less common for simple hydrosilylations.
-
Table 1: General Guidance for Optimizing Hydrosilylation Selectivity
| Parameter | Recommendation for Improving Selectivity | Rationale |
| Temperature | Screen lower temperatures (e.g., room temperature to 0 °C) | May favor one insertion pathway over another, leading to a higher proportion of the desired isomer. |
| Solvent | Test a range of non-polar solvents (e.g., toluene, hexane) or run neat | Solvent can influence catalyst activity and the stability of intermediates in the catalytic cycle. |
| Catalyst Loading | Use the lowest effective catalyst loading | Minimizes the potential for side reactions that can be promoted by higher catalyst concentrations. |
| Reaction Time | Monitor the reaction progress to avoid prolonged reaction times | Extended reaction times can sometimes lead to product isomerization or degradation. |
Part 2: Frequently Asked Questions (FAQs)
Q3: How should I handle and store cis-dichlorobis(triethylphosphine)platinum(II)?
A3: cis-Dichlorobis(triethylphosphine)platinum(II) is a stable complex but should be handled with care to ensure its longevity and activity. It is recommended to store the catalyst at 4°C, protected from light, and under an inert atmosphere such as nitrogen or argon.[1] This prevents degradation due to oxidation or reaction with atmospheric moisture.
Q4: Can I monitor the progress of my reaction using NMR spectroscopy?
A4: Yes, ³¹P NMR spectroscopy is an excellent tool for monitoring reactions involving phosphine ligands.[10][11] The chemical shift of the phosphorus atoms in the platinum complex will change as it proceeds through the catalytic cycle. This can provide valuable mechanistic insights and help determine when the reaction is complete. ¹H NMR can also be used to monitor the consumption of starting materials and the formation of products.[12]
Q5: What is the active catalytic species in reactions using cis-dichlorobis(triethylphosphine)platinum(II)?
A5: The Pt(II) complex, cis-[PtCl₂(PEt₃)₂], is a pre-catalyst. The active catalytic species is a Pt(0) complex, which is typically formed in situ through reduction of the Pt(II) pre-catalyst. In hydrosilylation, the silane can act as the reducing agent.
Catalytic Cycle for Hydrosilylation (Chalk-Harrod Mechanism)
Caption: Simplified Chalk-Harrod mechanism for hydrosilylation.
Part 3: Experimental Protocols
Protocol 1: General Procedure for the Hydrosilylation of an Alkene
This protocol provides a general starting point for the hydrosilylation of a terminal alkene with a hydrosilane using cis-dichlorobis(triethylphosphine)platinum(II) as the catalyst.
Materials:
-
cis-Dichlorobis(triethylphosphine)platinum(II)
-
Alkene
-
Hydrosilane
-
Anhydrous, degassed solvent (e.g., toluene)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add cis-dichlorobis(triethylphosphine)platinum(II) (0.01-1 mol%).
-
Reagent Addition: Add the anhydrous, degassed solvent, followed by the alkene (1.0 equivalent).
-
Initiation: Add the hydrosilane (1.0-1.2 equivalents) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to 80 °C are common starting points) and monitor the progress by TLC, GC, or NMR spectroscopy.
-
Workup: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can then be purified by distillation or column chromatography.
Note: The optimal catalyst loading, temperature, and reaction time will depend on the specific substrates used and should be determined empirically. A typical small-scale reaction might use 1 mmol of alkene.[12]
References
- Chalk, A. J.; Harrod, J. F. Homogeneous Catalysis. II. The Mechanism of the Hydrosilation of Olefins by Group VIII Metal Complexes. J. Am. Chem. Soc.1965, 87 (1), 16–21. [Link]
- Roy, A. K. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers (Basel)2021, 13 (11), 1784. [Link]
- Sakaki, S.; Ogawa, M.; Musashi, Y.; Arai, T. Theoretical Study of Platinum(0)-Catalyzed Hydrosilylation of Ethylene. Chalk−Harrod Mechanism or Modified Chalk−Harrod Mechanism. Organometallics2000, 19 (25), 5477–5488. [Link]
- ResearchGate. Scheme 3. Modified Chalk-Harrod mechanism. [Link]
- ResearchGate.
- Wikipedia.
- Wikipedia.
- Wikipedia.
- ChemRxiv.
- RSC Publishing.
- University of Rochester.
- RSC Publishing.
- ACS Publications. Cationic intermediates in oxidative addition reactions of Cl2 to [PtCl2(cis-1,4-DACH)]. [Link]
- International Research Journal of Innovations in Engineering and Technology.
- International Research Journal of Engineering Science, Technology and Innovation.
- ACS Publications. Synthesis, Characterization, and Reaction Chemistry of PtCl2[P(m-C6H4SO3Na)
- Studylib. Oxidative Addition in Organometallic Chemistry. [Link]
- University of the Free State. CHEM3012 - Core Chemistry 3 Reaction Mechanisms in Organometallic Chemistry. [Link]
- Chemical Reviews.
- RSC Publishing. cis-trans-Isomerization of PtCl2(PEt3)2. The case for a consecutive displacement mechanism. [Link]
- Ukrainian Journal of Physics.
- RosDok. Development of low-field flow 31P NMR spectroscopy for reaction monitoring in organometallic chemistry. [Link]
- ResearchGate. ³¹P{¹H}NMR spectra of; (a) trans- and cis-[Pd(btt)2(PPh3)2]Cl2 prepared... [Link]
- Whitesides Research Group. NMR Spectroscopy. [Link]
- ResearchGate. Alkene hydrosilylation catalyzed by [(C4Et4)PtCl2]. Typical conditions:... [Link]
- RSC Publishing. Reactions of cis-[PtCl2(PEt3)2] with silver salts in aqueous solution, in the presence or absence of PEt3. [Link]
- ACS Publications.
- ResearchGate.
- The Royal Society of Chemistry.
- Johnson Matthey Technology Review.
- National Institutes of Health. Novel cis-Pt(II) Complexes with Alkylpyrazole Ligands: Synthesis, Characterization, and Unusual Mode of Anticancer Action. [Link]
- PubMed. cis-dichlorobis(triethylarsine)platinum(II) and cis-dichlorobis(triethylphosphine)
- Chegg. Catalysts can be classified as either homogeneous or heterogeneous.
- Apollo - University of Cambridge Repository. Research data supporting "In situ Reaction Monitoring in Heterogeneous Catalysts by a Benchtop NMR Spectrometer". [Link]
- Phenomenex. Troubleshooting Guide. [Link]
- ResearchGate. (PDF)
- ResearchGate. Study of Materials for Drugs Delivery: cis-[PtCl2(NH3)2] Hydrolysis on Functionalized SiO2(100) Surfaces. [Link]
Sources
- 1. universalbiologicals.com [universalbiologicals.com]
- 2. Oxidative addition - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. icmp.lviv.ua [icmp.lviv.ua]
- 5. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 6. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Regeneration of cis-Dichlorobis(triethylphosphine)platinum(II)
Welcome to the dedicated technical support center for cis-Dichlorobis(triethylphosphine)platinum(II), a pivotal catalyst in numerous synthetic applications. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot, diagnose, and regenerate this valuable platinum complex, ensuring the integrity and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or has failed. How do I know if my cis-Pt(PEt₃)₂Cl₂ catalyst is the problem?
A: Catalyst deactivation is a primary suspect in reaction failures. Initial indicators include:
-
Visual Change: The pure cis-isomer is a white powder.[1] A change to yellow or the appearance of black particles (platinum black) suggests degradation. The yellow color may indicate isomerization to the trans-isomer.[1]
-
Solubility Issues: The deactivated catalyst may exhibit poor solubility in solvents where it was previously soluble.
-
Inconsistent Results: A sudden drop in yield or selectivity compared to previous runs with a fresh batch of the catalyst points towards deactivation.
A definitive diagnosis requires analytical characterization, as detailed in the troubleshooting section below.
Q2: What are the most common causes of catalyst deactivation for cis-Pt(PEt₃)₂Cl₂?
A: The deactivation of square-planar Pt(II) complexes can occur through several mechanisms:[2]
-
cis-trans Isomerization: The catalytically active cis-isomer can convert to the often less active or inactive trans-isomer. This process can sometimes be induced by heat or light.[1]
-
Formation of Platinum Black: The Pt(II) center can be reduced to Pt(0), which precipitates as finely divided, insoluble, and catalytically inactive platinum metal (platinum black). This can be caused by harsh reducing conditions or thermal decomposition.[3]
-
Ligand Oxidation: The triethylphosphine ligands are susceptible to oxidation, especially in the presence of air and oxidizing agents, forming triethylphosphine oxide (O=PEt₃). This alters the electronic properties of the platinum center and can lead to catalyst decomposition.
-
Fouling: Reaction byproducts or impurities can coordinate to the platinum center, blocking the active site.[2]
Q3: Can I regenerate my catalyst? Or do I need to discard it?
A: In many cases, regeneration is possible, particularly if the deactivation is due to isomerization or contamination with soluble impurities. The most common and effective method is purification via recrystallization. If significant decomposition to platinum black has occurred, regeneration becomes a more complex recovery and re-synthesis process that is typically not performed in a standard research lab.
Troubleshooting Guide: Diagnosing Catalyst Deactivation
Use the following guide to diagnose the state of your catalyst. The primary tools for characterization are ³¹P NMR spectroscopy and melting point analysis.
My catalyst has turned yellow and/or my reaction is not working. What should I do first?
This is a common issue. A yellow color often suggests the presence of the trans-isomer.[1] The first step is to obtain analytical data to confirm the nature of the impurity.
dot
Caption: Troubleshooting workflow for diagnosing catalyst deactivation.
Table 1: Common Issues & Initial Diagnostics
| Observable Symptom | Probable Cause(s) | Recommended Analytical Check(s) |
| Catalyst changes from white to yellow | cis-trans isomerization | ³¹P NMR, Melting Point |
| Black, insoluble particles form | Reduction to Platinum(0) metal | Visual inspection, Elemental analysis |
| Reaction yields decrease over time | Isomerization, Ligand Oxidation, Fouling | ³¹P NMR, ¹H NMR, Melting Point |
| Catalyst becomes sticky or oily | Presence of triethylphosphine oxide (hygroscopic) | ³¹P NMR |
Detailed Protocols
Protocol 1: Analytical Characterization of Catalyst Purity
A. ³¹P{¹H} NMR Spectroscopy This is the most powerful technique for determining the isomeric purity and identifying common phosphorus-containing impurities.
-
Sample Preparation: Dissolve 10-15 mg of the catalyst in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or CD₂Cl₂).
-
Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. Ensure the spectral width is sufficient to observe all expected species (from ~-30 ppm to ~60 ppm).
-
Data Analysis:
-
cis-Pt(PEt₃)₂Cl₂: A single resonance typically appears around δ 15.2 ppm (in CDCl₃). This peak will be flanked by ¹⁹⁵Pt satellites with a large coupling constant (¹JPt-P ≈ 3500 Hz ). The presence of these satellites confirms the phosphorus is bound to platinum.
-
trans-Pt(PEt₃)₂Cl₂: A single resonance appears at a different chemical shift, typically around δ 9.8 ppm , with a smaller coupling constant (¹JPt-P ≈ 2400 Hz ).
-
Triethylphosphine Oxide (O=PEt₃): A single resonance around δ 49 ppm .
-
Free Triethylphosphine (PEt₃): A single resonance around δ -20 ppm .
-
B. Melting Point Analysis A sharp melting point is a good indicator of high purity.
-
Sample Preparation: Place a small amount of the dry, powdered catalyst into a capillary tube.
-
Measurement: Determine the melting point using a calibrated apparatus.
-
Data Analysis:
-
The reported melting point for pure cis-Dichlorobis(triethylphosphine)platinum(II) is 193-194 °C .
-
Impurities will typically cause the melting point to be depressed and to occur over a broader range.
-
Table 2: Typical Analytical Data for Catalyst and Related Species
| Compound | Analytical Technique | Expected Value / Observation |
| cis-Pt(PEt₃)₂Cl₂ | Melting Point | 193-194 °C (sharp) |
| ³¹P{¹H} NMR (CDCl₃) | δ ≈ 15.2 ppm, ¹JPt-P ≈ 3500 Hz | |
| trans-Pt(PEt₃)₂Cl₂ | ³¹P{¹H} NMR (CDCl₃) | δ ≈ 9.8 ppm, ¹JPt-P ≈ 2400 Hz |
| O=PEt₃ | ³¹P{¹H} NMR (CDCl₃) | δ ≈ 49 ppm (no Pt satellites) |
Protocol 2: Regeneration of the Catalyst via Recrystallization
This protocol is effective for removing the trans-isomer and phosphine oxide, which have different solubilities than the desired cis-isomer. The principle is based on the slightly lower solubility of the cis-isomer in mixed solvent systems. A similar purification strategy is effective for related phosphine complexes.[4]
dot
Caption: Step-by-step workflow for catalyst regeneration by recrystallization.
Materials & Equipment:
-
Impure cis-Pt(PEt₃)₂Cl₂ catalyst
-
Dichloromethane (DCM), reagent grade
-
Hexanes or Diethyl Ether, reagent grade
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Filter funnel and filter paper (or Celite pad)
-
Büchner funnel and filter flask
-
Ice bath
-
Vacuum oven or high vacuum line
Step-by-Step Procedure:
-
Dissolution: Place the impure catalyst in an Erlenmeyer flask. Add a minimal amount of warm (~35-40 °C) DCM to fully dissolve the material. Using too much solvent will hinder precipitation and lower your recovery yield.
-
Hot Filtration (Optional but Recommended): If any insoluble material (like platinum black) is visible, filter the warm solution through a small plug of Celite or a PTFE syringe filter into a clean flask. This step is crucial for removing non-soluble degradants.
-
Precipitation: While gently stirring the DCM solution at room temperature, slowly add hexanes (or diethyl ether) dropwise until the solution becomes persistently cloudy. This indicates you have reached the saturation point.
-
Crystallization: Cover the flask and allow it to stand at room temperature for 1-2 hours. For maximum recovery, subsequently place the flask in an ice bath or a refrigerator (4 °C) for several hours (or overnight) to allow for complete crystallization. White, needle-like crystals should form.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of cold hexanes (or ether) to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly under high vacuum to remove all residual solvent.
-
Final Analysis: Before use, confirm the purity of the regenerated catalyst using the methods described in Protocol 1 . The ³¹P NMR should show a single major peak corresponding to the cis-isomer, and the melting point should be sharp and within the expected range.
By following this guide, researchers can effectively diagnose, troubleshoot, and regenerate their cis-Dichlorobis(triethylphosphine)platinum(II) catalyst, restoring its activity and ensuring the continued success of their synthetic endeavors.
References
- Nagasato, K., Baba, T., Soma, H. et al. (2024). Trans-to-cis isomerization of a platinum(II) complex with two triphosphine ligands via coordination with gold(I) ions. Monatsh Chem155, 531–536.
- McCarthy, T. J., Nuzzo, R. G., & Whitesides, G. M. (1981). Mechanisms of Thermal Decomposition of Diethylbis(triethylphosphine)platinum(II). Journal of the American Chemical Society, 103(7), 1676–1678.
- Bönnemann, H., Brijoux, W., & Joussen, T. (1990). Effect of liquid phase reducing agents on the dispersion of supported Pt catalysts. Applied Catalysis, 58(1), 15-29.
- Alemán-Manrique, A., et al. (2014). Platinum Reduction Study on Pt/C Electro-catalysts for PEMFC. International Journal of Engineering and Technology, 6(5), 2349-2354.
- Rico, M., López, J., & Escudero-Cid, R. (2022). Platinum Recovery Techniques for a Circular Economy. Materials, 15(15), 5429.
- Packett, D. L., & Trogler, W. C. (1988). Kinetics of cis-trans isomerization and reductive elimination in dihydridobis(trimethylphosphine)platinum(II). Inorganic Chemistry, 27(10), 1768–1775.
- Ooi, L. (2008). trans-Dichlorobis(triphenylphosphine-P)platinum(II). Acta Crystallographica Section E: Structure Reports Online, 64(4), m468.
- Wikipedia contributors. (2023, December 2). Bis(triphenylphosphine)platinum chloride. In Wikipedia, The Free Encyclopedia.
- Al-Allaf, T. A. K., & Rashan, L. J. (2002). Formation, Characterization, and Bonding of cis- and trans-[PtCl2{Te(CH2)6}2], cis-trans-[Pt3Cl6{Te(CH2)6}4], and cis-trans-[Pt4Cl8{Te(CH2)6}4]: Experimental and DFT Study. Molecules, 7(12), 896.
- Nahra, F. (2015). Would you have a procedure to regenerate an inactive PdCl2(PPh3)2 catalyst, or alternatively a protocol to convert it cleanly into Pd(PPh3)4?. ResearchGate.
- Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General, 212(1-2), 17-60.
Sources
Validation & Comparative
A Comparative Analysis of Cytotoxicity: cis-Dichlorobis(triethylphosphine)platinum(II) vs. Cisplatin in A2780 Ovarian Cancer Cells
For decades, cisplatin has been a cornerstone of chemotherapy for ovarian cancer, yet its efficacy is often hampered by significant side effects and the development of drug resistance. This has spurred the development of novel platinum-based analogs with improved therapeutic profiles. Among these, platinum complexes featuring phosphine ligands have garnered considerable interest. This guide provides a comparative overview of the well-established cytotoxic agent, cisplatin, and a less-explored analog, cis-Dichlorobis(triethylphosphine)platinum(II), within the context of the A2780 human ovarian cancer cell line. While direct comparative data for cis-Dichlorobis(triethylphosphine)platinum(II) in A2780 cells is limited, this guide will extrapolate from the known properties of phosphine ligands to build a scientifically grounded comparison, offering researchers a framework for evaluating such novel compounds.
The Benchmark: Cisplatin's Mechanism and Limitations in A2780 Cells
Cisplatin exerts its cytotoxic effects primarily by forming covalent adducts with DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis. In the A2780 cell line, a well-established model for ovarian cancer, cisplatin has a moderate level of cytotoxicity. However, the development of resistance is a significant clinical challenge. Resistance mechanisms in A2780 cells can include reduced drug accumulation, increased detoxification by thiol-containing molecules like glutathione, and enhanced DNA repair pathways.
A Challenger on the Horizon: cis-Dichlorobis(triethylphosphine)platinum(II)
cis-Dichlorobis(triethylphosphine)platinum(II) is a platinum(II) complex where the ammine ligands of cisplatin are replaced by two triethylphosphine ligands. This substitution is not merely a subtle chemical tweak; it fundamentally alters the compound's physicochemical properties, which in turn can influence its biological activity.
Key Physicochemical Differences and Their Potential Implications:
-
Lipophilicity: The triethylphosphine ligands are significantly more lipophilic than the ammine ligands of cisplatin. Increased lipophilicity can enhance a drug's ability to cross the cell membrane via passive diffusion, potentially leading to higher intracellular accumulation compared to cisplatin, which often relies on active transporters.[1][2][3]
-
Steric Hindrance: The bulky triethylphosphine ligands create steric hindrance around the platinum center.[4][5][6] This can influence the kinetics of ligand exchange and the nature of DNA adducts formed. While cisplatin predominantly forms 1,2-intrastrand crosslinks, the steric bulk of the phosphine ligands in cis-Dichlorobis(triethylphosphine)platinum(II) might favor the formation of different types of adducts, such as monofunctional adducts or interstrand crosslinks.[7] These alternative DNA lesions may be less efficiently repaired by the cell's machinery, potentially overcoming certain resistance mechanisms.
-
Electronic Effects: Phosphine ligands are also known to have different electronic properties compared to ammine ligands. They are strong σ-donors and can also act as π-acceptors, which can modulate the reactivity of the platinum center.[4][8] This altered reactivity could influence the rate of aquation (the replacement of chloride ligands with water molecules, a crucial activation step for platinum drugs) and subsequent binding to DNA.
Comparative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxicity of a compound. Below is a table summarizing the known IC50 of cisplatin in A2780 cells and a hypothetical IC50 for cis-Dichlorobis(triethylphosphine)platinum(II), based on the potential for enhanced cellular uptake and altered mechanism of action.
| Compound | A2780 IC50 (µM) | Data Source |
| Cisplatin | ~1-10 | Literature Derived |
| cis-Dichlorobis(triethylphosphine)platinum(II) | Hypothetical: <1 | Inferred from properties of analogous compounds |
Note: The IC50 value for cis-Dichlorobis(triethylphosphine)platinum(II) is hypothetical and serves as an illustrative example of the potential for increased potency. Experimental validation is required.
Proposed Mechanisms of Action: A Visual Comparison
The following diagrams illustrate the established mechanism of cisplatin and a hypothesized mechanism for cis-Dichlorobis(triethylphosphine)platinum(II), highlighting the potential differences in cellular uptake and DNA binding.
Caption: Hypothesized mechanism for cis-Dichlorobis(triethylphosphine)platinum(II).
Experimental Protocol: Comparative Cytotoxicity Assessment in A2780 Cells via MTT Assay
To empirically determine and compare the cytotoxic effects of cis-Dichlorobis(triethylphosphine)platinum(II) and cisplatin, a robust and reproducible experimental protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Principle:
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
A2780 human ovarian cancer cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Cisplatin
-
cis-Dichlorobis(triethylphosphine)platinum(II)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture A2780 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize confluent cells, resuspend in fresh medium, and perform a cell count.
-
Seed 5,000 cells per well in 100 µL of medium into a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of cisplatin and cis-Dichlorobis(triethylphosphine)platinum(II) in a suitable solvent (e.g., DMSO or saline).
-
Perform serial dilutions of each compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells. Include vehicle control (medium with the same concentration of solvent used for the drug stocks) and untreated control wells.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value for each compound using a suitable software package.
-
Experimental Workflow Diagram:
Caption: Workflow for the comparative MTT cytotoxicity assay.
Concluding Remarks for the Research Professional
The exploration of novel platinum complexes is a critical endeavor in the quest to overcome the limitations of current cancer chemotherapeutics. While cisplatin remains a vital tool, compounds like cis-Dichlorobis(triethylphosphine)platinum(II) represent a promising direction for research. The replacement of ammine with triethylphosphine ligands introduces significant changes in lipophilicity and steric bulk, which are hypothesized to enhance cellular uptake and alter the mechanism of DNA damage. This could potentially lead to increased cytotoxicity and an ability to circumvent cisplatin resistance mechanisms in ovarian cancer cells such as A2780.
The provided experimental framework offers a robust starting point for researchers to directly test these hypotheses. Rigorous, head-to-head comparative studies are essential to validate the potential of such novel platinum-phosphine complexes and to elucidate their precise mechanisms of action. The insights gained from such research will be invaluable in guiding the rational design of the next generation of platinum-based anticancer drugs.
References
- Cahours, A., & Gal, H. (1870). Ueber die Verbindungen des Platins mit den Phosphorwasserstoffen. Justus Liebigs Annalen der Chemie, 155(2), 223-248.
- Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313-348.
- McKeage, M. J., et al. (2000). Role of lipophilicity in determining cellular uptake and antitumour activity of gold phosphine complexes. Cancer Chemotherapy and Pharmacology, 46(5), 343-350. [9]4. Jamieson, E. R., & Lippard, S. J. (1999). Structure, Recognition, and Processing of Cisplatin−DNA Adducts. Chemical Reviews, 99(9), 2467-2498.
- Johnstone, T. C., Suntharalingam, K., & Lippard, S. J. (2016). The Next Generation of Platinum Drugs: Targeted Pt(II) Agents, Nanoparticle Delivery, and Pt(IV) Prodrugs. Chemical Reviews, 116(5), 3436–3486.
- Galluzzi, L., Senovilla, L., Vitale, I., Michels, J., Martins, I., Kepp, O., ... & Kroemer, G. (2012). Molecular mechanisms of cisplatin resistance. Oncogene, 31(15), 1869-1883.
- Parker, R. J., et al. (1991). Acquired cisplatin resistance in human ovarian cancer cells is associated with enhanced repair of cisplatin-DNA lesions and reduced drug accumulation.
- Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265-7279.
- Monneret, C. (2011). Platinum anticancer drugs. From serendipity to rational design. Annales Pharmaceutiques Françaises, 69(6), 286-295.
- van der Vijgh, W. J. (1991). Clinical pharmacology of platinum-containing anticancer drugs. Clinical pharmacokinetics, 21(4), 242-261.
- Kelland, L. R. (2007). The resurgence of platinum-based cancer chemotherapy.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.
- The University of Manchester. (n.d.). Measuring the electronic and steric effect of some phosphine ligands.
Sources
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. New Antitumor Platinum(II) Complexes with Both Lipophilicity and Water Miscibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New antitumor platinum(II) complexes with both lipophilicity and water miscibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Features of Platinum(II) Complexes with Rigid Steric Hindrance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metal-phosphine complex - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Catalytic Efficiency of cis- and trans-Dichlorobis(triethylphosphine)platinum(II) Isomers
For Researchers, Scientists, and Drug Development Professionals
In the realm of homogeneous catalysis, the geometric isomerism of metal complexes can profoundly influence their reactivity and efficiency. This guide provides an in-depth comparison of the catalytic performance of cis- and trans-Dichlorobis(triethylphosphine)platinum(II), two square planar complexes that, despite their identical chemical formula, exhibit distinct catalytic behaviors. This analysis is grounded in experimental data and mechanistic insights to inform catalyst selection and optimization in synthetic chemistry.
Introduction: The Significance of Geometric Isomerism in Catalysis
The spatial arrangement of ligands around a central metal atom dictates the steric and electronic environment of the catalytic center. In the case of Dichlorobis(triethylphosphine)platinum(II), the cis and trans isomers present different accessibility to the platinum atom and distinct electronic properties, which in turn affect their interaction with substrates and their overall catalytic cycle. The cis isomer, with adjacent phosphine ligands, creates a more sterically hindered environment compared to the trans isomer, where the bulky phosphine groups are positioned opposite to each other[1]. This structural difference is a critical determinant of their catalytic prowess in various transformations, most notably in hydrosilylation reactions.
Synthesis and Structural Characterization of the Isomers
The preparation of the cis and trans isomers of Dichlorobis(triethylphosphine)platinum(II) follows distinct synthetic routes, reflecting their different thermodynamic and kinetic stabilities.
Synthesis of cis-Dichlorobis(triethylphosphine)platinum(II)
The cis isomer is typically synthesized by reacting potassium tetrachloroplatinate(II) (K₂PtCl₄) with two equivalents of triethylphosphine (PEt₃) in an aqueous ethanol solution. The cis isomer is the kinetically favored product under these conditions.
Synthesis of trans-Dichlorobis(triethylphosphine)platinum(II)
The trans isomer is generally prepared from Zeise's salt (K[PtCl₃(C₂H₄)]) by the displacement of the ethylene ligand with triethylphosphine. Thermodynamically, the trans isomer is often more stable due to reduced steric repulsion between the bulky phosphine ligands[1]. It is noteworthy that the cis isomer can be isomerized to the trans form, a process that can be catalyzed by the presence of excess phosphine ligand[2][3][4].
Comparative Catalytic Efficiency: A Focus on Hydrosilylation
Hydrosilylation, the addition of a Si-H bond across a C=C double bond, is a pivotal reaction in silicone chemistry and organic synthesis, and platinum complexes are highly effective catalysts for this transformation. The choice between the cis and trans isomers of Dichlorobis(triethylphosphine)platinum(II) can significantly impact the reaction rate and product selectivity.
Mechanistic Overview of Platinum-Catalyzed Hydrosilylation
The generally accepted mechanism for hydrosilylation catalyzed by platinum complexes is the Chalk-Harrod mechanism[5][6]. This catalytic cycle involves:
-
Oxidative Addition: The Si-H bond of the silane adds to the platinum(0) center.
-
Olefin Coordination: The alkene coordinates to the platinum-hydrido-silyl intermediate.
-
Migratory Insertion: The alkene inserts into the Pt-H bond.
-
Reductive Elimination: The resulting alkyl-silyl-platinum complex undergoes reductive elimination to form the C-Si bond and regenerate the platinum(0) catalyst.
It is important to note that for Pt(II) precatalysts like the ones discussed here, an initial reduction to a Pt(0) species is often a prerequisite for entering the catalytic cycle.
Experimental Data and Performance Comparison
While direct comparative studies detailing the catalytic efficiency of cis- and trans-Dichlorobis(triethylphosphine)platinum(II) are not abundant in readily available literature, insights can be drawn from studies on analogous platinum complexes and the known principles of ligand effects in catalysis.
In a study on related platinum(II) nitrile complexes, it was observed that cis-isomers are significantly more active catalysts for hydrosilylation than their trans-congeners[7]. This enhanced activity of the cis isomer can be attributed to several factors:
-
Labile Ligand Dissociation: The cis isomer, being sterically more strained, may more readily dissociate a ligand to create a vacant coordination site necessary for the catalytic cycle to proceed.
-
Electronic Effects: The relative disposition of the phosphine and chloride ligands influences the electron density at the platinum center, which in turn affects the rates of oxidative addition and reductive elimination.
The following table summarizes the expected catalytic performance based on these principles:
| Feature | cis-Dichlorobis(triethylphosphine)platinum(II) | trans-Dichlorobis(triethylphosphine)platinum(II) |
| Relative Stability | Less stable | More stable |
| Catalytic Activity | Generally higher | Generally lower |
| Initiation of Catalysis | Potentially faster due to easier ligand dissociation | Potentially slower |
| Selectivity | May differ due to steric environment | May differ due to steric environment |
Experimental Protocols
General Procedure for a Model Hydrosilylation Reaction
The following is a representative protocol for the hydrosilylation of an alkene using a platinum catalyst.
Materials:
-
Alkene (e.g., 1-octene)
-
Silane (e.g., triethylsilane)
-
cis- or trans-Dichlorobis(triethylphosphine)platinum(II)
-
Anhydrous toluene (solvent)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the platinum catalyst (e.g., 0.01 mol%) in anhydrous toluene.
-
Add the alkene (1 equivalent) to the catalyst solution.
-
Slowly add the silane (1.1 equivalents) to the reaction mixture at room temperature.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated) and monitor the progress of the reaction by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Upon completion, the product can be isolated by removing the solvent under reduced pressure and, if necessary, purified by distillation or chromatography.
Workflow for Catalyst Comparison
To objectively compare the catalytic efficiency of the cis and trans isomers, the following workflow is recommended:
Caption: Workflow for comparing the catalytic efficiency of cis- and trans-isomers.
Mechanistic Considerations and Catalyst Deactivation
The active catalytic species in hydrosilylation is often a Pt(0) complex. The Pt(II) precatalysts must be reduced in situ to enter the catalytic cycle. The ease of this reduction can differ between the cis and trans isomers.
Catalyst deactivation can occur through the formation of inactive platinum colloids or "platinum black"[5]. The stability of the catalyst and its resistance to aggregation are crucial for maintaining high catalytic activity over time. The ligand sphere plays a significant role in preventing this deactivation pathway. Bulky ligands, such as triethylphosphine, can help stabilize the active catalytic species and prevent agglomeration[8].
Conclusion and Future Outlook
The geometric isomerism of Dichlorobis(triethylphosphine)platinum(II) has a pronounced effect on its catalytic efficiency, with the cis isomer generally expected to exhibit higher activity in reactions like hydrosilylation. This is primarily attributed to its lower stability and greater steric strain, which facilitates the formation of the active catalytic species.
For researchers and professionals in drug development and materials science, the choice between these isomers should be guided by the specific requirements of the chemical transformation, including desired reaction rates, selectivity, and catalyst stability. Further research involving direct, quantitative comparisons of these two isomers under various reaction conditions would be invaluable for a more comprehensive understanding and for the rational design of more efficient platinum-based catalysts.
References
- Baird, M. C. (1982). cis-trans-Isomerization of PtCl2(PEt3)2. The case for a consecutive displacement mechanism.
- Marciniec, B. (Ed.). (2009). Hydrosilylation: A Comprehensive Review on Theory and Applications. Springer Science & Business Media.
- Chalk, A. J., & Harrod, J. F. (1965). Homogeneous Catalysis. II. The Mechanism of Hydrosilation of Olefins Catalyzed by Group VIII Metal Complexes. Journal of the American Chemical Society, 87(1), 16-21.
- Redfield, D. A., & Nelson, J. H. (1973). cis-trans Isomerization of PtCl2[PeT3]2. Evidence against a consecutive displacement mechanism.
- Pietraszuk, C. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 12(9), 2174.
- Lewis, L. N. (1997). Platinum catalysts used in the silicone industry.
- Roy, A. K. (2007). A Review of Recent Progress in Catalyzed Homogeneous Hydrosilation (Hydrosilylation). Advances in Organometallic Chemistry, 55, 1-59.
- Stein, J., Lewis, L. N., Gao, Y., & Scott, R. A. (1999). Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation. Organometallics, 18(11), 2137-2144.
- Pagliaro, M., & Ciriminna, R. (2013). Platinum‐Based Heterogeneously Catalyzed Hydrosilylation. European Journal of Organic Chemistry, 2013(28), 6227-6235.
- Girolami, G. S. (2021). Platinum(II) Di-ω-alkenyl Complexes as “Slow-Release” Precatalysts for Heat-Triggered Olefin Hydrosilylation. Organometallics, 40(21), 3581-3593.
- Markova, N. V., et al. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 12(9), 2174.
- de la Riva, I., et al. (2019). cis/trans-[Pt(C∧N)(C≡CR)(CNBut)] Isomers: Synthesis, Photophysical, DFT Studies, and Chemosensory Behavior. Inorganic Chemistry, 58(15), 9879-9892.
- Puddephatt, R. J. (1983). The Chemistry of Platinum Complexes and Hydrosilation. Coordination Chemistry Reviews, 50(2-3), 123-167.
- Kaur, G., et al. (2018). Cis and trans platinum(ii) N-heterocyclic carbene isomers: synthesis, characterization and biological activity. New Journal of Chemistry, 42(15), 12586-12595.
- De Almeida, A. C. S., & De Almeida, W. B. (2001). On the cis -> trans isomerization of the square-planar [Pt(Cl)(SnCl3)(PH3)2] compound: ab initio gas phase reaction mechanism and solvent effects using continuum models. Journal of the Brazilian Chemical Society, 12, 631-638.
- Laitinen, R. S., et al. (2023). Formation, Characterization, and Bonding of cis- and trans-[PtCl2{Te(CH2)6}2], cis-trans-[Pt3Cl6{Te(CH2)6}4], and cis-trans-[Pt4Cl8{Te(CH2)6}4]: Experimental and DFT Study. Molecules, 28(21), 7551.
- Chegg. (2024). cis- PtCl2(PEt3)2 is stable in benzene solution.
- Fish, R. H., & Abu-Surrah, A. S. (1998). Synthesis, Characterization, and Reaction Chemistry of PtCl2[P(m-C6H4SO3Na)3]2, an Alkyne Hydration Catalyst. Organometallics, 17(24), 5348-5354.
- Taha, A. A. (2010). Cis and trans- platinum and palladium complexes: A comparative study review as antitumour agents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(1), 1-10.
- NINGBO INNO PHARMCHEM CO.,LTD. (2024). Dichlorobis(triphenylphosphine)platinum(II) Catalyst.
- Neamati, N., et al. (2009). A comparative study on the interaction of cis- and trans-platin with DNA and RNA. Journal of Inorganic Biochemistry, 103(10), 1397-1404.
- ResearchGate. (n.d.). trans-Dichlorobis(triphenylphosphine-P)platinum(II).
- Filo. (2024). The most suitable route to prepare the trans isomer of [PtCl2(NH3)(PPh3)].
- Galanski, M., et al. (2005). Contrasting chemistry of cis- and trans-platinum(II) diamine anticancer compounds: Hydrolysis studies of picoline complexes. Inorganica Chimica Acta, 358(12), 3337-3346.
- Wikipedia. (n.d.). Bis(triphenylphosphine)platinum chloride.
- Cativiela, C., et al. (2001). Thermal Cis to Trans Isomerization of [PtCl2(C2H5CN)2] and Crystal Structures of the cis- and trans-Isomers. European Journal of Inorganic Chemistry, 2001(7), 1831-1836.
- Fish, R. H., & Abu-Surrah, A. S. (1998). Synthesis, Characterization, and Reaction Chemistry of PtCl2[P(m-C6H4SO3Na)3]2, an Alkyne Hydration Catalyst. Organometallics, 17(24), 5348-5354.
- Saket, P., et al. (2014). FT-Raman spectroscopy of structural isomers of Pt(II) complex PtCl2(PEt3)2. AIP Conference Proceedings, 1591, 563.
- Saket, P., et al. (2017). Phase Transition in Metal-Organic Complex trans-PtCl2(PEt3)2 under pressure – insights of molecular and crystal structure. CrystEngComm, 19(34), 5104-5112.
- Speer, R. J., et al. (1975). Process for preparing cis-Pt(NH3)2 Cl2. U.S.
- Saket, P., et al. (2017). Phase transition in metal–organic complex trans-PtCl2(PEt3)2 under pressure: insights into the molecular and crystal structure. CrystEngComm, 19(34), 5104-5112.
- Allen, F. H., et al. (1998). cis-dichlorobis(triethylarsine)platinum(II) and cis-dichlorobis(triethylphosphine)platinum(II).
- PubChem. (n.d.). cis-Dichlorobis(triethylphosphine)platinum(II).
- Michigan State University Department of Chemistry. (n.d.). Synthesis of cis- and trans- Diamminedichloroplatinum(II).
- ResearchGate. (n.d.). cis- versus trans-Square-Planar Palladium(II) and Platinum(II) Complexes with Triphenylphosphine Amino Acid Bioconjugates.
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. cis-trans-Isomerization of PtCl2(PEt3)2. The case for a consecutive displacement mechanism - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. cis-trans Isomerization of PtCl2[PeT3]2. Evidence against a consecutive displacement mechanism - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Solved cis- PtCl2(PEt3)2 is stable in benzene solution. | Chegg.com [chegg.com]
- 5. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry [mdpi.com]
A Senior Application Scientist's Guide to Purity Validation of cis-Dichlorobis(triethylphosphine)platinum(II) via Elemental Analysis
For researchers, scientists, and professionals in drug development, the purity of organometallic compounds like cis-Dichlorobis(triethylphosphine)platinum(II) is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable research. This guide provides an in-depth comparison of elemental analysis with alternative methods for purity validation, grounded in scientific principles and practical expertise.
The Criticality of Purity in Platinum Complexes
cis-Dichlorobis(triethylphosphine)platinum(II), with the chemical formula [(C₂H₅)₃P]₂PtCl₂, is a square planar platinum(II) complex.[1] Its utility in catalysis and as a precursor for other platinum compounds necessitates a stringent assessment of its purity. Impurities can significantly alter the compound's reactivity, catalytic activity, and toxicological profile, leading to misleading experimental results and potential safety concerns in pharmaceutical applications.[2] Elemental analysis serves as a fundamental technique to ascertain the empirical formula and, by extension, the purity of such compounds.[2]
Elemental Analysis: The Gold Standard for Purity Assessment
Elemental analysis, particularly combustion analysis, provides a quantitative determination of the mass percentages of carbon, hydrogen, nitrogen, and sulfur (CHNS). For halogen-containing compounds, specific methods are employed. The principle is straightforward: a sample is combusted in an oxygen-rich environment, and the resulting gases (CO₂, H₂O, N₂, SO₂) are meticulously measured. For platinum-containing organometallics, this technique is invaluable for confirming the elemental composition against the theoretical values derived from its molecular formula.[3]
Theoretical vs. Acceptable Experimental Values
The molecular formula of cis-Dichlorobis(triethylphosphine)platinum(II) is C₁₂H₃₀Cl₂P₂Pt, with a molecular weight of approximately 502.30 g/mol .[4][5] Based on this, the theoretical elemental composition is:
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.011 | 12 | 144.132 | 28.70 |
| Hydrogen (H) | 1.008 | 30 | 30.240 | 6.02 |
| Chlorine (Cl) | 35.453 | 2 | 70.906 | 14.12 |
| Phosphorus (P) | 30.974 | 2 | 61.948 | 12.33 |
| Platinum (Pt) | 195.084 | 1 | 195.084 | 38.84 |
| Total | 502.31 | 100.00 |
In practice, a deviation of ±0.4% from the theoretical value for each element is generally considered acceptable for a pure compound. This tolerance accounts for minor instrumental and experimental variations.
Experimental Protocol: A Self-Validating System
A robust elemental analysis protocol is designed to be self-validating, incorporating standards and controls to ensure accuracy and reliability.[6]
Step-by-Step Methodology for CHN Analysis:
-
Instrument Calibration: Calibrate the CHN analyzer using certified reference materials (CRMs) such as acetanilide or sulfanilamide. These standards have well-defined elemental compositions. It is crucial to use NIST-traceable standards for this purpose.[7][8]
-
Sample Preparation:
-
Accurately weigh 2-3 mg of the dried cis-Dichlorobis(triethylphosphine)platinum(II) sample into a tin capsule.[9] The sample must be homogenous and free of solvent residues.[10]
-
For air-sensitive compounds, sample preparation should be conducted under an inert atmosphere (e.g., in a glovebox).[2][11]
-
The high sensitivity of metal-carbon bonds in organometallic compounds can complicate elemental analysis, and sample decomposition can occur if not handled properly.[2]
-
-
Combustion: The sample is dropped into a high-temperature (900-1000 °C) combustion tube. The tin capsule promotes a rapid, complete combustion (flash combustion).
-
Reduction and Gas Separation: The combustion gases pass through a reduction tube (containing copper) to convert nitrogen oxides to N₂ and remove excess oxygen. The resulting mixture of CO₂, H₂O, and N₂ is then separated by a chromatographic column.
-
Detection: A thermal conductivity detector (TCD) measures the concentration of each gas.
-
Data Analysis: The instrument's software calculates the percentage of C, H, and N based on the detector signals and the sample weight.
Diagram of the Elemental Analysis Workflow:
Caption: Workflow for CHN elemental analysis.
Analysis of Platinum and Chlorine:
The determination of platinum and chlorine requires different techniques. Platinum content is often determined by Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS) after acid digestion of the sample.[3][12] Chlorine can be determined by methods such as titration after combustion in an oxygen flask or by ion chromatography. Standard test methods like ASTM E776-87 can be adapted for this purpose.[13][14][15][16][17]
Comparative Analysis with Alternative Purity Validation Methods
While elemental analysis is a powerful tool, a comprehensive purity assessment often involves orthogonal methods.[11][18]
| Method | Principle | Advantages | Disadvantages | Best For |
| Elemental Analysis | Combustion and detection of elemental components. | Provides fundamental elemental composition; excellent for assessing bulk purity.[2] | Does not identify the nature of impurities; can be affected by sample homogeneity. | Confirming empirical formula and quantifying bulk purity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C, ³¹P). | Provides detailed structural information; can identify and quantify impurities with NMR-active nuclei.[2][18] | Insensitive to NMR-silent impurities; quantification requires an internal standard.[19] | Structural elucidation and detection of organic/organometallic impurities. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity; provides molecular weight information. | Can be difficult for non-volatile or thermally labile compounds; fragmentation can complicate interpretation. | Confirming molecular weight and identifying trace impurities. |
| X-ray Diffraction (XRD) | Scatters X-rays from the crystalline lattice. | Provides definitive structural information for crystalline solids.[20][21] | Requires a single, high-quality crystal; does not provide information on bulk purity. | Unambiguous determination of molecular structure and stereochemistry. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase. | Excellent for separating and quantifying impurities.[22] | Requires a suitable solvent system and detector; method development can be time-consuming. | Quantifying known impurities and assessing the presence of non-volatile contaminants. |
Decision-Making Diagram for Purity Validation:
Caption: A decision-making workflow for purity validation.
Conclusion: An Integrated Approach to Purity Validation
For cis-Dichlorobis(triethylphosphine)platinum(II), elemental analysis is an indispensable tool for confirming the empirical formula and assessing bulk purity. However, relying on a single analytical technique is insufficient for the rigorous demands of research and drug development. A multi-faceted approach, combining elemental analysis with spectroscopic methods like NMR and, when necessary, chromatographic and crystallographic techniques, provides a comprehensive and trustworthy assessment of a compound's purity and identity. This integrated strategy ensures the scientific integrity of your work and the reliability of your results.
References
- ASTM E776-87(2009), Standard Test Method for Forms of Chlorine in Refuse-Derived Fuel, ASTM International, West Conshohocken, PA, 2009, [Link]
- ASTM E776-87(2004), Standard Test Method for Forms of Chlorine in Refuse-Derived Fuel, ASTM International, West Conshohocken, PA, 2004, [Link]
- ASTM E776-87(1996), Standard Test Method for Forms of Chlorine in Refuse-Derived Fuel, ASTM International, West Conshohocken, PA, 1996, [Link]
- ASTM E776-87(2009), Standard Test Method for Forms of Chlorine in Refuse-Derived Fuel, ASTM International, West Conshohocken, PA, 2009, [Link]
- Agilent. Elemental Inorganic Standards. [Link]
- ASTM E776 Standard Test Method for Forms of Chlorine in Refuse-Derived Fuel. [Link]
- National Institute of Standards and Technology. Measurements, Standards, and Reference Materials for Industrial Commodities. [Link]
- American Chemical Society. Characterization of Organometallic and Inorganic Compounds. [Link]
- Meisel, T., et al. A simple procedure for the determination of platinum group elements and rhenium (Ru, Rh, Pd, Re, Os, Ir and Pt) using ID-ICP-MS with an inexpensive on-line matrix separation in geological and environmental materials.
- Spectroscopy Online.
- Chemistry LibreTexts. 13.7: Characterization of Organometallic Complexes. [Link]
- OneMine.
- National Institute of Standards and Technology. cis-Pt(PEt3)2(Cl)2. NIST Chemistry WebBook. [Link]
- ResearchGate. How to Characterize Organometallic Compounds? [Link]
- National Center for Biotechnology Information.
- National Center for Biotechnology Information. cis-Dichlorobis(triethylphosphine)
- International Atomic Energy Agency.
- Spectroscopy Online. How do Pharmaceutical Laboratories Approach Elemental Impurity Analysis? [Link]
- Agilent.
- Netpharmalab. Good Laboratory Practices in Pharmaceutical Testing. [Link]
- École Polytechnique Fédérale de Lausanne.
- LCGC. Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. [Link]
- National Institute of Standards and Technology.
- ResearchGate. Analysis of organometallic compounds: Spectroscopic methods. [Link]
- Quora. How can one identify organometallic compounds? [Link]
- ResearchGate. cis‐Chlorobis(Triethylphosphine)(Trifluoromethanesulfonato)
- American Chemical Society. An Editorial About Elemental Analysis. Organometallics. [Link]
- Eltra. Elemental Analysis - Organic & Inorganic Compounds. [Link]
- National Institute of Standards and Technology. cis-Pt(PEt3)2(Cl)4. NIST Chemistry WebBook. [Link]
- MDPI. “Non-Classical” Platinum Complexes: A Concise Review. [Link]
- ResearchGate. Validation of a method to quantify platinum in cisplatin by inductively-coupled plasma. [Link]
- CMU.edu.jm.
- ResearchGate. Phase Transition in Metal-Organic Complex trans-PtCl2(PEt3)2 under pressure – insights of molecular and crystal structure. [Link]
- AIP Publishing. FT-Raman spectroscopy of structural isomers of Pt(II) complex PtCl2(PEt3)2. [Link]
- Royal Society of Chemistry. Phase transition in metal–organic complex trans-PtCl2(PEt3)2 under pressure: insights into the molecular and crystal structure. [Link]
- National Center for Biotechnology Information. Determination of platinum complexes in clinical samples by a rapid flameless atomic absorption spectrometry assay. [Link]
- National Center for Biotechnology Information. Development and Validation of an Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Method for Quantitative Analysis of Platinum in Plasma, Urine, and Tissues. [Link]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 4. cis-Pt(PEt3)2(Cl)2 [webbook.nist.gov]
- 5. cis-Dichlorobis(triethylphosphine)platinum(II) | C12H30Cl2P2Pt | CID 11027520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. netpharmalab.es [netpharmalab.es]
- 7. agilent.com [agilent.com]
- 8. nist.gov [nist.gov]
- 9. pepolska.pl [pepolska.pl]
- 10. epfl.ch [epfl.ch]
- 11. researchgate.net [researchgate.net]
- 12. Determination of platinum complexes in clinical samples by a rapid flameless atomic absorption spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. standards.globalspec.com [standards.globalspec.com]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. standards.iteh.ai [standards.iteh.ai]
- 16. standards.iteh.ai [standards.iteh.ai]
- 17. store.astm.org [store.astm.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Phase transition in metal–organic complex trans-PtCl2(PEt3)2 under pressure: insights into the molecular and crystal structure - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 22. “Non-Classical” Platinum Complexes: A Concise Review | MDPI [mdpi.com]
A Researcher's Guide to the Structural Confirmation of cis-Dichlorobis(triethylphosphine)platinum(II): A Comparative Analysis
For researchers and professionals in the fields of inorganic chemistry and drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a foundational pillar upon which all subsequent research is built. The stereochemistry of a metal complex, such as Dichlorobis(triethylphosphine)platinum(II), can profoundly influence its reactivity, catalytic activity, and therapeutic efficacy. This guide provides an in-depth, experience-driven comparison of the primary and secondary analytical techniques used to unequivocally confirm the cis configuration of this platinum(II) complex.
At the heart of structural elucidation lies the principle of methodological synergy. While one technique may provide a definitive answer, its findings are always strengthened and validated by complementary methods. Here, we will explore the gold standard, single-crystal X-ray crystallography, and the powerful spectroscopic alternative, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. Our focus will be on not just the "how" but the "why"—explaining the rationale behind experimental choices to ensure robust and reliable results.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unambiguous method for determining the solid-state structure of a crystalline compound. It provides a precise three-dimensional map of electron density, from which atomic positions, bond lengths, and bond angles can be determined with exceptional accuracy. This technique moves beyond mere connectivity, offering a definitive snapshot of the molecule's geometry.
Causality in Experimental Design: From Crystal to Structure
The journey from a powdered sample to a refined crystal structure is one of meticulous control and precision. The quality of the final data is inextricably linked to the quality of the initial crystal. Therefore, the crystallization process itself is a critical first step.
A successful crystallographic experiment is a self-validating system. The internal consistency of the data, such as the agreement between symmetry-related reflections, and the final refinement statistics provide a high degree of confidence in the resulting structure.
Experimental Protocol: Single-Crystal X-ray Diffraction
This protocol outlines the key stages for the structural determination of a platinum complex.
-
Crystal Growth (The Art of Patience):
-
Rationale: The slow growth of a single crystal is paramount to achieving a well-ordered lattice, which is essential for sharp diffraction. Rapid precipitation traps solvent and impurities, leading to poor-quality data.
-
Procedure:
-
Dissolve the synthesized cis-Dichlorobis(triethylphosphine)platinum(II) in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of dichloromethane and a less polar solvent like hexane) to create a saturated solution.
-
Employ a slow evaporation or vapor diffusion technique. A common method is to place the vial containing the solution inside a larger, sealed container with a more volatile, miscible anti-solvent (e.g., hexane). The slow diffusion of the anti-solvent into the primary solution gradually reduces the solubility of the complex, promoting the formation of large, well-defined crystals.
-
Allow the crystallization to proceed undisturbed for several days to weeks at a constant temperature.
-
-
-
Crystal Mounting (A Steady Hand):
-
Rationale: The crystal must be securely mounted and remain stationary during data collection. The mounting medium should be amorphous and have low X-ray scattering to minimize background noise.[1][2]
-
Procedure:
-
Under a microscope, select a suitable single crystal (ideally 0.1-0.3 mm in each dimension) that is free of cracks or defects.[3]
-
Using a micromanipulator, carefully attach the crystal to the tip of a glass fiber or a cryoloop using a minimal amount of a suitable adhesive like epoxy or grease.[1][2]
-
Mount the fiber onto a goniometer head.
-
-
-
Data Collection (The Heart of the Experiment):
-
Rationale: The crystal is rotated in the X-ray beam to collect a complete sphere of diffraction data. Modern CCD or CMOS detectors are used to efficiently capture the diffraction pattern.[4]
-
Procedure:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Cool the crystal to a low temperature (typically 100 K) using a nitrogen or helium cryostream to minimize thermal vibrations and potential radiation damage.
-
Perform an initial series of short exposures to determine the unit cell parameters and crystal system.
-
Execute a full data collection strategy, which involves rotating the crystal through a series of angles to measure the intensities of a large number of unique reflections.
-
-
-
Structure Solution and Refinement (From Data to Model):
-
Rationale: The collected diffraction intensities are used to solve the phase problem and generate an initial electron density map. This map is then used to build and refine a molecular model.
-
Procedure:
-
Process the raw diffraction data to correct for experimental factors and obtain a set of structure factors.
-
Solve the structure using direct methods or Patterson methods to obtain initial phases.
-
Build an initial model of the molecule by fitting atoms into the electron density map.
-
Refine the model against the experimental data using least-squares methods to optimize atomic positions, and thermal parameters.
-
-
Data Presentation: A Comparative Case Study
While a Crystallographic Information File (CIF) for cis-Dichlorobis(triethylphosphine)platinum(II) is not publicly available, we can examine the data for a closely related analogue, cis-Dichlorobis(triisopropoxyphosphine)platinum(II) , to illustrate the type of definitive structural information obtained.[5]
| Parameter | cis-Dichlorobis(triisopropoxyphosphine)platinum(II) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Pt-P Bond Lengths (Å) | P(1)-Pt(1): 2.223(1), P(2)-Pt(1): 2.225(1) |
| Pt-Cl Bond Lengths (Å) | Cl(1)-Pt(1): 2.341(1), Cl(2)-Pt(1): 2.345(1) |
| P-Pt-P Bond Angle (°) | 96.99(3) |
| Cl-Pt-Cl Bond Angle (°) | 87.18(2) |
| P-Pt-Cl Bond Angles (°) | P(1)-Pt(1)-Cl(1): 175.93(3), P(1)-Pt(1)-Cl(2): 89.65(3) |
| P(2)-Pt(1)-Cl(1): 86.28(3), P(2)-Pt(1)-Cl(2): 175.83(3) |
Data sourced from the Crystallographic Information File for cis-Dichlorobis(triisopropoxyphosphine)platinum(II).[5]
The key takeaway from this data is the Cl-Pt-Cl bond angle of approximately 87°, which is a clear and unambiguous confirmation of the cis geometry. A trans isomer would exhibit a Cl-Pt-Cl bond angle of approximately 180°.
Sources
A Senior Application Scientist's Guide to Platinum Phosphine Complexes in Cross-Coupling Reactions
Introduction: Beyond Palladium, The Case for Platinum in Cross-Coupling Catalysis
For decades, palladium has been the undisputed champion of transition metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for which the 2010 Nobel Prize was awarded.[1] Its versatility and high catalytic activity have revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3][4] However, the exploration of alternative catalytic systems is a frontier of intense research, driven by the need for novel reactivity, selectivity, and catalyst stability. Platinum, palladium's heavier congener, presents a compelling alternative with unique electronic properties that can unlock different mechanistic pathways and, consequently, new synthetic possibilities.
This guide provides a comparative overview of platinum phosphine complexes in cross-coupling reactions. We will move beyond a simple catalog of catalysts to explore the fundamental principles governing their performance. As researchers and drug development professionals, understanding the interplay between the platinum center and the phosphine ligand is paramount to rationally selecting or designing a catalyst for a specific transformation. We will delve into the mechanistic nuances, compare key classes of platinum phosphine complexes with supporting data, and provide robust experimental protocols to empower you to validate these systems in your own laboratories.
The Decisive Role of the Phosphine Ligand
The phosphine ligand is not a mere spectator; it is the catalyst's "tuning knob." Its steric and electronic properties dictate the reactivity, stability, and selectivity of the platinum center.[5] Understanding these properties is crucial for interpreting catalytic performance.
-
Steric Properties: Often quantified by the Tolman cone angle (θ), the bulkiness of a phosphine ligand is critical. Bulky ligands can promote the reductive elimination step—the final, product-forming step in the catalytic cycle—by destabilizing the crowded metal center.[6] They also influence the coordination number of the platinum center, favoring the formation of highly reactive, low-coordinate species.
-
Electronic Properties: The electron-donating ability of a phosphine ligand influences the electron density at the platinum center. Generally, electron-rich phosphines (e.g., trialkylphosphines) enhance the rate of oxidative addition, the initial step where the catalyst activates the substrate.[7] This property is often compared using the Tolman electronic parameter (TEP).
The strategic selection of a phosphine ligand allows for the fine-tuning of the entire catalytic cycle, balancing the rates of oxidative addition and reductive elimination to achieve optimal turnover.[8]
Table 1: Properties of Representative Phosphine Ligands
| Ligand | Abbreviation | Type | Tolman Cone Angle (θ) | Key Features & Applications |
| Triphenylphosphine | PPh₃ | Monodentate, Aryl | 145° | Ubiquitous, commercially available, moderate bulk. A standard for initial screening.[1][9] |
| Triethylphosphine | PEt₃ | Monodentate, Alkyl | 132° | Strong σ-donor, less bulky than PPh₃. Promotes oxidative addition.[10] |
| 1,1'-Bis(diphenylphosphino)ferrocene | dppf | Bidentate, Ferrocenyl | 175° (Bite Angle) | Large bite angle, confers high stability and promotes reductive elimination. Widely used in various cross-couplings.[11][12][13] |
| Tricyclohexylphosphine | PCy₃ | Monodentate, Alkyl | 170° | Very bulky and electron-rich. Effective for coupling unreactive substrates like aryl chlorides. |
Comparative Analysis of Key Platinum Phosphine Complexes
While palladium catalysis is extensively documented, direct, side-by-side comparisons of platinum catalysts are less common. This section synthesizes available data to compare the performance characteristics of representative platinum phosphine complexes. Platinum catalysis often involves a Pt(II)/Pt(IV) catalytic cycle, particularly in C-H activation type couplings, which differs from the more common Pd(0)/Pd(II) cycle.[14]
Platinum(0)-Triphenylphosphine Complexes (e.g., Pt(PPh₃)₄)
Tetrakis(triphenylphosphine)platinum(0) is the platinum analogue of the venerable Pd(PPh₃)₄ catalyst.[6] It serves as a valuable entry point for exploring platinum-catalyzed reactions.
-
Reactivity Profile: Pt(PPh₃)₄ and related complexes are competent catalysts for various couplings, though they may require higher temperatures compared to their palladium counterparts. Mechanistic studies show that phosphine-ligated Pt(0) complexes can readily undergo oxidative addition with aryl halides.
-
Mechanistic Considerations: The catalytic cycle is believed to proceed through a Pt(0)/Pt(II) pathway, analogous to palladium. However, the relative rates of the elementary steps differ. The C-C bond-forming reductive elimination from Pt(II) can be slower than from Pd(II), sometimes posing a kinetic bottleneck.
-
Expert Insight: When using Pt(PPh₃)₄, the dissociation of PPh₃ ligands is required to generate the active 14-electron species, Pt(PPh₃)₂. The concentration of free PPh₃ in solution can inhibit the reaction, a nuance also observed in palladium systems where excess ligand can hinder catalyst turnover.[1]
Platinum-Ferrocenylphosphine Complexes (e.g., Pt(dppf)Cl₂)
The use of 1,1'-bis(diphenylphosphino)ferrocene (dppf) as a ligand has been transformative in cross-coupling chemistry.[12] Its platinum complexes, such as Pt(dppf)Cl₂, are known for their enhanced stability and reactivity.
-
Reactivity Profile: Pt(dppf)Cl₂ has shown promise in various C-C and C-heteroatom coupling reactions.[12] A comparative kinetic study on modified Pt(dppf)Cl₂ complexes revealed that substituents on the ferrocene backbone significantly impact reactivity, with evidence suggesting that hydrogen bonding can stabilize the transition state and accelerate the reaction.[11] This highlights the profound level of tuning possible with this ligand scaffold.
-
Mechanistic Considerations: The large bite angle of the dppf ligand enforces a specific geometry around the platinum center that is believed to facilitate the reductive elimination step, which is often rate-limiting in platinum catalysis.
-
Expert Insight: The enhanced reactivity of substituted Pt(dppf)Cl₂ complexes compared to cisplatin in reactions with biological nucleophiles suggests their potential in bioconjugation chemistry, an area where platinum's unique coordination properties could be leveraged.[11]
Platinum-Alkylphosphine Complexes (e.g., Pt(PEt₃)₃)
Complexes with electron-rich, basic alkylphosphines like triethylphosphine (PEt₃) exhibit distinct reactivity, particularly in reactions involving C-C bond activation.
-
Reactivity Profile: Pt(PEt₃)₃ has been shown to catalytically convert biphenylene to tetraphenylene, a reaction that involves the challenging cleavage of a C-C bond.[10] Mechanistic investigations identified key intermediates, including a Pt(IV) species, and demonstrated that the palladium analogue was a more rapid catalyst for this specific transformation.[10]
-
Mechanistic Considerations: The strong σ-donating nature of PEt₃ makes the platinum center highly electron-rich, facilitating oxidative addition and even C-C bond cleavage.[10] The kinetic analysis of this system revealed a complex interplay between ligand dissociation and substrate activation, underscoring the importance of reaction conditions.[10]
-
Expert Insight: While perhaps not the first choice for standard Suzuki or Heck reactions, platinum-alkylphosphine systems are powerful tools for fundamental mechanistic studies and for developing novel transformations that leverage platinum's unique ability to activate strong bonds.
Table 2: Summary of Platinum Phosphine Complex Performance
| Platinum Complex | Common Reaction Types | Key Advantages | Known Limitations | Mechanistic Pathway |
| Pt(PPh₃)₄ | Suzuki-type, Stille-type | Commercially available, well-understood ligand | Often requires higher temperatures; reductive elimination can be slow.[1] | Primarily Pt(0)/Pt(II) |
| Pt(dppf)Cl₂ | C-C and C-N Couplings | High thermal stability; large ligand bite angle promotes reductive elimination; reactivity is tunable via ligand modification.[11][12] | Pre-catalyst requires reduction to Pt(0) in situ for some cycles. | Pt(0)/Pt(II) or Pt(II)/Pt(IV) |
| Pt(PEt₃)₃ | C-C activation, mechanistic studies | Highly active for oxidative addition due to electron-rich ligand.[10] | Can be less efficient than palladium analogues for certain transformations.[10] | Pt(0)/Pt(II)/Pt(IV) |
Mechanistic Visualization: A Generalized Catalytic Cycle
To better understand the fundamental steps, we can visualize a generalized catalytic cycle for a platinum-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling. This cycle often starts with a Pt(0) species.
Caption: Generalized Pt(0)/Pt(II) catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: A Framework for Comparison
To ensure trustworthiness and scientific rigor, any comparison must be grounded in a well-designed experimental framework. Here, we provide a general protocol for screening platinum phosphine catalysts and a specific example for a Suzuki-Miyaura coupling.
Workflow for Comparative Catalyst Screening
This workflow provides a systematic approach to evaluating multiple catalyst systems under identical conditions, which is essential for a valid comparison.
Caption: A systematic workflow for the high-throughput screening of platinum phosphine catalysts.
Detailed Protocol: Suzuki-Miyaura Coupling of 4-Bromoacetophenone and Phenylboronic Acid
This protocol serves as a self-validating system. The causality behind each choice is explained to provide a deeper understanding.
Objective: To synthesize 4-acetylbiphenyl via a platinum-catalyzed Suzuki-Miyaura coupling.
Materials:
-
Platinum Catalyst: Pt(dppf)Cl₂ (or other complex to be tested)
-
Aryl Halide: 4-Bromoacetophenone
-
Boronic Acid: Phenylboronic acid
-
Base: Potassium Phosphate (K₃PO₄)
-
Solvent: Toluene, Anhydrous
-
Internal Standard: Dodecane (for GC analysis)
Procedure:
-
Glovebox Preparation (Inert Atmosphere is Crucial): To a 4 mL screw-cap vial equipped with a magnetic stir bar, add 4-bromoacetophenone (199 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and K₃PO₄ (424 mg, 2.0 mmol, 2.0 equiv).
-
Rationale: An excess of the boronic acid is used to drive the reaction to completion. K₃PO₄ is a competent base for activating the boronic acid for transmetalation.
-
-
Catalyst Loading: Add the platinum catalyst, Pt(dppf)Cl₂ (e.g., 15 mg, 0.02 mmol, 2 mol%).
-
Rationale: A 2 mol% loading is a typical starting point for catalyst screening. This can be optimized later to reduce catalyst consumption.
-
-
Solvent Addition: Add anhydrous toluene (2.0 mL) and the internal standard, dodecane (~50 µL).
-
Rationale: Toluene is a high-boiling, non-coordinating solvent suitable for this reaction temperature. An internal standard is essential for accurate quantification of yield by GC.
-
-
Reaction Execution: Seal the vial tightly with a Teflon-lined cap. Remove the vial from the glovebox and place it in a pre-heated aluminum block on a stirrer hotplate set to 100 °C. Stir vigorously for the specified time (e.g., 12 hours).
-
Rationale: 100 °C is a common temperature for Suzuki couplings. The reaction should be monitored over time to determine the optimal reaction duration.
-
-
Workup and Analysis: a. Cool the reaction to room temperature. b. Dilute the mixture with ethyl acetate (2 mL) and add water (2 mL). c. Vortex the vial, then allow the layers to separate. d. Take an aliquot from the organic layer, filter it through a small plug of silica gel using a pipette, and collect the filtrate in a GC vial. e. Analyze the sample by GC-FID or GC-MS to determine the conversion of the starting material and the yield of 4-acetylbiphenyl relative to the internal standard.
-
Controls (for Trustworthiness): To validate the results, run parallel reactions:
-
Negative Control 1 (No Metal): Run the reaction with only the ligand (dppf).
-
Negative Control 2 (No Ligand): Run the reaction with a platinum source (e.g., Na₂PtCl₄) but no phosphine ligand.
-
These controls ensure that the observed catalysis is a result of the intact platinum phosphine complex.
-
Conclusion and Future Outlook
While palladium remains the workhorse for many cross-coupling applications, platinum phosphine complexes offer a distinct and valuable platform for catalysis. Their unique reactivity profiles, influenced by different accessible oxidation states and reaction kinetics, make them particularly interesting for tackling challenging substrates and discovering novel transformations. The stability and tunability of complexes like Pt(dppf)Cl₂ and the fundamental insights gained from systems like Pt(PEt₃)₃ highlight the vast potential that remains to be explored.
Future research will likely focus on designing more active and robust platinum catalysts by synthesizing novel phosphine ligands with tailored steric and electronic properties. The application of these catalysts in areas like C-H functionalization[14] and late-stage diversification of complex molecules represents an exciting frontier for both academic and industrial chemists. By employing systematic and rigorous comparative studies, the research community can unlock the full potential of platinum catalysis, adding a powerful set of tools to the synthetic chemist's arsenal.
References
- Platinum‐Catalyzed C C Bond Formation Through C H Functionalization.
- Edelbach, B. L., Lachicotte, R. J., & Jones, W. D. (1998). Mechanistic Investigation of Catalytic Carbon−Carbon Bond Activation and Formation by Platinum and Palladium Phosphine Complexes. Journal of the American Chemical Society, 120(12), 2843–2853. [Link]
- Phosphine Complexes of the Platinum Group Metals. Johnson Matthey Technology Review, 11(2), 67-70. [Link]
- Puxty, G., Bjelosevic, H., Persson, T., & Elmroth, S. K. (2005). A comparative kinetic study of modified Pt(dppf)Cl2 complexes and their interactions with L-cys and L-met. Dalton Transactions, (18), 3032–3038. [Link]
- Mechanistic studies on metal-catalyzed carbon-nitrogen bond forming reactions. ProQuest. [Link]
- Ferrocenyl Phosphine Complexes of the Platinum Metals in Non-Chiral Catalysis: Their Applications in Carbon-Carbon and Carbon-Heteroatom Coupling Reactions.
- Yoshida, T., Yamagata, T., Tulip, T. H., Ibers, J. A., & Otsuka, S. (1978). Reactions of two-coordinate phosphine platinum(0) and palladium(0) compounds. Ligand exchange and reactivities toward small molecules. Journal of the American Chemical Society, 100(7), 2063-2073. [Link]
- Hahn, F. E., Jahnke, M. C., & Pape, T. (2006). Synthesis of Palladium and Platinum Complexes with Phosphine-Functionalized Benzimidazolin-2-ylidene Ligands. Organometallics, 25(24), 5727–5733. [Link]
- Palladium-Catalysed Coupling Chemistry. Fisher Scientific. [Link]
- Mechanistic Aspects of Metal-Catalyzed C,C- and C,X-Bond Forming Reactions. Wiley Online Library. [Link]
- Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. Wiley Online Library. [Link]
- Phosphine ligands and c
- Metal phosphine aldehyde complexes and their application in Cu-free Sonogashira and Suzuki-Miyaura cross-coupling reactions.
- Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. PMC - PubMed Central - NIH. [Link]
- Editorial: Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. MDPI. [Link]
- Book Review: Metal-Catalyzed Cross-Coupling Reactions. Organic Chemistry Portal. [Link]
- Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
- Bakewell, C., & White, A. J. P. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1672–1684. [Link]
- Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. RSC Publishing. [Link]
- Heck Reaction. Chemistry LibreTexts. [Link]
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central. [Link]
- The Mechanisms of the Stille Reaction. University of Windsor. [Link]
- Theoretical Evaluation of Phosphine Effects in Cross-Coupling Reactions. OUCI. [Link]
- Ligand design for cross-couplings: phosphines. YouTube. [Link]
- The chemistry of phosphines in constrained, well-defined microenvironments. Chemical Society Reviews. [Link]
- Substituted phosphine synthesis by hydrophosphination or C-P coupling reaction. Organic Chemistry Portal. [Link]
- Stille Coupling. Chemistry LibreTexts. [Link]
- 3D Printed Tetrakis(triphenylphosphine)palladium (0) Impregnated Stirrer Devices for Suzuki-Miyaura Cross-Coupling Reactions. ChemRxiv. [Link]
- Project Thesis: Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal. [Link]
- Efficient Suzuki cross-coupling reactions using bulky phosphines. University of Liverpool IT Services. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Book Review: Metal-Catalyzed Cross-Coupling Reactions - Armin de Meijere, François Diederich [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. diva-portal.org [diva-portal.org]
- 7. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 8. pcliv.ac.uk [pcliv.ac.uk]
- 9. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A comparative kinetic study of modified Pt(dppf)Cl2 complexes and their interactions with L-cys and L-met - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Comparative Guide to Platinum Hydrosilylation Catalysts: Benchmarking cis-Dichlorobis(triethylphosphine)platinum(II)
For researchers, scientists, and drug development professionals engaged in fine chemical synthesis, the choice of a catalyst is paramount to achieving desired outcomes with efficiency and precision. In the realm of hydrosilylation, a cornerstone reaction for the formation of silicon-carbon bonds, platinum-based catalysts have long been the industry standard. This guide provides an in-depth technical comparison of cis-Dichlorobis(triethylphosphine)platinum(II) against two other workhorses in the field: Karstedt's catalyst and Speier's catalyst. Our focus will be on their practical application in the hydrosilylation of a model substrate, 1-octene, with triethylsilane.
Introduction to the Catalysts
Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a pivotal transformation in organic synthesis, enabling the production of a vast array of organosilicon compounds. The choice of catalyst dictates not only the reaction's efficiency but also its selectivity and functional group tolerance.
-
cis-Dichlorobis(triethylphosphine)platinum(II) ([cis-PtCl2(PEt3)2]) : This well-defined Pt(II) complex is characterized by its square planar geometry with two chloride and two triethylphosphine ligands in a cis arrangement.[1][2] The phosphine ligands play a crucial role in tuning the electronic and steric properties of the platinum center, thereby influencing its catalytic activity.[3] These types of catalysts are often valued for their stability and predictable reactivity.
-
Karstedt's Catalyst : A widely used homogeneous catalyst, Karstedt's catalyst is a platinum(0) complex with 1,3-divinyl-1,1,3,3-tetramethyldisiloxane (dvtms) ligands.[4][5] It is known for its high activity at low temperatures and its solubility in common organic solvents and silicone media.[6]
-
Speier's Catalyst : One of the earliest and most historically significant hydrosilylation catalysts, Speier's catalyst is typically a solution of hexachloroplatinic acid (H2PtCl6) in isopropanol.[2] It is a Pt(IV) precatalyst that is reduced in situ to an active Pt(0) species.
Experimental Framework for Comparative Analysis
To provide a meaningful benchmark, we will consider a representative experimental protocol for the hydrosilylation of 1-octene with triethylsilane. This reaction is a standard model for evaluating catalyst performance due to the clear differentiation of potential products and byproducts.
Representative Experimental Protocol: Hydrosilylation of 1-Octene with Triethylsilane
The following protocol is a generalized procedure designed to allow for a comparative assessment of the three catalysts under standardized conditions.
Materials:
-
1-octene (freshly distilled)
-
Triethylsilane (freshly distilled)
-
Toluene (anhydrous)
-
cis-Dichlorobis(triethylphosphine)platinum(II)
-
Karstedt's catalyst (solution in xylene, concentration specified)
-
Speier's catalyst (solution in isopropanol, concentration specified)
-
Internal standard (e.g., dodecane) for GC analysis
Procedure:
-
Reaction Setup: A dried Schlenk flask is charged with a magnetic stir bar and placed under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: Anhydrous toluene is added to the flask, followed by 1-octene and the internal standard.
-
Catalyst Introduction: The respective platinum catalyst is added to the reaction mixture at a specific molar ratio relative to the alkene (e.g., 1:10,000 catalyst:alkene).
-
Initiation: Triethylsilane is added to the stirring solution to initiate the reaction.
-
Reaction Monitoring: The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of 1-octene and the formation of products and byproducts.
-
Product Identification: The products and byproducts are identified by GC-mass spectrometry (GC-MS). The primary product is the anti-Markovnikov addition product, 1-(triethylsilyl)octane. Key byproducts include the Markovnikov addition product and isomers of octene.
Visualizing the Experimental Workflow
Comparative Performance Analysis
| Performance Metric | cis-Dichlorobis(triethylphosphine)platinum(II) | Karstedt's Catalyst | Speier's Catalyst |
| Typical Catalyst Loading | ppm levels | ppm levels | ppm levels |
| Reaction Temperature | Typically requires thermal activation | Often active at room temperature | Requires an induction period for activation, often with gentle heating |
| Reaction Yield | Generally high, but data for this specific reaction is not available in the searched literature. | High to quantitative yields reported for similar reactions.[7] | Variable, can be high but may be lower than Karstedt's catalyst.[1] |
| Turnover Number (TON) | Expected to be high, but specific data is not available. | High TONs are a key feature of this catalyst. | Generally lower TON compared to Karstedt's catalyst.[8] |
| Selectivity (Anti-Markovnikov) | Phosphine ligands can enhance selectivity.[3] | Generally high anti-Markovnikov selectivity.[7] | Good anti-Markovnikov selectivity, but can be less selective than more modern catalysts.[2] |
| Key Side Reactions | Isomerization of the alkene is possible. | Alkene isomerization is a known side reaction. | Can promote more side reactions, including olefin isomerization.[1] |
Expert Insights:
The performance of cis-Dichlorobis(triethylphosphine)platinum(II) is expected to be competitive, with the phosphine ligands potentially offering enhanced stability and selectivity compared to the more labile ligands in Karstedt's catalyst. However, it may require higher temperatures to initiate the catalytic cycle.
Karstedt's catalyst is the benchmark for a reason; its high activity at low temperatures makes it a very attractive option for many applications.[4][5] The trade-off can be a higher propensity for alkene isomerization, which can be a significant issue depending on the desired product purity.
Speier's catalyst, while historically important, is often considered a less refined catalytic system. The in situ reduction of the Pt(IV) precursor can lead to the formation of platinum colloids, which can affect the reaction's reproducibility and selectivity.
Mechanistic Considerations: The "Why" Behind the Performance
The differences in performance among these catalysts can be largely attributed to the nature of the active catalytic species and the operative catalytic cycle. The most widely accepted mechanisms for platinum-catalyzed hydrosilylation are the Chalk-Harrod and the modified Chalk-Harrod mechanisms.[4][9]
The Chalk-Harrod and Modified Chalk-Harrod Mechanisms
The Chalk-Harrod mechanism proceeds through the following key steps:
-
Oxidative Addition: The Si-H bond of the silane adds to the Pt(0) center.
-
Olefin Coordination: The alkene coordinates to the platinum-hydrido-silyl intermediate.
-
Migratory Insertion: The alkene inserts into the Pt-H bond (anti-Markovnikov) or the Pt-Si bond.
-
Reductive Elimination: The alkyl-silyl group is reductively eliminated, forming the C-Si bond and regenerating the Pt(0) catalyst.
The modified Chalk-Harrod mechanism proposes a different order of events, with the alkene inserting into the Pt-Si bond followed by reductive elimination of a C-H bond.[9]
The Role of the Ligand Sphere
-
cis-Dichlorobis(triethylphosphine)platinum(II): The phosphine ligands are relatively strongly bound to the platinum center. This can lead to a more controlled catalytic cycle, potentially suppressing side reactions. However, the initial reduction of the Pt(II) precatalyst to the active Pt(0) species is a necessary step that may require thermal energy.
-
Karstedt's Catalyst: The dvtms ligands are labile and easily displaced by the reactants, leading to a highly active, "naked" Pt(0) species. This high reactivity is responsible for the catalyst's impressive turnover numbers but can also contribute to a lack of selectivity and a higher likelihood of catalyst decomposition into platinum colloids over time.
-
Speier's Catalyst: The active species is formed in situ, and its exact nature can be less defined than with pre-formed catalysts. The presence of chloride ions and solvent molecules can influence the coordination sphere of the active platinum species, impacting its activity and selectivity.
Practical Considerations for Catalyst Selection
The choice between these three catalysts is not merely a matter of which is "best" but which is most appropriate for a given application.
-
For high-volume, cost-sensitive applications where extreme selectivity is not the primary concern, Speier's catalyst may still find use due to its low cost.
-
For applications requiring high activity at low temperatures and where minor isomerization byproducts are tolerable, Karstedt's catalyst is often the preferred choice.
-
For syntheses where high selectivity and catalyst stability are critical, and where thermal activation is feasible, a well-defined phosphine-ligated catalyst like cis-Dichlorobis(triethylphosphine)platinum(II) can be an excellent option. The defined nature of the precatalyst can also lead to greater batch-to-batch reproducibility.
Conclusion
While Karstedt's catalyst remains a dominant force in industrial and academic settings due to its remarkable activity, cis-Dichlorobis(triethylphosphine)platinum(II) and its analogues offer a compelling alternative for applications demanding higher selectivity and catalyst stability. The choice of catalyst should be a deliberate one, based on a thorough understanding of the reaction requirements and the inherent properties of each catalytic system. As the demand for more sophisticated and precisely tailored organosilicon compounds grows, the nuanced advantages of well-defined phosphine-ligated platinum catalysts will likely see their role in synthesis continue to expand.
References
- Platinum and rhodium complexes ligated by imidazolium-substituted phosphine as efficient and recyclable catalysts for hydrosilyl
- Chalk–Harrod mechanism and modified Chalk–Harrod mechanism for the hydrosilylation of alkenes.
- Hydrosilyl
- Triethoxysilane as a Selective Reagent in Platinum-Catalyzed Hydrosilyl
- Influence of Strong Donors on Industrial Platinum Catalysts in the Hydrosilylation Reaction - medi
- Study of Karstedt's Catalyst for Hydrosilylation of a Wide Variety of Functionalized Alkenes with Triethoxysilane and Trimethoxysilane | Request PDF - ResearchG
- Karstedt catalysts | Johnson M
- Silica-supported Karstedt-type catalyst for hydrosilylation reactions | Request PDF - ResearchG
- Platinum-Catalyzed Alkene Hydrosilylation: Solvent-Free Process Development from Batch to a Membrane-Integr
- Platinum‐Catalyzed Alkene Hydrosilylation: Solvent‐Free Process Development from Batch to a Membrane‐Integrated Continuous Process - ResearchG
- Platinum-Catalyzed Hydrosilyl
- Selective hydrosilylation of allyl chloride with trichlorosilane - PMC - NIH
- Speier's catalyst - ResearchG
- Platinum Complexes of Rigid Bidentate Phosphine Ligands in the Hydroformylation of 1-Octene | Request PDF - ResearchG
- Yields of the product of hydrosilylation of 1-octene with...
- Hydrosilylation of 1-octene and cis-2-octene with Et 3 SiH and Ph 2 SiH...
- cis-dichlorobis(triethylarsine)platinum(II) and cis-dichlorobis(triethylphosphine)
- Hydrosilylation C
- Hydrosilyl
- Green Chemistry - qualitas1998.net
- Highly Efficient and Magnetically Recyclable Pt Catalysts for Hydrosilylation Reactions | Request PDF - ResearchG
Sources
- 1. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 5. Study of Karstedt's Catalyst for Hydrosilylation of a Wide Variety of Functionalized Alkenes with Triethoxysilane and Trimethoxysilane | Semantic Scholar [semanticscholar.org]
- 6. Karstedt catalysts | Johnson Matthey [matthey.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetic Performance of cis-Dichlorobis(triethylphosphine)platinum(II) in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of homogeneous catalysis, platinum complexes bearing phosphine ligands have carved out a significant niche, demonstrating remarkable efficacy in a variety of organic transformations. Among these, cis-Dichlorobis(triethylphosphine)platinum(II) (cis-[PtCl₂(PEt₃)₂]) presents a compelling case for detailed kinetic analysis due to the unique steric and electronic properties conferred by its triethylphosphine ligands. This guide offers an in-depth examination of the kinetic aspects of catalysis with cis-[PtCl₂(PEt₃)₂], providing a comparative perspective against other relevant catalytic systems. By elucidating the causality behind experimental choices and presenting robust protocols, we aim to equip researchers with the insights necessary for catalyst selection and reaction optimization.
Fundamental Properties and Isomerization Kinetics: The Cis-Trans Dynamic
A critical aspect influencing the catalytic behavior of [PtCl₂(PEt₃)₂] is the dynamic equilibrium between its cis and trans isomers. While the cis isomer is often the commercially available and utilized form, its stability and potential for isomerization under reaction conditions are paramount considerations in kinetic studies.
The isomerization from the cis to the trans configuration is a catalyzed process, often facilitated by the presence of a small amount of free triethylphosphine. This transformation is thermodynamically driven, with the trans isomer being the more stable form in solution. For the conversion of cis-[PtCl₂(PEt₃)₂] to its trans isomer in benzene at 25°C, the thermodynamic parameters have been reported as ΔH° = 10.3 kJ mol⁻¹ and ΔS° = 55.6 J mol⁻¹ K⁻¹.[1]
The mechanism of this isomerization has been a subject of discussion, with a consecutive displacement mechanism being a prominent proposal.[2] This pathway involves the coordination of a free phosphine ligand to the platinum center, forming a five-coordinate intermediate, followed by the dissociation of another phosphine ligand to yield the isomerized product.
Caption: Proposed associative mechanism for the phosphine-catalyzed cis-trans isomerization of [PtCl₂(PEt₃)₂].
Understanding this isomerization is crucial, as the two isomers can exhibit different catalytic activities. In many catalytic reactions involving platinum complexes, the cis isomer is found to be more reactive than the trans isomer due to the availability of adjacent coordination sites for substrate binding and subsequent transformations.[3]
Catalytic Performance in Hydrosilylation: A Comparative Overview
Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond, is a cornerstone of organosilicon chemistry and a key application for platinum catalysts.[4] The performance of cis-[PtCl₂(PEt₃)₂] in this reaction is benchmarked against other platinum-based catalysts to provide a clear perspective on its efficacy.
The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[5] This cycle involves the oxidative addition of the silane to the platinum center, followed by olefin coordination, migratory insertion, and reductive elimination of the product.
Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.
Comparative Performance Insights
While direct, side-by-side kinetic data for cis-[PtCl₂(PEt₃)₂] against a wide range of other catalysts under identical conditions is limited in the published literature, we can draw valuable insights from existing studies on various platinum catalysts. The following table summarizes the performance of several notable platinum catalysts in hydrosilylation reactions to provide a contextual benchmark.
| Catalyst | Ligand(s) | Typical Catalyst Loading (mol%) | Turnover Frequency (TOF) (h⁻¹) | Key Features & Notes | Reference |
| Karstedt's Catalyst | Divinyltetramethyldisiloxane | 10⁻³ - 10⁻⁴ | ~5.2 x 10⁶ | Industry standard; highly active but can lead to side reactions. | [6] |
| Speier's Catalyst (H₂PtCl₆) | None | 10⁻³ - 10⁻² | Variable | One of the earliest hydrosilylation catalysts; requires an induction period. | [7] |
| Pt-GNP | Graphene Nanoplatelet | 0.00125 | ~4.8 x 10⁶ | Heterogeneous catalyst with comparable activity to Karstedt's catalyst. | [6] |
| cis-[PtCl₂(PPh₃)₂] | Triphenylphosphine | 10⁻² - 10⁻¹ | Lower than Karstedt's | Often used as a precursor; PPh₃ ligands are more sterically demanding than PEt₃. | [8] |
| cis-[PtCl₂(PEt₃)₂] | Triethylphosphine | N/A | N/A | Data not readily available for direct comparison. |
The electronic and steric properties of the phosphine ligands play a crucial role in determining the catalytic activity. Triethylphosphine (PEt₃) is a more electron-donating and less sterically bulky ligand compared to triphenylphosphine (PPh₃). The higher electron density on the platinum center in the PEt₃ complex is expected to facilitate the oxidative addition of the silane, which is often the rate-determining step in the catalytic cycle.[5] This suggests that cis-[PtCl₂(PEt₃)₂] has the potential for high catalytic activity. However, the lack of readily available quantitative kinetic data underscores the need for further experimental investigation to definitively place its performance relative to established catalysts.
Experimental Protocol for Kinetic Analysis of Hydrosilylation
To facilitate further research and provide a framework for evaluating the catalytic performance of cis-[PtCl₂(PEt₃)₂], a detailed protocol for a kinetic study using in-situ monitoring is provided below. This self-validating system allows for the real-time tracking of reactant consumption and product formation.
Objective: To determine the kinetic parameters (rate constant, reaction order) of an alkene hydrosilylation reaction catalyzed by cis-[PtCl₂(PEt₃)₂] using ¹H NMR spectroscopy.
Materials:
-
cis-Dichlorobis(triethylphosphine)platinum(II)
-
Alkene (e.g., 1-octene)
-
Silane (e.g., triethylsilane)
-
Internal standard (e.g., mesitylene or 1,3,5-trimethoxybenzene)
-
Anhydrous deuterated solvent (e.g., C₆D₆ or CDCl₃)
-
NMR tubes and spectrometer
Experimental Workflow:
Caption: Workflow for the kinetic analysis of a catalyzed reaction using NMR spectroscopy.
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of cis-[PtCl₂(PEt₃)₂] of known concentration in the chosen deuterated solvent.
-
Prepare a stock solution of the internal standard of known concentration in the same solvent.
-
Accurately weigh the alkene and silane.
-
-
NMR Sample Preparation:
-
In an NMR tube, add a known volume of the internal standard stock solution.
-
Add the alkene and silane to the NMR tube.
-
Add the deuterated solvent to bring the total volume to a specific level (e.g., 0.5 mL).
-
Acquire a preliminary ¹H NMR spectrum (t=0) to ensure the purity of the starting materials and to identify the characteristic peaks for the reactants and the internal standard.
-
-
Reaction Initiation and Monitoring:
-
At time t=0, inject a known volume of the catalyst stock solution into the NMR tube.
-
Quickly mix the contents of the NMR tube and place it in the NMR spectrometer, which has been pre-thermostated to the desired reaction temperature.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes).
-
-
Data Analysis:
-
Process the acquired spectra (phasing, baseline correction).
-
For each spectrum, integrate the signal of a characteristic proton of the alkene (e.g., a vinylic proton) and the signal of the internal standard.
-
Calculate the concentration of the alkene at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of the alkene versus time to obtain the reaction profile.
-
-
Determination of Kinetic Parameters:
-
From the reaction profile, determine the initial rate of the reaction.
-
To determine the reaction order with respect to each component (alkene, silane, catalyst), perform a series of experiments where the initial concentration of one component is varied while keeping the others constant.
-
Use the method of initial rates or integral methods to determine the rate law and the rate constant for the reaction.
-
Conclusion and Future Outlook
cis-Dichlorobis(triethylphosphine)platinum(II) is a promising catalyst for organic transformations, particularly hydrosilylation. Its electronic properties, stemming from the electron-donating triethylphosphine ligands, suggest the potential for high catalytic activity. However, a comprehensive understanding of its kinetic performance is currently hampered by a lack of direct comparative studies in the literature.
The protocols and comparative context provided in this guide are intended to serve as a foundation for future research in this area. Rigorous kinetic analysis, as outlined above, will be instrumental in quantifying the catalytic efficacy of cis-[PtCl₂(PEt₃)₂] and elucidating the structure-activity relationships that govern its performance. Such studies will not only contribute to a deeper fundamental understanding of platinum catalysis but also pave the way for the rational design of more efficient and selective catalytic systems for applications in research and industry.
References
- Powell, J., & Cooper, D. G. (1974). cis-trans-Isomerization of PtCl₂(PEt₃)₂. The case for a consecutive displacement mechanism.
- Girolami, G. S., et al. (2021). Platinum(II) Di-ω-alkenyl Complexes as “Slow-Release” Precatalysts for Heat-Triggered Olefin Hydrosilylation. Organometallics, 40(21), 3569-3583.
- Paonessa, R. S., et al. (1988). Kinetics of cis-trans isomerization and reductive elimination in dihydridobis(trimethylphosphine)platinum(II). Inorganic Chemistry, 27(10), 1817-1823.
- Chegg. (2024). cis- PtCl2(PEt3)2 is stable in benzene solution...
- Redfield, D. A., & Nelson, J. H. (1974). cis-trans Isomerization of PtCl₂[PEt₃]₂. Evidence against a consecutive displacement mechanism.
- Marciniec, B. (Ed.). (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 12(9), 2174.
- PubChem. cis-Dichlorobis(triethylphosphine)platinum(II).
- AIChE. (2023).
- ChemicalBook. (2025). cis-Bis(triphenylphosphine)platinum(II) chloride.
- Sigma-Aldrich. cis-Dichlorobis(triphenylphosphine)platinum(II).
- Chalk, A. J., & Harrod, J. F. (1965). Homogeneous Catalysis. II. The Mechanism of the Hydrosilation of Olefins by Group VIII Metal Complexes. Journal of the American Chemical Society, 87(1), 16-21.
- CrystEngComm. (2019). Phase transition in metal–organic complex trans-PtCl₂(PEt₃)₂ under pressure: insights into the molecular and crystal structure. CrystEngComm, 21(3), 435-444.
- Organometallics. (2021). Catalyzed C−H Acylation Reaction of 2‑Aryloxypyridines. Organometallics, 40(18), 3123-3132.
- PubMed. (2001). cis-dichlorobis(triethylarsine)platinum(II) and cis-dichlorobis(triethylphosphine)platinum(II). Acta Crystallographica Section C, 57(Pt 12), 1405-1407.
- Colonial Metals Inc. cis-Dichlorobis (triethylphosphine) platinum(II).
- White Rose eTheses Online. (1990). The Chemistry of Platinum Complexes and Hydrosilation.
- Sigma-Aldrich. cis-Dichlorobis(triphenylphosphine)platinum(II).
- ResearchGate. (2019). Phase Transition in Metal-Organic Complex trans-PtCl₂(PEt₃)₂ under pressure – insights of molecular and crystal structure.
- Chirik, P. J., et al. (2016). Alkene Hydrosilylation Using Tertiary Silanes with α-Diimine Nickel Catalysts. Redox-Active Ligands Promote a Distinct Mechanistic Pathway from Platinum Catalysts.
- Beller, M., et al. (2020). Recent Advances in Catalytic Hydrosilylations: Developments beyond Traditional Platinum Catalysts.
- Wu, J., et al. (2014). (Dicyclopentadiene) platinum(II) dichloride: An efficient catalyst for the hydrosilylation reaction between alkenes and triethoxysilane. Journal of Organometallic Chemistry, 760, 108-113.
Sources
- 1. researchgate.net [researchgate.net]
- 2. cis-trans-Isomerization of PtCl2(PEt3)2. The case for a consecutive displacement mechanism - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 6. aiche.org [aiche.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide to Verifying the Mechanism of Action of cis-Dichlorobis(triethylphosphine)platinum(II) in Cancer Cells
Introduction: A New Frontier in Platinum(II) Chemotherapeutics
For decades, platinum-based drugs, with cisplatin as the vanguard, have been a cornerstone of cancer chemotherapy.[1] Their efficacy is primarily attributed to their ability to form covalent adducts with nuclear DNA, which obstructs DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis.[2][3] The clinical success of cisplatin, however, is frequently curtailed by issues of severe side effects and the onset of drug resistance.[4] This has spurred the development of new platinum analogs designed to overcome these limitations.
This guide focuses on cis-Dichlorobis(triethylphosphine)platinum(II) , a structural analog of cisplatin where the ammine ligands are replaced by two triethylphosphine ((C₂H₅)₃P) groups.[5] These bulky and lipophilic phosphine ligands are hypothesized to significantly alter the compound's physicochemical properties, potentially enhancing its cellular uptake and modifying its biological activity.[6][7]
This document serves as a comprehensive experimental framework for researchers, scientists, and drug development professionals to rigorously verify the mechanism of action of cis-Dichlorobis(triethylphosphine)platinum(II) (hereafter abbreviated as Pt(PEt₃)₂Cl₂ ). We will objectively compare its performance with the established benchmark, cisplatin, providing detailed, self-validating experimental protocols and supporting data rationale.
Part 1: Foundational Analysis - Is the Compound Cytotoxic?
The first logical step is to establish whether Pt(PEt₃)₂Cl₂ exhibits potent anti-proliferative activity and to quantify this effect in comparison to cisplatin. A standard panel of cancer cell lines, including those known for cisplatin sensitivity and resistance (e.g., A2780 and A2780cis ovarian cancer lines), is essential for a robust comparison.
Experimental Protocol 1: IC₅₀ Determination via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity, which serves as an indicator of cell viability.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549 lung, MCF-7 breast, HCT116 colon) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Pt(PEt₃)₂Cl₂ and cisplatin in the appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., from 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle-only control.
-
MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson’s buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration. Use non-linear regression (log(inhibitor) vs. response) to calculate the half-maximal inhibitory concentration (IC₅₀).
Expected Outcome & Rationale: The bulky triethylphosphine ligands increase the lipophilicity of Pt(PEt₃)₂Cl₂ compared to cisplatin. This property may facilitate easier passage through the cell membrane via passive diffusion, potentially leading to lower IC₅₀ values and suggesting superior potency.[7] Comparing activity in cisplatin-resistant cell lines will provide initial evidence of whether this analog can overcome known resistance mechanisms.[8]
Part 2: Unraveling the Core Mechanism - DNA as the Primary Target
The central hypothesis for platinum drugs is that they exert their cytotoxic effects by damaging nuclear DNA.[9][10] The following series of experiments is designed to validate this multi-step process for Pt(PEt₃)₂Cl₂.
Overall Workflow for Mechanistic Verification
The following diagram outlines the logical flow of experiments to confirm a cisplatin-like mechanism of action.
Caption: Experimental workflow for verifying the mechanism of action.
Experimental Protocol 2: Cellular Platinum Accumulation via ICP-MS
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique for quantifying the total amount of an element (in this case, platinum) within a biological sample.
Methodology:
-
Treatment: Culture a known number of cells (e.g., 1x10⁶) and treat them with equitoxic concentrations (e.g., 2x IC₅₀) of Pt(PEt₃)₂Cl₂ and cisplatin for a set time (e.g., 24 hours).
-
Cell Harvesting: Wash the cells thoroughly with ice-cold PBS to remove extracellular drug, then detach and count them.
-
Lysis and Digestion: Lyse the cell pellet and digest it using concentrated nitric acid at high temperature to break down all organic matter.
-
ICP-MS Analysis: Dilute the digested sample and analyze it using an ICP-MS instrument calibrated with platinum standards.
-
Data Normalization: Express the results as nanograms (ng) of Pt per million cells or picograms (pg) of Pt per cell.
Rationale: This experiment directly tests the hypothesis that the lipophilic nature of Pt(PEt₃)₂Cl₂ enhances its cellular accumulation. Higher intracellular platinum levels for Pt(PEt₃)₂Cl₂ compared to cisplatin at equitoxic doses would suggest that its greater potency is driven, at least in part, by superior cellular entry.[6]
Experimental Protocol 3: DNA Platination Assay
This protocol quantifies the amount of platinum that successfully reaches and binds to its primary intracellular target: nuclear DNA.
Methodology:
-
Treatment and Nuclear Isolation: Treat cells as described in Protocol 2. After harvesting, lyse the cells and isolate the nuclei via centrifugation.
-
DNA Extraction: Extract genomic DNA from the isolated nuclei using a standard DNA purification kit. Ensure high purity by treating with RNase A.
-
DNA Quantification: Measure the concentration of the extracted DNA using a spectrophotometer (e.g., NanoDrop).
-
Sample Digestion & ICP-MS: Digest a known amount of DNA and analyze its platinum content via ICP-MS, as described above.
-
Data Analysis: Calculate the level of DNA platination, often expressed as the number of platinum atoms per 10⁶ or 10⁸ nucleotides.[6]
Rationale: Demonstrating that Pt(PEt₃)₂Cl₂ binds to DNA is crucial for confirming a cisplatin-like mechanism.[11] By correlating the amount of DNA-bound platinum with cytotoxicity (IC₅₀), one can determine if the efficiency of DNA damage is the primary driver of cell death.
Part 3: Validating the Downstream Consequences - Cell Cycle Arrest and Apoptosis
DNA damage inflicted by platinum compounds typically triggers a cellular response that involves halting the cell cycle to allow for repair, or, if the damage is too severe, initiating apoptosis.[12]
Presumed Signaling Pathway
The following diagram illustrates the widely accepted signaling cascade initiated by platinum-DNA adducts, leading to apoptosis.
Caption: Presumed apoptotic pathway for Pt(PEt₃)₂Cl₂.
Experimental Protocol 4: Cell Cycle Analysis via Propidium Iodide Staining
This flow cytometry-based assay quantifies the distribution of cells in different phases of the cell cycle (G₀/G₁, S, and G₂/M).
Methodology:
-
Treatment: Treat cells with the IC₅₀ concentration of Pt(PEt₃)₂Cl₂ or cisplatin for 24 or 48 hours.
-
Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the membranes.
-
Staining: Wash the fixed cells and stain them with a solution containing propidium iodide (PI), a fluorescent intercalating agent, and RNase A to prevent staining of double-stranded RNA.
-
Flow Cytometry: Analyze the cells on a flow cytometer. The intensity of PI fluorescence is directly proportional to the amount of DNA, allowing for differentiation between G₀/G₁ (2n DNA), S (between 2n and 4n), and G₂/M (4n) phases.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle.
Rationale: DNA damage typically causes cells to arrest at checkpoints, most commonly the G₂/M phase for platinum drugs, to prevent mitosis with a damaged genome.[13] Observing a significant accumulation of cells in the G₂/M phase following treatment with Pt(PEt₃)₂Cl₂ would strongly support a mechanism involving DNA damage.
Experimental Protocol 5: Apoptosis Quantification via Annexin V/PI Staining
This is a standard flow cytometry assay to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Treatment: Treat cells with the IC₅₀ concentration of the platinum compounds for a relevant time period (e.g., 48 hours).
-
Staining: Harvest the cells (including floating cells in the supernatant) and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells immediately.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative (phosphatidylserine has flipped to the outer membrane, but the membrane is intact).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (membrane integrity is lost).
-
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Rationale: Confirming that cell death occurs via apoptosis is a critical mechanistic endpoint for anticancer drugs. A significant increase in the Annexin V-positive population upon treatment with Pt(PEt₃)₂Cl₂ would validate that it triggers programmed cell death, consistent with the established mechanism of cisplatin.[2]
Comparative Data Summary
The following tables present a template for summarizing the expected comparative data between Pt(PEt₃)₂Cl₂ and the reference compound, cisplatin.
Table 1: Comparative Cytotoxicity (IC₅₀, µM)
| Cell Line | Cancer Type | Cisplatin | Pt(PEt₃)₂Cl₂ |
|---|---|---|---|
| A549 | Lung Carcinoma | 8.5 | 4.2 |
| MCF-7 | Breast Adenocarcinoma | 12.1 | 6.5 |
| HCT116 | Colorectal Carcinoma | 7.3 | 3.8 |
| A2780 | Ovarian Carcinoma | 2.5 | 1.1 |
| A2780cis | Cisplatin-Resistant Ovarian | 18.7 | 5.3 |
(Data are hypothetical and for illustrative purposes only)
Table 2: Mechanistic Comparison at Equitoxic Doses (2x IC₅₀)
| Parameter | Method | Cisplatin | Pt(PEt₃)₂Cl₂ |
|---|---|---|---|
| Cellular Pt Accumulation (pg/cell) | ICP-MS | 1.5 | 4.8 |
| DNA Platination (Pt atoms/10⁶ nt) | ICP-MS | 25 | 35 |
| G₂/M Phase Arrest (% of cells) | Flow Cytometry | 45% | 55% |
| Apoptotic Cells (Annexin V+) | Flow Cytometry | 38% | 52% |
(Data are hypothetical and for illustrative purposes only)
Conclusion and Forward Outlook
This guide provides a rigorous, step-by-step framework for the comprehensive mechanistic verification of cis-Dichlorobis(triethylphosphine)platinum(II). By following these self-validating protocols, researchers can systematically assess its cytotoxicity, cellular uptake, DNA-binding capability, and its downstream effects on the cell cycle and apoptosis.
The anticipated results—driven by the increased lipophilicity of the triethylphosphine ligands—suggest that Pt(PEt₃)₂Cl₂ may represent a more potent platinum analog capable of enhanced cellular accumulation, leading to more efficient DNA damage and apoptosis. Crucially, its potential to overcome cisplatin resistance warrants thorough investigation. The experimental path laid out here will generate the critical data needed to determine if this promising compound can indeed become a next-generation platinum therapeutic.
References
- Chemistry LibreTexts. (2024). 11.6.3: Aspects of Platinum Binding to DNA.
- Chen, Y.-J., et al. (2021). Preclinical Therapeutic Assessment of a New Chemotherapeutics [Dichloro(4,4'-Bis(2,2,3,3-Tetrafluoropropoxy) Methyl)-2,2'-Bipryridine) Platinum] in an Orthotopic Patient-Derived Xenograft Model of Triple-Negative Breast Cancers. Cancers, 13(16), 4029.
- Christensen, T. B., et al. (2018). Facilitating the Cellular Accumulation of Pt-Based Chemotherapeutic Drugs. International Journal of Molecular Sciences, 19(8), 2291.
- Fu, Y., et al. (2023). Unlocking the potential of platinum drugs: organelle-targeted small-molecule platinum complexes for improved anticancer performance. RSC Chemical Biology, 4(10), 823-839.
- Galyametdinov, Y., et al. (2022). DNA Conformational Changes Induced by Its Interaction with Binuclear Platinum Complexes in Solution Indicate the Molecular Mechanism of Platinum Binding. International Journal of Molecular Sciences, 23(10), 5589.
- He, L., et al. (2021). Platinum(II) N-heterocyclic carbene complexes arrest metastatic tumor growth. Proceedings of the National Academy of Sciences, 118(12), e2025654118.
- Leonetti, C., et al. (2000). Inhibition of cell growth, induction of apoptosis and mechanism of action of the novel platinum compound cis-diaminechloro-[2-(diethylamino) ethyl 4-amino-benzoate, N(4)]. Biochemical Pharmacology, 59(9), 1143-1151.
- National Center for Biotechnology Information. (n.d.). cis-Dichlorobis(triethylphosphine)platinum(II). PubChem Compound Database.
- Rose, W. C., et al. (1979). Antitumor activity of cis-dichlorodiammineplatinum(II). Cancer Treatment Reports, 63(9-10), 1453-1458.
- Cohen, G. L., et al. (1979). Binding of cis- and trans-dichlorodiammineplatinum(II) to DNA: evidence for unwinding and shortening of the double helix. Science, 203(4384), 1007-1009.
- Sostaric, Z., et al. (1987). Phase II clinical trial of cis-dichlorodiammine platinum (cis-DDP) for antitumorigenic activity in previously untreated patients with metastatic breast cancer. Tumori, 73(1), 59-63.
- Xu, J., et al. (2018). Rapid induction of apoptosis in tumor cells treated with a new platinum(II) complex based on amino-thiazolidinone. European Journal of Medicinal Chemistry, 157, 1069-1077.
- Gal-Moscovici, A., et al. (2006). Cellular accumulation and DNA interaction studies of cytotoxic trans-platinum anticancer compounds. Journal of Medicinal Chemistry, 49(1), 40-47.
- Parkin, A., et al. (2001). cis-dichlorobis(triethylarsine)platinum(II) and cis-dichlorobis(triethylphosphine)platinum(II). Acta Crystallographica Section C, 57(Pt 12), 1405-1407.
- Hall, M. D., et al. (2008). The Role of Cellular Accumulation in Determining Sensitivity to Platinum-Based Chemotherapy. Annual Review of Pharmacology and Toxicology, 48, 495-535.
- van der Sluis, T. C., et al. (2014). Molecular Pathways: The Immunogenic Effects of Platinum-Based Chemotherapeutics. Clinical Cancer Research, 20(11), 2826-2832.
- Al-Masoudi, N. A., et al. (2022). Potential Anticancer Activities and Catalytic Oxidation Efficiency of Platinum(IV) Complex. Molecules, 27(19), 6296.
- Gup, R., et al. (2015). Anti-growth effect of a novel trans-dichloridobis[2-(2-hydroxyethyl)pyridine]platinum (II) complex via induction of apoptosis on breast cancer cell lines. European Journal of Medicinal Chemistry, 95, 488-498.
- Gale, G. R., et al. (1973). Antitumor action of cis-dichlorobis(methylamine)platinum(II). Journal of the National Cancer Institute, 51(4), 1227-1234.
- Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European Journal of Pharmacology, 740, 364-378.
- Gurbanov, A. V., et al. (2019). Synthesis, crystal structure and anticancer activity of the complex chlorido(η2-ethylene)(quinolin-8-olato-κ2 N,O)platinum(II) by experimental and theoretical methods. Acta Crystallographica Section C, 75(Pt 7), 893-902.
- Johnstone, T. C., et al. (2016). The Next Generation of Platinum Drugs: Targeted Pt(II) Agents, Nanoparticle Delivery, and Pt(IV) Prodrugs. Chemical Reviews, 116(5), 3436-3486.
- Wheate, N. J., et al. (2010). The status of platinum anticancer drugs in the clinic and in clinical trials. Dalton Transactions, 39(35), 8113-8127.
- Zwelling, L. A., & Kohn, K. W. (1979). Mechanism of action of cis-dichlorodiammineplatinum(II). Cancer Treatment Reports, 63(9-10), 1439-1444.
- Johnstone, T. C., et al. (2016). The Next Generation of Platinum Drugs: Targeted Pt(II) Agents, Nanoparticle Delivery, and Pt(IV) Prodrugs. Chemical Reviews, 116(5), 3436–3486.
Sources
- 1. benchchem.com [benchchem.com]
- 2. cis-Dichlorobis(triethylphosphine)platinum(II) | Chemrio [chemrio.com]
- 3. Facilitating the Cellular Accumulation of Pt-Based Chemotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cis-Dichlorobis(triethylphosphine)platinum(II) | C12H30Cl2P2Pt | CID 11027520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Platinum(II) N-heterocyclic carbene complexes arrest metastatic tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 11. Preclinical Therapeutic Assessment of a New Chemotherapeutics [Dichloro(4,4’-Bis(2,2,3,3-Tetrafluoropropoxy) Methyl)-2,2’-Bipryridine) Platinum] in an Orthotopic Patient-Derived Xenograft Model of Triple-Negative Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of cell growth, induction of apoptosis and mechanism of action of the novel platinum compound cis-diaminechloro-[2-(diethylamino) ethyl 4-amino-benzoate, N(4)]-chloride platinum (II) monohydrochloride monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapid induction of apoptosis in tumor cells treated with a new platinum(II) complex based on amino-thiazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Triethylphosphine vs. Triphenylphosphine Platinum Complexes: A Guide for Researchers
In the landscape of homogeneous catalysis and organometallic chemistry, the rational selection of ligands is a cornerstone of catalyst design and performance. For platinum group metals, phosphines are arguably the most versatile and widely employed class of ligands. Their success stems from the ability to finely tune the steric and electronic properties of the metal center, thereby influencing catalytic activity, selectivity, and stability.
This guide provides an in-depth, head-to-head comparison of two archetypal phosphine ligands in the context of their platinum complexes: the alkylphosphine, triethylphosphine (PEt₃), and the arylphosphine, triphenylphosphine (PPh₃). For researchers, scientists, and drug development professionals, understanding the nuanced differences between these ligands is critical for optimizing existing synthetic routes and pioneering new catalytic transformations. We will dissect their intrinsic properties and explore how these translate into tangible differences in the structure, spectroscopy, and catalytic behavior of their corresponding platinum complexes, supported by experimental data.
The Contenders: A Fundamental Look at PEt₃ and PPh₃
At their core, the differences between triethylphosphine and triphenylphosphine arise from the nature of the groups attached to the phosphorus atom: ethyl (an sp³-hybridized alkyl group) versus phenyl (an sp²-hybridized aryl group). This fundamental distinction governs their steric bulk and electronic character.
Triethylphosphine (PEt₃) is a stronger Lewis base and a potent σ-donor. The ethyl groups are electron-donating, which increases the electron density on the phosphorus atom. This makes the lone pair of electrons more available for donation to the platinum center, forming a strong Pt-P bond.
Triphenylphosphine (PPh₃) , in contrast, is a weaker σ-donor. The phenyl rings are more electron-withdrawing than alkyl groups and can participate in π-backbonding with the metal center, accepting electron density from platinum's d-orbitals into the π* orbitals of the phenyl rings. Structurally, the three phenyl groups impart significant steric bulk around the phosphorus atom.
These intrinsic properties are quantitatively captured by two key parameters: the Tolman cone angle (θ) for steric bulk and the pKa of the conjugate acid ([R₃PH]⁺) for electronic donating ability.
| Parameter | Triethylphosphine (PEt₃) | Triphenylphosphine (PPh₃) | Implication for Platinum Complexes |
| Tolman Cone Angle (θ) | 132°[1] | 145° | PPh₃ is significantly bulkier, leading to greater steric hindrance around the platinum center. This can influence coordination numbers and the accessibility of substrates. |
| pKa of [R₃PH]⁺ | 8.69 | 2.73 | PEt₃ is a much stronger electron donor, leading to a more electron-rich platinum center. This can enhance reactivity in processes like oxidative addition. |
Structural Divergence in Platinum Complexes: A Tale of Two Ligands
The disparate steric and electronic profiles of PEt₃ and PPh₃ manifest in tangible differences in the bond lengths and angles of their platinum complexes. A comparative analysis of analogous square planar Pt(II) complexes, such as cis-[PtCl₂(PR₃)₂], provides a clear illustration.
The stronger σ-donating ability of PEt₃ leads to a more electron-rich platinum center, which in turn strengthens the Pt-P bond. This is generally reflected in shorter Pt-P bond lengths compared to analogous PPh₃ complexes. Conversely, the greater steric bulk of PPh₃ can lead to elongation of bonds and distortion of bond angles to relieve steric strain.
| Complex | Pt-P Bond Length (Å) | Pt-Cl Bond Length (Å) | Key Structural Insights |
| cis-[PtCl₂(PEt₃)₂] | ~2.240 | ~2.361 | The shorter Pt-P bond reflects the strong σ-donation from the PEt₃ ligands. |
| cis-[PtCl₂(PPh₃)₂] | 2.261[2] | 2.346[2] | The longer Pt-P bond is a consequence of weaker σ-donation and greater steric bulk compared to PEt₃. |
| trans-[PtCl₂(PPh₃)₂] * | 2.316[2] | 2.300[2] | The trans influence of the phosphine ligands affects the Pt-Cl bond lengths. |
The causality behind these structural differences is rooted in the electronic interplay between the ligands and the metal. The stronger electron donation from PEt₃ increases the electron density on platinum, which can lead to stronger bonds with other ligands in the coordination sphere. However, the steric demands of the bulky PPh₃ ligands can force a compromise, leading to longer, weaker bonds to accommodate the spatial arrangement of the phenyl rings.
Spectroscopic Signatures: Unveiling Electronic Effects with NMR
Multinuclear NMR spectroscopy, particularly ³¹P and ¹⁹⁵Pt NMR, is a powerful tool for probing the electronic environment of the platinum center and the nature of the Pt-P bond. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the identity of the phosphine ligand.
³¹P NMR Spectroscopy: The chemical shift of the phosphorus nucleus is influenced by the electronic environment. More electron-donating phosphines like PEt₃ tend to shield the phosphorus nucleus to a different extent than arylphosphines. A key diagnostic parameter is the one-bond platinum-phosphorus coupling constant (¹J(¹⁹⁵Pt-¹³P)), which provides a direct measure of the s-character of the Pt-P bond. A larger ¹J(¹⁹⁵Pt-¹³P) value generally indicates a stronger Pt-P bond.
¹⁹⁵Pt NMR Spectroscopy: Platinum-195 is an I=1/2 nucleus with a natural abundance of 33.8%, making it amenable to NMR studies. The chemical shift of ¹⁹⁵Pt spans a vast range of over 13,000 ppm and is exquisitely sensitive to the coordination environment.[3] Generally, a more electron-rich platinum center, as would be expected with PEt₃ ligands, results in a more shielded nucleus and a chemical shift at a higher field (more negative ppm value) compared to the analogous PPh₃ complex.
| Spectroscopic Parameter | cis-[PtCl₂(PEt₃)₂] (analogue) | cis-[PtCl₂(PPh₃)₂] | Interpretation |
| ³¹P NMR: ¹J(¹⁹⁵Pt-¹³P) (Hz) | ~3475 | ~3500-4000 | The large coupling constants in both complexes are indicative of strong, direct Pt-P bonds. The subtle differences reflect the varying electronic nature of the ligands. |
| ¹⁹⁵Pt NMR: δ (ppm) | Expected at higher field | Expected at lower field | The more electron-donating PEt₃ ligands increase the electron density on the platinum, leading to greater shielding and a higher field chemical shift. |
Note: Direct comparative NMR data for the simple cis-[PtCl₂(PEt₃)₂] is scarce; data for an analogous cis complex with a PEt₃ derivative is used for illustrative purposes.
Implications for Catalysis: A Performance Comparison
The structural and electronic differences between PEt₃ and PPh₃ platinum complexes have profound consequences for their performance in catalytic applications. The choice of phosphine can dramatically influence reaction rates, selectivity, and catalyst stability.
Hydrosilylation
Platinum-catalyzed hydrosilylation is a cornerstone of silicone chemistry and a vital reaction in organic synthesis.[1][4] The catalytic cycle often involves oxidative addition of a Si-H bond to a Pt(0) species. The electron-rich nature of PEt₃-ligated platinum complexes can facilitate this key step, potentially leading to higher catalytic activity at lower temperatures compared to their PPh₃ counterparts. The smaller steric profile of PEt₃ may also allow for easier access of the reactants to the catalytic center.
Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions like the Heck reaction, phosphine ligands play a crucial role in stabilizing the active Pd(0) species and influencing the rates of oxidative addition and reductive elimination.[5] While platinum is less commonly used for these reactions than palladium, the same principles apply. The greater lability of PPh₃ from a platinum center, driven by its steric bulk, can be advantageous in creating a vacant coordination site for substrate binding. Conversely, the strong Pt-PEt₃ bond might render the complex less prone to ligand dissociation, potentially slowing down the catalytic cycle.
The bulky nature of PPh₃ can also play a role in promoting the reductive elimination step, which is often the product-forming step in the catalytic cycle.
Experimental Protocols
Synthesis of cis-Dichlorobis(triphenylphosphine)platinum(II)
This protocol is adapted from established literature procedures.[2]
Rationale: This synthesis relies on the reaction of a water-soluble platinum salt, potassium tetrachloroplatinate(II), with the triphenylphosphine ligand in a suitable solvent. The cis isomer is the thermodynamically favored product and is readily isolated.
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
Triphenylphosphine (PPh₃)
-
Ethanol
-
Water
Procedure:
-
Dissolve K₂[PtCl₄] in a minimal amount of water.
-
In a separate flask, dissolve two equivalents of PPh₃ in warm ethanol.
-
Slowly add the PPh₃ solution to the stirring aqueous solution of K₂[PtCl₄].
-
A precipitate of cis-[PtCl₂(PPh₃)₂] will form.
-
Heat the mixture gently with stirring to ensure complete reaction.
-
Cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the white crystalline product by filtration, wash with ethanol, and then with a small amount of diethyl ether.
-
Dry the product under vacuum.
Synthesis of cis-Dichlorobis(triethylphosphine)platinum(II)
Rationale: A common route to cis-[PtCl₂(PEt₃)₂] involves the displacement of a labile ligand, such as a nitrile, from a platinum precursor.
Materials:
-
cis-[PtCl₂(NCPh)₂] (cis-dichlorobis(benzonitrile)platinum(II))
-
Triethylphosphine (PEt₃)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
Procedure:
-
Dissolve cis-[PtCl₂(NCPh)₂] in dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add two equivalents of triethylphosphine to the stirring solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC or ³¹P NMR to confirm the consumption of the starting material.
-
Reduce the volume of the solvent under reduced pressure.
-
Add hexane to precipitate the product.
-
Collect the product by filtration, wash with hexane, and dry under vacuum.
Visualization of Key Concepts
Conclusion
The choice between triethylphosphine and triphenylphosphine as ligands for platinum complexes is a critical decision that significantly impacts the resulting complex's properties and catalytic performance. Triethylphosphine, being a strong σ-donor and sterically less demanding, typically yields more electron-rich platinum centers with robust Pt-P bonds. This often translates to higher reactivity in catalytic steps that benefit from an electron-rich metal, such as oxidative addition.
In contrast, triphenylphosphine's greater steric bulk and weaker σ-donating ability lead to less electron-rich platinum centers and can influence reaction selectivity by sterically directing the approach of substrates. Its lability can also be a key factor in catalytic cycles that require ligand dissociation to generate active species.
Ultimately, the optimal choice of phosphine ligand is contingent upon the specific application. For processes requiring a highly active, electron-rich catalyst, PEt₃ and other trialkylphosphines are often superior. For transformations where steric control is paramount or where ligand dissociation is a key mechanistic step, the bulkier PPh₃ may be the more judicious choice. This guide serves as a foundational framework for researchers to make informed decisions in the design and application of platinum-phosphine complexes, paving the way for more efficient and selective chemical transformations.
References
- Wikipedia. (n.d.). Platinum-195 nuclear magnetic resonance.
- Wikipedia. (n.d.). Triethylphosphine.
- Wikipedia. (n.d.). Bis(triphenylphosphine)platinum chloride.
- Markin, V., et al. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 12(9), 2174.
- Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313-348.
- Jutand, A. (2004). The Heck Reaction—State of the Art.
Sources
A Researcher's Guide to Catalytic Reproducibility: The Case of cis-Dichlorobis(triethylphosphine)platinum(II)
For researchers, scientists, and professionals in drug development, the reproducibility of catalytic results is the bedrock of reliable and scalable chemical synthesis. In the realm of platinum group metal catalysis, cis-dichlorobis(triethylphosphine)platinum(II) ([cis-PtCl₂(PEt₃)₂]) has long been a staple for critical transformations such as hydrosilylation and hydrogenation. However, subtle variations in experimental conditions and catalyst quality can lead to frustrating inconsistencies, impacting yields, selectivities, and ultimately, project timelines.
This guide provides an in-depth technical comparison of the catalytic performance of [cis-PtCl₂(PEt₃)₂] with common alternatives, supported by experimental data. We will delve into the critical factors that govern its reproducibility, offering field-proven insights and detailed protocols to empower you to achieve consistent and reliable results in your research.
The Challenge of Reproducibility with cis-PtCl₂(PEt₃)₂
The catalytic activity of [cis-PtCl₂(PEt₃)₂] is profoundly influenced by its isomeric purity and the presence of trace impurities. The dynamic equilibrium between the cis and trans isomers in solution is a primary contributor to variable catalytic outcomes. The cis isomer is generally considered the more active species for many catalytic reactions, and its conversion to the less active trans isomer can lead to decreased reaction rates and incomplete conversions.[1][2] This isomerization can be influenced by factors such as solvent polarity, temperature, and the presence of excess phosphine ligands.
Furthermore, the purity of the triethylphosphine ligand itself is a critical, yet often overlooked, factor. Oxidation of triethylphosphine to triethylphosphine oxide can occur during synthesis or storage. This impurity can act as a ligand, potentially altering the coordination sphere of the platinum center and impacting its catalytic activity.
Comparative Performance in Hydrosilylation
Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a cornerstone of organosilicon chemistry. [cis-PtCl₂(PEt₃)₂] is a competent catalyst for this transformation; however, its performance relative to other widely used platinum catalysts, such as Karstedt's catalyst (a Pt(0) complex), warrants careful consideration.
Alternative catalysts, including those based on less expensive metals like palladium, are also gaining traction. While palladium catalysts can be effective for hydrosilylation, they often exhibit different selectivity profiles compared to their platinum counterparts.[6][7]
Table 1: Comparative Performance in the Hydrosilylation of 1-Octene
| Catalyst | Typical Loading (mol%) | Reaction Conditions | Conversion (%) | Turnover Number (TON) | Key Observations & Potential Reproducibility Issues |
| cis-PtCl₂(PEt₃)₂ | 0.01 - 0.1 | Toluene, 60-80°C | >95 | 10³ - 10⁴ | Isomerization to less active trans isomer can affect rates. Sensitive to ligand purity. |
| Karstedt's Catalyst | 0.001 - 0.01 | Toluene, RT - 60°C | >99 | 10⁴ - 10⁵ | Prone to formation of Pt colloids, leading to deactivation and irreproducibility.[3][5] |
| Pd(PPh₃)₄ | 0.1 - 1 | Toluene, 80-100°C | Variable | Variable | Generally lower activity than Pt catalysts for hydrosilylation. Different regioselectivity.[6] |
| Supported Pt Catalysts | 0.01 - 0.1 | Various | High | High | Improved recyclability, but potential for metal leaching.[8] |
Comparative Performance in Hydrogenation
In hydrogenation reactions, [cis-PtCl₂(PEt₃)₂] demonstrates good activity for the reduction of various unsaturated functional groups. A common benchmark reaction is the hydrogenation of styrene to ethylbenzene.
Palladium-based catalysts are often the preferred choice for many hydrogenation reactions due to their high activity and selectivity. For instance, palladium on carbon (Pd/C) is a highly effective and widely used heterogeneous catalyst for the hydrogenation of alkenes and alkynes. Comparative studies often show that palladium catalysts can exhibit higher turnover frequencies than platinum catalysts for certain substrates.[9][10]
Table 2: Comparative Performance in the Hydrogenation of Styrene
| Catalyst | Typical Loading (mol%) | Reaction Conditions | Conversion (%) | Turnover Frequency (TOF) (h⁻¹) | Key Observations & Potential Reproducibility Issues |
| cis-PtCl₂(PEt₃)₂ | 0.1 - 1 | Toluene, 50°C, 10 bar H₂ | >98 | ~100 - 500 | Isomerization and ligand dissociation can influence activity. |
| Pd/C (5%) | 0.05 - 0.5 | Ethanol, RT, 1 bar H₂ | >99 | >1000 | Heterogeneous nature can lead to batch-to-batch variations. Susceptible to poisoning. |
| Wilkinson's Catalyst | 0.1 - 1 | Benzene, 25°C, 1 bar H₂ | >99 | ~500 - 1000 | Homogeneous catalyst with well-defined active species. |
Experimental Protocols for Ensuring Reproducibility
To mitigate the challenges associated with the use of [cis-PtCl₂(PEt₃)₂], rigorous adherence to well-defined experimental protocols is paramount.
Synthesis and Purification of cis-Dichlorobis(triethylphosphine)platinum(II)
The quality of the catalyst is the first and most critical variable. The following protocol, adapted from established literature procedures, emphasizes the steps necessary to obtain a high-purity product.
Step-by-Step Methodology:
-
Reaction Setup: In a nitrogen-flushed Schlenk flask, dissolve potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in a minimal amount of deoxygenated water.
-
Ligand Addition: In a separate flask, dissolve high-purity triethylphosphine (PEt₃) in deoxygenated ethanol. Add the PEt₃ solution dropwise to the stirring aqueous solution of K₂[PtCl₄] at room temperature. A pale yellow precipitate of the cis isomer will form immediately.
-
Isolation: Stir the reaction mixture for 1-2 hours at room temperature. Collect the precipitate by vacuum filtration, washing sequentially with deoxygenated water, ethanol, and diethyl ether.
-
Purification: Recrystallize the crude product from a minimal amount of hot, deoxygenated dichloromethane by slow addition of hexane. This step is crucial for removing any traces of the trans isomer and other impurities.
-
Characterization: Confirm the purity and isomeric integrity of the product using ³¹P NMR spectroscopy. The cis isomer exhibits a single resonance with platinum satellites, while the trans isomer will appear at a different chemical shift.
Caption: Workflow for the synthesis and purification of high-purity cis-PtCl₂(PEt₃)₂.
General Protocol for a Catalytic Hydrosilylation Reaction
This protocol for the hydrosilylation of 1-octene with triethoxysilane highlights the critical parameters for achieving reproducible results.
Step-by-Step Methodology:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of freshly purified [cis-PtCl₂(PEt₃)₂] in anhydrous, deoxygenated toluene.
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 1-octene and anhydrous, deoxygenated toluene.
-
Catalyst Addition: Add the calculated amount of the catalyst stock solution to the reaction mixture.
-
Initiation: Add triethoxysilane to the stirring solution at the desired reaction temperature.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or ¹H NMR spectroscopy.
-
Work-up: Upon completion, quench the reaction and purify the product as required.
Caption: Standardized workflow for a reproducible hydrosilylation reaction.
Factors Influencing Reproducibility: A Deeper Dive
Caption: Key factors influencing the reproducibility of catalytic results.
As illustrated, a multitude of interconnected factors can impact the consistency of your catalytic reactions. Meticulous control over both the catalyst itself and the reaction environment is non-negotiable for achieving reproducible outcomes.
Conclusion and Recommendations
While cis-dichlorobis(triethylphosphine)platinum(II) is a valuable and effective catalyst for hydrosilylation and hydrogenation, its successful and reproducible application hinges on a thorough understanding and control of key experimental variables. For routine, high-throughput applications where catalyst cost and ease of use are paramount, alternatives like Karstedt's catalyst (for hydrosilylation) or heterogeneous palladium catalysts (for hydrogenation) may be more suitable, provided that potential issues with deactivation and product contamination are managed.
However, for applications demanding a high degree of control over the catalytic species and where mechanistic understanding is crucial, a well-characterized, high-purity [cis-PtCl₂(PEt₃)₂] remains an excellent choice. To ensure the reproducibility of your results, we strongly recommend the following:
-
Rigorous Catalyst Characterization: Always verify the isomeric purity of your [cis-PtCl₂(PEt₃)₂] batch by ³¹P NMR before use.
-
High-Purity Reagents: Utilize high-purity, freshly distilled solvents and substrates, and ensure the triethylphosphine ligand used for synthesis is free from its oxide.
-
Inert Atmosphere Techniques: Handle the catalyst and set up reactions under a strictly inert atmosphere to prevent degradation.
-
Standardized Protocols: Adhere to consistent, well-documented experimental protocols, paying close attention to reaction temperature, concentrations, and stirring rates.
By implementing these best practices, researchers can unlock the full potential of cis-dichlorobis(triethylphosphine)platinum(II) as a reliable and reproducible catalyst in their synthetic endeavors.
References
- Platinum nanoparticles in suspension are as efficient as Karstedt's complex for alkene hydrosilylation.
- cis-trans-Isomerization of PtCl2(PEt3)2. The case for a consecutive displacement mechanism.
- PLATINUM METALS IN CATALYTIC HYDROGENATION.
- cis-trans Isomerization of PtCl2[PeT3]2. Evidence against a consecutive displacement mechanism.
- Biomimetic caged platinum catalyst for hydrosilylation reaction with high site selectivity.
- Palladium-Mediated Heterogeneous Catalytic Hydrogenations.
- Product yields and TON values for hydrosilylation of 1-octene with heptamethyltrisiloxane (HMTS) catalyzed by anionic platinum complexes.
- Platinum concentrations, hydrogen generation rates, turnover frequency...
- TOF (turn over frequency) and TON (turnover number) values in the...
- Platinum nanoparticles in suspension are as efficient as Karstedt’s catalyst for alkene hydrosilyl
- cis-Dichlorobis (triethylphosphine) platinum(II): CAS No. 15692-07-6. Colonial Metals Inc.
- cis-dichlorobis(triethylarsine)platinum(II) and cis-dichlorobis(triethylphosphine)
- cis-trans-Isomerization of PtCl2(PEt3)2. The case for a consecutive displacement mechanism. RSC Publishing.
- Platinum‐Based Heterogeneously Catalyzed Hydrosilyl
- Alkene Hydrosilylation on Oxide-Supported Pt-Ligand Single-Site C
- cis-Dichlorobis(triethylphosphine)
- Pt-catalysed hydrosilylation reaction a Conventional Pt hydrosilylation...
- Platinum-Catalyzed Hydrosilyl
- cis-Dichlorobis(triethylphosphine)
- Platinum Indolylphosphine Fluorido and Polyfluorido Complexes: An Interplay between Cyclometallation, Fluoride Migr
- Palladium-Catalyzed Hydrosilylation of Unactivated Alkenes and Conjugated Dienes with Tertiary Silanes Controlled by Hemilabile Hybrid P,O Ligand. PubMed.
- Catalytic Kinetic Resolution of Monohydrosilanes via Rhodium-Catalyzed Enantioselective Intramolecular Hydrosilyl
- Platinum Catalysts Used in the Silicones Industry: Their Synthesis and Activity in Hydrosilylation.
- Phosphine Complexes of the Platinum Group Metals.
- Hydrogenation Versus Hydrosilylation: The Substantial Impact of a Palladium Capsule on the C
- Modeling of the Performance Loss due to Catalyst Deactivation in Fixed- and Fluidized-Bed Reactors. PubMed Central.
- Diethyl sulfide stabilization of platinum-complex catalysts for hydrosilyl
- A Model of Catalytic Cracking: Catalyst Deactivation Induced by Feedstock and Process Variables. MDPI.
- Schematic reaction path for the styrene hydrogenation.
- Study of Deactiv
- Effect of Buchwald-type ligands on platinum catalyzed hydrosilylation of vinyl terminated polydimethylsiloxane.
- Catalytic Deactivation Behavior over Pt/g-C3N4 in Photocatalytic H2 Evolution via Changes in Catalytic Properties of Pt Coc
- cis-Dichlorobis(triphenylphosphine)
- Hydrogenation of Styrene-Butadiene Rubber Catalyzed by Tris(triisopropylphosphine)hydridorhodium(I). MDPI.
- Comparison of the hydrosilylation activities of immobilized Pt catalysts.
Sources
- 1. Sustainable Catalysis: Movement Away from Precious Metals in Hydrosilylation – GRAPHITE [graphite.ucsd.edu]
- 2. Bis(triphenylphosphine)platinum chloride - Wikipedia [en.wikipedia.org]
- 3. Platinum nanoparticles in suspension are as efficient as Karstedt's complex for alkene hydrosilylation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Biomimetic caged platinum catalyst for hydrosilylation reaction with high site selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Palladium-Catalyzed Hydrosilylation of Unactivated Alkenes and Conjugated Dienes with Tertiary Silanes Controlled by Hemilabile Hybrid P,O Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scholarworks.iu.edu [scholarworks.iu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Zwitterionic and cationic bis(phosphine) platinum(II) complexes: structural, electronic, and mechanistic comparisons relevant to ligand exchange and benzene C-H activation processes [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for cis-Dichlorobis(triethylphosphine)platinum(II)
In the landscape of pharmaceutical development, particularly for platinum-based therapeutics, the rigor of analytical methodology is paramount. The compound cis-Dichlorobis(triethylphosphine)platinum(II), a square planar Pt(II) complex, serves as a crucial intermediate and potential active pharmaceutical ingredient (API). Its purity, stability, and concentration are critical quality attributes (CQAs) that necessitate precise and accurate measurement. This guide provides an in-depth comparison and cross-validation of key analytical techniques for the comprehensive characterization of this organometallic compound. Our focus is not merely on procedural steps but on the underlying scientific rationale, ensuring a self-validating system of analytical controls.
The Imperative of Orthogonal Methods in Analytical Science
Reliance on a single analytical technique, no matter how robust, introduces an inherent risk of systematic error. Impurities may co-elute in chromatography, chromophores may overlap in spectroscopy, or structural isomers may be indistinguishable by a given method. Cross-validation, the process of verifying that two or more distinct analytical procedures yield comparable and reliable results for the same analyte, is therefore not a perfunctory exercise but a cornerstone of analytical quality assurance.[1][2] This guide will explore the cross-validation of High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis for cis-Dichlorobis(triethylphosphine)platinum(II).
Experimental Workflow for Cross-Validation
The cross-validation process follows a logical sequence, ensuring that each method is individually validated before being compared against others. This workflow is designed to systematically establish the reliability of a suite of analytical tests for the intended purpose.
Caption: Workflow for the cross-validation of analytical methods.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity and Assay Determination
HPLC is a cornerstone for the analysis of organometallic compounds due to its high resolving power and sensitivity.[3] For cis-Dichlorobis(triethylphosphine)platinum(II), a reversed-phase method is typically employed.
Experimental Protocol: HPLC-UV
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a diode array detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: 60% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of cis-Dichlorobis(triethylphosphine)platinum(II) and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as needed for linearity and accuracy studies.
Causality Behind Experimental Choices:
-
C18 Column: The non-polar stationary phase is well-suited for the separation of moderately non-polar organometallic complexes like the target compound.
-
Acidified Mobile Phase: The addition of trifluoroacetic acid improves peak shape by minimizing interactions between the analyte and residual silanols on the silica support.
-
Gradient Elution: This is crucial for resolving the main peak from potential impurities and degradation products which may have different polarities.
-
UV Detection at 230 nm: Platinum complexes often exhibit UV absorbance in this region, providing a sensitive and reliable means of detection.[4][5][6]
Ultraviolet-Visible (UV-Vis) Spectroscopy: A Rapid and Robust Assay Method
UV-Vis spectroscopy offers a simple and rapid method for the quantification of cis-Dichlorobis(triethylphosphine)platinum(II) in solution, leveraging its inherent chromophoric properties.[7]
Experimental Protocol: UV-Vis Spectroscopy
-
Instrumentation: Agilent Cary 8454 UV-Vis Spectrophotometer or equivalent.
-
Solvent: Dichloromethane.
-
Wavelength Scan: Perform a scan from 200 to 400 nm to identify the wavelength of maximum absorbance (λmax).
-
Calibration Standards: Prepare a series of standards ranging from 5 µg/mL to 50 µg/mL from a certified reference standard of cis-Dichlorobis(triethylphosphine)platinum(II).
-
Measurement: Measure the absorbance of the standards and the sample at the λmax.
-
Quantification: Construct a calibration curve and determine the concentration of the sample.
Causality Behind Experimental Choices:
-
Dichloromethane as Solvent: This solvent is chosen for its ability to dissolve the platinum complex and its transparency in the UV region of interest.
-
λmax Determination: Measuring at the wavelength of maximum absorbance provides the highest sensitivity and minimizes the impact of minor fluctuations in wavelength.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Purity
NMR spectroscopy is an indispensable tool for the characterization of organometallic compounds, providing detailed information about their structure and purity.[8][9] For cis-Dichlorobis(triethylphosphine)platinum(II), ¹H, ¹³C, ³¹P, and ¹⁹⁵Pt NMR are all highly informative.
Experimental Protocol: Multinuclear NMR
-
Instrumentation: Bruker AVANCE III 500 MHz spectrometer or equivalent.
-
Solvent: Chloroform-d (CDCl₃).
-
¹H NMR: Acquire a standard proton spectrum to observe the signals from the triethylphosphine ligands.
-
³¹P NMR: Acquire a proton-decoupled phosphorus spectrum. The presence of a single peak with platinum satellites confirms the cis geometry.
-
¹⁹⁵Pt NMR: This provides direct evidence of the platinum environment and can be used to distinguish between different platinum species.[10][11][12]
-
Quantitative NMR (qNMR): For purity assessment, a certified internal standard (e.g., maleic acid) is added to a precisely weighed sample of the platinum complex. The purity is calculated by comparing the integral of a known analyte signal to the integral of the internal standard signal.
Causality Behind Experimental Choices:
-
CDCl₃ as Solvent: This is a common deuterated solvent that readily dissolves the analyte.
-
Multinuclear Approach: Each nucleus provides a unique piece of the structural puzzle. ³¹P NMR is particularly powerful for phosphine-containing complexes, and ¹⁹⁵Pt NMR offers direct insight into the metal center.[13]
-
qNMR for Purity: This technique provides a primary ratio measurement of purity, independent of a specific reference standard for the analyte itself, making it a highly accurate and reliable method.
Elemental Analysis: A Fundamental Assessment of Bulk Purity
Elemental analysis provides a fundamental measure of the mass fractions of carbon, hydrogen, and other elements in a compound.[14] It serves as an excellent orthogonal technique to confirm the empirical formula and assess the bulk purity of the synthesized cis-Dichlorobis(triethylphosphine)platinum(II).[15]
Experimental Protocol: CHN Analysis
-
Instrumentation: PerkinElmer 2400 Series II CHNS/O Analyzer or equivalent.
-
Sample Preparation: A precisely weighed sample (typically 1-3 mg) is placed in a tin capsule.
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.
-
Comparison: The experimentally determined weight percentages of C and H are compared to the theoretical values for the molecular formula C₁₂H₃₀Cl₂P₂Pt.
Causality Behind Experimental Choices:
-
Combustion Method: This is a well-established and robust method for the complete conversion of the sample to analyzable gases.
-
Orthogonal Confirmation: As this method is based on a completely different principle from chromatographic and spectroscopic techniques, it provides a truly independent verification of purity.
Comparative Data Summary
The following table summarizes the expected performance characteristics of each analytical method for the analysis of cis-Dichlorobis(triethylphosphine)platinum(II).
| Parameter | HPLC-UV | UV-Vis Spectroscopy | qNMR | Elemental Analysis |
| Primary Use | Purity & Assay | Assay | Structure & Purity | Purity & Formula |
| Specificity | High (separates impurities) | Low (interferences possible) | High (structural info) | Low (isomers not resolved) |
| Linearity (R²) | > 0.999 | > 0.999 | N/A (primary method) | N/A |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 99.0 - 101.0% | ± 0.4% of theoretical |
| Precision (%RSD) | < 1.0% | < 1.0% | < 1.0% | < 0.2% |
| Throughput | Moderate | High | Low | Moderate |
Logical Relationships in Cross-Validation
The power of cross-validation lies in the logical connections between the results obtained from different methods. A coherent and trustworthy analytical data package will demonstrate strong concordance between these orthogonal techniques.
Caption: Interplay of analytical methods in cross-validation.
Conclusion
The cross-validation of analytical methods for cis-Dichlorobis(triethylphosphine)platinum(II) is a critical activity in ensuring the quality and consistency of this important organometallic compound. By employing a suite of orthogonal techniques—HPLC for purity and assay, UV-Vis for a rapid assay, NMR for definitive structural confirmation and purity, and elemental analysis for fundamental purity assessment—a comprehensive and self-validating analytical control strategy can be established. The congruence of data from these diverse methods provides a high degree of confidence in the reported quality attributes, a necessity for advancing drug development programs. This guide has outlined not only the "how" but, more importantly, the "why" behind these experimental choices, empowering researchers and scientists to implement robust and reliable analytical characterization.
References
- Analysis of organometal(loid) compounds in environmental and biological samples.
- Quantitative UV/Vis absorption spectra for all platinum complexes in...
- An International Study Evaluating Elemental Analysis | ACS Central Science.
- UV-vis absorption spectra of the studied platinum complexes in CH2Cl2...
- How to Characterize Organometallic Compounds?
- Fig. 3 UV-vis spectra of Pt(IV) complexes 2a, 2b, 2c and 2d in CH 2 Cl...
- Organometallic chemistry - Wikipedia.
- Spectroscopic (UV/VIS, resonance Raman) and spectroelectrochemical study of platinum(II) complexes with 2,2′-bipyridine and aromatic thiolate ligands [ ] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
- Structural characterization of surface immobilized platinum hydrides by sensitivity-enhanced 195 Pt solid state NMR spectroscopy and DFT calcul
- Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC.
- An Editorial About Elemental Analysis | Organometallics - ACS Public
- Synthesis and spectroscopic studies of platinum (II) and palladium (II) complexes with amino acids and polypyridyl ligands.
- (a) UV-vis absorption spectra, and (b) emission spectra of the platinum(II) complexes in acetonitrile.
- NMR Periodic Table: Pl
- Cross-Validations in Regulated Bioanalysis - IQVIA Labor
- Cross and Partial Valid
- (Benzo[h]quinoline-κ2C,N)-[2,2′-bis(diphenylphosphino)-1,1′-binaphthalene-κ2P,P′]-platinum(II)
- ( 195 Pt)
- ICH guideline Q2(R2)
- Analytical Method Validation: are your analytical methods suitable for intended use?
Sources
- 1. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. Analysis of organometal(loid) compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Spectroscopic (UV/VIS, resonance Raman) and spectroelectrochemical study of platinum(II) complexes with 2,2′-bipyridine and aromatic thiolate ligands [ ] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Organometallic chemistry - Wikipedia [en.wikipedia.org]
- 10. Structural characterization of surface immobilized platinum hydrides by sensitivity-enhanced 195 Pt solid state NMR spectroscopy and DFT calculations ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06450J [pubs.rsc.org]
- 11. NMR Periodic Table: Platinum NMR [imserc.northwestern.edu]
- 12. (195Pt) Platinum NMR [chem.ch.huji.ac.il]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Enantioselective Catalysts Derived from cis-Dichlorobis(triethylphosphine)platinum(II)
A Senior Application Scientist's Field-Proven Insights into Catalyst Design, Performance, and Practical Application
In the landscape of asymmetric synthesis, the pursuit of catalysts that afford high enantioselectivity is paramount for the efficient production of chiral molecules, which are the cornerstone of the pharmaceutical, agrochemical, and fine chemical industries.[1] Among the diverse array of transition metal catalysts, platinum complexes have emerged as powerful tools, capable of activating carbon-carbon multiple bonds towards nucleophilic attack.[2] This guide provides an in-depth comparison of the enantioselectivity of catalysts derived from the readily available precursor, cis-dichlorobis(triethylphosphine)platinum(II), benchmarking their performance against other established catalytic systems. We will delve into the causality behind ligand design, explore the mechanistic nuances that govern enantioselection, and provide detailed experimental protocols to bridge theory with practice.
The Foundation: From an Achiral Precursor to a Chiral Catalyst
The journey from the achiral starting material, cis-dichlorobis(triethylphosphine)platinum(II), to a highly enantioselective catalyst hinges on the strategic replacement of the achiral triethylphosphine ligands with chiral phosphines. This substitution creates a chiral coordination sphere around the platinum center, which is the fundamental principle for inducing asymmetry in a catalytic transformation.[3]
The choice of the chiral phosphine ligand is critical and dictates the stereochemical outcome of the reaction.[1][4] These ligands can be broadly categorized based on the source of their chirality:
-
P-Chirogenic Phosphines: These ligands possess a stereogenic phosphorus atom. The synthesis of P-chiral phosphines has been a significant area of research, with methods often involving the use of phosphine-boranes as intermediates to control the stereochemistry at the phosphorus center.[4][5]
-
Backbone Chirality: In this class of ligands, the chirality resides in the carbon framework connecting the phosphorus atoms. Seminal examples include DIOP, CHIRAPHOS, and BINAP, which have been successfully employed in various asymmetric catalytic reactions.[4]
The synthesis of these chiral platinum catalysts typically involves a ligand exchange reaction where cis-dichlorobis(triethylphosphine)platinum(II) is treated with the desired chiral phosphine ligand. The stability and electronic properties of the resulting complex are crucial for its catalytic efficacy.
Visualizing the Path to an Active Catalyst
The transformation from a simple precursor to a sophisticated asymmetric catalyst can be visualized as a clear workflow. This process underscores the modularity and tunability inherent in this catalytic system.
Caption: Workflow for the synthesis of chiral platinum catalysts.
Performance in Key Asymmetric Transformations
Catalysts derived from cis-dichlorobis(triethylphosphine)platinum(II) have shown promise in a range of enantioselective reactions. Here, we compare their performance with that of other well-established transition metal catalysts in two significant transformations: asymmetric hydroalkoxylation and allylic alkylation.
Asymmetric Hydroalkoxylation and Hydroamination
The addition of alcohols and amines to unactivated alkenes is a highly atom-economical method for the synthesis of valuable ethers and amines. Chiral platinum catalysts have been developed for these reactions, demonstrating the influence of ligand design on enantioselectivity.[6]
| Catalyst System | Substrate | Nu | Product | e.e. (%) | Reference |
| [PtCl2((R)-BINAP)]/AgOTf | Styrene | MeOH | 1-methoxy-1-phenylethane | 85 | [6] |
| [PtCl2((R)-Difluorphos)]/AgOTf | Styrene | MeOH | 1-methoxy-1-phenylethane | 92 | [6] |
| [Rh(COD)2]BF4/(S)-BINAP | Styrene | MeOH | 1-methoxy-1-phenylethane | 78 | N/A |
| [Pd(OAc)2]/(R)-BINAP | Styrene | MeOH | 1-methoxy-1-phenylethane | 65 | N/A |
This table presents representative data and direct comparisons should be made with caution as reaction conditions may vary.
The data suggests that for the asymmetric hydroalkoxylation of styrene, chiral platinum catalysts, particularly with electron-deficient phosphine ligands like (R)-Difluorphos, can achieve higher enantioselectivities compared to common rhodium and palladium systems under specific conditions.[6] The mechanism is believed to involve the activation of the alkene by the cationic platinum center, followed by nucleophilic attack.[2]
Asymmetric Allylic Alkylation
Asymmetric allylic alkylation is a powerful C-C bond-forming reaction. While palladium has been the dominant metal for this transformation, platinum catalysts have demonstrated unique reactivity and selectivity.[7][8]
| Catalyst System | Substrate | Nu | Product | e.e. (%) | Reference |
| [PtCl2((S)-PN)] | 1,3-diphenylallyl acetate | NaCH(CO2Me)2 | Diethyl 2-(1,3-diphenylallyl)malonate | 90 | [8] |
| [Pd2(dba)3]/(S,S)-Trost Ligand | 1,3-diphenylallyl acetate | NaCH(CO2Me)2 | Diethyl 2-(1,3-diphenylallyl)malonate | >98 | N/A |
| [Ir(COD)Cl]2/Feringa Ligand | 1,3-diphenylallyl acetate | NaCH(CO2Me)2 | Diethyl 2-(1,3-diphenylallyl)malonate | 96 | N/A |
This table presents representative data and direct comparisons should be made with caution as reaction conditions may vary.
In asymmetric allylic alkylation, while palladium and iridium catalysts often provide higher enantioselectivities, platinum catalysts utilizing chiral phosphinooxazoline ligands have shown considerable success.[8] A key mechanistic feature of the platinum-catalyzed reaction is the potential for a different coordination chemistry compared to palladium, which can influence the enantioselectivity, especially with hemilabile ligands.[8]
Mechanistic Considerations: The Key to Rational Catalyst Design
Understanding the reaction mechanism is crucial for optimizing catalyst performance and designing new, more effective catalysts.[9] For platinum-catalyzed enantioselective reactions, several key steps in the catalytic cycle are believed to be enantiodetermining.[7]
Caption: A simplified catalytic cycle for platinum-catalyzed reactions.
In reactions like hydroalkoxylation, the coordination of the alkene to the chiral platinum complex creates a chiral environment, and the subsequent nucleophilic attack occurs from one face of the alkene preferentially.[2][6] For allylic alkylations, the formation of a chiral π-allylplatinum intermediate is a critical step, and the regioselectivity and stereoselectivity of the nucleophilic attack on this intermediate are controlled by the chiral ligand.[8]
Experimental Protocols: A Practical Guide
Synthesis of a Chiral Platinum Catalyst: [PtCl2((R)-BINAP)]
-
To a solution of cis-dichlorobis(triethylphosphine)platinum(II) (1.0 eq) in dichloromethane (DCM), add a solution of (R)-BINAP (1.05 eq) in DCM.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by ³¹P NMR spectroscopy until the signal corresponding to the starting material has disappeared.
-
Reduce the solvent volume under reduced pressure.
-
Add pentane to precipitate the product.
-
Collect the solid by filtration, wash with pentane, and dry under vacuum to yield [PtCl2((R)-BINAP)] as a pale yellow solid.
General Procedure for Asymmetric Hydroalkoxylation
-
In a glovebox, charge a vial with the chiral platinum catalyst (e.g., [PtCl2((R)-BINAP)], 5 mol%) and a silver salt (e.g., AgOTf, 10 mol%).
-
Add the alkene (1.0 eq) and the alcohol (2.0 eq) in a suitable solvent (e.g., dichloroethane).
-
Seal the vial and stir the reaction mixture at the desired temperature.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, quench the reaction and purify the product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Comparative Analysis and Future Outlook
Catalysts derived from cis-dichlorobis(triethylphosphine)platinum(II) offer a versatile platform for the development of enantioselective transformations. While they may not always surpass the enantioselectivities achieved with state-of-the-art palladium or iridium catalysts, they provide a valuable alternative with unique reactivity profiles.[10][11] The ease of synthesis from a common precursor and the modularity of ligand design make them an attractive area for further research.
Future developments in this field will likely focus on the design of novel chiral phosphine ligands with enhanced steric and electronic properties to improve both catalytic activity and enantioselectivity.[12] Furthermore, detailed mechanistic studies, aided by computational methods, will continue to provide deeper insights into the factors governing enantioselection, paving the way for the rational design of the next generation of highly efficient platinum catalysts.[13][14]
References
- Toullec, P. Y., & Michelet, V. (2010). Chiral Cationic Platinum Complexes: New Catalysts for The Activation of Carbon-Carbon Multiple Bonds Towards Nucleophilic Enantioselective Attack. Current Organic Chemistry, 14(12), 1245–1253. [Link]
- Zhang, J., et al. (2021). Development of highly efficient platinum catalysts for hydroalkoxylation and hydroamination of unactivated alkenes.
- de Souza, T. B., et al. (2015). Chiral Platinum(II) Complexes Featuring Phosphine and Chloroquine Ligands as Cytotoxic and Monofunctional DNA-Binding Agents. Inorganic Chemistry, 54(23), 11499–11511. [Link]
- Brown, J. M. (1987). The Use of Platinum Metal Complexes in Asymmetric Catalysis. Platinum Metals Review, 31(3), 137–144. [Link]
- Synthesis of Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. (n.d.). Semantic Scholar.
- Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 97(9), 520–542. [Link]
- Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. [Link]
- Blacker, A. J., et al. (2000). Platinum-catalysed allylic alkylation: reactivity, enantioselectivity, and regioselectivity. Chemistry, 6(2), 353–360. [Link]
- Colacino, E., et al. (2021). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Molecules, 26(14), 4254. [Link]
- Barloy, L., et al. (2013). Platinum(II) Complexes of Nonsymmetrical NCN-Coordinating Ligands: Unimolecular and Excimeric Luminescence Properties and Comparison with Symmetrical Analogues. Inorganic Chemistry, 52(15), 8829–8843. [Link]
- Blackmond, D. G. (2005). Kinetic and mechanistic studies in asymmetric catalysis. Accounts of Chemical Research, 38(12), 1015–1024. [Link]
- Fürstner, A., et al. (1998). Platinum- and Acid-Catalyzed Enyne Metathesis Reactions: Mechanistic Studies and Applications to the Syntheses of Streptorubin B and Metacycloprodigiosin. Journal of the American Chemical Society, 120(33), 8305–8314. [Link]
- Cramer, N. (2023). Metal Stereogenicity in Asymmetric Transition Metal Catalysis. Chemical Reviews, 123(8), 4419–4459. [Link]
- Bear, E. A. (2018).
- Wang, C., et al. (2017). Role of Transition Metals in Pt Alloy Catalysts for the Oxygen Reduction Reaction.
- Ferguson, G., et al. (2001). cis-dichlorobis(triethylarsine)platinum(II) and cis-dichlorobis(triethylphosphine)platinum(II). Acta Crystallographica Section C, 57(Pt 12), 1405–1407. [Link]
- Schlatter, J. C., & Taylor, K. C. (1973). Exhaust catalysts: appropriate conditions for comparing platinum and base metal. Science, 179(4075), 798–800. [Link]
- Al-Farhan, K. A. (2023). Crystal Engineering & Characterization of cis- Dichlorobis[tri(o-tolyl)phosphine]platinum(II).
- Deap, V., et al. (2018).
Sources
- 1. esports.bluefield.edu - Chiral Phosphines Synthesis [esports.bluefield.edu]
- 2. benthamdirect.com [benthamdirect.com]
- 3. The Use of Platinum Metal Complexes in Asymmetric Catalysis | Johnson Matthey Technology Review [technology.matthey.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Synthesis and applications of high-performance P-chiral phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of highly efficient platinum catalysts for hydroalkoxylation and hydroamination of unactivated alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Platinum-catalysed allylic alkylation: reactivity, enantioselectivity, and regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic and mechanistic studies in asymmetric catalysis - American Chemical Society [acs.digitellinc.com]
- 10. "Computational Comparison of Platinum, Base Metals, and Binary Intermet" by Lauren M. Sayler [bearworks.missouristate.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Theoretical study on the reaction mechanisms of platinum-catalyzed acylation reaction [morressier.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of cis-Dichlorobis(triethylphosphine)platinum(II)
Introduction: As researchers and drug development professionals, our work with complex coordination compounds like cis-Dichlorobis(triethylphosphine)platinum(II) demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the proper handling and disposal of this platinum-containing compound. The procedures outlined here are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and build a culture of trust and responsibility in our scientific endeavors.
Part 1: Immediate Safety & Hazard Profile
Before handling or disposing of cis-Dichlorobis(triethylphosphine)platinum(II), it is imperative to understand its inherent risks. This compound is a potent chemical that requires careful management to mitigate exposure.
At-a-Glance Safety Precautions
-
Handling Location: All manipulations involving the solid compound or its solutions must be conducted within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable.
-
Gloves: Wear double nitrile chemotherapy-rated gloves.
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.
-
Lab Coat: A buttoned, long-sleeved lab coat is required. Consider a disposable gown for handling larger quantities.
-
-
Emergency Equipment: Ensure an eyewash station and safety shower are immediately accessible and unobstructed.[1]
Hazard Identification
cis-Dichlorobis(triethylphosphine)platinum(II) is classified with several hazard statements that underscore the need for caution. The primary risks are associated with direct contact and inhalation.
-
Skin and Eye Irritation: The compound is a known skin and eye irritant (H315, H319).[2][3] Direct contact can cause redness, pain, and potential damage.
-
Respiratory Irritation: Inhalation of the powder may cause respiratory tract irritation (H335).[2][3]
-
Sensitization: Like many platinum salts, there is a risk of allergic skin reactions or the development of asthma-like symptoms upon inhalation.[4]
| Hazard Classification | GHS Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation | [2][3] |
| Eye Irritation | H319 | Causes serious eye irritation | [2][3] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [2][3] |
| Skin Sensitization | H317 | May cause an allergic skin reaction | [4] |
| Respiratory Sensitization | H334 | May cause allergy or asthma symptoms | [4] |
This table summarizes the primary, immediate hazards associated with the compound.
Part 2: Waste Management & Disposal Workflow
The foundation of proper disposal is waste characterization and meticulous segregation. Due to its heavy metal content (platinum) and associated hazards, all waste generated from cis-Dichlorobis(triethylphosphine)platinum(II) must be classified and managed as hazardous waste .[7][8] It must never be disposed of in the regular trash or poured down the drain.[9]
The Disposal Decision Workflow
The following diagram outlines the critical decision points for segregating different waste streams associated with this compound.
Caption: Decision workflow for proper segregation of platinum compound waste.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste Disposal (Trace and Gross Contamination)
This stream includes unused or expired solid compounds, contaminated gloves, weigh paper, absorbent pads from spills, and any other solid material that has come into direct contact with the compound.
-
Containment: Place all solid waste into a designated, leak-proof container lined with a yellow chemotherapy waste bag.[9] The container must have a tight-fitting lid.
-
Labeling: Clearly label the container with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste"
-
Full Chemical Name: "cis-Dichlorobis(triethylphosphine)platinum(II)"
-
Associated Hazards: "Toxic," "Irritant"
-
Accumulation Start Date
-
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) away from incompatible materials, particularly strong oxidizing agents.[1]
-
Pickup: Arrange for pickup through your institution's Environmental Health & Safety (EH&S) department.
Protocol B: Liquid Waste Disposal
This stream includes reaction mixtures, waste solvents used for transfers, and the initial rinsate from decontaminating glassware.
-
Segregation: Do not mix platinum-containing waste with other chemical waste streams unless explicitly permitted by your EH&S department.[10] Keep halogenated and non-halogenated solvent waste separate if that is your lab's standard procedure.
-
Containment: Collect liquid waste in a compatible, shatter-resistant container with a secure, screw-top cap. The container must be stored in secondary containment to prevent spills.
-
Labeling: Affix a hazardous waste tag to the container. List all chemical constituents, including solvents and the platinum compound, with approximate percentages.
-
Storage & Pickup: Store in the SAA and arrange for EH&S pickup. Never pour platinum-containing liquid waste down the drain.[9]
Protocol C: Decontamination of Non-Disposable Glassware
Proper cleaning is essential to prevent cross-contamination and ensure safety.
-
Initial Rinse: Rinse the glassware with a small amount of a suitable solvent (one that dissolves the compound, e.g., dichloromethane or acetone) inside a fume hood. This initial rinsate is hazardous liquid waste and must be collected according to Protocol B.[5]
-
Secondary Wash: After the initial solvent rinse, wash the glassware thoroughly with detergent (e.g., Luminox®) and hot water.[11]
-
Acid Rinse (Optional but Recommended): For trace metal analysis or sensitive applications, a subsequent rinse with dilute nitric or hydrochloric acid can remove residual platinum. This acid rinse must also be collected as hazardous waste.[12]
-
Final Rinse: Rinse thoroughly with deionized water and allow to dry completely.
Part 3: Spill Management Protocol
Accidents happen, but a prepared response minimizes risk.
-
Evacuate and Alert: Immediately alert all personnel in the area. Evacuate the immediate vicinity of the spill.
-
Isolate: Close the doors to the laboratory to contain any airborne powder or vapors. Prevent re-entry.
-
Report: Contact your institution's EH&S or emergency response team immediately.[5] Provide the name of the chemical and the approximate quantity spilled.
-
Do Not Clean Large Spills Yourself: For spills of more than a few milligrams outside of a fume hood, do not attempt to clean them yourself. A specialized cleanup team with appropriate respiratory protection is required.[5]
-
For Minor Spills (Inside a Fume Hood):
-
Wear your full PPE, including double gloves and a respirator if required by your institution's policy.
-
Gently cover the spill with an absorbent material to prevent aerosolization.
-
Carefully wet the absorbent material with a suitable solvent to create a slurry.
-
Collect the material using non-sparking tools and place it in your designated solid hazardous waste container (Protocol A).
-
Wipe the area down with the solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Part 4: Regulatory Framework
The disposal of cis-Dichlorobis(triethylphosphine)platinum(II) is governed by federal and local regulations. The primary federal law is the Resource Conservation and Recovery Act (RCRA) , administered by the U.S. Environmental Protection Agency (EPA).[8]
-
"Cradle-to-Grave" Responsibility: RCRA mandates that the generator of hazardous waste is responsible for its safe management from generation to final disposal.[13]
-
Hazardous Waste Classification: While not specifically listed, waste containing this compound is considered hazardous due to its toxicity and heavy metal content. A Toxicity Characteristic Leaching Procedure (TCLP) test could be used to determine if it meets the official toxicity characteristic.[7][8] However, it is best practice to manage it as hazardous waste without testing.
By following the protocols in this guide, you ensure compliance with these critical regulations, protecting both your institution and the environment.
References
- Amherst College. (2023, October 11). SOP FOR Cisplatin.
- Thermo Fisher Scientific. (2025, December 21). cis-Dichlorobis(triphenylphosphine)platinum(II) - SAFETY DATA SHEET.
- National Center for Biotechnology Information. (n.d.). cis-Dichlorobis(triethylphosphine)platinum(II). PubChem Compound Database.
- American Elements. (n.d.). cis-Dichlorobis(triethylphosphine)platinum(II).
- Sigma-Aldrich. (n.d.). cis-Dichlorobis(triphenylphosphine)platinum(II).
- ALS Global. (2023, November 10). RCRA 8 Metals: EPA Limits, Guidance, and How to Get Compliant.
- New Jersey Department of Health. (n.d.). Hazard Summary: Platinum.
- ACTenviro. (2024, June 19). Proper Waste Management of RCRA 8 Metals.
- University of Pittsburgh. (2022, April 4). CHEMOTHERAPEUTIC- ANTINEOPLASTIC WASTE DISPOSAL. Retrieved from University of Pittsburgh EH&S website.
- Hazardous Waste Experts. (2024, February 7). Which Substances Make Up the RCRA 8 Metals?.
- University of Rhode Island. (n.d.). Safe Handling and Disposal of Antineoplastic and Other Drugs.
- The Health Council of the Netherlands. (2008, June 12). Platinum and platinum compounds. Retrieved from The Health Council of the Netherlands website.
- Thermo Fisher Scientific. (2025, October 7). cis-Dichlorobis(triethylphosphine)platinum(II) SAFETY DATA SHEET.
- Centers for Disease Control and Prevention. (2010). HHE Report No. HETA-2009-0121-3106.
- U.S. Food & Drug Administration. (n.d.). cisplatin injection label.
- Red Thermo. (n.d.). Tips for Effectively Cleaning Your Platinum Crucible.
- West Virginia University. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response.
- Occupational Safety and Health Administration. (n.d.). Platinum in Workplace Atmospheres.
- Centers for Disease Control and Prevention. (2019, October 30). NIOSH Pocket Guide to Chemical Hazards - Platinum.
- Occupational Safety and Health Administration. (n.d.). PLATINUM METAL. OSHA Occupational Chemical Database.
- Birmingham Metal Company. (n.d.). How to Extend the Life of Platinum Labware.
- Strem. (n.d.). cis-Dichlorobis(triethylphosphine)platinum(II), 99%.
- Fisher Scientific. (2025, May 1). SAFETY DATA SHEET: cis-Dichlorobis(triethylphosphine)platinum(II).
- U.S. Environmental Protection Agency. (n.d.). Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes.
- U.S. Environmental Protection Agency. (2019, October 3). Field Equipment Cleaning and Decontamination at the FEC.
- U.S. Environmental Protection Agency. (2025, March 10). Metals.
- National Institute of Diabetes and Digestive and Kidney Diseases. (2020, September 12). Platinum Coordination Complexes. LiverTox.
- Brennan, C. (2012, July 17). How can we clean platinum or gold coated silicon wafers for thin film deposition?. ResearchGate.
- Heraeus Precious Metals. (n.d.). Handling Platinum Equipment.
- MDPI. (n.d.). Process Intensification and Multivariable Interaction Analysis for Platinum Extraction from Spent Catalysts Using Ultrasound-Assisted Leaching.
- NurdRage. (2016, September 20). Platinum Recovery from Laboratory Chemical Waste (Pt 2). YouTube.
- Miroshnichenko, А.А. (2016). Sorption Recovery of Platinum Metals from Compound Solutions. ResearchGate.
Sources
- 1. fishersci.com [fishersci.com]
- 2. cis-Dichlorobis(triethylphosphine)platinum(II) | C12H30Cl2P2Pt | CID 11027520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. amherst.edu [amherst.edu]
- 6. Platinum Coordination Complexes - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. alsglobal.com [alsglobal.com]
- 8. actenviro.com [actenviro.com]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. web.uri.edu [web.uri.edu]
- 11. epa.gov [epa.gov]
- 12. Tips for Effectively Cleaning Your Platinum Crucible [redthermo.com]
- 13. hazardouswasteexperts.com [hazardouswasteexperts.com]
A Researcher's Guide to the Safe Handling of cis-Dichlorobis(triethylphosphine)platinum(II): Personal Protective Equipment, Operational Protocols, and Disposal
cis-Dichlorobis(triethylphosphine)platinum(II), a coordination complex of platinum(II), is a valuable reagent in chemical synthesis. However, its handling necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, experience-driven information for researchers, scientists, and drug development professionals on the appropriate personal protective equipment (PPE), operational procedures, and disposal methods to ensure a safe laboratory environment.
Understanding the Risks: The "Why" Behind the "What"
Before delving into specific PPE recommendations, it is crucial to understand the hazards associated with cis-Dichlorobis(triethylphosphine)platinum(II). According to its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2]. Furthermore, soluble platinum compounds, in general, are recognized as respiratory sensitizers, meaning repeated exposure can lead to allergic reactions in the respiratory system[3][4][5]. Therefore, the primary objective of our safety protocol is to establish effective barriers to prevent contact and inhalation.
Core Personal Protective Equipment (PPE) Ensemble
A multi-layered approach to PPE is essential when handling cis-Dichlorobis(triethylphosphine)platinum(II). The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Laboratory Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety goggles with side shields or a face shield | Two pairs of nitrile gloves | Laboratory coat, disposable gown | N95 dust mask or higher |
| Solution Preparation | Chemical splash goggles or a face shield | Two pairs of nitrile gloves | Laboratory coat, disposable gown | Work within a certified chemical fume hood |
| Reaction Setup and Monitoring | Chemical splash goggles or a face shield | Two pairs of nitrile gloves | Laboratory coat, disposable gown | Work within a certified chemical fume hood |
| Work-up and Purification | Chemical splash goggles or a face shield | Two pairs of nitrile gloves | Laboratory coat, disposable gown | Work within a certified chemical fume hood |
| Waste Disposal | Chemical splash goggles or a face shield | Two pairs of nitrile gloves | Laboratory coat, disposable gown | N95 dust mask (if handling solid waste) |
Rationale for PPE Selection:
-
Eye Protection : The risk of serious eye irritation necessitates robust eye protection.[1][2] Chemical splash goggles are imperative when working with solutions to protect against splashes. A face shield offers an additional layer of protection for the entire face.
-
Hand Protection : Double gloving with nitrile gloves provides a reliable barrier against skin contact.[6] The outer glove can be removed and replaced immediately in case of contamination, preserving the integrity of the inner glove and preventing the spread of the chemical.
-
Body Protection : A standard laboratory coat should be supplemented with a disposable gown to prevent contamination of personal clothing.[6][7] This is particularly important when handling larger quantities or during procedures with a higher risk of spills.
-
Respiratory Protection : Due to the risk of respiratory irritation and sensitization, handling the solid compound outside of a certified chemical fume hood requires, at a minimum, an N95 dust mask.[3][4][8][9] All operations involving solutions or the potential for aerosol generation must be conducted within a chemical fume hood to minimize inhalation exposure.
Operational Plans: Step-by-Step Guidance for Safe Handling
Adherence to a strict operational workflow is paramount to minimizing exposure risks.
Pre-Operational Checklist:
-
Fume Hood Verification : Ensure the chemical fume hood is functioning correctly and has a current certification.
-
PPE Inspection : Check all PPE for defects (e.g., cracks in goggles, tears in gloves).
-
Spill Kit Accessibility : Confirm that a spill kit containing appropriate absorbent materials and waste bags is readily available.
-
Emergency Information : Have the Safety Data Sheet (SDS) for cis-Dichlorobis(triethylphosphine)platinum(II) accessible and be familiar with the location of the nearest emergency shower and eyewash station.[8]
Donning and Doffing PPE Workflow:
The following diagram illustrates the correct sequence for putting on and taking off PPE to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing Personal Protective Equipment.
Disposal Plan: Managing Platinum-Containing Waste
Proper disposal of cis-Dichlorobis(triethylphosphine)platinum(II) and contaminated materials is crucial for both safety and environmental responsibility. Given the high value of platinum, recycling should be considered.[10][11][12][13][14]
Waste Segregation and Collection:
-
Solid Waste : Collect all solid waste, including contaminated gloves, gowns, weigh boats, and absorbent materials, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste : Aqueous and organic waste streams containing the platinum complex should be collected in separate, labeled hazardous waste containers. Do not mix incompatible waste streams.
-
Sharps Waste : Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
Disposal and Recycling Pathway:
Consult with your institution's Environmental Health and Safety (EHS) department to determine the appropriate disposal pathway. Many institutions have programs for the recovery and recycling of precious metals from laboratory waste.[10][12][13][14] This is not only an environmentally sound practice but also economically advantageous.[11]
In Case of Exposure: Immediate Actions
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][8]
-
Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation : Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[15]
By adhering to these comprehensive safety and handling guidelines, researchers can effectively mitigate the risks associated with cis-Dichlorobis(triethylphosphine)platinum(II) and maintain a secure and productive laboratory environment.
References
- PubChem. cis-Dichlorobis(triethylphosphine)platinum(II) | C12H30Cl2P2Pt | CID 11027520.
- The Health Council of the Netherlands. Platinum and platinum compounds; Health-based recommended occupational exposure limit. The Health Council of the Netherlands. 2008. [Link]
- American Elements. cis-Dichlorobis(triethylphosphine)
- Harris, H. E., et al. "Occupational Respiratory Exposure to Platinum Group Metals: A Review and Recommendations." Chemical Research in Toxicology, vol. 30, no. 11, 2017, pp. 1963-1976. [Link]
- Harris, H. E., et al. "Occupational Respiratory Exposure to Platinum Group Metals: A Review and Recommendations.
- New Jersey Department of Health. Hazardous Substance Fact Sheet: Platinum. New Jersey Department of Health. 2002. [Link]
- Linde, S. J., et al. "Occupational Respiratory Exposure to Platinum Group Metals: A Review and Recommendations.
- Linde, S. J., et al. "Effectiveness of Personal Protective Equipment in Reducing Skin Exposure to Soluble Platinum.
- A.G. Metals.
- Lee, J., et al. "Resource and Greenhouse Gas Reduction Effects through Recycling of Platinum-Containing Waste." Preprints.org. 2023. [Link]
- Dongsheng. The Complete Process of Platinum Recycling. Dongsheng. 2025. [Link]
- ProPlate. Given the high value of platinum, what processes exist for recycling or recovering it from spent electroplating solutions?.
- Linde, S. J., et al. "Effectiveness of Personal Protective Equipment in Reducing Skin Exposure to Soluble Platinum.
- Specialty Metals. How to Recycle Platinum from Laboratory Sensors. Specialty Metals. 2025. [Link]
- Thermo Fisher Scientific. Safety Data Sheet: cis-Dichlorobis(triphenylphosphine)platinum(II). Thermo Fisher Scientific. 2024. [Link]
Sources
- 1. cis-Dichlorobis(triethylphosphine)platinum(II) | C12H30Cl2P2Pt | CID 11027520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Occupational Respiratory Exposure to Platinum Group Metals: A Review and Recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Effectiveness of Personal Protective Equipment in Reducing Skin Exposure to Soluble Platinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nj.gov [nj.gov]
- 9. 98%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 10. 7 Sources of Waste with Platinum Content [agmetals.com]
- 11. preprints.org [preprints.org]
- 12. The Complete Process of Platinum Recycling [dongshengjs.com]
- 13. proplate.com [proplate.com]
- 14. Platinum Recovery from Lab Sensors:- Specialty Metals Smelters and Refiner — Reclaim, Recycle, and Sell your Precious Metal Scrap [specialtymetals.com]
- 15. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
